molecular formula C8H15BrO2 B1272828 2-(3-Bromopropoxy)tetrahydro-2H-pyran CAS No. 33821-94-2

2-(3-Bromopropoxy)tetrahydro-2H-pyran

货号: B1272828
CAS 编号: 33821-94-2
分子量: 223.11 g/mol
InChI 键: HJNHUFQGDJLQRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-bromopropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHUFQGDJLQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380745
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-94-2
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bomopropoxy)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a key bifunctional building block in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from various authoritative sources to ensure scientific integrity and practical application.

Introduction: A Versatile Synthetic Intermediate

This compound, also known by its synonym 1-Bromo-3-(tetrahydropyranyloxy)propane, is a valuable reagent in synthetic organic chemistry. Its structure incorporates two key functional groups: a terminal bromine atom, which is an excellent leaving group for nucleophilic substitution reactions, and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. This dual functionality allows for the sequential introduction of different moieties into a target molecule. The THP ether provides stability under a variety of reaction conditions, such as those involving organometallics and hydrides, yet can be readily cleaved under acidic conditions to reveal the latent primary alcohol. This guide focuses on the fundamental physical characteristics that are crucial for its safe handling, storage, and application in experimental design.

Core Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments and for designing appropriate experimental setups.

PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol [1][2]
Appearance Clear colorless to yellow liquid
Density 1.317 g/mL at 25 °C
Boiling Point 64.5 °C at 0.8 mmHg248.7 ± 30.0 °C at 760 mmHg (calculated)[3]
Refractive Index (n²⁰/D) 1.478
Flash Point 106 °C (222.8 °F) - closed cup
Assay Purity Typically ≥98%
Stabilizer May contain potassium carbonate

Structural and Identification Data

Accurate identification of a chemical substance is paramount for both safety and experimental reproducibility. The following identifiers are associated with this compound.

IdentifierValueSource(s)
CAS Number 33821-94-2[2]
IUPAC Name 2-(3-bromopropoxy)oxane[2]
SMILES BrCCCOC1CCCCO1[2]
InChI Key HJNHUFQGDJLQRS-UHFFFAOYSA-N[2]

The structural representation below illustrates the connectivity of the atoms in the molecule.

Caption: Chemical structure of this compound.

Solubility Profile

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Acetone

  • Acetonitrile

Its use in synthetic procedures that involve aqueous workups implies some degree of immiscibility with water, yet the polar ether groups may impart slight solubility. One safety data sheet for a related compound, Tetrahydro-2H-pyran-2-ol, indicates that it is miscible with water[4]. However, the presence of the bromopropyl group in the title compound likely reduces its water solubility compared to its hydroxyl analogue. Researchers should perform solubility tests for their specific applications.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols when handling any chemical reagent.

Hazard Identification:

This compound is classified as an irritant. According to GHS classifications, it may cause:

  • Skin irritation (H315)[2]

  • Serious eye irritation (H319)[2]

  • Respiratory irritation (H335)[2]

Recommended Handling Procedures:

A risk assessment should be conducted before any experimental work. The following diagram outlines a standard workflow for handling this reagent.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Consult Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Work in a well-ventilated fume hood prep2->prep3 handle1 Ground equipment to prevent static discharge prep3->handle1 handle2 Use compatible, dry glassware handle1->handle2 handle3 Dispense liquid carefully to avoid splashes handle2->handle3 clean1 Quench any reactive waste appropriately handle3->clean1 clean2 Dispose of waste in approved containers clean1->clean2 clean3 Clean work area thoroughly clean2->clean3

Caption: Recommended workflow for the safe handling of chemical reagents.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Lab coat and appropriate footwear.

  • Respiratory Protection: If working outside a fume hood or if vapors are expected to be high, use a multi-purpose combination respirator cartridge.

Storage: For long-term stability, this compound should be stored at -20°C. It should be kept in a tightly closed container in a dry and well-ventilated place. As it is a combustible liquid, it should be stored away from ignition sources.

Conclusion

This compound is a bifunctional molecule with well-defined physical properties that make it a reliable and versatile tool in organic synthesis. Its characteristic density, boiling point, and refractive index are crucial for its identification and purification. Understanding its irritant nature and adhering to strict safety and storage protocols are essential for its effective and safe utilization in the laboratory. This guide provides the foundational data required by researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

  • PubChem. (n.d.). This compound.
  • Chemsrc. (2025, August 20). This compound | CAS#:33821-94-2.

Sources

An In-depth Technical Guide to 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS: 33821-94-2): A Bifunctional Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the strategic introduction of functional groups and linkers is a cornerstone of molecular design. Among the vast arsenal of available reagents, 2-(3-Bromopropoxy)tetrahydro-2H-pyran stands out as a particularly versatile bifunctional building block. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in the principles of synthetic organic chemistry.

Core Concepts: Understanding the Dual Functionality

This compound, also known as 1-Bromo-3-(tetrahydropyranyloxy)propane, possesses two distinct reactive sites within a single molecule. This dual nature is the key to its utility:

  • An Alkyl Bromide: The primary bromo group serves as a robust electrophilic handle. It is readily susceptible to nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the molecule to a wide range of substrates, including amines, thiols, and carbanions.

  • A Protected Alcohol: The terminal hydroxyl group of the propanol backbone is masked as a tetrahydropyranyl (THP) ether. The THP group is a classic protecting group for alcohols, valued for its stability under a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydrides, and acylating agents.[1][2] This stability allows chemists to perform extensive modifications at other sites of a complex molecule without affecting the latent hydroxyl functionality.

The strategic value lies in the orthogonal nature of these two functionalities. The bromide can be reacted selectively, and the alcohol can be unmasked at a later synthetic stage through simple acidic hydrolysis.

Physicochemical & Spectroscopic Profile

A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 33821-94-2[3]
Molecular Formula C₈H₁₅BrO₂[3][4]
Molecular Weight 223.11 g/mol [3][4]
Appearance Colorless to light yellow liquid[5]
Density 1.317 g/mL at 25 °C[6]
Boiling Point 64.5 °C at 0.8 mmHg[6]
Refractive Index n20/D 1.478[6]
Flash Point 106 °C (222.8 °F) - closed cup[6]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc).
Stabilizer Often supplied stabilized with potassium carbonate (K₂CO₃).

Spectroscopic Characterization: While actual spectra are instrument- and condition-dependent, the ¹H and ¹³C NMR spectra are characteristic. Key expected signals in the ¹H NMR spectrum would include multiplets for the methylene protons of the propyl chain, distinct signals for the diastereotopic methylene protons of the tetrahydropyran ring, and a characteristic signal for the anomeric proton (O-CH-O) of the THP group. Spectroscopic data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from various chemical suppliers and databases.[3][7]

Synthesis and Purification

The preparation of this compound is a straightforward application of the fundamental reaction for forming THP ethers: the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[8][9]

Reaction Mechanism: THP Ether Formation

The mechanism proceeds via activation of the DHP alkene by an acid catalyst (e.g., p-toluenesulfonic acid, TsOH).[8] This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The hydroxyl group of 3-bromopropan-1-ol then acts as a nucleophile, attacking the carbocation to form the C-O bond. A final deprotonation step regenerates the acid catalyst and yields the THP ether product.[10]

Caption: Mechanism of Acid-Catalyzed THP Ether Formation.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the laboratory-scale synthesis.

  • Preparation: To a solution of 3-bromopropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid monohydrate (TsOH·H₂O) (approx. 0.01-0.05 equivalents).

    • Causality: Anhydrous conditions are preferred to prevent hydrolysis of the DHP and the product. PPTS is a milder, less acidic catalyst, which can be beneficial for substrates with other acid-sensitive functional groups.[11]

  • Addition: Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (approx. 1.1-1.2 equivalents) dropwise over 15-30 minutes.

    • Causality: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and prevent potential side reactions. A slight excess of DHP ensures complete consumption of the starting alcohol.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Causality: The bicarbonate wash is crucial to remove the acid catalyst, which would otherwise promote deprotection during storage or subsequent steps.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) is commonly used as the eluent. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final product as a clear oil.

Key Reactions and Applications in Drug Discovery

The utility of this compound stems from its predictable and selective reactivity, making it a valuable tool in multi-step synthesis.

Deprotection of the THP Group

The regeneration of the parent alcohol is a critical step. This is achieved through acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism.[13]

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Experimental Protocol: Deprotection

A variety of acidic conditions can be employed, with the choice depending on the substrate's overall acid sensitivity.[13]

  • Dissolution: Dissolve the THP-protected substrate (1.0 equivalent) in a suitable solvent system, such as a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.[13] Alternatively, for more sensitive substrates, use a catalytic amount of PPTS in ethanol (EtOH).[14]

  • Reaction: Stir the solution at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate sluggish reactions.[15]

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS. It is critical to stop the reaction as soon as the starting material is consumed to prevent potential degradation of the desired product.[15]

  • Workup: Upon completion, cool the reaction to 0 °C and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ or another suitable base.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol as needed, typically via flash column chromatography.

Application as a Linker in PROTAC Synthesis

A prominent modern application of this reagent is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] this compound is an ideal building block for constructing the linker portion of a PROTAC. The bromo- end can be attached to one ligand (e.g., for the E3 ligase), and after subsequent synthetic steps, the THP group can be removed to reveal a hydroxyl group for attachment to the second ligand (for the target protein).[4]

PROTAC_Workflow A This compound C Step 1: Nucleophilic Substitution A->C B Ligand 1 (e.g., for E3 Ligase) B->C D Intermediate Linker-Ligand 1 (THP Protected) C->D E Step 2: Deprotection (Acidic Hydrolysis) D->E F Deprotected Linker-Ligand 1 (Free -OH) E->F H Step 3: Coupling Reaction F->H G Ligand 2 (e.g., for Target Protein) G->H I Final PROTAC Molecule H->I

Caption: General workflow for using the reagent in PROTAC synthesis.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

Hazard StatementDescriptionGHS ClassSource(s)
H315Causes skin irritationSkin Irrit. 2[3][16]
H319Causes serious eye irritationEye Irrit. 2[3][16]
H335May cause respiratory irritationSTOT SE 3[3][16]
H302Harmful if swallowedAcute Tox. 4 (Oral)[5][16]
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[6][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is often -20°C for long-term stability.[6] The presence of a stabilizer like K₂CO₃ helps to scavenge any trace acidity that could lead to decomposition over time.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for synthetic chemists. Its combination of a reactive alkyl bromide and a robustly protected alcohol provides a reliable and predictable platform for introducing hydroxypropyl linkers. Its stability to a wide range of reaction conditions, coupled with its facile and selective deprotection, ensures its continued relevance in complex synthetic endeavors, from fundamental organic chemistry research to the cutting-edge development of therapeutics like PROTACs.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Khan, F. A., & Dash, J. (2002). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 67(24), 8567–8569.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • PubChem. (n.d.). This compound.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.
  • Chemsrc. (n.d.). This compound.
  • Erland Stevens. (2019, January 8). THP group for protecting alcohols [Video]. YouTube.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Australian Journal of Chemistry, 62(8), 755-764.
  • Wokai. (n.d.). Safety Data Sheet: this compound.
  • ChemWhat. (n.d.). This compound.
  • Organic Syntheses. (n.d.). An Improved Preparation of 3-Bromo-2H-Pyran-2-One.
  • Amerigo Scientific. (n.d.). This compound (98%).
  • MilliporeSigma. (n.d.). Product Information: this compound.
  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
  • Quiroga, J., & Trilleras, J. (2012). Recent Advances in the Synthesis of 2H-Pyrans. Current Organic Chemistry, 16(19), 2231–2251.
  • Asiri, A. M., et al. (2020). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 25(15), 3456.
  • Sharma, R., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 987654.

Sources

2-(3-Bromopropoxy)tetrahydro-2H-pyran molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromopropoxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure uniquely combines a stable protecting group with a reactive alkyl halide, making it a valuable building block for the synthesis of complex molecules. The core of its utility lies in the tetrahydropyranyl (THP) ether, a common protecting group for alcohols, linked to a bromopropyl chain that serves as a handle for nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its critical role in modern drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[2]

Core Molecular and Physical Properties

This compound, also known by its synonym 1-Bromo-3-(tetrahydropyranyloxy)propane, is a liquid at room temperature.[3] Its key properties are summarized in the table below, compiled from authoritative chemical data sources.

PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂[2][4][5]
Molecular Weight 223.11 g/mol [4][5][6]
CAS Number 33821-94-2[5][6]
Appearance Liquid
Density 1.317 g/mL at 25 °C
Boiling Point 64.5 °C at 0.8 mmHg[6]
Refractive Index n20/D 1.478[6]
Flash Point 106 °C (222.8 °F) - closed cup[3][6]
SMILES BrCCCOC1CCCCO1[7]
InChI Key HJNHUFQGDJLQRS-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is a classic example of alcohol protection, a fundamental strategy in multi-step organic synthesis. The procedure involves the acid-catalyzed reaction of 3-bromopropan-1-ol with 3,4-dihydropyran (DHP).[8]

Causality and Mechanistic Insight

The tetrahydropyran (THP) group is widely used to protect alcohols because it is easy to install, stable to a wide range of non-acidic reagents (e.g., organometallics, hydrides, and oxidizing agents), and can be readily removed under mild acidic conditions.[9] The reaction mechanism proceeds via protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 3-bromopropan-1-ol to form the stable THP ether. The use of a catalytic amount of acid ensures the reaction proceeds efficiently without promoting side reactions.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromopropan-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst (e.g., HCl, p-TsOH)

  • Dichloromethane (DCM) or another anhydrous aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 3-bromopropan-1-ol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydropyran (1.2 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 3-Bromopropan-1-ol Reaction Acid-Catalyzed THP Ether Formation Reactant1->Reaction Reactant2 3,4-Dihydro-2H-pyran (DHP) Reactant2->Reaction Catalyst PPTS (Acid Catalyst) in DCM Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product PROTAC_Linker_Application cluster_synthesis Linker Synthesis & PROTAC Assembly cluster_ligands PROTAC Components Linker_Precursor 2-(3-Bromopropoxy) tetrahydro-2H-pyran Step1 Step 1: Couple Ligand A (via SN2 reaction at Bromo-end) Linker_Precursor->Step1 Intermediate Intermediate Ligand A-Linker-OTHP Step1->Intermediate Step2 Step 2: Deprotect (Acidic Hydrolysis of THP) Intermediate->Step2 Intermediate2 Intermediate Ligand A-Linker-OH Step2->Intermediate2 Step3 Step 3: Couple Ligand B (via reaction at OH-end) Intermediate2->Step3 PROTAC Final PROTAC Molecule (Ligand A - Linker - Ligand B) Step3->PROTAC LigandA Ligand A (e.g., Target Protein Binder) LigandA->Step1 LigandB Ligand B (e.g., E3 Ligase Ligand) LigandB->Step3

Caption: Conceptual workflow for using the title compound as a PROTAC linker precursor.

Key Reaction: Deprotection of the THP Group

The ability to selectively remove the THP group is central to the utility of this compound. This deprotection is an acid-catalyzed hydrolysis reaction that regenerates the alcohol.

Experimental Protocol: Deprotection

Materials:

  • THP-protected compound

  • Methanol or Ethanol

  • p-Toluenesulfonic acid (p-TsOH) or another acid (e.g., HCl in water/THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other extraction solvent

Procedure:

  • Dissolve the THP-protected compound (1.0 equivalent) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is rooted in its bifunctional nature, offering a stable yet easily removable protecting group at one end and a versatile reactive handle at the other. For researchers in drug development, its application as a precursor for PROTAC linkers provides a reliable and modular approach to building these complex therapeutic agents. Understanding its synthesis, reactivity, and strategic application is essential for leveraging its full potential in the laboratory.

References

  • Tejero, T., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(9), 1449.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Al-Hussain, S. A., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(21), 6663.

Sources

1-Bromo-3-(tetrahydropyranyloxy)propane structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-3-(tetrahydropyranyloxy)propane: Structure, Synthesis, and Synthetic Utility

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-3-(tetrahydropyranyloxy)propane is a prime example of such a versatile reagent. It incorporates a reactive alkyl bromide for nucleophilic substitution or organometallic reagent formation, and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This design allows it to serve as a synthetic equivalent of a 3-hydroxypropyl synthon, enabling the introduction of a three-carbon chain that can be deprotected in a later step to reveal a primary alcohol. The stability of the THP ether under a wide range of non-acidic conditions, including those involving organometallic reagents and strong bases, makes this compound an invaluable tool for researchers in medicinal chemistry and materials science.[1][2]

This technical guide provides a comprehensive overview of the nomenclature, structure, synthesis, and key applications of 1-Bromo-3-(tetrahydropyranyloxy)propane, grounded in established chemical principles and laboratory practices.

PART 1: Structure and Nomenclature

A clear understanding of a reagent's identity is the foundation of its effective use. This section details the structural and naming conventions for the title compound.

Chemical Structure

The molecule consists of a propane chain substituted at one end with a bromine atom and at the other with an oxygen atom, which in turn is part of a tetrahydropyran ring, forming an acetal.

Chemical Structure of 1-Bromo-3-(tetrahydropyranyloxy)propaneFigure 1. 2D Structure of 1-Bromo-3-(tetrahydropyranyloxy)propane.
Nomenclature and Identifiers

While commonly referred to by its semi-systematic name, the compound has a formal IUPAC designation and several key registry numbers for unambiguous identification.

  • IUPAC Name : 2-(3-Bromopropoxy)oxane[3]

  • Common Synonym : 1-Bromo-3-(tetrahydropyranyloxy)propane[4]

  • CAS Number : 33821-94-2[3][5]

  • Molecular Formula : C₈H₁₅BrO₂[3][4]

  • Molecular Weight : 223.11 g/mol [3][4]

PART 2: Synthesis and Mechanism

The preparation of 1-Bromo-3-(tetrahydropyranyloxy)propane is a classic example of alcohol protection, a fundamental strategy in multi-step synthesis. The compound is readily synthesized from commercially available starting materials.

Synthetic Rationale

The core transformation is the acid-catalyzed reaction of 3-bromo-1-propanol with 3,4-dihydro-2H-pyran (DHP).[6][7] The hydroxyl group of the alcohol is nucleophilic, but not sufficiently so to attack the double bond of DHP directly. An acid catalyst is required to protonate the DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion.[1] This electrophilic intermediate is then readily attacked by the alcohol. Subsequent deprotonation yields the stable THP ether and regenerates the catalyst.[1] Anhydrous conditions are crucial, as water can compete with the alcohol in attacking the oxocarbenium ion, leading to undesired byproducts.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-Bromo-3-(tetrahydropyranyloxy)propane.

Materials:

  • 3-Bromo-1-propanol

  • 3,4-Dihydro-2H-pyran (DHP)[8]

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)[6][8]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup : To a solution of 3-bromo-1-propanol (1.0 equiv.) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv.).[6]

  • Catalyst Addition : Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 equiv.).[6] PPTS is a mild, non-hygroscopic acid catalyst often preferred to minimize side reactions.

  • Reaction Execution : Stir the solution at ambient temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[6]

  • Workup & Quenching : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with water.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification : The resulting crude oil is purified by flash chromatography on silica gel to afford the pure 1-Bromo-3-(tetrahydropyranyloxy)propane.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Bromo-1-propanol + 3,4-Dihydro-2H-pyran Catalysis Add cat. PPTS Stir at RT, 12-24h Reactants->Catalysis Mix Solvent Anhydrous DCM Quench Wash with aq. NaHCO₃ Catalysis->Quench Reaction Complete Dry Dry (MgSO₄) & Concentrate Quench->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 1-Bromo-3-(tetrahydropyranyloxy)propane.

PART 3: Properties and Characterization

The physical and spectroscopic properties of a compound are critical for its identification, purification, and handling.

Physicochemical Properties

The following table summarizes the key physical properties of 1-Bromo-3-(tetrahydropyranyloxy)propane.

PropertyValueSource
Appearance Liquid[4]
Assay ≥98%[4]
Boiling Point 64.5 °C at 0.8 mmHg[4]
Density 1.317 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.478[4]
Flash Point 106 °C (222.8 °F) - closed cup[4]
Storage Temperature −20°C[4]
Spectroscopic Analysis

While detailed spectra require experimental acquisition, the expected features can be predicted based on the structure, providing a guide for characterization.

  • ¹H NMR : The proton NMR spectrum would be complex due to the diastereotopic protons on the THP ring. Key signals would include a triplet at ~3.5 ppm for the methylene group adjacent to the bromine (-CH₂Br), and multiplets between 3.4-4.0 ppm for the methylene groups adjacent to the ether oxygens (-CH₂O-). A characteristic signal for the anomeric proton (O-CH-O) would appear around 4.6 ppm.

  • ¹³C NMR : The carbon spectrum would show eight distinct signals. The carbon attached to the bromine (C-Br) would appear around 30-35 ppm, while the carbons attached to oxygen (C-O) would be further downfield, typically in the 60-100 ppm range.

  • IR Spectroscopy : The infrared spectrum would be dominated by strong C-O stretching vibrations in the 1150-1050 cm⁻¹ region, characteristic of the ether and acetal functionalities. The C-Br stretch would appear at a lower frequency, typically 650-550 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[9] A common fragmentation pathway would be the loss of the bromopropyl side chain, leading to a prominent peak at m/z = 85, corresponding to the protonated DHP fragment.

PART 4: Applications in Organic Synthesis

The synthetic utility of 1-Bromo-3-(tetrahydropyranyloxy)propane stems from the orthogonal reactivity of its two functional groups. The THP ether is stable under conditions required to react the alkyl bromide.

Grignard Reagent Formation

A primary application is the preparation of its corresponding Grignard reagent. The THP ether is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[1][2] This allows the molecule to function as a nucleophilic 3-hydroxypropyl anion equivalent.

The Grignard reagent is prepared by reacting 1-Bromo-3-(tetrahydropyranyloxy)propane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[10][11]

Reaction: Br-(CH₂)₃-OTHP + Mg → BrMg-(CH₂)₃-OTHP

This reagent can then be used in standard Grignard reactions, such as additions to aldehydes, ketones, or esters to form new carbon-carbon bonds.[11][12] Subsequent mild acid hydrolysis cleaves the THP ether, revealing the primary alcohol.[1][7]

Use as an Alkylating Agent

The compound is also an effective alkylating agent in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of the 3-(tetrahydropyranyloxy)propyl group onto various nucleophiles, such as amines, thiolates, and enolates.[13]

Synthetic Workflow: Grignard Reaction

The diagram below illustrates the conversion of the title compound to a Grignard reagent and its subsequent reaction with a ketone to form a tertiary alcohol after deprotection.

Grignard_Reaction Start 1-Bromo-3-(tetrahydropyranyloxy)propane Grignard Grignard Reagent (THPO-(CH₂)₃-MgBr) Start->Grignard + Mg / THF Addition Nucleophilic Addition Grignard->Addition Ketone Ketone (R₂C=O) Ketone->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Deprotection Mild Acid Workup (e.g., aq. NH₄Cl) Intermediate->Deprotection FinalProduct Tertiary Alcohol (HO-(CH₂)₃-CR₂-OH) Deprotection->FinalProduct

Caption: Synthetic pathway using the Grignard reagent derived from the title compound.

PART 5: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazards : 1-Bromo-3-(tetrahydropyranyloxy)propane is reported to cause skin and eye irritation and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[4] It may contain potassium carbonate as a stabilizer.[4]

References

  • 2-(3-Bromopropoxy)tetrahydro-2H-pyran | C8H15BrO2 | CID 2777988. (n.d.). PubChem.
  • Synthesis of A. 3-Bromo-1-tetrahydropyranyloxy propane. (n.d.). PrepChem.com.
  • This compound | CAS#:33821-94-2. (n.d.). Chemsrc.com.
  • 3,4-Dihydropyran. (n.d.). In Wikipedia.
  • Dihydropyran (DHP). (n.d.). Common Organic Chemistry.
  • Grignard reagent. (n.d.). In Wikipedia.
  • 6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
  • The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Spectroscopic data for 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Introduction

This compound, also known by its synonym 1-Bromo-3-(tetrahydropyranyloxy)propane, is a bifunctional organic compound widely utilized in synthetic chemistry.[1] Its structure incorporates a tetrahydropyran (THP) ether, a common protecting group for alcohols, and a terminal alkyl bromide, a versatile functional group for nucleophilic substitution and organometallic reactions. This dual functionality makes it a valuable building block for introducing a protected hydroxylated three-carbon chain into a target molecule. The THP group offers stability under a variety of reaction conditions, yet can be readily removed with aqueous acid, revealing the latent alcohol functionality.[2]

This guide provides a comprehensive analysis of the key spectroscopic data used to identify and characterize this compound, ensuring its purity and structural integrity for research and development applications. We will delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental chemical principles.

Molecular Properties and Chemical Identifiers

A summary of the essential physical and chemical properties of the title compound is presented below. This information is critical for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 33821-94-2[3][4]
Molecular Formula C₈H₁₅BrO₂[3]
Molecular Weight 223.11 g/mol [5]
Appearance Colorless to light yellow liquid[2]
Density 1.317 g/mL at 25 °C (lit.)[5]
Boiling Point 64.5 °C at 0.8 mmHg (lit.)[5]
Refractive Index n20/D 1.478 (lit.)[5]
Storage -20°C, often stabilized with K₂CO₃[5][6]

Structural Elucidation Workflow

The comprehensive identification of an organic molecule like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for this process ensures a self-validating system of analysis.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) - Fragmentation Synthesis->MS Sample Submission IR Infrared (IR) Spectroscopy - Functional Group ID (C-O, C-H, C-Br) Synthesis->IR Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Synthesis->NMR Sample Submission Structure Final Structure Elucidation & Purity Assessment MS->Structure Provides MW & Formula Clues IR->Structure Confirms Functional Groups NMR->Structure Defines C-H Skeleton

Caption: Spectroscopic analysis workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

G C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8

Caption: Structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin splitting. The spectrum is predicted in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

Atom #Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
1~4.58t1H~3.5Acetal proton (O-CH-O), deshielded by two oxygens.
5a, 7a~3.85m2H-Axial protons on C5 and C7, deshielded by adjacent oxygen atoms.
5b, 7b~3.50m2H-Equatorial protons on C5 and C7, deshielded by adjacent oxygen atoms.
8~3.45t2H~6.5Methylene protons adjacent to bromine, deshielded by the electronegative halogen.
2, 3, 4~1.85 - 1.50m6H-Methylene protons of the THP ring, complex overlapping signals.
6~2.05p2H~6.5Methylene protons flanked by another methylene and an ether linkage.

Rationale: Protons adjacent to electronegative atoms (oxygen and bromine) are deshielded and appear at a lower field (higher ppm value).[7] The acetal proton at C1 is the most deshielded as it is bonded to two oxygen atoms. The protons on the carbons of the THP ring (C2, C3, C4) produce a complex, overlapping multiplet in the typical alkane region. The protons on C5 and C7 are diastereotopic and are shifted downfield due to the adjacent ether oxygen of the ring and the exocyclic ether linkage, respectively.[8] The methylene group at C8, directly attached to the bromine, is significantly deshielded.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Atom #Chemical Shift (δ, ppm)Rationale
1~98.8Acetal carbon (O-C-O), highly deshielded.
5~67.5Methylene carbon adjacent to the exocyclic ether oxygen.
7~62.3Methylene carbon adjacent to the ring ether oxygen.
8~33.8Methylene carbon directly attached to bromine.
6~30.5Methylene carbon in the propyl chain.
2~29.5Methylene carbon of the THP ring.
4~25.5Methylene carbon of the THP ring.
3~19.6Methylene carbon of the THP ring.

Rationale: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The acetal carbon (C1) is the most deshielded. Carbons bonded to oxygen (C5, C7) appear in the 60-70 ppm range.[9] The carbon attached to the bromine atom (C8) is also shifted downfield relative to a standard alkane carbon.[10] The remaining methylene carbons of the THP ring and the propyl chain appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationInterpretation
2940 - 2860C-H stretchIndicates the presence of sp³ hybridized C-H bonds in the alkyl chain and THP ring.[9]
1120 - 1040C-O stretchA strong, characteristic absorption for the ether linkages (both C-O-C from the ring and the chain).[7]
650 - 550C-Br stretchIndicates the presence of the alkyl bromide functional group.

Causality: The strong absorption in the 1120-1040 cm⁻¹ region is a hallmark of ethers and is due to the stretching vibration of the polar C-O bonds.[11] The absence of a strong, broad absorption around 3300 cm⁻¹ confirms the absence of an O-H group (validating the alcohol protection), and the absence of a sharp absorption around 1700 cm⁻¹ confirms the absence of a carbonyl (C=O) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, offering valuable clues about the molecule's structure.

Analysis of the Mass Spectrum

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222 and 224 with an approximate 1:1 ratio. This characteristic isotopic pattern is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for ethers involves cleavage of a bond alpha to the oxygen atom.[1] For this molecule, the most significant fragmentation is the loss of the bromopropoxy side chain, leading to a prominent peak at m/z 85 . This corresponds to the stable tetrahydropyranyl cation.

    • Loss of Bromine: Cleavage of the C-Br bond can result in a fragment from the loss of a bromine radical (•Br), leading to a peak at m/z 143 ([M-Br]⁺).

    • Other Fragments: Smaller fragments arising from the cleavage of the THP ring or the propyl chain may also be observed.

G Parent [C₈H₁₅BrO₂]⁺˙ m/z = 222/224 Frag1 [C₅H₉O]⁺ m/z = 85 (THP Cation) Parent->Frag1 α-cleavage Frag2 [C₈H₁₅O₂]⁺ m/z = 143 Parent->Frag2 - •Br Frag3 [CH₂CH₂CH₂Br]⁺˙ m/z = 120/122 Parent->Frag3 C-O bond cleavage

Caption: Major fragmentation pathways in Electron Ionization MS.

Experimental Protocols

The following sections describe standardized, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[3] Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[4] Filter the sample through a small plug of glass wool in the pipette if any particulate matter is visible.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[4]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[3]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm for ¹H NMR and the CDCl₃ triplet centered at 77.16 ppm for ¹³C NMR.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol.[5] Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.[5]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Post-Measurement: Clean the ATR crystal thoroughly with a solvent-dampened tissue to prevent cross-contamination of future samples.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The compound is typically introduced via Gas Chromatography (GC-MS) for volatile liquids. A dilute solution (e.g., in dichloromethane or ethyl acetate) is injected into the GC, where the compound is vaporized and separated from the solvent.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion (the molecular ion).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the molecular ion peak (including its isotopic pattern) and the fragmentation pattern, which is then compared against known fragmentation rules and spectral libraries for structural confirmation.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=2777988, this compound; [cited 2026 Jan 10].
  • Chemsrc. This compound | CAS#:33821-94-2 [Internet]. [cited 2026 Jan 10].
  • ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane [Internet]. [cited 2026 Jan 10].
  • Doc Brown's Chemistry. C3H7Br 1-bromopropane low high resolution 1H proton nmr spectrum [Internet]. [cited 2026 Jan 10].
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts [Internet]. [cited 2026 Jan 10].
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts [Internet]. [cited 2026 Jan 10].
  • OpenStax. 18.8 Spectroscopy of Ethers [Internet]. [cited 2026 Jan 10].
  • Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More [Internet]. [cited 2026 Jan 10].
  • Wikipedia. Electron ionization [Internet]. [cited 2026 Jan 10].
  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers [Internet]. [cited 2026 Jan 10].
  • OpenStax. 18.8 Spectroscopy of Ethers [Internet]. [cited 2026 Jan 10].

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a versatile bifunctional building block in organic synthesis.[1] With the CAS Number 33821-94-2 and a molecular formula of C₈H₁₅BrO₂, this compound incorporates a stable tetrahydropyran (THP) ether, a common protecting group for alcohols, and a reactive bromopropyl chain suitable for nucleophilic substitution.[2][3] Accurate structural confirmation and purity assessment are paramount, for which ¹H and ¹³C NMR spectroscopy are indispensable tools.[4] This document serves as a detailed reference for researchers and drug development professionals, elucidating the spectral features of this key synthetic intermediate.

Molecular Structure and Rationale for NMR Analysis

The structural integrity of this compound is critical for its successful application in multi-step syntheses. NMR spectroscopy provides an unambiguous, non-destructive method to verify its covalent structure. The molecule's asymmetry, stemming from the chiral center at the anomeric carbon (C2'), results in a complex but interpretable set of signals. Each unique proton and carbon environment generates a distinct resonance, allowing for a complete structural map.

Below is the chemical structure with standardized numbering for the subsequent spectral assignment. The "prime" notation (') distinguishes the atoms of the tetrahydropyran ring from those of the bromopropoxy chain.

Caption: Numbering scheme for this compound.

Experimental Protocol: NMR Data Acquisition

Methodologies for acquiring high-quality NMR spectra are foundational to accurate interpretation. The following describes a standard protocol.

Sample Preparation
  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Configuration
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 512-1024 to achieve adequate signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the proton environment, including chemical shift, signal integration (proton count), and multiplicity (neighboring protons). Due to the chiral center at C2', the protons on the adjacent C1 and C6' positions are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns than might be naively expected.

Signal Assignments and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~ 4.60Triplet (t)1HH-2'Anomeric Proton: Significantly deshielded by two adjacent oxygen atoms (ring oxygen and ether linkage). Appears as a triplet due to coupling with the two C6' protons.
~ 3.88Multiplet (m)1HH-6'aDiastereotopic THP Proton: One of the two protons on C6', adjacent to the ring oxygen. Its downfield shift is due to this proximity.
~ 3.75Multiplet (m)1HH-1aDiastereotopic Propoxy Proton: One of the two protons on C1, adjacent to the ether oxygen. Its shift is influenced by the acetal oxygen.
~ 3.52Multiplet (m)1HH-6'bDiastereotopic THP Proton: The second C6' proton, typically found slightly upfield of its diastereotopic partner.
~ 3.48Triplet (t)2HH-3Brominated Methylene: Deshielded by the electron-withdrawing bromine atom. Appears as a triplet from coupling to the two H-2 protons.
~ 3.40Multiplet (m)1HH-1bDiastereotopic Propoxy Proton: The second C1 proton, coupled to H-1a and the two H-2 protons.
~ 2.05Multiplet (m)2HH-2Central Propoxy Methylene: Coupled to both H-1 and H-3 protons, resulting in a complex multiplet.
1.85 - 1.50Multiplet (m)6HH-3', H-4', H-5'THP Ring Methylene Protons: These six protons of the saturated ring system overlap in a complex multiplet in the standard aliphatic region.

Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer field strength.

Caption: Key ¹H-¹H COSY correlations for structural validation.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For this compound, eight distinct signals are expected and observed, confirming the absence of molecular symmetry.

Signal Assignments and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~ 98.8C-2'Anomeric Carbon: Most downfield signal due to being bonded to two oxygen atoms (acetal carbon). This is a hallmark of the THP ether group.
~ 66.5C-1Propoxy Ether Carbon: The methylene carbon (CH₂) adjacent to the ether oxygen, shifted downfield by this electronegative atom.
~ 62.3C-6'THP Ether Carbon: The methylene carbon (CH₂) of the THP ring adjacent to the ring oxygen.
~ 33.5C-3Brominated Carbon: The carbon directly attached to the bromine atom. The electronegativity of bromine causes a significant downfield shift compared to a standard alkane carbon.
~ 30.5C-3'THP Ring Carbon: Aliphatic carbon of the THP ring.
~ 30.1C-2Central Propoxy Carbon: The central methylene carbon of the propyl chain.
~ 25.4C-4'THP Ring Carbon: Aliphatic carbon of the THP ring.
~ 19.5C-5'THP Ring Carbon: The most upfield aliphatic carbon of the THP ring.

Note: The assignments for C-3', C-4', and C-5' are based on typical values for substituted tetrahydropyrans and may require 2D NMR (HSQC, HMBC) for definitive confirmation.

Conclusion: A Self-Validating System

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating system for the structural confirmation of this compound. The presence of the characteristic anomeric proton (~4.60 ppm) and carbon (~98.8 ppm) signals confirms the integrity of the THP protecting group. The distinct signals for the bromopropyl chain, particularly the C-Br methylene proton (~3.48 ppm) and carbon (~33.5 ppm) signals, verify the presence and location of the functional handle. Furthermore, the proton integration values directly correspond to the number of hydrogens in each chemical environment, providing quantitative assurance of the structure. This detailed spectral guide equips researchers with the necessary reference data to confidently utilize this important building block in their synthetic endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777988, this compound.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromopropoxy)tetrahydro-2H-pyran is a bifunctional chemical entity of significant interest in organic synthesis, particularly as a building block and protecting group. Its utility is predicated on its distinct solubility and stability characteristics. This guide provides a comprehensive technical overview of these properties. We delve into the theoretical and practical aspects of its solubility in a range of common laboratory solvents. Furthermore, we explore its chemical stability, with a primary focus on the acid-labile tetrahydropyranyl (THP) ether linkage. This document outlines detailed, field-proven protocols for both solubility determination and for conducting forced degradation studies in line with regulatory expectations, such as those from the International Council for Harmonisation (ICH). The insights provided herein are intended to empower researchers to effectively utilize, handle, and analyze this versatile reagent in their development workflows.

Introduction and Physicochemical Profile

This compound (CAS No. 33821-94-2) is a valuable synthetic intermediate.[1] Its structure uniquely combines a stable alkyl bromide moiety, which is amenable to nucleophilic substitution, and an alcohol protected by a tetrahydropyranyl (THP) group.[2] This THP ether is renowned for its stability under neutral and basic conditions while being readily cleaved under acidic conditions to reveal the latent alcohol functionality.[2][3][4] This dual-reactivity profile makes it a strategic component in multistep synthetic sequences.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₈H₁₅BrO₂ [5]
Molecular Weight 223.11 g/mol [5]
Appearance Liquid
Density ~1.317 g/mL at 25 °C
Boiling Point 64.5 °C at 0.8 mmHg
Refractive Index n20/D 1.478

| Stabilizer | Often contains potassium carbonate |[6] |

Understanding the solubility and stability of this compound is paramount for its effective use in reaction design, purification, and formulation, as well as for ensuring the integrity of analytical methods.

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to polarity.[7] this compound possesses both polar features (two ether oxygen atoms) and nonpolar characteristics (the aliphatic backbone and brominated alkyl chain), suggesting a broad solubility in many organic solvents.

Predicted and Observed Solubility

Based on its structure, the compound is expected to be miscible with a wide range of common organic solvents. It is largely insoluble in water due to its significant nonpolar hydrocarbon content.

Table of Expected Solubilities:

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate Soluble / Miscible Dipole-dipole interactions are favorable.
Polar Protic Methanol, Ethanol Soluble / Miscible Capable of accepting hydrogen bonds from the solvent.
Nonpolar Hexanes, Toluene Soluble / Miscible Van der Waals forces dominate, compatible with the alkyl backbone.

| Aqueous | Water | Insoluble | The large nonpolar structure overcomes the polarity of the ether groups.[8] |

Experimental Protocol for Solubility Determination

To quantitatively or qualitatively assess solubility, a systematic approach is required. This protocol provides a reliable method for determining solubility in various solvents.[9][10]

Objective: To determine the solubility of this compound in a selected panel of solvents at ambient temperature.

Materials:

  • This compound

  • Test solvents (e.g., Water, Methanol, Dichloromethane, Hexane)

  • Small, clean, dry test tubes or vials[7]

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Preparation: Place 100 µL of this compound into a clean test tube.

  • Solvent Addition: Add the selected solvent in 100 µL increments.

  • Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.[7][9]

  • Observation: Allow the mixture to stand for 1-2 minutes and observe. The compound is considered soluble if a single, clear, homogeneous phase is formed. If the solution is cloudy, or if distinct layers or droplets are visible, the compound is insoluble or partially soluble at that concentration.[7]

  • Quantification (Optional): Continue adding solvent until a clear solution is achieved. Record the total volume of solvent added to estimate the approximate solubility (e.g., mg/mL). For precise quantification, the shake-flask method followed by analysis (e.g., GC or HPLC) of the saturated solution is recommended.[11]

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for storage, reaction quenching, and analytical method development. The molecule has two primary sites of potential reactivity: the acid-sensitive THP ether and the electrophilic carbon bearing the bromine atom.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant liability of this molecule is the hydrolysis of the acetal linkage of the THP ether under acidic conditions.[4] This reaction is mechanistically facile and regenerates the parent alcohol (3-bromopropan-1-ol) and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[3][12]

Causality: The reaction is initiated by protonation of one of the ether oxygens. This creates a good leaving group and facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water (or another nucleophile) to yield the deprotected products.[3][12] This lability is the very reason THP is used as a protecting group, as it can be removed under mild acidic conditions that often leave other functional groups intact.[13]

G cluster_main Acid-Catalyzed Hydrolysis cluster_products Products start This compound intermediate Oxocarbenium Ion (Resonance Stabilized) start->intermediate H+ (Acid Catalyst) product1 3-Bromopropan-1-ol intermediate->product1 + H2O product2 5-Hydroxypentanal (Cyclic Hemiacetal) intermediate->product2 + H2O

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential in pharmaceutical development to understand a molecule's intrinsic stability, establish degradation pathways, and develop stability-indicating analytical methods.[14][15][16] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[14][15] According to ICH guideline Q1A(R2), key stress conditions include acid/base hydrolysis, oxidation, heat, and light.[17] A target degradation of 5-20% is typically sought to ensure that degradation products are formed at detectable levels without destroying the molecule entirely.[17][18]

Protocol for a Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Analytical System: A stability-indicating method is required. Gas Chromatography with a Mass Spectrometry detector (GC-MS) is well-suited for analyzing volatile alkyl halides and their degradation products.[19][20][21] High-Performance Liquid Chromatography (HPLC) can also be used.[22]

General Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored at ambient temperature.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Neutralize the reaction if necessary (e.g., add base to the acid hydrolysis sample) to stop further degradation.[18]

  • Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating method (e.g., GC-MS).

Specific Stress Conditions:

Condition Protocol Potential Degradation
Acid Hydrolysis Mix stock with 0.1 M HCl. Incubate at 60°C. Expected: Cleavage of the THP ether to form 3-bromopropan-1-ol.
Base Hydrolysis Mix stock with 0.1 M NaOH. Incubate at 60°C. Possible but slow: Nucleophilic substitution of bromide to form 3-(tetrahydropyran-2-yloxy)propan-1-ol. THP ether is stable to base.
Oxidation Mix stock with 3% H₂O₂. Store at room temperature.[17] Possible: Oxidation at various positions, though typically less reactive than hydrolysis.
Thermal Store the solid compound or a solution in a stable solvent at 80°C.[18] Unlikely at moderate temps: The molecule is expected to be thermally stable under typical conditions.

| Photolytic | Expose a solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m².[14][16] | Possible: Radical-mediated reactions involving the C-Br bond. |

Caption: Experimental workflow for a forced degradation study.

Handling and Storage Recommendations

  • Storage: To ensure long-term stability, the compound should be stored at refrigerated temperatures (-20°C is recommended by suppliers) in a tightly sealed container to protect it from moisture and light.

  • Handling: Given its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong acids, which will cause rapid decomposition. The presence of a stabilizer like potassium carbonate in commercial products is intended to neutralize trace acidity.

Conclusion

This compound is a robust synthetic building block characterized by broad solubility in organic solvents and predictable stability. Its primary vulnerability is the rapid, acid-catalyzed hydrolysis of the THP ether, a characteristic that is strategically exploited in its role as a protecting group. A thorough understanding of these properties, guided by the systematic experimental protocols outlined in this guide, is crucial for researchers in organic synthesis and drug development. Proper application of this knowledge will facilitate the development of efficient synthetic routes, reliable analytical methods, and stable formulations.

References

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • MedCrave. (2016, December 14).
  • Pharmaguideline.
  • Singh, S., & Bakshi, M. (n.d.).
  • Benchchem. (2025, December). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • Albericio, F., & Perelló, M. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Organic Chemistry. (2021, November 26). THP Protecting Group Addition. YouTube.
  • Kim, J., et al. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
  • Ho, T. D., et al. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. NIH.
  • Sigma-Aldrich. This compound 98 33821-94-2.
  • OUCI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • ResearchGate. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Tokyo Chemical Industry Co., Ltd. This compound 33821-94-2.
  • Separation Science. Analytical Techniques In Stability Testing.
  • Sigma-Aldrich. This compound 98%.
  • AMI Scientific. This compound (Stabilized With K2Co3) TCI Analytical reagent.
  • ChemWhat. This compound CAS#: 33821-94-2.
  • PubChem. This compound.
  • Chemsrc. (2025, August 20). This compound | CAS#:33821-94-2.
  • Sigma-Aldrich. This compound 98 33821-94-2.
  • Sigma-Aldrich. This compound 98 33821-94-2.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS No. 33821-94-2). As a bifunctional molecule incorporating both a reactive alkyl bromide and an acid-labile tetrahydropyranyl (THP) ether, this compound requires a nuanced understanding of its chemical properties to ensure safe laboratory practice. This document is intended to supplement, not replace, institutional safety protocols and the official Safety Data Sheet (SDS).

Section 1: Chemical Identity and Hazard Causality

This compound is a valuable building block in organic synthesis, often used to introduce a protected hydroxyl group tethered to a three-carbon chain.[1] Its utility, however, is derived from reactive functional groups that also dictate its primary hazards.

1.1. Molecular Profile

PropertyValueSource
Chemical Name 2-(3-bromopropoxy)oxane[2]
Synonyms 1-Bromo-3-(tetrahydropyranyloxy)propane[3]
CAS Number 33821-94-2
Molecular Formula C₈H₁₅BrO₂[2]
Molecular Weight 223.11 g/mol [3]
Appearance Colorless to light yellow liquid[1][4]
Density 1.317 g/mL at 25 °C[4]
Boiling Point 64.5 °C at 0.8 mmHg[4]
Flash Point 106 °C (222.8 °F) - closed cup[3]

1.2. The Chemical Basis of Hazards

Understanding why this compound is hazardous is critical for its safe handling. The risks are not arbitrary; they are a direct consequence of its molecular structure.

  • Alkylating Agent: The bromopropane moiety makes this compound an alkylating agent. Alkylating agents are reactive electrophiles that can form covalent bonds with nucleophilic groups in biological macromolecules, such as DNA, which can lead to cellular damage.[5][6] This reactivity is the primary reason for its classification as a skin, eye, and respiratory irritant.[2][7] While this specific compound is not classified as a carcinogen, the broader class of alkylating agents includes many potent carcinogens, necessitating cautious handling to minimize exposure.[8]

  • Acid-Labile THP Ether: The tetrahydropyranyl (THP) ether is an acetal, which is notoriously sensitive to acidic conditions.[9][10] While stable under basic and neutral conditions, it can be readily cleaved by aqueous acid to regenerate the alcohol and produce 5-hydroxypentanal.[11] This reactivity is key to its function as a protecting group but also means that contact with acidic materials or even residual acid catalysts could lead to decomposition, potentially changing the hazard profile of the material in situ.

  • Stabilizer: Commercial preparations of this chemical often contain a stabilizer, such as potassium carbonate, to prevent decomposition during storage. This is typically to scavenge any trace acidity that could catalyze the hydrolysis of the THP ether.

Section 2: GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

2.1. GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Sources:[2][7]

Pictograms:



Signal Word: Warning [7]

2.2. Routes of Exposure and Symptoms

  • Inhalation: Vapors or mists may cause irritation to the respiratory tract.[7] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.

  • Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and pain.[7] Prolonged contact should be avoided due to the alkylating nature of the compound.

  • Eye Contact: Causes serious eye irritation.[7] Symptoms include pain, tearing, redness, and blurred vision. Prompt and thorough rinsing is critical to prevent damage.

  • Ingestion: While less common in a laboratory setting, ingestion is presumed to be harmful.[4]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.

3.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.

3.2. Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and the chemical.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes and vapors. Standard prescription glasses are not a substitute.
Hand Protection Nitrile or neoprene gloves.Inspect gloves for tears or pinholes before and after use. Double-gloving is recommended for extended operations. If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove.
Skin/Body Protection Flame-resistant laboratory coat.A fully fastened lab coat protects skin and personal clothing from minor splashes. For larger-scale operations, a chemically resistant apron is advisable.
Respiratory Protection Not typically required if work is performed in a fume hood.If a fume hood is not available or fails, an air-purifying respirator with an organic vapor cartridge may be necessary.[3] This constitutes an emergency scenario, and work should cease until engineering controls are restored.

Section 4: Procedural Workflow for Safe Handling

A systematic workflow minimizes the risk of exposure and incidents at every stage of the chemical's lifecycle in the lab.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs (Spill or Exposure) Skin Skin Contact Incident->Skin Eyes Eye Contact Incident->Eyes Inhalation Inhalation Incident->Inhalation SpillSize Assess Spill Size Incident->SpillSize Wash Wash skin with soap & water for 15 min Skin->Wash Remove contaminated clothing Rinse Rinse eyes at eyewash station for 15 min Eyes->Rinse Remove contact lenses FreshAir Move to fresh air Inhalation->FreshAir Evacuate area Medical Seek Immediate Medical Attention Wash->Medical Rinse->Medical FreshAir->Medical SmallSpill Small Spill (<100 mL) SpillSize->SmallSpill Contained in hood LargeSpill Large Spill (>100 mL) SpillSize->LargeSpill Outside hood or large Absorb Absorb SmallSpill->Absorb Use inert absorbent (vermiculite, sand) Evacuate Evacuate LargeSpill->Evacuate Evacuate immediate area Collect Collect Absorb->Collect Collect & place in sealed container Alert Alert Evacuate->Alert Alert EH&S / Emergency Response Team

Caption: Decision tree for emergency response to spills and exposures.

5.1. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [7]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [7]Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [7]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [7] 5.2. Spill Response

  • Small Spills (within a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean it up without proper training and equipment.

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect both people and the environment.

  • Waste Segregation: All waste contaminated with this compound, including unused material, reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Halogenated Organic Waste" and list this compound as a component.

  • Disposal: Dispose of the waste through your institution's certified hazardous waste management program. [7]Do not dispose of it down the drain or in regular trash.

References

  • [No Source Available]
  • ChemicalBook. (2025, July 26). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (2025, August 20). This compound.
  • WebMD. (2024, April 24). Alkylating Agents for Breast Cancer.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor.
  • Zhu, X., et al. (2023). Management guidelines for preventing exposure to antineoplastics. Precision Clinical Medicine, 6(1), pgad003.
  • OncoLink. (n.d.). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know.
  • Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Nursing.com.
  • [No Source Available]
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • [No Source Available]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive safety and handling overview for 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS No. 33821-94-2), a bifunctional building block frequently utilized in organic synthesis and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard Material Safety Data Sheet (MSDS) formats to deliver a nuanced, field-proven perspective on managing the risks associated with this reagent. Our focus is on the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Core Chemical Identity and Functional Group Analysis

This compound is a colorless to yellow liquid. Its utility in synthesis stems from its two distinct functional moieties: a terminal alkyl bromide and an acid-labile tetrahydropyranyl (THP) ether.[1][2] The THP group serves as a protecting group for the primary alcohol, which can be deprotected under acidic conditions to reveal the latent alcohol functionality.[2] The primary alkyl bromide provides a reactive site for nucleophilic substitution.

Understanding this duality is paramount to its safe handling. The reactivity of both the alkyl halide and the acetal dictates the compound's stability, incompatibilities, and potential hazards.

Identifier Value
IUPAC Name 2-(3-bromopropoxy)oxane[3]
CAS Number 33821-94-2[4]
Molecular Formula C₈H₁₅BrO₂[3][4]
Molecular Weight 223.11 g/mol [3]
Synonyms 1-Bromo-3-(tetrahydropyranyloxy)propane[5]
Physical Property Value Source
Form Liquid[1]
Density 1.317 g/mL at 25 °C[5]
Boiling Point 64.5 °C at 0.8 mmHg[5]
Flash Point 106 °C (222.8 °F) - closed cup[5]
Refractive Index n20/D 1.478[5]
Storage Temperature -20°C is recommended for long-term storage.[5]

Section 2: Integrated Hazard Assessment

While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed by analyzing its structural components and the known hazards of analogous compounds.

GHS Classification and Immediate Hazards

The compound is classified as a hazardous chemical. The primary, immediate hazards identified are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Expert Insight: The irritant properties are typical for many functionalized organic molecules. The respiratory irritation is a key concern, necessitating handling in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.

Inferred Toxicological Profile: A Read-Across Approach

A deeper analysis of the molecule's functional groups—the alkyl bromide and the ether—is critical for anticipating long-term or more severe health effects.

  • Alkylating Agent Potential: The 3-bromopropyl moiety structurally classifies this compound as an alkyl halide. Alkyl halides are a well-known class of potential genotoxic impurities (PGIs) in the pharmaceutical industry because they can act as alkylating agents, transferring an alkyl group to nucleophilic sites on biological macromolecules, including DNA.[6][7][8] This alkylation can lead to DNA damage.[6] While not all alkyl halides are potent mutagens, the presence of this functional group warrants treating the compound with a high degree of caution, assuming potential genotoxicity in the absence of specific testing data.

  • Ether and Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light over time. While the tetrahydropyran ring is a cyclic ether, the risk, though generally lower than for acyclic ethers like diethyl ether, is not negligible. Some sources classify related compounds as potential peroxide formers.[9] This necessitates dating the container upon receipt and opening, and monitoring for any visual signs of peroxide formation (e.g., crystal formation or viscosity changes).

Causality: The primary mechanism of toxicity for alkyl halides is their ability to covalently modify DNA. This can lead to mutations and, in the long term, potentially cancer. Therefore, minimizing exposure is not just about avoiding immediate irritation but also about mitigating the risk of long-term, latent health effects.

Section 3: Chemical Stability and Reactivity Profile

The stability of this compound is dictated by its two primary functional groups. Understanding its reactivity is key to preventing hazardous reactions and ensuring experimental success.

  • Acid Sensitivity: The THP ether is an acetal, which is notoriously labile to acidic conditions. Exposure to even mild protic or Lewis acids will catalyze the hydrolysis of the ether, cleaving it to reveal 3-bromopropanol and 5-hydroxypentanal. This reaction can be vigorous and exothermic depending on the acid concentration.

  • Incompatible Reagents:

    • Strong Acids (e.g., HCl, H₂SO₄, p-TsOH): Will rapidly cleave the THP ether.

    • Lewis Acids (e.g., BF₃•OEt₂, AlCl₃, ZnCl₂): Will also catalyze the cleavage of the THP ether.

    • Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, peroxides): Can react with the ether linkage and the alkyl chain, potentially leading to uncontrolled oxidation.

    • Strong Bases (e.g., BuLi, NaH): While the THP ether itself is stable to base, strong, non-nucleophilic bases could potentially promote elimination reactions involving the alkyl bromide.

    • Nucleophiles and Organometallics (e.g., Grignard reagents, organolithiums, amines, thiols): These will readily react with the electrophilic carbon of the C-Br bond in an Sₙ2 reaction. This is often the intended reaction, but mixing with incompatible nucleophiles can lead to unwanted side products or vigorous reactions.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound will release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Chemical Incompatibility Diagram

The following diagram illustrates the key incompatibilities for this reagent.

cluster_reagent This compound cluster_incompatible Incompatible Reagents cluster_reactive Reactive (Use with Caution) Reagent C₈H₁₅BrO₂ StrongAcids Strong Acids (e.g., H₂SO₄, HCl) Reagent->StrongAcids Violent Hydrolysis (THP Cleavage) LewisAcids Lewis Acids (e.g., AlCl₃, BF₃) Reagent->LewisAcids Catalytic Cleavage (THP Cleavage) Oxidizers Strong Oxidizers (e.g., KMnO₄) Reagent->Oxidizers Uncontrolled Oxidation Nucleophiles Nucleophiles (e.g., Amines, RMgX) Reagent->Nucleophiles Sₙ2 Reaction (Intended Reactivity)

Caption: Chemical incompatibility map for the subject compound.

Section 4: Laboratory Handling and Exposure Control Protocols

A self-validating safety system relies on robust, repeatable protocols. The following workflows are designed to minimize exposure and mitigate risks during routine laboratory operations.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing.

  • Hand Protection: Wear nitrile gloves. Given the potential for alkyl halides to permeate some glove materials, it is advisable to double-glove and change gloves immediately upon any suspected contamination.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of the liquid should be performed inside a certified chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale transfer), a respirator with an organic vapor cartridge may be required, based on a risk assessment.

Engineering Controls
  • Primary Control: Always handle this chemical within a properly functioning chemical fume hood to control vapor inhalation.

  • Secondary Control: Ensure an eyewash station and a safety shower are readily accessible and have been recently tested.

Safe Handling and Storage Workflow

This diagram outlines the critical decision points and actions from procurement to storage.

A Receive Chemical B Inspect Container (Intact, No Crystals?) A->B C Date Container (Received & Opened) B->C OK D Store in a cool, dry, well-ventilated area (-20°C recommended) C->D E Store away from acids and oxidizers D->E F Work within a Chemical Fume Hood E->F Ready for Use G Don Appropriate PPE (Goggles, Lab Coat, Gloves) F->G H Dispense Required Amount G->H I Securely Cap Container H->I K Proceed with Experiment H->K To Reaction J Return to Storage I->J

Caption: Decision flowchart for spill response.

Section 6: Environmental Considerations and Waste Disposal

Ecological Profile

There is a significant lack of specific ecotoxicity, mobility, and persistence data for this compound. However, as a halogenated organic compound, it should be treated as potentially persistent and harmful to aquatic life. [10][11]Halogenated ethers, as a class, are not well-characterized for their environmental fate, but their industrial uses mean they can enter aquatic environments. It is imperative that this compound is not released into the environment through drains or improper disposal.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. [12][13]This is critical for proper disposal and cost management.

  • Container: Collect all waste (including contaminated solids like paper towels or absorbent material) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Liquid" and list this compound as a primary constituent. All other components in the waste mixture must also be listed.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not attempt to dispose of this chemical via sink or trash. [12]

References

  • Title: Genotoxicity profiles of common alkyl halides and esters with alkylating activity Source: PubMed Central (PMC) URL:[Link]
  • Title: Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: University of Illinois Urbana-Champaign URL:[Link]
  • Title: Genotoxicity profiles of common alkyl halides and esters with alkylating activity | Request PDF Source: ResearchG
  • Title: The genotoxicity predictions for 19 selected alkyl halides.
  • Title: Halogenated ethers in freshwater and marine water Source: W
  • Title: Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Source: Semantic Scholar URL:[Link]
  • Title: Perspective on halogenated organic compounds Source: PubMed Central (PMC) URL:[Link]
  • Title: Environmental and human exposure to persistent halogenated compounds derived from e-waste in China Source: PubMed URL:[Link]
  • Title: Halogenated Solvents in Laboratories Source: Temple University URL:[Link]
  • Title: Environmental occurrence, fate, effects, and remediation of halogenated (semi)
  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: MDPI URL:[Link]
  • Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)
  • Title: Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate Source: PubMed Central (PMC) URL:[Link]
  • Title: (3-Bromopropyl)benzene | C9H11Br | CID 12503 Source: PubChem URL:[Link]
  • Title: Toxicological Profile for 1-Bromopropane Source: Agency for Toxic Substances and Disease Registry (
  • Title: NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether)
  • Title: Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 Source: PubChem URL:[Link]
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA NEIPS URL:[Link]
  • Title: Benzene, 1-(3-bromopropoxy)-4-phenoxy- Safety Data Sheets(SDS) Source: LookChem URL:[Link]
  • Title: this compound | C8H15BrO2 | CID 2777988 Source: PubChem URL:[Link]
  • Title: Toxicological Profile for Bromomethane Source: Agency for Toxic Substances and Disease Registry (
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL:[Link]
  • Title: Toxicological Profile for 1,2-Dibromoethane Source: PubMed URL:[Link]
  • Title: HEALTH EFFECTS - Toxicological Profile for Bromomethane Source: NCBI Bookshelf URL:[Link]
  • Title: Toxicological Profile for Bromomethane Source: PubMed URL:[Link]
  • Title: this compound | CAS#:33821-94-2 Source: ChemSrc URL:[Link]
  • Title: Effects of functionalized multi-walled carbon nanotubes on toxicity and bioaccumulation of lead in Daphnia magna Source: PubMed URL:[Link]
  • Title: Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review Source: PubMed URL:[Link]
  • Title: Scale up of 2-(2-bromoethoxy)

Sources

Purity and available grades of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 2-(3-Bromopropoxy)tetrahydro-2H-pyran: Purity, Grades, and Quality Control

Foreword

This compound is a pivotal bifunctional reagent in modern organic synthesis. Its utility lies in the orthogonal reactivity of its two core components: a tetrahydropyranyl (THP) ether and a primary alkyl bromide. The THP group serves as a robust protecting group for alcohols, stable to a wide array of non-acidic reagents, while the bromo- functionality acts as a handle for nucleophilic substitution and organometallic coupling reactions. For researchers in medicinal chemistry and drug development, the purity of this building block is not a trivial specification; it is a critical parameter that dictates the success, reproducibility, and efficiency of multi-step synthetic campaigns. This guide provides an in-depth examination of the synthesis, purification, and analytical characterization of this compound, offering field-proven insights into achieving and verifying the high purity required for demanding applications.

The Synthetic Rationale: Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the acid-catalyzed addition of 3-bromopropanol to 3,4-dihydro-2H-pyran (DHP).

Core Synthesis Protocol

Objective: To prepare this compound with a high conversion rate.

Materials:

  • 3-Bromopropan-1-ol[1]

  • 3,4-Dihydro-2H-pyran (DHP)[1]

  • Pyridinium p-toluenesulfonate (PPTS) or a similar mild acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopropanol in anhydrous dichloromethane.

  • Add 1.1 equivalents of 3,4-dihydro-2H-pyran to the solution.

  • Introduce a catalytic amount (0.01-0.05 equivalents) of PPTS.

  • Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Expertise & Causality:

  • Why PPTS? Stronger acids, like sulfuric acid or HCl, can induce the polymerization of DHP, a significant side reaction. PPTS is a mild, organic-soluble acid that provides a controlled level of acidity, maximizing the yield of the desired THP ether while minimizing byproduct formation.

  • Why an anhydrous solvent? The reaction is reversible and water can hydrolyze the THP ether product back to the starting alcohol, especially in the presence of the acid catalyst. Using an anhydrous solvent drives the equilibrium towards the product.

  • Why a bicarbonate quench? Residual acid can cause product degradation over time or during purification via distillation. The basic wash is a critical step to ensure the long-term stability of the final product. Some commercial grades are explicitly stabilized with a solid base like potassium carbonate.

Purification via Vacuum Distillation

The crude product requires purification to remove unreacted starting materials, catalyst residue, and any byproducts. Vacuum distillation is the most effective method.

Protocol:

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.

  • Gradually reduce the pressure and begin heating the distillation flask using a heating mantle.

  • Collect the fraction that distills at the target boiling point. The literature value is approximately 64.5 °C at 0.8 mmHg.

  • Analyze the purity of the collected fractions by GC to ensure they meet the required specifications.

Trustworthiness of the Protocol: This purification is a self-validating system. The distinct boiling points of the components (DHP is much more volatile, while starting alcohol and byproducts may be less or more volatile) allow for sharp fractionation. Real-time analysis of the collected fractions provides immediate confirmation of purity, allowing the researcher to pool only the fractions that meet the desired standard.

Purity Specifications and Commercial Grades

The available grade of this compound dictates its suitability for different applications. The purity is typically determined by GC analysis.

Table 1: Comparison of Available Commercial Grades

GradeTypical Purity (by GC)Key Characteristics & Intended UseCommon Impurities
Standard/Reagent Grade 96-98%[2]Suitable for general organic synthesis, process development, and applications where minor impurities do not interfere.3-Bromopropanol, DHP, residual solvent, stabilizer (e.g., K₂CO₃).
High Purity Grade >99%Essential for sensitive downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs), where impurity profiles must be strictly controlled.Trace amounts of the above; may have specifications for specific unknown impurities.

Comprehensive Analytical Characterization

A suite of analytical methods is required to fully validate the identity, purity, and quality of the compound.

  • Gas Chromatography (GC): The primary method for quantifying purity and detecting volatile impurities. A properly validated GC method can provide a precise percentage purity value.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure. The spectrum should be consistent with the expected shifts and integrations for the 15 protons in the molecule.[2][3]

  • Mass Spectrometry (MS): Provides the molecular weight (223.11 g/mol ) and fragmentation pattern, further confirming the identity of the compound.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups, primarily the C-O-C ether linkages and the C-Br bond.

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and quality control processes.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Reactants (3-Bromopropanol, DHP) Reaction 2. Acid-Catalyzed Reaction (PPTS, DCM, RT) Reactants->Reaction Quench 3. Neutralization (Aqueous NaHCO3) Reaction->Quench Workup 4. Extraction & Drying Quench->Workup Crude Crude Product Workup->Crude Distillation 5. Vacuum Distillation Crude->Distillation Pure High-Purity Product Distillation->Pure

Caption: A logical workflow for the synthesis and purification of this compound.

qc_workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling Product Final Product Sample NMR ¹H NMR Product->NMR MS Mass Spec Product->MS FTIR FTIR Product->FTIR GC GC (Purity Assay) Product->GC GCMS GC-MS (Impurity ID) Product->GCMS

Caption: A comprehensive analytical workflow for the quality control and validation of the final product.

Concluding Remarks for the Practicing Scientist

For the drug development professional, the adage "you are what you start with" is particularly resonant. Impurities in a starting material like this compound can manifest as difficult-to-remove byproducts in a final API, leading to costly delays and complex purification challenges. A thorough understanding of its synthesis, a robust purification strategy, and a comprehensive analytical validation are not merely academic exercises; they are essential components of risk mitigation in the pharmaceutical pipeline. Always insist on a Certificate of Analysis for commercial materials and, when synthesizing in-house, employ the rigorous protocols outlined in this guide to ensure the quality and consistency required for successful research and development.

References

  • PubChem. This compound Compound Summary. [Link]
  • Chemsrc.com.

Sources

A Technical Guide to the Research Applications of 2-(3-Bromopropoxy)tetrahydro-2H-pyran: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromopropoxy)tetrahydro-2H-pyran stands as a pivotal reagent in modern organic synthesis, prized for its dual functionality that enables its use as both a protective agent and a versatile linker. This guide delves into the core research applications of this compound, with a particular focus on its burgeoning role in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). We will explore the chemical logic behind its utility, provide detailed experimental protocols for its application, and survey its potential in broader research contexts, including the synthesis of natural products and the functionalization of materials. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.

Introduction: The Strategic Advantage of a Bifunctional Reagent

At its core, the utility of this compound lies in its molecular architecture. The molecule incorporates two key functional groups: a bromoalkane and a tetrahydropyranyl (THP) ether. This combination allows for a two-stage reactivity profile that is highly advantageous in multi-step synthesis.

  • The Bromoalkane Moiety: The primary alkyl bromide serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the three-carbon propylene linker to a wide range of nucleophiles, including amines, phenols, and thiols.

  • The Tetrahydropyranyl (THP) Ether: The THP group is a widely employed acid-labile protecting group for alcohols. Its presence masks a hydroxyl functionality, preventing it from interfering with reactions targeting other parts of the molecule. The mild acidic conditions required for its removal ensure compatibility with a broad spectrum of sensitive functional groups.

This inherent bifunctionality makes this compound a strategic choice for synthetic chemists, enabling the introduction of a protected hydroxyl group at a desired location within a target molecule.

Core Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

Perhaps the most significant and rapidly evolving application of this compound is in the field of targeted protein degradation, specifically in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] They consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. This compound provides a versatile and synthetically accessible linker precursor.

Synthetic Strategy for PROTAC Assembly

The general synthetic approach involves the sequential attachment of the POI ligand and the E3 ligase ligand to the this compound linker. The choice of which ligand to attach first depends on the specific chemistry of the ligands and the overall synthetic strategy.

A common approach involves the initial alkylation of a nucleophilic handle on either the POI ligand or the E3 ligase ligand with this compound. This is typically achieved under basic conditions, where the nucleophile displaces the bromide ion.

Following this initial coupling, the THP protecting group is removed under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol, or aqueous HCl) to reveal the primary alcohol. This newly deprotected hydroxyl group can then be activated (e.g., converted to a mesylate or tosylate) or directly coupled to the second ligand to complete the PROTAC synthesis.

Diagram: General Workflow for PROTAC Synthesis using this compound

PROTAC_synthesis reagent This compound intermediate1 Coupled Intermediate (THP-protected) reagent->intermediate1 Alkylation ligand1 POI or E3 Ligand (with Nucleophilic Handle) ligand1->intermediate1 deprotection Acidic Deprotection intermediate1->deprotection intermediate2 Deprotected Intermediate (with free -OH) deprotection->intermediate2 activation Activation of -OH (e.g., Mesylation) intermediate2->activation intermediate3 Activated Intermediate activation->intermediate3 protac Final PROTAC Molecule intermediate3->protac Coupling ligand2 Second Ligand (E3 or POI) ligand2->protac

Caption: Synthetic workflow for PROTAC assembly.

Case Study: Linker for Cereblon (CRBN) and von Hippel-Lindau (VHL) Ligands

This compound has been successfully employed as a linker precursor for PROTACs that recruit the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), two of the most commonly used E3 ligases in PROTAC design.[4][5][6]

  • Cereblon (CRBN) Ligands: Immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are well-established CRBN ligands.[4] These molecules often possess nucleophilic sites (e.g., an amino group on the phthalimide ring) that can be alkylated with this compound.

  • von Hippel-Lindau (VHL) Ligands: Small molecule VHL ligands, often based on a hydroxyproline scaffold, also feature nucleophilic handles suitable for reaction with this compound.[5][6]

Table 1: Representative Reaction Conditions for Linker Attachment

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PhenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 804 - 24
AmineK₂CO₃, Et₃N, DIPEADMF, DMSO25 - 1006 - 48
ThiolNaH, K₂CO₃THF, DMF0 - 251 - 12

Note: These conditions are general and may require optimization for specific substrates.

Broader Synthetic Applications

While its role in PROTAC development is a major focus, the utility of this compound extends to other areas of organic synthesis.

Synthesis of Natural Products and Bioactive Molecules

The ability to introduce a protected three-carbon chain with a terminal hydroxyl group is valuable in the total synthesis of natural products and other bioactive molecules. This moiety can serve as a building block for constructing more complex carbon skeletons or for introducing a key functional group at a late stage of a synthesis.

Solid-Phase Synthesis

The THP protecting group is compatible with the conditions used in solid-phase peptide synthesis (SPPS), making this compound a useful reagent for modifying peptides and other molecules on a solid support.[1][6][7] For instance, it can be used to introduce a linker for attaching a peptide to a surface or to another molecule.

Materials Science: Surface Functionalization

The reactive bromide allows for the grafting of this molecule onto surfaces that have been pre-functionalized with nucleophilic groups. Subsequent deprotection of the THP ether reveals a hydroxyl group, which can then be used for further chemical modifications. This provides a method for creating surfaces with controlled chemical functionality.

Experimental Protocols

General Protocol for Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenolic compound with this compound.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 equiv).

  • Add this compound (1.2-1.5 equiv) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow for Phenol Alkylation

phenol_alkylation start Dissolve Phenol in DMF add_base Add K₂CO₃ start->add_base add_reagent Add this compound add_base->add_reagent react Heat and Stir (4-24h) add_reagent->react workup Aqueous Workup react->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with Water and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure Alkylated Product purify->product

Caption: Step-by-step workflow for the alkylation of phenols.

General Protocol for THP Deprotection

This protocol provides a general method for the removal of the THP protecting group to reveal the primary alcohol.

Materials:

  • THP-protected substrate

  • Methanol or Ethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or aqueous HCl (e.g., 2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the THP-protected substrate (1.0 equiv) in methanol or ethanol.

  • Add a catalytic amount of p-TsOH·H₂O (0.1-0.2 equiv) or a stoichiometric amount of aqueous HCl.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol if necessary.

Conclusion and Future Outlook

This compound is a commercially available and highly versatile bifunctional reagent with significant potential in various areas of chemical research. Its application as a linker in the rapidly expanding field of PROTACs has solidified its importance in modern drug discovery. The straightforward and reliable chemistry associated with both the alkyl bromide and the THP ether functionalities allows for its seamless integration into complex synthetic routes.

Future research is likely to expand the utility of this reagent in several directions. The development of novel PROTACs targeting a wider range of proteins and utilizing different E3 ligases will continue to drive the demand for versatile linkers. Furthermore, its application in the synthesis of other complex bioactive molecules and in the development of novel functional materials remains a fertile ground for exploration. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this compound in their own research endeavors.

References

  • Girardini, M., et al. (2022). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.
  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed, (2023).
  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PubMed Central, (n.d.).
  • Process for the alkylation of phenols.
  • Alkylation of phenols.
  • PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications.
  • Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degrad
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed Central, (n.d.).
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal, (n.d.).
  • Alkylation of phenol: a mechanistic view. PubMed, (n.d.).
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degrad
  • Commonly utilized thalidomide-derived CRBN ligands and possible linker attachment styles.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central, (n.d.).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing), (2022).
  • CRBN: Small Molecules and Peptides. Bio-Techne, (n.d.).
  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, (2017).
  • von Hippel-Lindau (VHL) Ligand, Gene. MedchemExpress.com, (n.d.).
  • Cereblon Targeting Ligands Plus Linkers Inhibitors. MedChemExpress (MCE) Life Science Reagents, (n.d.).
  • VHL ligands found in PROTACs. Linker attachment options are represented...
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed, (2024).
  • On-surface synthesis of hydroxy-functionalized graphene nanoribbons through deprotection of methylenedioxy groups. PubMed Central, (n.d.).
  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed, (2013).
  • Cu(I)-Catalyzed C(sp3)–H Functionalization of Amino Acids with Benzimidate and Reactive Oxygen Species (ROS) To Synthesize Triazines and 2-Pyrrolidinones.
  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine-Magnesium Exchange and Lactam Directed Ortho C-H Magnesiation.

Sources

A Technical Guide to the Strategic Application of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Tool for Complex Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for versatile and efficient molecular building blocks is paramount. 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS No. 33821-94-2) has emerged as a strategic reagent prized for its bifunctional nature.[1] It incorporates two key chemical motifs within a single, stable structure: a reactive alkyl bromide and a protected hydroxyl group in the form of a tetrahydropyranyl (THP) ether.[1][2] This unique combination allows for sequential, controlled introduction of a three-carbon chain with a terminal hydroxyl group, making it an invaluable tool for constructing complex molecular architectures.

This guide provides an in-depth exploration of the core applications of this compound, focusing on the chemical principles that underpin its utility. We will delve into its role as a protecting group, its reactivity as an alkylating agent, and its significant application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The protocols and mechanisms detailed herein are designed to provide researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively leverage this reagent in their synthetic endeavors.

Property Value
CAS Number 33821-94-2[4]
Molecular Formula C₈H₁₅BrO₂[4]
Molecular Weight 223.11 g/mol [5]
Appearance Liquid[1]
Boiling Point 64.5 °C @ 0.8 mmHg[1]
Density 1.317 g/mL at 25 °C[1]
Synonym 1-Bromo-3-(tetrahydropyranyloxy)propane

Chapter 1: The Dual-Reactivity Concept

The primary strategic advantage of this compound lies in its orthogonal reactivity. The molecule possesses an electrophilic carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack, and a "latent" nucleophilic hydroxyl group, masked as an acid-labile THP ether.[1] This allows for a synthetic sequence where the bromide is first reacted with a nucleophile to form a new bond, followed by the acidic deprotection of the THP ether to reveal the terminal alcohol for further functionalization.

This dual-reactivity is the cornerstone of its use as a linker, particularly in fields like PROTAC development where precise spacing and terminal functional handles are critical.[6][7]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Reagent Br-(CH₂)₃-OTHP Product1 Nu-(CH₂)₃-OTHP Reagent->Product1 Nucleophile Nu:⁻ Nucleophile->Product1 SN2 Reaction Product1_dup Nu-(CH₂)₃-OTHP Product2 Nu-(CH₂)₃-OH Product1_dup->Product2 Acid H⁺ Acid->Product2 Hydrolysis G cluster_0 Mechanism Steps A R-O-THP B R-O(H⁺)-THP (Protonated Ether) A->B + H⁺ C R-OH + THP⁺ (Alcohol + Oxocarbenium Ion) B->C C-O Cleavage C->C D R-OH + 2-Hydroxy-tetrahydropyran (Final Products) C->D + H₂O G cluster_0 PROTAC Assembly Step 1 cluster_1 PROTAC Assembly Step 2 & 3 E3_Ligand E3 Ligase Ligand (with Nucleophilic handle, e.g., -NHR) Intermediate1 E3 Ligand-(CH₂)₃-OTHP E3_Ligand->Intermediate1 Alkylation Reagent Br-(CH₂)₃-OTHP Reagent->Intermediate1 Intermediate1_dup E3 Ligand-(CH₂)₃-OTHP Intermediate2 E3 Ligand-(CH₂)₃-OH Intermediate1_dup->Intermediate2 1. Deprotection (H⁺) Final_PROTAC E3 Ligand-(CH₂)₃-O-Target Ligand (Final PROTAC) Intermediate2->Final_PROTAC 2. Conjugation Target_Ligand Target Protein Ligand (with Electrophilic handle) Target_Ligand->Final_PROTAC

Sources

The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selective Reactivity

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent undesired transformations during synthetic sequences. Among the arsenal of strategies for this purpose, the tetrahydropyranyl (THP) ether has long been a reliable and versatile choice.

The THP group is employed to protect alcohols and phenols from a wide array of reaction conditions under which the free hydroxyl group would otherwise interfere.[1] The THP ether is, in fact, an acetal, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This transformation converts the acidic and nucleophilic alcohol into a significantly more stable ether linkage, tolerant of a broad spectrum of non-acidic reagents.[2][3] The key merits of the THP group lie in its ease of introduction, the low cost of DHP, its general stability, and its straightforward removal under mild acidic conditions.[1][4][5] These attributes have cemented its role in the synthesis of complex natural products and active pharmaceutical ingredients.[6]

This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of THP ethers, offering a critical resource for professionals in chemical research and development.

The THP Ether: A Mechanistic Perspective

The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed via a common, resonance-stabilized oxocarbenium ion intermediate.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation: The Acid-Catalyzed Addition of Alcohols to Dihydropyran

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction.[7] The mechanism involves the protonation of the electron-rich double bond in DHP, which generates a highly electrophilic and resonance-stabilized oxocarbenium ion.[4] The alcohol, acting as a nucleophile, then attacks this intermediate.[4] A final deprotonation step yields the neutral THP ether and regenerates the acid catalyst.[4]

The process can be summarized in three key steps:

  • Protonation of Dihydropyran : The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[4]

  • Nucleophilic Attack : The alcohol attacks the electrophilic carbon of the oxocarbenium ion.[4]

  • Deprotonation : The conjugate base of the catalyst removes a proton from the oxonium ion, yielding the THP ether.[4]

G cluster_0 Mechanism of THP Protection DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ (cat.) Intermediate Protonated Intermediate Oxocarbenium->Intermediate + R-OH Alcohol R-OH THP_Ether THP Ether (R-OTHP) Intermediate->THP_Ether - H⁺ H_plus_regen H⁺ (cat.)

Mechanism of THP Protection of Alcohols.
Cleavage: The Acid-Catalyzed Hydrolysis of the Acetal

The deprotection of THP ethers is the microscopic reverse of the protection reaction, relying on acid-catalyzed hydrolysis or alcoholysis.[7][8] The mechanism begins with the protonation of the THP ether's ring oxygen, which is the more basic of the two ether oxygens. This is followed by the cleavage of the C-O bond to release the parent alcohol and regenerate the same resonance-stabilized oxocarbenium ion seen during formation.[8][9] This cation is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately form 5-hydroxypentanal or its corresponding acetal.

G cluster_1 Mechanism of Acid-Catalyzed THP Deprotection THP_Ether THP Ether (R-OTHP) Protonated_THP Protonated THP Ether THP_Ether->Protonated_THP + H⁺ H_plus H⁺ Alcohol Alcohol (R-OH) Protonated_THP->Alcohol Oxocarbenium Oxocarbenium Ion Protonated_THP->Oxocarbenium - R-OH Final_Product 5-Hydroxypentanal + H⁺ Oxocarbenium->Final_Product + H₂O H2O H₂O

Mechanism of Acid-Catalyzed THP Deprotection.

Core Attributes and Practical Considerations

Stability Profile

A significant advantage of the THP group is its robustness under a wide range of non-acidic conditions. This stability allows for extensive chemical manipulations on other parts of the molecule.[3]

Reagent ClassCondition / Specific ReagentStability of THP EtherReference(s)
Bases Strong alkoxides (t-BuOK), hydroxides (NaOH), LDA, n-BuLiStable[2][3]
Nucleophiles Organometallics (Grignard, organolithiums), hydrides (LiAlH₄, NaBH₄)Stable[3][10]
Reductants Catalytic Hydrogenation (e.g., H₂/Pd-C)Generally Stable (see note)[11]
Oxidants CrO₃/Pyridine, KMnO₄, OsO₄, peroxy acids (m-CPBA)Stable[3][12]
Acids Aqueous mineral acids, organic acids (AcOH, TsOH), Lewis acidsLabile[2][8]

Note on Hydrogenation: While generally stable, cleavage of THP ethers under Pd/C hydrogenation conditions can occur, often due to the inadvertent presence of acidic impurities (e.g., HCl from the catalyst preparation) in the reaction mixture, especially in protic solvents like ethanol.[11]

Stereochemical Implications

A critical consideration when using DHP is the creation of a new stereocenter at the anomeric carbon (C2 of the pyran ring).[2][3] If the alcohol substrate is chiral, the reaction will produce a mixture of diastereomers.[10]

  • Impact on Analysis: This diastereomeric mixture can complicate purification and spectral analysis, particularly NMR, where signal doubling is often observed.

  • Synthetic Relevance: For most applications where the THP group is temporary and removed at a later stage, the presence of these diastereomers is not a significant issue as they converge to a single product upon deprotection.[13]

Orthogonal Protection Strategies

Orthogonality in protecting group strategy allows for the selective removal of one group in the presence of others.[14][15] The distinct acid-lability of the THP group makes it an excellent component of such strategies. It can be cleaved under mild acidic conditions that leave many other protecting groups intact, such as:

  • Base-labile groups: Esters (acetate, benzoate).

  • Fluoride-labile groups: Silyl ethers (TBS, TIPS).

  • Hydrogenolysis-labile groups: Benzyl (Bn) ethers, Cbz groups.

This orthogonality is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules with multiple functional groups.[14]

Experimental Protocols & Methodologies

Protocol 1: Protection of a Primary Alcohol

This procedure describes a standard method for the tetrahydropyranylation of a primary alcohol using a catalytic amount of pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that minimizes side reactions like DHP polymerization.[2][16]

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM.

  • Add DHP (1.5 equiv) to the solution.

  • Add a catalytic amount of PPTS (0.05 equiv).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Note: Silica gel is slightly acidic; pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) can prevent premature deprotection of sensitive substrates.[10]

G cluster_workflow1 Workflow: THP Protection Start Dissolve Alcohol in Anhydrous DCM Add_DHP Add DHP Start->Add_DHP Add_PPTS Add PPTS (cat.) Add_DHP->Add_PPTS Stir Stir at RT Monitor by TLC Add_PPTS->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Experimental Workflow for THP Protection.
Protocol 2: Deprotection of a THP Ether

This protocol describes a common and mild method for the acidic hydrolysis of THP ethers using a mixture of acetic acid, THF, and water.[17]

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Acetic Acid (AcOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 (v/v/v) mixture of THF:AcOH:H₂O.[8]

  • Stir the solution at room temperature. For more robust substrates, the reaction can be gently warmed (e.g., 40-45 °C) to increase the rate.[17]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, cool the reaction to room temperature (if heated).

  • Carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

G cluster_workflow2 Workflow: THP Deprotection Start Dissolve THP Ether in THF/AcOH/H₂O Stir Stir at RT or 40°C Monitor by TLC Start->Stir Neutralize Neutralize with Sat. NaHCO₃ Stir->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Product Purified Alcohol Dry->Product

Experimental Workflow for THP Deprotection.

Conclusion

The tetrahydropyranyl protecting group, one of the earliest to be widely adopted, remains a cornerstone of modern organic synthesis.[2][18] Its utility is rooted in a combination of low cost, simple and high-yielding installation, and a well-defined stability profile that allows for its removal under mildly acidic conditions orthogonal to many other common protecting groups. While the introduction of a new stereocenter presents a minor complication, it is a manageable issue in most synthetic campaigns. For the research scientist and drug development professional, a thorough understanding of the mechanistic principles and practical methodologies associated with the THP group is essential for its effective application in the synthesis of complex and valuable molecules.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 189–199.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Synthetic Communications, 30(10), 1799–1805.
  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP).
  • Organic Chemistry. (2021). THP Protecting Group Addition.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Royal Society of Chemistry. (n.d.). A short review on the protection of hydroxyl group as tetrahydropyranyl ether.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers.
  • ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • The Organic Chemistry Tutor. (2019). THP group for protecting alcohols.
  • PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • ResearchGate. (n.d.). Deprotection of tetrahydropyranyl ethers using acid-washed bentonite.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • National Institutes of Health. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
  • ScienceDirect. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.
  • Study.com. (n.d.). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Organic Chemistry Data. (n.d.). THP Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. As referenced in various secondary sources.
  • ResearchGate. (2002). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (n.d.). Protecting group.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran from 3-Bromopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyranyl (THP) group is a cornerstone in the strategic protection of hydroxyl functionalities within multistep organic synthesis. Its widespread adoption is attributable to its facile introduction, pronounced stability across a range of non-acidic reaction conditions, and straightforward cleavage under mild acidic protocols. This document provides a comprehensive guide for the synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a bifunctional building block, from 3-bromopropanol and 3,4-dihydro-2H-pyran (DHP). We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present detailed and validated experimental protocols, and offer expert insights to ensure procedural robustness and reproducibility for researchers, scientists, and professionals in drug development.

Foundational Principles and Mechanistic Insights

The synthesis of this compound is a classic example of the protection of an alcohol as a THP ether. This transformation is an acid-catalyzed addition of the alcohol, 3-bromopropanol, to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[1][2]

Mechanism of THP Ether Formation:

The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a key intermediate.[1][3] The alcohol, acting as a nucleophile, then attacks this electrophilic species. Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the acid catalyst, allowing it to participate in further reaction cycles.[1] A noteworthy aspect of this reaction is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring, which can result in a mixture of diastereomers if the alcohol substrate is chiral.[4][5]

Experimental Design and Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Bromopropanol≥97%Sigma-Aldrich627-18-9
3,4-Dihydro-2H-pyran (DHP)99%Acros Organics110-87-2
p-Toluenesulfonic acid monohydrate (PTSA)≥98.5%Sigma-Aldrich6192-52-5
Anhydrous Dichloromethane (DCM)≥99.8%Fisher Scientific75-09-2
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentFisher Scientific7757-82-6
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol

This protocol details the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-bromopropanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Addition of DHP: To this solution, add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents).[5]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.02 equivalents) to the reaction mixture.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 to 60 minutes.[6]

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5][6]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.[6]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction and Work-up cluster_purification Purification Start 3-Bromopropanol in Anhydrous DCM Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction Catalyst p-Toluenesulfonic Acid (PTSA) Catalyst->Reaction Quench Quench with NaHCO₃ Solution Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry with Na₂SO₄ & Concentrate Extraction->Drying Purification Column Chromatography (if necessary) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Safety, Handling, and Waste Disposal

3.1. Reagent Safety Precautions:

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause an allergic skin reaction.[7][8] Handle in a well-ventilated area, away from heat, sparks, and open flames.[8][9] Facilities should be equipped with an eyewash station and a safety shower.[9]

  • 3-Bromopropanol: Handle with care, as with all halogenated organic compounds.

  • p-Toluenesulfonic acid (PTSA): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

3.2. Waste Disposal:

All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal. Follow all local and institutional guidelines for chemical waste disposal.

Characterization and Data Interpretation

The final product, this compound, is a liquid.[10]

Expected Physical and Spectroscopic Data:

PropertyValue
Molecular Formula C₈H₁₅BrO₂[11][12]
Molecular Weight 223.11 g/mol [11][12]
Boiling Point 64.5 °C at 0.8 mmHg (lit.)[10]
Density 1.317 g/mL at 25 °C (lit.)[10]
Refractive Index n20/D 1.478 (lit.)[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy is a crucial tool for confirming the structure. Expect to see characteristic signals for the protons on the tetrahydropyran ring, the propyl chain, and the diastereotopic protons adjacent to the oxygen atoms.

  • ¹³C NMR will show the expected number of carbon signals, including the acetal carbon.

Infrared (IR) Spectroscopy:

  • The IR spectrum should show the absence of a broad O-H stretch from the starting alcohol and the presence of strong C-O stretching bands characteristic of the ether and acetal functionalities.

Expertise from the Field: Troubleshooting and Optimization

Trustworthiness of the Protocol: This protocol is based on well-established methods for the tetrahydropyranylation of alcohols.[13][14] The use of a catalytic amount of a mild acid like PTSA or pyridinium p-toluenesulfonate (PPTS) ensures high yields while minimizing side reactions.[13][14]

Common Pitfalls and Solutions:

  • Low Yield:

    • Incomplete reaction: Ensure the use of anhydrous solvent, as water can inhibit the reaction. The DHP should be of good quality and used in slight excess.

    • Product decomposition: The THP ether is sensitive to acid. Avoid prolonged reaction times and ensure complete neutralization during work-up. Over-acidification can lead to polymerization of DHP or decomposition of the product.

    • Purification issues: The product can be sensitive to silica gel. If decomposition is observed during column chromatography, consider using a neutral alumina column or washing the crude product with a dilute base to remove any residual acid before chromatography.[15]

  • Alternative Catalysts: For acid-sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can be used.[13] Heterogeneous catalysts like ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂) offer the advantage of simple filtration for removal and potential for recycling.[16][17]

Concluding Remarks

The synthesis of this compound via the acid-catalyzed reaction of 3-bromopropanol and dihydropyran is a robust and efficient method for producing this valuable bifunctional intermediate. By understanding the underlying mechanism, adhering to the detailed protocol, and being aware of potential challenges, researchers can reliably synthesize this compound for a variety of applications in organic synthesis and drug development. The THP protecting group, while a classic, remains a highly relevant and practical tool in the modern synthetic chemist's arsenal.[4][18]

References

  • Bagal, D. B., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 5(26), 19998–20005.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.
  • ACS Publications. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
  • Indian Journal of Chemistry. (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates.
  • The Organic Chemistry Tutor. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Leah4sci. (2019, January 8). THP group for protecting alcohols [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). Recent advances on the versatile role of dihydropyran in multicomponent reactions.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.
  • ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran.
  • Semantic Scholar. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Asian Publication Corporation. (n.d.). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters.
  • Reddit. (2025, March 11). Purification of THP protected compound.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 265-276.
  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
  • Canadian Science Publishing. (2016, April 13). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst.
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • ResearchGate. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.

Sources

Application Notes and Protocols: Synthesis and Utility of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of complex, multi-step organic synthesis, the strategic protection and deprotection of functional groups remain a cornerstone of efficient molecular construction. Among the myriad of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands out for its operational simplicity, cost-effectiveness, and robust stability across a wide range of non-acidic reaction conditions.[1][2][3] This document provides a comprehensive guide to the reaction of 3,4-dihydropyran (DHP) with 3-bromopropanol, yielding the versatile bifunctional building block, 2-(3-bromopropoxy)tetrahydro-2H-pyran.

This guide is structured to move beyond a mere recitation of steps. It delves into the mechanistic underpinnings of the reaction, explores the rationale behind catalyst and solvent selection, and provides detailed, field-tested protocols for synthesis, purification, and subsequent deprotection. The aim is to equip researchers, scientists, and drug development professionals with not only a protocol but also the scientific intuition required to adapt and troubleshoot this crucial transformation.

Foundational Principles: The Tetrahydropyranylation Reaction

The protection of an alcohol as a THP ether is a classic acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydropyran (DHP).[3][4] This reaction transforms the nucleophilic and protic hydroxyl group into a stable acetal, which is resilient against a variety of reagents including strong bases, organometallics, hydrides, and acylating agents.[2][5]

Reaction Mechanism: An Acid-Catalyzed Cascade

The reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is a key intermediate. The generally accepted mechanism is as follows:

  • Protonation of Dihydropyran: An acid catalyst protonates the double bond of the DHP ring. This step is crucial as it generates a highly electrophilic oxocarbenium ion, which is stabilized by resonance.[5][6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-bromopropanol attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.[5]

THP Protection Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product 3_bromopropanol 3-Bromopropanol (R-OH) Oxonium Protonated Ether (Oxonium Ion) 3_bromopropanol->Oxonium Nucleophilic Attack DHP 3,4-Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ (Acid Catalyst) A_minus A⁻ (Conjugate Base) A_minus->H_plus Catalyst Regeneration Oxocarbenium->Oxonium THP_ether This compound (THP-OR) Oxonium->THP_ether - H⁺ (to A⁻)

Mechanism of THP ether formation with 3-bromopropanol.

A critical consideration is the introduction of a new stereocenter at the anomeric carbon (C2) of the pyran ring, which can result in a mixture of diastereomers if the alcohol substrate is chiral.[2] For an achiral alcohol like 3-bromopropanol, this results in a racemic mixture.

Experimental Design: Catalysts, Solvents, and Conditions

The success of the tetrahydropyranylation reaction hinges on the appropriate selection of an acid catalyst and reaction solvent.

Catalyst Selection: A Spectrum of Acidity

A wide array of Brønsted and Lewis acids can catalyze this reaction. The choice is often dictated by the acid sensitivity of the substrate.

Catalyst TypeExamplesAcidityTypical ConditionsAdvantages & Considerations
Brønsted Acids p-Toluenesulfonic acid (TsOH), Pyridinium p-toluenesulfonate (PPTS), Sulfuric acid (H₂SO₄)Strong to MildCatalytic amounts, Room Temp.TsOH is highly effective but can be too harsh for sensitive substrates. PPTS is a milder alternative, often preferred to prevent side reactions.[5]
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Bismuth triflate (Bi(OTf)₃)StrongCatalytic amounts, 0 °C to Room Temp.Highly efficient, but can be moisture-sensitive. Bismuth triflate is notable for being relatively non-toxic and insensitive to small amounts of moisture.[1]
Heterogeneous Catalysts Amberlyst-15, Zeolite H-beta, NH₄HSO₄ on SiO₂Solid Acid10-20% w/w, Room Temp.Simplifies workup (filtration removes the catalyst), recyclable, and environmentally benign.[7][8]

For 3-bromopropanol, which is relatively robust, a catalytic amount of p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) provides an excellent balance of reactivity and control.

Solvent and Reaction Conditions

The reaction is typically performed in aprotic solvents to prevent competition with the alcohol for the electrophilic intermediate.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether (Et₂O). DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Temperature: The reaction is generally exothermic and proceeds readily at room temperature. For highly reactive substrates or strong catalysts, cooling to 0 °C may be necessary to control the reaction rate.

  • Stoichiometry: A slight excess of 3,4-dihydropyran (typically 1.1-1.2 equivalents) is used to ensure complete consumption of the alcohol.

Detailed Experimental Protocols

Safety First: 3,4-Dihydropyran is a flammable liquid and an irritant.[9] 3-Bromopropanol is combustible and should be handled with care.[10] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol: Synthesis of this compound

This protocol is designed for a ~10 mmol scale and can be adapted as needed.

Materials and Reagents:

  • 3-Bromopropanol (C₃H₇BrO, MW: 138.99 g/mol )

  • 3,4-Dihydro-2H-pyran (DHP) (C₅H₈O, MW: 84.12 g/mol )[4]

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopropanol (1.39 g, 10 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the alcohol in 20 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of PPTS (approx. 25 mg, 0.1 mmol, 0.01 equiv.). Rationale: PPTS is a mild acid catalyst, minimizing potential side reactions like polymerization of DHP.

  • DHP Addition: Add 3,4-dihydropyran (1.01 g, 12 mmol, 1.2 equiv.) dropwise to the stirring solution at room temperature over 5-10 minutes. An ice bath can be used to maintain room temperature if the reaction is noticeably exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The product will have a higher Rf value than the starting alcohol. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for many applications. If further purification is required, flash column chromatography on silica gel can be performed.

Expected Yield: >90% Physical Properties of Product: Colorless liquid. Boiling Point: 64.5 °C at 0.8 mmHg. Density: 1.317 g/mL at 25 °C.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve 3-Bromopropanol in Anhydrous DCM B 2. Add Catalytic PPTS A->B C 3. Add DHP Dropwise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with NaHCO₃(aq) D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Optional) H->I Final_Product This compound I->Final_Product Yields Pure Product

General workflow for the synthesis of this compound.
Protocol: Deprotection of the THP Ether

The THP group is readily cleaved under mild acidic conditions to regenerate the parent alcohol.[8][11]

Materials and Reagents:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

Step-by-Step Procedure:

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF:acetic acid:water.[8]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The deprotected alcohol will have a lower Rf value.

  • Workup: Once the starting material is consumed (typically 4-8 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-bromopropanol.

Applications in Synthetic Chemistry

This compound is a valuable bifunctional molecule. The THP-protected hydroxyl group allows for selective reactions at the bromide-bearing carbon.

  • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then be used in reactions with aldehydes, ketones, and other electrophiles. The THP ether is stable to Grignard conditions.

  • Nucleophilic Substitution: The bromide is a good leaving group, allowing for SN2 reactions with a variety of nucleophiles (e.g., azides, cyanides, alkoxides) to introduce new functional groups.

  • Wittig Reagent Precursor: Reaction with triphenylphosphine can generate a phosphonium salt, a precursor to a Wittig reagent for olefination reactions.

Following these transformations, the THP group can be easily removed under mild acidic conditions, unmasking the hydroxyl functionality for further synthetic manipulations. This "latent alcohol" functionality makes it a useful building block in the synthesis of more complex molecules.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional amount of acid catalyst can be added. Ensure that the DHP and solvent are anhydrous, as water can consume the activated intermediate.

  • Side Reactions: Overly strong acidic conditions or high temperatures can lead to the polymerization of DHP. Using a mild catalyst like PPTS at room temperature mitigates this risk.

  • Product Stability: The purified product, this compound, is typically stored under refrigeration. Commercial sources often include potassium carbonate as a stabilizer.

References

  • Barahman, M., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH.
  • Canadian Science Publishing. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Canadian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Taylor & Francis Online. (2005). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Merck. (n.d.). This compound.
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE.
  • YouTube. (2019). synthesis & cleavage of THP ethers. Chem Help ASAP.
  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.
  • Wikipedia. (n.d.). 3,4-Dihydropyran.
  • PubChem. (n.d.). 3-Bromo-1-propanol. National Institutes of Health.
  • Organic Chemistry Data. (n.d.). THP Protection - Common Conditions.

Sources

Application Notes & Protocols: Strategic Use of 2-(3-Bromopropoxy)tetrahydro-2H-pyran for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating Alcohol Protection Beyond Simple Masking

In the landscape of complex organic synthesis, the protection of hydroxyl groups is a foundational strategy. The tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), is a classic and reliable choice due to its ease of installation and stability to a wide range of non-acidic reagents.[1][2][3][4][5] However, the evolution of synthetic chemistry demands more than simple steric blocking. Modern protecting groups are increasingly viewed as "functional handles"—temporary modifications that not only shield a reactive site but also introduce latent functionality for subsequent transformations.

This is where 2-(3-Bromopropoxy)tetrahydro-2H-pyran emerges as a strategic tool. This bifunctional reagent installs a THP ether while simultaneously introducing a terminal alkyl bromide. This "protect and functionalize" approach opens avenues for sequential reactions, such as chain extension or cyclization, without the need for additional deprotection and functionalization steps. These notes provide a comprehensive guide to the application of this versatile reagent, detailing the underlying mechanisms, step-by-step protocols, and critical considerations for its successful implementation in research and development.

Core Principles: Mechanism of THP Ether Formation

The formation of a THP ether from an alcohol and DHP (or a substituted DHP like our title reagent) is a well-established, acid-catalyzed process.[2][5][6] The reaction proceeds through the following key steps:

  • Protonation and Oxocarbenium Ion Formation: An acid catalyst protonates the double bond of the dihydropyran ring. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[2][5]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[2]

  • Deprotonation: A final deprotonation step, typically by the conjugate base of the acid catalyst or another weak base, regenerates the catalyst and yields the neutral THP ether product.[2]

A significant consideration when using THP protection is the creation of a new stereocenter at the anomeric carbon (the carbon bonded to two oxygen atoms).[3][5] If the starting alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectroscopic analysis.[4]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol details a general procedure for the protection of a primary alcohol using this compound with pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

  • Primary Alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: To the stirred solution, add this compound (1.2 equiv) followed by a catalytic amount of PPTS (0.1 equiv).[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure protected alcohol.

G cluster_setup Reaction Setup cluster_reaction Protection cluster_workup Workup & Purification Setup Dissolve Alcohol (1 eq) in Anhydrous DCM AddReagents Add 2-(3-Bromopropoxy) tetrahydro-2H-pyran (1.2 eq) & PPTS (0.1 eq) Setup->AddReagents Inert Atmosphere Stir Stir at RT & Monitor by TLC AddReagents->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Reaction Complete Extract Extract with DCM, Wash with Brine Quench->Extract Dry Dry over Na₂SO₄, Filter Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify

Protocol 2: Deprotection of the THP Ether

The removal of the THP group is typically accomplished under acidic conditions, regenerating the parent alcohol.[1][3][8] This protocol describes a mild deprotection using p-toluenesulfonic acid (p-TsOH) in an alcohol solvent, a method that proceeds via transacetalization.[7]

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Methanol (or Ethanol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the THP-protected alcohol in methanol.

  • Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O to the solution.[7]

  • Reaction and Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC.

  • Neutralization: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected alcohol. Further purification by column chromatography may be necessary.

Data Summary: Reaction Parameters

The choice of catalyst and solvent is critical for efficient THP ether formation and deprotection. The following table summarizes common conditions.

Transformation Catalyst System Solvent Temperature Typical Reaction Time Key Considerations
Protection p-TsOH, PPTSDichloromethane (DCM), THFRoom Temp.1-4 hPPTS is milder for acid-sensitive substrates.[2]
Amberlyst-15Methanol, DCMRoom Temp.0.5-3 hSolid acid catalyst simplifies workup via filtration.[8]
Bismuth TriflateSolvent-freeRoom Temp.5-30 minHighly efficient and environmentally benign.[3]
Deprotection Acetic Acid/THF/H₂OTHF/WaterRoom Temp.1-12 hClassic, mild conditions suitable for many substrates.[4][8]
p-TsOHMethanol, EthanolRoom Temp.0.5-2 hEfficient transacetalization method.[4][7]
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temp.15 min - 2 hCan also effect oxidative deprotection.[8]

Troubleshooting and Field-Proven Insights

Issue: Incomplete Protection Reaction

  • Causality: Sterically hindered alcohols may react sluggishly. The acid catalyst may be deactivated or insufficient.

  • Solution: For hindered substrates, consider using a more potent Lewis acid catalyst. Ensure reagents and solvents are anhydrous, as water can hydrolyze the intermediate oxocarbenium ion.[7]

Issue: Unwanted Deprotection during Purification

  • Causality: Standard silica gel is slightly acidic and can cause partial or complete cleavage of the THP ether during column chromatography.

  • Solution: Neutralize the silica gel before use by preparing a slurry with a small amount of triethylamine (~1%) in the eluent system. Alternatively, use neutral alumina for chromatography.[7]

Issue: Formation of 5-Hydroxypentanal during Deprotection

  • Causality: Using aqueous acidic conditions for deprotection can lead to the hydrolysis of the THP group to 5-hydroxypentanal.[4][7]

  • Solution: Employ anhydrous acidic conditions with an alcohol as the solvent (e.g., p-TsOH in methanol). This favors transacetalization over hydrolysis.[7]

G Start Problem Observed P1 Incomplete Protection Start->P1 P2 Deprotection on Silica Start->P2 P3 Side-Product on Deprotection Start->P3 C1 Cause: - Steric Hindrance - Catalyst Deactivation P1->C1 C2 Cause: - Acidic nature of standard silica gel P2->C2 C3 Cause: - Hydrolysis to 5-hydroxypentanal P3->C3 S1 Solution: - Use stronger Lewis acid - Ensure anhydrous conditions C1->S1 S2 Solution: - Neutralize silica with Et₃N - Use neutral alumina C2->S2 S3 Solution: - Use anhydrous acid in alcohol solvent (transacetalization) C3->S3

Conclusion

The use of this compound represents a strategic advancement in the protection of alcohols. It moves beyond simple masking to provide a functional handle for further synthetic elaboration. By understanding the core mechanisms and employing robust, optimized protocols, researchers can leverage this reagent to streamline complex synthetic routes, saving steps and improving overall efficiency. The key to success lies in the careful selection of reaction conditions tailored to the specific substrate and the anticipation of potential side reactions, particularly during purification and deprotection steps.

References

  • Maity, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
  • Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
  • Royal Society of Chemistry. (n.d.). Recent advances on the protection of hydroxyl group. [Link]
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]
  • Khan, A. T., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]
  • Heravi, M. M., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules. [Link]

Sources

Application Notes: The Strategic Utility of 2-(3-Bromopropoxy)tetrahydro-2H-pyran as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate fields of medicinal chemistry and materials science, the ability to covalently connect distinct molecular entities is paramount.[1] Bifunctional linkers are the molecular architects that enable this conjugation, serving as bridges to create complex, functional constructs like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][3] This document provides a detailed technical guide on the application of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a versatile bifunctional linker. This linker features a terminal alkyl bromide, a reactive handle for nucleophilic substitution, and a tetrahydropyranyl (THP) ether, a stable protecting group for a primary alcohol. The THP group allows for delayed or sequential introduction of a hydroxyl functionality, offering strategic advantages in multi-step synthetic campaigns.[4] We will explore its core properties, detail robust protocols for its use in conjugation and subsequent deprotection, and discuss the mechanistic principles that govern its reactivity.

Introduction: The Architectural Role of Bifunctional Linkers

Bifunctional molecules are foundational tools in modern molecular design, possessing two distinct reactive groups that allow for the controlled assembly of complex molecular architectures.[1] These linkers are not merely passive spacers; their length, flexibility, and chemical nature are critical design elements that influence the properties of the final conjugate, such as solubility, cell permeability, and the spatial orientation of the linked moieties.[2][5]

This compound emerges as a particularly strategic linker due to its orthogonal reactivity. The alkyl bromide provides a reactive site for SN2 reactions, while the THP ether masks a hydroxyl group. This "latent alcohol" can be revealed under specific acidic conditions, providing a secondary point for further functionalization.[6] This dual-functionality is invaluable in the synthesis of complex molecules where sequential conjugation is required.

Key Advantages:
  • Orthogonal Reactivity: The alkyl halide and the protected alcohol offer two distinct chemical handles that can be addressed in separate synthetic steps.

  • Controlled Deprotection: The THP ether is stable under a wide range of non-acidic conditions but can be efficiently removed when desired.[7]

  • Versatility: This linker is suitable for a wide array of applications, including its use in the synthesis of PROTACs, where it can connect a target protein binder to an E3 ligase ligand.[8][9][10][11][12]

Physicochemical Properties & Safety

A thorough understanding of the linker's physical and chemical properties is essential for its effective use and safe handling.

PropertyValueReference
CAS Number 33821-94-2
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Clear colorless to yellow liquid[13]
Density 1.317 g/mL at 25 °C
Boiling Point 64.5 °C at 0.8 mmHg
Refractive Index n20/D 1.478
Storage Store at −20°C
Stabilizer Contains potassium carbonate[14]
Safety & Handling:

This compound is an irritant. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15] It may cause skin, eye, and respiratory irritation.[15] In case of contact, rinse the affected area thoroughly with water.[15]

Core Applications & Experimental Protocols

The primary utility of this linker lies in a two-stage process: initial conjugation via the alkyl bromide, followed by deprotection of the THP ether to reveal the hydroxyl group for subsequent reactions.

Protocol 1: Williamson Ether Synthesis for Initial Conjugation

The Williamson ether synthesis is a classic and reliable method for forming an ether bond via an SN2 reaction between an alkoxide and an alkyl halide.[16][17] In this context, a molecule containing a hydroxyl or phenol group (R-OH) is first deprotonated to form a nucleophilic alkoxide, which then attacks the primary alkyl bromide of our linker.

Step-by-Step Methodology:
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hydroxyl-containing substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or THF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Conjugation: Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent to the reaction mixture dropwise.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting THP-protected conjugate by flash column chromatography on silica gel.

Causality and Insights:
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[16]

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[18]

  • Stoichiometry: A slight excess of the linker is used to ensure complete consumption of the more valuable substrate.

  • Temperature: Heating is often necessary to overcome the activation energy of the SN2 reaction.

Caption: Workflow for Williamson Ether Synthesis using the linker.

Protocol 2: Acid-Catalyzed Deprotection of the THP Ether

Once the initial conjugation is complete, the latent hydroxyl group can be unmasked by removing the THP protecting group under mild acidic conditions.[7] This regenerated alcohol is now available for further synthetic transformations.

Step-by-Step Methodology:
  • Dissolution: Dissolve the THP-protected conjugate (1.0 equivalent) in a protic solvent, typically methanol (MeOH) or ethanol (EtOH).

  • Acid Catalyst: Add a catalytic amount of an acid catalyst. Common choices include:

    • p-Toluenesulfonic acid (p-TsOH, 0.1 equivalents)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Bismuth(III) triflate (Bi(OTf)₃, 1-2 mol%)[7]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral.

  • Work-up: Remove the bulk of the alcohol solvent via rotary evaporation.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify the final deprotected product by flash column chromatography.

Causality and Insights:
  • Mechanism: The deprotection is an acid-catalyzed hydrolysis of the acetal.[7] The acidic conditions protonate one of the ether oxygens, initiating a cascade that leads to the release of the alcohol and dihydropyran.

  • Catalyst Choice: The choice of acid catalyst depends on the sensitivity of other functional groups in the molecule. PPTS is a milder alternative to strong acids like p-TsOH. Bismuth triflate is a water-tolerant Lewis acid that can also be effective.[7]

  • Solvent: Protic solvents like methanol facilitate the hydrolysis by acting as a proton source and trapping the carbocation intermediate.

Caption: Mechanism of acid-catalyzed THP ether deprotection.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Williamson ether synthesis 1. Incomplete deprotonation.2. Inactive alkyl bromide.3. Steric hindrance at the reaction site.1. Use a stronger base or allow more time for deprotonation.2. Check the purity of the linker; use fresh reagent.3. Increase reaction temperature and time; consider a different synthetic route if hindrance is severe.
Incomplete THP deprotection 1. Insufficient acid catalyst.2. Catalyst has degraded.3. Reaction time is too short.1. Add a small additional amount of the acid catalyst.2. Use fresh catalyst.3. Allow the reaction to stir for a longer period, monitoring by TLC.
Formation of side products during deprotection Acid-sensitive functional groups elsewhere in the molecule are reacting.Use a milder catalyst (e.g., switch from p-TsOH to PPTS) or a different deprotection method, such as using LiCl in aqueous DMSO.[4][19]
Difficulty purifying the final product The product may be co-eluting with byproducts from the THP group.Ensure complete quenching and work-up to remove acidic/basic residues. Optimize chromatography conditions (solvent gradient, silica type).

Conclusion

This compound is a highly effective bifunctional linker that provides synthetic chemists with a strategic tool for the sequential assembly of complex molecules. Its orthogonal reactive ends—an alkyl bromide for nucleophilic substitution and a protected alcohol for later-stage functionalization—offer a level of control that is essential in modern drug discovery and materials science.[2] The protocols detailed herein provide a robust framework for the successful application of this versatile reagent. By understanding the underlying chemical principles and potential experimental challenges, researchers can confidently integrate this linker into their synthetic strategies to build novel and functional molecular architectures.

References

  • Ma, S., & Vaino, A. R. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(14), 5618–5621.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design.
  • CD Biosynsis. (n.d.). Bifunctional linkers.
  • Zhang, Z., Chen, S., & Zhang, W. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998(3), 152-153.
  • Chemsrc. (n.d.). This compound.
  • Heravi, M. M., Derikvand, F., & Bamoharram, F. F. (2007). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications, 37(1), 125-131.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Amerigo Scientific. (n.d.). This compound (98%).
  • MedChemExpress. (n.d.). This compound | PROTAC连接子.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.

Sources

Application Notes & Protocols: Strategic Use of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC's architecture comprises three essential components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them.[3][4] The linker is not a passive spacer but a critical determinant of PROTAC efficacy, profoundly influencing the stability of the key POI-PROTAC-E3 ligase ternary complex, as well as the molecule's overall physicochemical properties and cell permeability.[1][5][6] Alkyl and polyethylene glycol (PEG) chains are the most prevalent motifs in linker design due to their synthetic tractability and the ease with which their length can be modulated.[3][] This guide provides an in-depth exploration of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a versatile and efficient building block for constructing PROTACs with flexible alkyl-ether linkers. We will detail the strategic rationale, key experimental considerations, and step-by-step protocols for its application.

The PROTAC Mechanism: A Linker-Mediated Process

The function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[8] This orchestrated event initiates a catalytic cycle of protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process unfolds in a series of steps:

  • Binding: The PROTAC molecule simultaneously binds to the POI and the E3 ligase.[8]

  • Ternary Complex Formation: This binding event results in the formation of a POI-PROTAC-E3 ligase ternary complex. The linker's length, flexibility, and chemical composition are paramount for achieving a stable and productive complex geometry.[1][8]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.[2][8]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[1]

  • Recycling: The PROTAC molecule is released and can initiate another degradation cycle, a key feature differentiating it from traditional inhibitors.[1]

Strategic Role of this compound

This reagent (CAS: 33821-94-2) is a bifunctional linker precursor designed for modular PROTAC synthesis.[9][10] Its structure provides two distinct reactive handles that can be addressed in a sequential manner.

  • Propyl Bromide Moiety: An electrophilic handle ideal for alkylation reactions. It readily reacts with nucleophilic functional groups (e.g., phenols, amines, thiols) commonly found or installed on POI or E3 ligase ligands.

  • Tetrahydropyranyl (THP) Ether: A robust protecting group for a primary alcohol.[11] The THP group is stable to the basic conditions often required for the initial alkylation step but can be cleanly removed under mild acidic conditions to reveal a terminal hydroxyl group.[12][13]

This dual functionality enables a convergent synthetic strategy, where one half of the PROTAC is first conjugated to the linker, followed by deprotection and attachment of the second half.

Synthetic_Workflow Start Ligand 1 (e.g., POI binder) + This compound Step1 Step 1: Alkylation (SN2 Reaction) Start->Step1 Intermediate1 Intermediate: Ligand 1-Linker(THP) Step1->Intermediate1 Step2 Step 2: Deprotection (Acidic Hydrolysis) Intermediate1->Step2 Intermediate2 Intermediate: Ligand 1-Linker-OH Step2->Intermediate2 Step3 Step 3: Final Conjugation (e.g., Amide Coupling) Intermediate2->Step3 End Final PROTAC: Ligand 1-Linker-Ligand 2 Step3->End Ligand2 Ligand 2 (e.g., E3 Ligase Ligand) Ligand2->Step3

Caption: Convergent synthetic workflow using the bifunctional linker precursor.

Application Notes & Experimental Considerations

Step 1: Alkylation Reaction

The initial step involves a nucleophilic substitution (SN2) reaction where a nucleophilic handle on the first ligand displaces the bromide from the linker precursor.

  • Nucleophile Choice: Phenolic hydroxyls are excellent nucleophiles for this reaction under basic conditions. Primary or secondary amines can also be used, though care must be taken to avoid over-alkylation.

  • Base and Solvent: The choice of base is critical for deprotonating the nucleophile without promoting side reactions. For phenols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is typically used to ensure solubility of the reagents and facilitate the SN2 reaction.

  • Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ligand and the formation of the higher molecular weight product.

Step 2: THP Group Deprotection

The removal of the THP protecting group is an acid-catalyzed hydrolysis of an acetal.[12]

  • Acidic Catalyst: A variety of acids can be employed. For substrates that are robust, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) can be used. For more acid-sensitive molecules, milder catalysts such as p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a solid-supported acid resin like Amberlyst-15 are preferred as they allow for greater control and easier workup.[12][14]

  • Solvent System: The reaction is typically performed in an alcohol solvent like methanol or ethanol, which acts as a nucleophile to trap the intermediate carbocation.

  • Causality Behind Choices: Using a solid-supported acid (Amberlyst-15) is advantageous as the catalyst can be simply filtered off upon reaction completion, simplifying the workup and preventing residual acid from interfering with subsequent steps.[12] This is a self-validating system as the removal of the catalyst terminates the reaction.

Step 3: Final Conjugation

The newly unmasked primary alcohol on the ligand-linker intermediate serves as a versatile handle for the final coupling step. The choice of reaction depends on the available functional group on the second ligand.

  • Amide Coupling: If the second ligand possesses a carboxylic acid, standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) with a tertiary amine base (e.g., DIPEA) can be used to form a stable amide bond. This is one of the most reliable and common methods for final PROTAC assembly.

  • Etherification: The alcohol can be converted to an alkoxide with a strong base (e.g., NaH) and reacted with an electrophile on the second ligand, or used in a Mitsunobu reaction with a phenolic partner.

  • Click Chemistry: The alcohol can be converted to an azide or alkyne, enabling a highly efficient and orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction if the second ligand is functionalized with the corresponding partner.[][8] This approach is particularly valuable for rapidly creating libraries of PROTACs.[3]

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC where a phenol-containing POI ligand is first attached to the linker, followed by deprotection and coupling to a carboxylic acid-containing E3 ligase ligand.

Protocol 1: Synthesis of POI Ligand-Linker(THP) Intermediate

This protocol details the alkylation of a generic POI ligand containing a phenolic hydroxyl group.

ReagentMolar Eq.Purpose
POI-Ligand-OH1.0Starting Material
This compound1.2Linker Precursor
Potassium Carbonate (K₂CO₃)3.0Base
N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • To a solution of the POI-Ligand-OH (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired POI Ligand-Linker(THP) intermediate.

Protocol 2: Deprotection of the THP Group

This protocol uses a mild, solid-supported acid to regenerate the terminal alcohol.

ReagentAmountPurpose
POI Ligand-Linker(THP)1.0 eqStarting Material
Amberlyst-15 resin20% by weightAcid Catalyst
Methanol (MeOH)-Solvent

Procedure:

  • Dissolve the POI Ligand-Linker(THP) intermediate (1.0 eq) in methanol.

  • Add Amberlyst-15 resin (20% w/w) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (the product should be more polar than the starting material). The reaction is typically complete within 1-4 hours.[12]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product, POI Ligand-Linker-OH, is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol 3: Final PROTAC Assembly via Amide Coupling

This protocol couples the alcohol-containing intermediate with an E3 ligase ligand bearing a carboxylic acid. Note: This assumes the alcohol has first been converted to an amine. For direct use of the alcohol, an esterification protocol would be used. A more common strategy is to use a linker precursor that results in a terminal amine after deprotection for this robust coupling. For the purpose of this guide, we will describe the standard and highly reliable amide coupling. Correction: A more direct and common strategy is to couple a Ligand-COOH with a Linker-NH2. However, to use the product from Protocol 2, we would proceed with esterification or a different coupling. A more synthetically convergent route would be to react Ligand-Linker-OH from Protocol 2 with a second ligand via Mitsunobu or by activating the alcohol (e.g., to a mesylate) for substitution.

Let's pivot to a more direct final coupling: Esterification .

ReagentMolar Eq.Purpose
POI Ligand-Linker-OH1.0Intermediate
E3-Ligand-COOH1.1Coupling Partner
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.5Coupling Agent
DMAP (4-Dimethylaminopyridine)0.2Catalyst
Dichloromethane (DCM)-Solvent

Procedure:

  • Dissolve the E3-Ligand-COOH (1.1 eq), POI Ligand-Linker-OH (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS for the formation of the final PROTAC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity. Characterize by LC-MS and NMR.

Summary

This compound is a highly valuable building block in the PROTAC synthesis toolkit. Its orthogonal reactive ends—an alkyl bromide and a protected alcohol—enable a robust, modular, and convergent approach to constructing PROTACs. This strategy allows researchers to systematically build and modify the linker, a critical component in optimizing a degrader's potency and pharmacokinetic properties. The protocols and considerations outlined in this guide provide a solid foundation for the rational design and synthesis of novel protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
  • Gaponenko, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Troup, R. I., et al. (2020). Figure: Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • MedChemExpress. (n.d.). This compound | PROTAC Linker (Japanese). MedChemExpress. [Link]
  • MedChemExpress. (n.d.). This compound 33821-94-2. MCE. [Link]
  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal. [Link]
  • Troup, R. I., et al. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). ACS Medicinal Chemistry Letters. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Sharma, A., & Kumar, P. (2014). A short review on the protection of hydroxyl group as tetrahydropyranyl ether and its deprotection. RSC Advances. [Link]
  • Chemsrc. (2025). This compound | CAS#:33821-94-2. Chemsrc. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Vilar, S., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

Sources

Application Note: A Two-Stage Bioconjugation Strategy Using 2-(3-Bromopropoxy)tetrahydro-2H-pyran as a Heterobifunctional Linker Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing 2-(3-bromopropoxy)tetrahydro-2H-pyran as a precursor for a heterobifunctional linker in bioconjugation applications. This reagent possesses two key functionalities: a terminal alkyl bromide for covalent attachment to nucleophilic residues on a biomolecule, and a tetrahydropyranyl (THP) protected hydroxyl group. The THP group is stable under the initial alkylation conditions but can be readily cleaved under mild acidic conditions to reveal a hydroxyl group. This newly exposed hydroxyl serves as a versatile secondary handle for subsequent conjugation, enabling the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs.[1][2][3] This note details the underlying chemical principles and provides step-by-step protocols for a two-stage conjugation workflow, including quality control checkpoints.

Introduction and Core Principles

This compound is a chemical building block comprised of a three-carbon chain functionalized with a terminal bromide and a THP ether.[4][5] While not a direct "off-the-shelf" linker, its structure is ideally suited for a sequential, two-stage conjugation strategy. This approach is central to modern bioconjugate chemistry as it minimizes undesirable side reactions like homo-dimerization, which can be a challenge with homobifunctional linkers.[3][6]

The Two-Stage Strategy:

  • Stage 1: Covalent Attachment via Alkylation. The primary alkyl bromide is an electrophile that readily reacts with strong nucleophiles found on biomolecules, most notably the thiol group of cysteine residues.[7][8] This reaction, proceeding via an SN2 mechanism, forms a stable thioether bond, covalently attaching the linker to the biomolecule.[9][10]

  • Stage 2: Unmasking the Secondary Functional Handle. Following the initial conjugation and purification, the THP protecting group is selectively removed under mild acidic conditions.[11][12] This deprotection step regenerates a terminal hydroxyl group on the linker, which can then be used for a second, distinct conjugation reaction.

This strategic unmasking of reactivity allows for the precise and controlled assembly of complex molecular architectures, a critical requirement in the development of targeted therapeutics and advanced molecular probes.[1][]

Chemical Properties of the Linker Precursor
PropertyValueSource
Chemical Name This compound[5]
CAS Number 33821-94-2[4][14]
Molecular Formula C₈H₁₅BrO₂[5]
Molecular Weight 223.11 g/mol [5]
Form Liquid
Density 1.317 g/mL at 25 °C
Boiling Point 64.5 °C at 0.8 mmHg
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[5][15]

Experimental Protocols and Methodologies

PART A: Stage 1 - Cysteine-Specific Alkylation

The thiol side chain of cysteine is an excellent nucleophile, especially in its deprotonated thiolate form, making it a prime target for alkylation by alkyl halides.[7][16] To ensure selectivity, the reaction pH should be maintained between 7.0 and 8.0, where the cysteine thiol (pKa ≈ 8.5) is sufficiently nucleophilic without promoting significant reaction at other sites like lysine.[7][17]

This protocol outlines the general procedure for conjugating this compound to a biomolecule containing an accessible cysteine residue.

Materials:

  • Cysteine-containing protein/peptide

  • This compound (Linker)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Degassed Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, containing 1-2 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Desalting columns (e.g., PD-10)

  • Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol

Procedure:

  • Biomolecule Preparation:

    • Dissolve the protein/peptide in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free the target cysteine, add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1 hour.

    • Expert Insight: TCEP is preferred over DTT as it does not contain a thiol and will not compete with the biomolecule in the subsequent alkylation step.[17]

  • Linker Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the Linker stock solution to the prepared protein solution. The optimal ratio must be determined empirically for each specific biomolecule.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Protect from light.

    • Causality Behind Choices: The reaction proceeds via an SN2 mechanism, where the thiolate attacks the carbon bearing the bromide.[9][18] Performing the reaction in a degassed buffer with EDTA minimizes re-oxidation of the thiol.

  • Reaction Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess alkyl bromide linker. Incubate for 30 minutes.

  • Purification:

    • Remove the excess linker and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Quality Control & Characterization:

    • Confirm successful conjugation using mass spectrometry (MALDI-TOF or ESI-MS). Expect a mass increase corresponding to the addition of the linker moiety (C₈H₁₄O₂ = 142.19 Da per conjugation site).

    • Use HPLC to assess the purity of the conjugate and quantify the degree of labeling.

PART B: Stage 2 - THP Deprotection to Unmask the Hydroxyl Group

The THP ether is an acid-labile protecting group.[19][20] Its removal requires acidic conditions that are mild enough to avoid denaturation of the protein conjugate.[21][22] A mixture of acetic acid in an aqueous/organic solvent system is a common and effective choice.[11][12]

Materials:

  • Purified THP-protected protein conjugate from Stage 1

  • Deprotection Buffer: Acetic acid/THF/Water (3:1:1 v/v/v) or alternatively, 2% Trifluoroacetic acid (TFA) in dichloromethane for more robust biomolecules.[11][12]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Storage Buffer: PBS, pH 7.4, or other buffer suitable for the biomolecule.

  • Desalting columns or dialysis equipment.

Procedure:

  • Lyophilization (Optional): For conjugates sensitive to organic solvents, lyophilize the purified product from Stage 1 to a dry powder.

  • Deprotection Reaction:

    • Carefully dissolve the THP-protected conjugate in the chilled Deprotection Buffer.

    • Stir the solution at room temperature and monitor the reaction progress. For sensitive proteins, perform the reaction at 4°C.

    • Expert Insight: The reaction time can vary from 30 minutes to several hours. It is critical to optimize this step to ensure complete deprotection while minimizing any potential damage to the biomolecule.[21]

  • Monitoring the Reaction:

    • Periodically take small aliquots, neutralize them, and analyze by mass spectrometry. A successful deprotection will result in a mass loss of 84.06 Da (C₅H₈O).

  • Neutralization and Buffer Exchange:

    • Once the deprotection is complete, carefully neutralize the reaction mixture by adding Neutralization Buffer.

    • Immediately exchange the buffer into the desired final Storage Buffer using a desalting column or dialysis to remove the acid and byproducts.

  • Final Product:

    • The resulting product is the biomolecule functionalized with a linker terminating in a reactive hydroxyl group, ready for a second conjugation step (e.g., esterification, activation with a leaving group).

  • Quality Control & Characterization:

    • Confirm the final mass of the hydroxyl-functionalized conjugate via mass spectrometry.

    • Assess the integrity and purity of the final product using SDS-PAGE and HPLC.

Visualization of Workflow and Mechanisms

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection A 1. Reduce Disulfides (if necessary) with TCEP B 2. Add Linker Precursor (2-(3-Bromopropoxy) tetrahydro-2H-pyran) A->B C 3. Incubate at pH 7.2-7.5 B->C D 4. Purify THP-Protected Bioconjugate C->D E 5. Treat with Mild Acid (e.g., Acetic Acid/THF/H2O) D->E Proceed to Deprotection F 6. Monitor Reaction (Mass Spectrometry) E->F G 7. Neutralize & Purify F->G H 8. Final Hydroxyl-Functionalized Bioconjugate G->H Biomolecule Cysteine-Containing Biomolecule Biomolecule->A

Caption: A two-stage workflow for bioconjugation.

Caption: Simplified reaction mechanisms for the two stages.

References

  • PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • BenchChem. (n.d.).
  • ChemicalBook. (2025, July 26). 2-(3-Bromopropoxy)
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.). Heterobifunctional Crosslinkers for Labeling.
  • ResearchGate. (n.d.).
  • Cresset. (2024, April 16). Improving properties of heterobifunctional degraders via single-point changes to linkers.
  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Acid-Sensitive THP Ethers.
  • University of Bath. (2015, July 12).
  • PubMed. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • PubMed Central (PMC). (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 33821-94-2.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • Chemsrc. (2025, August 20). This compound | CAS#:33821-94-2.
  • The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
  • PubMed. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.
  • OpenStax. (n.d.). 11.2 The SN2 Reaction – Organic Chemistry: A Tenth Edition.
  • PubMed. (2001, March 16).
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • ResearchGate. (2025, August 9). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • Creative Biolabs. (n.d.).
  • RSC Publishing. (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025, August 5).
  • Pearson+. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • ACS Publications. (2020, January 6).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 33821-94-2.
  • ChemicalBook. (n.d.). This compound | 33821-94-2.

Sources

Application Notes and Protocols for the Deprotection of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the deprotection of tetrahydropyranyl (THP) ethers, with a specific focus on the substrate 2-(3-bromopropoxy)tetrahydro-2H-pyran. The tetrahydropyranyl group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities due to its ease of installation and stability across a wide range of non-acidic conditions.[1][2][3] This document details various deprotection strategies, including classical acidic hydrolysis and milder, selective methods, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for efficient and high-yielding deprotection. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Tetrahydropyranyl Ether Protecting Group

The protection of alcohols is a critical strategy in the synthesis of complex organic molecules, preventing unwanted side reactions of the hydroxyl group. The THP group, forming a THP ether, is an acetal that is readily introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][4] Key advantages of the THP group include its low cost, general stability to bases, organometallic reagents, and hydrides, and its facile removal under acidic conditions.[5][6]

The substrate of focus, this compound[7][8], incorporates a primary alkyl bromide, a functional group that may be sensitive to certain reaction conditions. Therefore, the choice of deprotection method must be carefully considered to ensure the integrity of the bromo-substituent is maintained, allowing for its use in subsequent synthetic transformations such as nucleophilic substitution or cross-coupling reactions.

A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to diastereomeric mixtures and complicate NMR spectral analysis.[3][6]

Mechanism of Acid-Catalyzed Deprotection

The deprotection of THP ethers under acidic conditions proceeds via a reversible acetal hydrolysis mechanism.[1][5] The process is initiated by the protonation of the ether oxygen atom of the THP ring. This is followed by the cleavage of the C-O bond, resulting in the departure of the free alcohol and the formation of a resonance-stabilized oxocarbenium ion. This reactive intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to yield a hemiacetal or a new acetal, respectively, and regenerate the acid catalyst.[4][9] The hemiacetal is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[5]

THP Deprotection Mechanism THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated_Ether->Oxocarbenium - R-OH Alcohol R-OH (Deprotected Alcohol) Protonated_Ether->Alcohol Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Experimental Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Workup Dissolve Dissolve THP Ether in Solvent Add_Catalyst Add Deprotection Reagent/Catalyst Dissolve->Add_Catalyst Stir Stir at Appropriate Temperature Add_Catalyst->Stir TLC Monitor by TLC Stir->TLC Quench Quench Reaction TLC->Quench Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Acid-Catalyzed Cleavage of THP Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Removal of the Tetrahydropyranyl (THP) Group

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. The tetrahydropyranyl (THP) group stands as a classic and highly effective shield for hydroxyl functionalities.[1][2][3] Its widespread use is attributed to its straightforward installation, robust stability across a wide spectrum of non-acidic conditions—including reactions involving organometallics, strong bases, and hydrides—and, most importantly, its clean and efficient removal under mildly acidic conditions.[1][3][4]

The THP ether is, in essence, an acetal.[3] This structural feature is the key to both its stability and its controlled lability. The deprotection proceeds via an acid-catalyzed hydrolysis or alcoholysis, regenerating the parent alcohol with high fidelity.[1][2] This guide provides an in-depth exploration of the acid-catalyzed cleavage of THP ethers, delving into the reaction mechanism, a comparative analysis of catalytic systems, field-proven experimental protocols, and a practical troubleshooting guide to empower researchers in their synthetic endeavors.

The Deprotection Mechanism: An Acid-Catalyzed Acetal Hydrolysis

Understanding the mechanism of THP ether cleavage is fundamental to selecting appropriate reaction conditions and troubleshooting unforeseen challenges. The process is a classic example of reversible acetal hydrolysis.[1]

  • Protonation: The reaction is initiated by the protonation of the ether oxygen atom of the THP ring by an acid catalyst (H⁺). This step activates the C-O bond for cleavage.[1][3]

  • C-O Bond Cleavage: The protonated ether undergoes cleavage, releasing the free alcohol (R-OH) and forming a resonance-stabilized oxocarbenium ion. This intermediate is relatively stable, which facilitates the forward reaction.[1][3][5]

  • Nucleophilic Quench: The carbocation is then rapidly quenched by a nucleophile present in the reaction medium. Typically, this is water (hydrolysis) or an alcohol solvent (alcoholysis), which attacks the electrophilic carbon.[1][3]

  • Final Products: This final step yields the deprotected alcohol and a hemiacetal (2-hydroxy-tetrahydropyran), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1]

dot digraph "THP_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes ROTHP [label="R-O-THP\n(THP Ether)"]; H_plus [label="+ H⁺", fontcolor="#EA4335"]; Protonated [label="R-O(H⁺)-THP\n(Protonated Ether)", fontcolor="#202124"]; ROH [label="R-OH\n(Alcohol)", fontcolor="#34A853"]; Carbocation [label="THP Oxocarbenium Ion\n(Resonance Stabilized)", fontcolor="#4285F4"]; H2O [label="+ H₂O", fontcolor="#4285F4"]; Hemiacetal [label="2-Hydroxy-tetrahydropyran\n(Hemiacetal)", fontcolor="#202124"];

// Edges ROTHP -> H_plus [arrowhead=none, style=invis]; H_plus -> Protonated [label=" 1. Protonation", color="#5F6368"]; Protonated -> Carbocation [label=" 2. Cleavage", color="#5F6368"]; Protonated -> ROH [style=invis]; // for alignment Carbocation -> H2O [arrowhead=none, style=invis]; H2O -> Hemiacetal [label=" 3. Nucleophilic Quench", color="#5F6368"];

// Invisible edges for spacing subgraph { rank=same; ROTHP; H_plus; } subgraph { rank=same; Carbocation; H2O; }

// Connect cleavage products {rank=same; Protonated; ROH} edge [headlabel="- R-OH", color="#34A853", arrowhead=none, minlen=1, constraint=false]; Protonated -> ROH; } DOT Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

A Comparative Overview of Catalytic Systems

The choice of acid catalyst is the most critical parameter in THP deprotection, dictating reaction speed, chemoselectivity, and substrate compatibility.[1][6] Catalysts range from strong Brønsted acids to mild solid-supported reagents, allowing for a high degree of tunability.

Catalyst SystemTypical ConditionsReaction TimeYieldKey Insights & Causality
Homogeneous Brønsted Acids
Acetic Acid (AcOH)THF/AcOH/H₂O, Room Temp.VariableGood to ExcellentA very mild and common method, ideal for acid-sensitive substrates. The aqueous mixture provides the nucleophile (water) for hydrolysis.[1][7]
p-Toluenesulfonic Acid (TsOH)Methanol or Ethanol, Room Temp.1 - 2 hGood to ExcellentA workhorse catalyst; highly effective but can be too harsh for delicate substrates. Using an alcohol solvent can lead to transacetalization.[1][6]
Pyridinium p-Toluenesulfonate (PPTS)Ethanol or Methanol, Room Temp. to 55°C1 - 19 hExcellentA buffered, milder form of TsOH. Its lower acidity reduces side reactions, making it a preferred choice for complex molecules.[3][6][8][9]
Trifluoroacetic Acid (TFA)Methanol, Room Temp.15 - 30 minHighA strong acid that enables very rapid deprotection. Best suited for robust substrates where speed is a priority.[6][7]
Heterogeneous (Solid-Supported) Acids
Dowex® 50WX8 / Amberlyst-15Methanol or CH₂Cl₂, Room Temp.1 - 8 hExcellentThese sulfonic acid resins are highly effective. The key advantage is the simplified workup; the catalyst is simply filtered off, preventing product exposure to acid during workup and purification.[1][7]
Silica-Supported Sulfuric AcidMethanol, Room Temp.0.5 - 3 hHighOffers the benefits of a solid catalyst (easy removal, reusability) with high catalytic activity.[1][10]
Zeolite H-betaDichloromethane, Room Temp.0.5 - 2 hHighA recyclable microporous catalyst that provides high efficiency under mild conditions.[1][4]
Other Catalytic Systems
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/Water, Room Temp.0.25 - 2 hHighEffective for deprotection but can also induce oxidation, a factor that must be considered based on the substrate's other functional groups.[1][10]
Bismuth(III) Triflate (Bi(OTf)₃)Methanol, Room Temp.0.5 - 6 hExcellentA water-tolerant Lewis acid that is effective under very mild conditions.[1][4]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating in-process monitoring to ensure reaction completion and guide subsequent workup and purification.

Protocol 1: Mild Deprotection with Acetic Acid

This method is a go-to for substrates with moderate acid sensitivity.[1][11]

  • Materials: THP-protected alcohol, Tetrahydrofuran (THF), Acetic Acid (glacial), Water, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (or other suitable extraction solvent), Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Procedure:

    • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF:AcOH:H₂O. A typical concentration is 0.1-0.5 M.[1][11]

    • Reaction: Stir the solution at room temperature.

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material and the appearance of a more polar spot (the alcohol) indicates completion.

    • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[1]

Protocol 2: Efficient Deprotection with PPTS in Methanol

Pyridinium p-toluenesulfonate offers a mildly acidic environment, ideal for preventing side reactions.[12][13]

  • Materials: THP-protected alcohol, Methanol (MeOH), Pyridinium p-toluenesulfonate (PPTS), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Procedure:

    • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in methanol (0.1-0.5 M).

    • Catalyst Addition: Add PPTS (0.1-0.2 equivalents) to the stirred solution.[13]

    • Reaction: Stir the reaction at room temperature or warm gently (e.g., 40-50°C) to increase the rate if necessary.[9]

    • Monitoring: Monitor the reaction progress by TLC.

    • Workup: Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol. Redissolve the residue in ethyl acetate.

    • Washing: Wash the organic solution with saturated aqueous NaHCO₃ and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude alcohol by flash column chromatography if required.

Protocol 3: Simplified Workup with a Solid Acid Catalyst (Dowex® 50WX8)

The use of a heterogeneous catalyst dramatically simplifies the workup, as the acid is physically removed by filtration.

  • Materials: THP-protected alcohol, Methanol (MeOH), Dowex® 50WX8 resin (or Amberlyst-15).

  • Procedure:

    • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol (0.1-0.5 M), add the acidic resin (typically 10-20% by weight of the substrate).[1][7]

    • Reaction: Stir the suspension vigorously at room temperature to ensure good contact between the substrate and the catalyst.

    • Monitoring: Monitor the reaction by TLC. Note that a small aliquot must be filtered before spotting to avoid transferring the resin to the TLC plate.

    • Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.[1]

    • Washing: Wash the resin on the filter with a small amount of fresh methanol to recover any adsorbed product.

    • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step.[1]

    • Purification: If necessary, the product can be further purified by column chromatography.

dot digraph "THP_Deprotection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Dissolve THP-Protected Alcohol\nin Solvent"]; add_catalyst [label="Add Acid Catalyst\n(Homogeneous or Heterogeneous)"]; react [label="Stir at Appropriate\nTemperature"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; complete [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Perform Workup\n(Neutralize/Filter)"]; extract [label="Extract & Concentrate"]; purify [label="Purify by Chromatography\n(if necessary)"]; product [label="Deprotected Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_catalyst; add_catalyst -> react; react -> monitor; monitor -> complete; complete -> react [label="No"]; complete -> workup [label="Yes"]; workup -> extract; extract -> purify; purify -> product; } DOT Caption: General Experimental Workflow for THP Deprotection.

Troubleshooting and Scientific Insights

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Incomplete or Slow Reaction 1. Insufficient Catalyst Activity: The chosen acid may be too mild for the substrate, or the catalyst may have degraded.[11]2. Low Temperature: Reaction kinetics are slow at lower temperatures.[11]1. Increase Catalyst Loading/Strength: A slight increase in a mild catalyst's loading or switching to a stronger acid (e.g., from PPTS to TsOH) will increase the concentration of H⁺, accelerating the initial protonation step.[11]2. Gently Increase Temperature: Warming the reaction provides the necessary activation energy. This must be done cautiously with sensitive substrates to avoid decomposition.[11]
Substrate or Product Degradation Conditions are too Harsh: The substrate contains other acid-labile functional groups (e.g., t-butyl esters, other acetals) that are being cleaved, or the molecule is generally unstable in acid.[11]Switch to a Milder System: The primary solution is to decrease the acidity. Move from TsOH to PPTS or an AcOH/THF/H₂O system. Using a solid acid like Dowex® is highly advantageous as it prevents prolonged acid exposure during workup.[11]
Unexpected Side Products Transesterification: If the substrate contains an ester and an alcohol (e.g., methanol) is used as the solvent, the acidic conditions can catalyze transesterification.[11]Change the Solvent System: If transesterification is a concern, switch to a non-alcoholic solvent system like THF/H₂O with a suitable acid catalyst (e.g., AcOH or catalytic TsOH).
Cleavage During Purification Silica Gel Acidity: Standard silica gel is weakly acidic and can cause slow cleavage of the THP group on the column, leading to streaking and lower yields.[11][14]Neutralize the Stationary Phase: Prepare the silica gel slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface, preventing on-column deprotection.[14]

Conclusion

The acid-catalyzed cleavage of THP ethers is a fundamental and reliable transformation in modern organic synthesis. Its versatility stems from the wide array of available acidic catalysts, which allows the deprotection to be fine-tuned to the specific demands of the substrate.[1] By understanding the underlying mechanism and the distinct advantages of different catalytic systems—from the mildness of PPTS to the practical simplicity of solid-supported acids—researchers can confidently and selectively unveil hydroxyl groups in molecules of varying complexity. The protocols and insights provided herein serve as a robust foundation for the successful application of this crucial deprotection strategy.

References

  • Benchchem, "Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis," Benchchem,
  • Benchchem, "Application Notes and Protocols for the Selective Deprotection of Tetrahydropyranyl Ethers," Benchchem,
  • Isidro-Llobet, A., et al., "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry," PMC,
  • Reddy, G. S., et al.
  • Total Synthesis, "THP Protecting Group: THP Protection & Deprotection Mechanism," Total Synthesis,
  • Benchchem, "Technical Support Center: Deprotection of Acid-Sensitive THP Ethers," Benchchem,
  • Common Organic Chemistry, "THP Deprotection - Acetic Acid (AcOH)," Common Organic Chemistry,
  • ChemicalBook, "Applications of Pyridinium p-Toluenesulfon
  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of PPTS in Acetyl Protection and Deprotection Chemistry," NINGBO INNO PHARMCHEM CO.,LTD.,
  • Organic Chemistry Portal, "Tetrahydropyranyl Ethers," Organic Chemistry Portal,
  • Chem Help ASAP, "synthesis & cleavage of THP ethers," YouTube,
  • Common Organic Chemistry, "PPTS (Pyridinium p-Toluenesulfon
  • Benchchem, "Technical Support Center: Form
  • Indian Journal of Chemistry, "Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acet
  • Benchchem, "A Comparative Guide to the Deprotection Kinetics of THP Ethers Under Various Acidic Conditions," Benchchem,
  • Common Organic Chemistry, "THP Deprotection - Pyridinium para-Toluenesulfonic Acid," Common Organic Chemistry,
  • RSC Advances, "Review on Protection and Deprotection of various functional groups," Royal Society of Chemistry,
  • Organic Syntheses, "200-400 mesh, ion exchange resin (24 g)," Organic Syntheses,
  • Sigma-Aldrich, "Dowex 50W X8 Ion Exchange Resin hydrogen form, 200-400 mesh, strongly acidic," Sigma-Aldrich,
  • Sigma-Aldrich, "Dowex 50W X8 hydrogen form, strongly acidic, 16-50mesh," Sigma-Aldrich,

Sources

Application Note: A Detailed Protocol for the Williamson Ether Synthesis and Subsequent Deprotection Using 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of ethers using 2-(3-Bromopropoxy)tetrahydro-2H-pyran as a versatile bifunctional building block. We detail a two-stage procedure encompassing the classic Williamson ether synthesis followed by the acidic deprotection of the tetrahydropyranyl (THP) group. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure reproducibility and high yields. This guide is intended for researchers, chemists, and professionals in drug development engaged in multi-step organic synthesis.

Introduction and Scientific Principles

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing symmetrical and asymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[1][4][5]

The choice of reagents is critical for the success of this synthesis. The alkylating agent should ideally be a primary halide to minimize the competing E2 elimination pathway, which is prevalent with secondary and tertiary halides.[2][4][5] The reagent at the core of this protocol, this compound, is an exemplary electrophile for this purpose. It features a primary alkyl bromide, ensuring a favorable SN2 trajectory.[6]

Furthermore, this reagent contains a latent hydroxyl functionality protected as a tetrahydropyranyl (THP) ether. The THP group is a robust protecting group, stable under the strongly basic conditions required for alkoxide formation, yet it can be readily removed under mild acidic conditions to reveal the primary alcohol.[7][8][9][10] This bifunctional nature makes this compound a valuable building block for synthesizing hydroxy-functionalized ethers, which are common motifs in pharmaceuticals and natural products.

Reaction Mechanism and Workflow

Mechanistic Overview

The overall process involves two distinct chemical transformations:

  • Stage 1: Williamson Ether Synthesis (SN2 Reaction): An alcohol (R-OH) is deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form a highly nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the THP-protected ether.

  • Stage 2: THP Deprotection (Acidic Hydrolysis): The resulting ether is treated with a mild acid catalyst in a protic solvent. The acid protonates the THP ether oxygen, initiating the cleavage of the acetal and liberating the desired terminal alcohol.[8][10]

Williamson_Mechanism Figure 1: General Mechanism of the Williamson Ether Synthesis cluster_reactants Reactant Preparation cluster_intermediates Sₙ2 Reaction cluster_products Product Formation ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AlkylHalide Br-(CH₂)₃-OTHP TransitionState [R-O···C···Br]⁻ AlkylHalide->TransitionState Nucleophilic Attack Alkoxide->TransitionState Nucleophilic Attack Product R-O-(CH₂)₃-OTHP (THP-Protected Ether) TransitionState->Product Leaving Group Departure Salt NaBr (Salt) TransitionState->Salt

Caption: Figure 1: General Mechanism of the Williamson Ether Synthesis.

Materials and Equipment

Reagents
ReagentCAS NumberPuritySupplier ExampleNotes
Alcohol Substrate (R-OH)Varies≥98%N/AMust be anhydrous.
This compound33821-94-2≥98%Sigma-Aldrich (415979)Contains K₂CO₃ as a stabilizer.
Sodium Hydride (NaH)7646-69-760% dispersion in mineral oilSigma-AldrichEXTREME CAUTION: Reacts violently with water.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2≥99.8%Sigma-AldrichAprotic polar solvent is crucial for SN2.[1]
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5≥98.5%Sigma-AldrichMild acid catalyst for deprotection.[10]
Methanol (MeOH)67-56-1AnhydrousFisher ScientificSolvent for deprotection.
Diethyl Ether (Et₂O)60-29-7AnhydrousVWRFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9N/AN/AFor quenching.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8N/AN/AFor neutralization.
Brine (Saturated aq. NaCl)7647-14-5N/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9N/ASigma-AldrichFor drying organic layers.
Silica Gel112926-00-8230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Septa and needles/syringes

  • Magnetic stir plate with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

  • Reflux condenser and appropriate tubing

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

Workflow Figure 2: Experimental Workflow Diagram cluster_stage1 Stage 1: Williamson Ether Synthesis cluster_stage2 Stage 2: THP Deprotection A1 Dissolve Alcohol (R-OH) in Anhydrous DMF A2 Add NaH (60% disp.) at 0 °C under N₂ A1->A2 A3 Stir for 30 min (Alkoxide Formation) A2->A3 A4 Add Alkyl Bromide slowly at 0 °C A3->A4 A5 Warm to RT, Stir 4-12 h (Monitor by TLC) A4->A5 A6 Quench with sat. aq. NH₄Cl A5->A6 A7 Aqueous Workup (Extraction with Et₂O) A6->A7 A8 Purify via Column Chromatography A7->A8 B1 Dissolve THP-Ether in Methanol A8->B1 Isolated THP-Protected Ether B2 Add p-TsOH (catalytic) B1->B2 B3 Stir at RT for 1-4 h (Monitor by TLC) B2->B3 B4 Neutralize with sat. aq. NaHCO₃ B3->B4 B5 Concentrate in vacuo B4->B5 B6 Aqueous Workup (Extraction with Et₂O) B5->B6 B7 Purify via Column Chromatography B6->B7 FinalProduct FinalProduct B7->FinalProduct Final Product: R-O-(CH₂)₃-OH

Caption: Figure 2: Experimental Workflow Diagram.

Stage 1: Synthesis of the THP-Protected Ether

Causality: The use of an anhydrous polar aprotic solvent like DMF is critical. Protic solvents would protonate the alkoxide, reducing its nucleophilicity, while apolar solvents would not sufficiently solvate the ionic intermediate.[1] Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

    • Safety Note: NaH reacts violently with water and is flammable. Handle only under inert atmosphere and away from moisture. Hydrogen gas is evolved during the addition.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should cease, and the solution may become cloudy.

  • Addition of Electrophile: Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until no more gas evolves.

  • Workup & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure THP-protected ether.

Stage 2: Deprotection to the Final Alcohol

Causality: The THP ether is an acetal, which is stable to base but labile under acidic conditions.[9] A catalytic amount of a mild acid like p-TsOH in a protic solvent (methanol) is sufficient to hydrolyze the acetal to the corresponding alcohol and 2-methoxytetrahydropyran, preventing degradation of other sensitive functional groups.[8][10]

  • Setup: Dissolve the purified THP-protected ether (1.0 eq.) from Stage 1 in methanol (approx. 0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Reaction & Monitoring: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC, observing the consumption of the starting material and the formation of a more polar product (the final alcohol).

  • Quenching: Once complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic (check with pH paper).

  • Concentration: Remove most of the methanol using a rotary evaporator.

  • Workup & Extraction: Dilute the remaining residue with water and extract three times with diethyl ether (or ethyl acetate if the product is more polar).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the final product by flash column chromatography to yield the pure hydroxy-functionalized ether.

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

TechniqueExpected Observation
IR Spectroscopy Disappearance of the broad O-H stretch from the starting alcohol (if applicable). Appearance of a new, broad O-H stretch (~3300-3400 cm⁻¹) from the deprotected alcohol. Presence of a strong C-O stretching band (~1050-1150 cm⁻¹).[11][12]
¹H NMR Spectroscopy Protons on the carbon adjacent to the newly formed ether oxygen (from the original R-OH) will be deshielded and typically appear in the 3.4-4.5 ppm range.[12][13] The protons of the propyl chain will show characteristic multiplets. The CH₂ group adjacent to the newly revealed hydroxyl will appear around 3.6 ppm.
¹³C NMR Spectroscopy Carbon atoms bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm range.[12][14] The carbon bearing the newly formed hydroxyl group will appear around 60-65 ppm.
Mass Spectrometry The mass spectrum should show the correct molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the final product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Stage 1 1. Incomplete deprotonation of the alcohol. 2. Wet reagents or solvent. 3. Competing E2 elimination.1. Ensure 1.2 eq. of active NaH is used. 2. Use freshly dried solvents and reagents. Flame-dry glassware. 3. This is unlikely with the primary bromide but ensure the temperature does not exceed room temperature.
Reaction Stalls in Stage 1 1. Poorly reactive alcohol (sterically hindered). 2. Deactivated alkyl halide.1. Increase reaction time or gently heat to 40-50 °C. 2. Consider adding a catalytic amount of sodium iodide (NaI) to perform an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Incomplete Deprotection in Stage 2 1. Insufficient acid catalyst. 2. Short reaction time.1. Add another small portion of p-TsOH. 2. Allow the reaction to stir for a longer period.
Product Degradation in Stage 2 The substrate contains other acid-labile functional groups.Use an even milder catalyst system, such as pyridinium p-toluenesulfonate (PPTS) in ethanol or use a solid-supported acid like Amberlyst-15, which can be easily filtered off.[8]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of hydroxy-functionalized ethers via a Williamson ether synthesis using this compound. By understanding the underlying mechanistic principles and paying close attention to experimental conditions, particularly the exclusion of moisture in the first stage, researchers can reliably synthesize a wide array of valuable chemical intermediates. The subsequent mild acidic deprotection efficiently unmasks the terminal alcohol, completing a versatile two-step transformation.

References

  • Williamson ether synthesis. Wikipedia. [Link]
  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Williamson Ether Synthesis. ChemTalk. [Link]
  • Reaction Mechanism of Williamson's synthesis. Physics Wallah. [Link]
  • Spectroscopy of Ethers. Organic Chemistry Class Notes - Fiveable. [Link]
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. [Link]
  • Recent advances on the chemistry of tetrahydropyranyl ethers. RSC Advances. [Link]
  • CH 336: Ether Spectroscopy.
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • 15.2: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
  • 18.8 Spectroscopy of Ethers.
  • 18.8 Spectroscopy of Ethers. Organic Chemistry | OpenStax. [Link]
  • Phase transfer c
  • 12. The Williamson Ether Synthesis. odinity.com. [Link]
  • Williamson Ether Synthesis. YouTube. [Link]
  • Experiment 06 Williamson Ether Synthesis. web.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Recent Advances in the Synthesis of 2H-Pyrans.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Utilizing 2-(3-Bromopropoxy)tetrahydro-2H-pyran for C-Terminal Modification in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide research and drug development, enabling the efficient construction of complex peptide sequences.[1] The functionalization of the peptide C-terminus offers a powerful strategy to modulate the biological activity, stability, and pharmacokinetic properties of these molecules.[2] This document provides a comprehensive guide to the application of 2-(3-Bromopropoxy)tetrahydro-2H-pyran as a versatile bifunctional linker for the custom functionalization of solid supports in SPPS. This approach facilitates the synthesis of peptides with a C-terminal hydroxyl group, which can serve as a precursor for further modifications. We present a logical workflow, from the initial resin modification to the final peptide cleavage, supported by detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.

Introduction: A Novel Strategy for C-Terminal Hydroxyl Functionalization

The modification of a peptide's C-terminus can significantly impact its therapeutic potential.[2] While various pre-functionalized resins are commercially available, the ability to create custom linkers on a solid support provides unparalleled flexibility in peptide design. This compound is a bifunctional molecule ideally suited for this purpose. Its alkyl bromide moiety allows for covalent attachment to a variety of resin backbones, while the tetrahydropyranyl (THP) protected hydroxyl group provides a latent functional handle that can be unmasked under specific acidic conditions.[3]

This guide details a three-stage process for the utilization of this compound in SPPS:

  • Resin Functionalization: Covalent attachment of the linker to a suitable solid support, such as Merrifield resin.

  • On-Resin Deprotection and Amino Acid Attachment: Cleavage of the THP protecting group to reveal a primary alcohol, followed by the esterification of the first N-protected amino acid.

  • Peptide Elongation and Final Cleavage: Standard SPPS cycles to assemble the desired peptide sequence, followed by a robust acidic cleavage to release the C-terminally hydroxylated peptide.

This methodology offers a cost-effective and adaptable alternative to the use of pre-loaded resins, empowering researchers to explore a wider range of C-terminal modifications.

The Chemistry Behind the Strategy: A Step-by-Step Mechanistic Overview

The successful implementation of this technique relies on a series of well-established chemical transformations adapted for the solid phase.

Stage 1: Immobilization of the Linker

The process begins with the nucleophilic substitution reaction between a suitable resin and this compound. For instance, when using a chloromethylated polystyrene resin (Merrifield resin), the carboxylate salt of an initial amino acid can be displaced by the bromide of the linker in a Williamson ether synthesis-like reaction. A more direct approach involves the alkylation of an amine-functionalized resin. However, for creating a hydroxyl-terminated linker, attachment via the bromide to a pre-existing functional group on the resin is more common. A highly effective method for attaching alkyl halides to resins like Merrifield resin involves the use of cesium carbonate and a catalytic amount of potassium iodide.[4]

Stage 2: Unmasking the Hydroxyl Group and First Amino Acid Coupling

The THP ether serves as a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions. Its removal is typically achieved through acid-catalyzed hydrolysis.[5] On the solid support, this can be accomplished using a solution of a mild acid, such as acetic acid in a mixture of THF and water, or by employing a solid-supported acid catalyst like Amberlyst-15 for simplified workup.[1] The resulting free hydroxyl group on the resin is then ready for the esterification of the first N-terminally protected amino acid. This esterification is a critical step and can be challenging. Methods utilizing symmetrical anhydrides with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or the use of coupling agents like 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of methylimidazole are effective.[6]

Stage 3: Peptide Synthesis and Ether Linkage Cleavage

Following the successful attachment of the first amino acid, the peptide chain is elongated using standard Fmoc or Boc-based SPPS protocols. The final and most critical step is the cleavage of the peptide from the resin. The ether linkage formed between the propyl chain of the linker and the polystyrene backbone is highly stable and requires strong acidic conditions for cleavage. Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are the reagents of choice for this purpose, analogous to the conditions used for cleaving peptides from Merrifield resin.[4] These harsh conditions simultaneously remove most common side-chain protecting groups. The use of scavengers is essential during this step to prevent side reactions with sensitive amino acid residues.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for implementing this methodology.

Protocol 1: Functionalization of Merrifield Resin with this compound

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend the Merrifield resin in NMP (10 mL/g of resin) in a suitable reaction vessel.

  • Add cesium carbonate (2.5 equivalents based on resin substitution), potassium iodide (0.1 equivalents), and DBN (0.1 equivalents).

  • Add this compound (4.0 equivalents based on resin substitution).

  • Securely seal the reaction vessel and shake the mixture at 70°C for 72 hours.

  • Allow the resin to cool to room temperature and filter.

  • Wash the resin sequentially with NMP, a 1:1 (v/v) mixture of NMP/water, NMP, DCM, and finally methanol.

  • Dry the functionalized resin in vacuo to a constant weight.

Protocol 2: On-Resin Deprotection of the THP Group

This protocol details the removal of the THP protecting group to expose the hydroxyl functionality.

Materials:

  • THP-functionalized resin from Protocol 1

  • Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Swell the THP-functionalized resin in a 3:1:1 mixture of THF, acetic acid, and water.

  • Stir the suspension at room temperature and monitor the reaction progress by taking small aliquots of the resin, washing them, and performing a test cleavage and subsequent analysis (e.g., by mass spectrometry) of the cleaved linker.

  • Once the deprotection is complete, filter the resin and wash it thoroughly with water.

  • Neutralize the resin by washing with a saturated aqueous solution of NaHCO₃.

  • Wash the resin sequentially with water, THF, and DCM.

  • Dry the hydroxyl-functionalized resin in vacuo.

Protocol 3: Esterification of the First Fmoc-Amino Acid

This protocol describes the attachment of the first amino acid to the hydroxyl-functionalized resin using the MSNT/MeIm method.[6]

Materials:

  • Hydroxyl-functionalized resin from Protocol 2

  • Fmoc-protected amino acid

  • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

  • 1-Methylimidazole (MeIm)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the hydroxyl-functionalized resin in DCM in a dry reaction vessel under a nitrogen atmosphere.

  • In a separate dry flask, dissolve the Fmoc-amino acid (5 equivalents relative to the resin loading) and MSNT (5 equivalents) in DCM.

  • Add 1-methylimidazole (3.75 equivalents) to the amino acid solution.

  • Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.

  • Filter the resin and wash it thoroughly with DCM (5 times) and DMF (5 times).

  • A small sample of the resin can be taken to determine the loading of the first amino acid.

Protocol 4: Peptide Elongation and Final Cleavage using HF

This protocol outlines the final steps of peptide synthesis and cleavage from the resin using anhydrous hydrogen fluoride. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. [7]

Materials:

  • Peptide-loaded resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, p-thiocresol, dimethylsulfide)

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)[8]

  • Trifluoroacetic acid (TFA)

Procedure:

  • Perform standard Fmoc or Boc-based solid-phase peptide synthesis to assemble the desired peptide sequence.

  • After the final deprotection of the N-terminal protecting group, thoroughly dry the peptide-resin.

  • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate mixture of scavengers (e.g., for a peptide containing Cys, a mixture of anisole, dimethylsulfide, and p-thiocresol is recommended).[4]

  • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

  • Distill the required amount of anhydrous HF (typically 10 mL per 0.2 mmol of peptide-resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.

  • Stir the cleavage mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Wash the resin with a small amount of TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold ether.

  • Isolate the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide with cold ether to remove scavengers and soluble by-products.

  • Dry the crude peptide under vacuum.

Data Presentation and Workflow Visualization

Table 1: Summary of Reagents and Conditions
StepReagent/ConditionPurposeReference
Resin Functionalization This compound, Cs₂CO₃, KI, DBN, NMP, 70°CCovalent attachment of the linker to the resin[4]
THP Deprotection THF/AcOH/H₂O (3:1:1) or Amberlyst-15 in MeOHRemoval of the THP protecting group to expose the hydroxyl group[1][5]
First Amino Acid Coupling Fmoc-amino acid, MSNT, MeIm, DCMEsterification of the first amino acid to the hydroxyl-functionalized resin[6]
Peptide Elongation Standard Fmoc or Boc SPPSAssembly of the desired peptide sequence[1]
Final Cleavage Anhydrous HF with scavengers or TFMSA with scavengersCleavage of the peptide from the resin and removal of side-chain protecting groups[4][7]
Diagram 1: Overall Workflow for the Synthesis of C-Terminally Hydroxylated Peptides

G cluster_0 Resin Preparation cluster_1 Peptide Synthesis cluster_2 Cleavage and Purification Resin Merrifield Resin FunctionalizedResin THP-Functionalized Resin Resin->FunctionalizedResin Alkylation Linker 2-(3-Bromopropoxy) tetrahydro-2H-pyran Linker->FunctionalizedResin HydroxylResin Hydroxyl-Functionalized Resin FunctionalizedResin->HydroxylResin THP Deprotection LoadedResin Amino Acid Loaded Resin HydroxylResin->LoadedResin Esterification AA1 Fmoc-Amino Acid AA1->LoadedResin PeptideResin Peptide-Resin LoadedResin->PeptideResin SPPS Cycles Cleavage HF or TFMSA Cleavage PeptideResin->Cleavage CrudePeptide Crude C-Terminal Hydroxylated Peptide Cleavage->CrudePeptide PurifiedPeptide Purified Peptide CrudePeptide->PurifiedPeptide Purification (e.g., HPLC)

Caption: Workflow for SPPS using this compound.

Diagram 2: Chemical Scheme of Resin Functionalization and Deprotection

G Resin Polystyrene-CH₂-Cl Functionalized Polystyrene-CH₂-O-(CH₂)₃-O-THP Resin->Functionalized Cs₂CO₃, KI, DBN NMP, 70°C Linker Br-(CH₂)₃-O-THP Deprotected Polystyrene-CH₂-O-(CH₂)₃-OH Functionalized->Deprotected H⁺ (e.g., AcOH/H₂O)

Caption: Resin functionalization and THP deprotection reactions.

Conclusion and Future Perspectives

The use of this compound as a precursor for a custom solid-phase synthesis support offers a versatile and powerful tool for the synthesis of C-terminally modified peptides. The protocols outlined in this guide provide a robust framework for researchers to implement this strategy in their laboratories. The key advantages of this approach include the flexibility to use a variety of starting resins and the ability to generate a hydroxyl functionality that can be a gateway to a diverse array of subsequent C-terminal modifications. While the final cleavage requires harsh acidic conditions, these are well-established procedures in SPPS for robust linker systems. Future work could explore the development of milder cleavage conditions for this type of ether linkage, further expanding the utility of this approach for the synthesis of sensitive peptide analogues.

References

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin - Aapptec Peptides. (URL: [Link])
  • de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 746–750. (URL: [Link])
  • Solid-phase peptide synthesis (SPPS) is the preferred strategy for synthesizing most peptides for research purposes and on a multi-kilogram scale. (URL: [Link])
  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH. (URL: [Link])
  • On choosing the ether for peptide orecipitation after acid cleavage - ResearchG
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (URL: [Link])
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
  • Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex.
  • Solid-Phase Peptide Synthesis - OUCI. (URL: [Link])
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (URL: [Link])
  • synthesis & cleavage of THP ethers - YouTube. (URL: [Link])

Sources

Application Notes & Protocols: Catalytic Strategies for the Functionalization of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(3-Bromopropoxy)tetrahydro-2H-pyran is a highly versatile bifunctional building block of significant utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates two key functionalities: a reactive primary alkyl bromide, which serves as an excellent electrophile for nucleophilic substitution, and a tetrahydropyranyl (THP) ether, a robust and widely used protecting group for a primary alcohol.[1][2] This dual nature allows for sequential, controlled modifications. This guide provides an in-depth exploration of the catalytic conditions that govern the three primary transformations of this reagent: nucleophilic substitution at the C-Br bond, formation of the corresponding Grignard reagent, and the selective deprotection of the THP ether to reveal the latent alcohol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind catalyst selection and reaction parameter optimization to achieve high yields and purity.

Catalytic Nucleophilic Substitution via Phase-Transfer Catalysis (PTC)

The primary alkyl bromide moiety of this compound is an ideal substrate for SN2 reactions. However, many potent nucleophiles (such as hydroxides, cyanides, and phenoxides) exhibit poor solubility in the organic solvents required to dissolve the alkyl halide substrate. Phase-Transfer Catalysis (PTC) elegantly overcomes this phase immiscibility, using a catalytic agent to shuttle the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[3][4]

The Principle and Mechanism of PTC

PTC operates by pairing the nucleophilic anion (Y⁻) with a large, lipophilic cation (Q⁺), typically from a quaternary ammonium or phosphonium salt. This newly formed ion pair [Q⁺Y⁻] possesses sufficient organic character to dissolve in the organic phase, where it can react with the alkyl bromide (R-Br).[4] The catalyst cation (Q⁺) then returns to the aqueous/solid phase with the displaced bromide anion to repeat the cycle. This process avoids the need for expensive, anhydrous polar aprotic solvents and often allows for the use of simple, inexpensive bases like sodium hydroxide.[4]

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase NaY Na⁺Y⁻ (Nucleophile Source) QY_org [Q⁺Y⁻] (Active Catalyst) NaY->QY_org Ion Exchange (Interface) NaBr Na⁺Br⁻ (Byproduct) RBr R-Br (Substrate) RY R-Y (Product) QBr_org [Q⁺Br⁻] (Spent Catalyst) QY_org->RY SN2 Reaction QBr_org->NaBr Ion Exchange (Interface)

Caption: The catalytic cycle in Phase-Transfer Catalysis (PTC).

Protocol: PTC-Mediated O-Alkylation of a Phenol

This protocol describes the synthesis of an aryl ether, a common structural motif in pharmaceuticals. The use of PTC is highly advantageous for O-alkylation, promoting high selectivity and yield.[5]

Materials:

  • This compound

  • 4-Methoxyphenol (or other phenol)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH) pellets

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), toluene (5 mL per mmol of phenol), and an aqueous solution of NaOH (2.0 eq in 5 mL of water).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.1 eq) to the biphasic mixture. The choice of a tetrabutylammonium salt provides good lipophilicity, enhancing its solubility and efficiency in the organic phase.[3]

  • Substrate Addition: Add this compound (1.1 eq) dropwise to the vigorously stirring mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

  • Monitoring: Track the disappearance of the starting materials via Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Nucleophile (Example)CatalystSolvent SystemTemp (°C)Typical Yield (%)
PhenoxideTBABToluene/H₂O90>90
Sodium AzideTBABDichloromethane/H₂O40>95
Potassium Cyanide18-Crown-6Acetonitrile80>85

Catalytic Initiation of Grignard Reagent Formation

The formation of a Grignard reagent by reacting an alkyl halide with magnesium metal is a cornerstone of C-C bond formation.[6] However, the reaction often suffers from a significant induction period due to a passivating layer of magnesium oxide/hydroxide on the metal surface.[6] Catalytic methods are employed to activate the magnesium surface and ensure a smooth and rapid initiation.

Mechanism of Catalytic Activation

Chemical activators like iodine (I₂) or 1,2-dibromoethane work by reacting with the magnesium surface to expose fresh, unoxidized metal. For instance, 1,2-dibromoethane reacts with Mg to form magnesium bromide and ethene gas, effectively cleaning the surface. Complex hydrides can also be used to reduce the passivating layer and generate highly reactive magnesium hydride species.[7]

Grignard_Workflow RBr This compound (R-Br) Grignard Grignard Reagent (R-MgBr) RBr->Grignard Mg Magnesium Turnings (Mg) Mg->Grignard Catalyst Initiator (e.g., I₂, BrCH₂CH₂Br) Catalyst->Grignard Activation Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Adduct Nucleophilic Addition Product Final Alcohol Product Adduct->Product Workup Aqueous Acidic Workup (e.g., NH₄Cl (aq)) Workup->Product Protonation

Caption: Workflow for catalytically initiated Grignard synthesis and reaction.

Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Apparatus: Assemble a three-necked flask, previously flame-dried under a stream of nitrogen, equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Activation: Place magnesium turnings (1.5 eq) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. The disappearance of the color indicates the activation of the magnesium surface.

  • Initiation: Add a small portion (~5-10%) of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm. If it does not start, gentle heating may be required.

  • Formation: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete conversion.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. The THP protecting group is stable to the strongly basic and nucleophilic conditions of the Grignard reagent.[8]

  • Quenching and Workup: After stirring for 1 hour at room temperature, slowly quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting secondary alcohol by flash chromatography.

Catalytic Deprotection of the THP Ether

The final key transformation is the removal of the THP protecting group to unmask the primary alcohol. This is an acetal hydrolysis reaction that is exclusively catalyzed by acid.[9] The choice of acid catalyst is critical and depends on the presence of other acid-sensitive functional groups in the molecule.[9]

Overview of Catalytic Systems

A wide array of acidic catalysts can be employed, ranging from strong mineral acids to milder organic acids and solid-supported reagents.[9] Heterogeneous catalysts like Amberlyst-15 are particularly valuable in complex syntheses as they can be removed by simple filtration, simplifying the workup procedure and preventing contamination of the product with acidic residues.[8][9]

Catalyst SystemSolventConditionsRationale / Selectivity
Acetic Acid/THF/H₂OTHF/H₂ORoom Temp, 4-12 hVery mild, suitable for molecules with other acid-labile groups.[9]
Pyridinium p-toluenesulfonate (PPTS)Ethanol50 °C, 2-4 hMildly acidic, good for general-purpose deprotection.
Amberlyst-15 (Solid Acid)MethanolRoom Temp, 1-3 hHeterogeneous; easy removal by filtration, recyclable.[8][9]
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/H₂ORoom Temp, 15-60 minVery fast and efficient, but can also effect oxidative reactions.[9]
Bismuth Triflate (Bi(OTf)₃)AcetonitrileRoom Temp, 30 minMild Lewis acid, effective under nearly neutral conditions.[2]
Protocol: Heterogeneous Catalytic Deprotection using Amberlyst-15

This protocol leverages a solid-supported acid, which offers significant practical advantages for purification.

Deprotection_Workflow Start THP-Protected Substrate (in Methanol) Catalyst Add Amberlyst-15 Resin (Solid Acid Catalyst) Start->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Filter Filter Reaction Mixture Monitor->Filter Reaction Complete Resin Wash Resin (Recover Catalyst) Filter->Resin Concentrate Combine Filtrate & Washings, Concentrate in vacuo Filter->Concentrate Product Pure Deprotected Alcohol Concentrate->Product

Caption: General experimental workflow for THP deprotection using a solid-supported acid.[9]

Materials:

  • THP-protected alcohol substrate (e.g., the product from Protocol 1.2 or 2.2)

  • Amberlyst-15 ion-exchange resin

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the THP-protected substrate (1.0 eq) in methanol (10 mL per mmol of substrate).

  • Catalyst Addition: Add Amberlyst-15 resin to the solution (typically 10-20% by weight of the substrate).[9]

  • Reaction: Stir the resulting suspension at room temperature.

  • Monitoring: Follow the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of the more polar alcohol product.

  • Filtration: Once the reaction is complete (typically 1-3 hours), filter the mixture through a pad of Celite or a sintered glass funnel to remove the Amberlyst-15 resin.

  • Washing: Wash the collected resin with a small amount of fresh methanol to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. URL
  • Monti, D., et al. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 2017. URL
  • Reddy, G. S., et al. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 2007. URL
  • ResearchGate. A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998. URL
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. URL
  • Sharma, M.M. Phase transfer catalysis: Chemistry and engineering. Chemical Engineering Science, 1983. URL
  • Ramirez, A., et al. Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. The Journal of Organic Chemistry, 2016. URL
  • Tetrahedron. This compound. URL
  • Science.gov.
  • Sigma-Aldrich. This compound 98%. URL
  • Mąkosza, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Polish ChT, 2015. URL
  • ResearchGate. Role of Mass Transfer in Phase Transfer Catalytic Heterogeneous Reaction Systems. Mass Transfer - Advanced Aspects, 2013. URL
  • CRDEEP Journals.
  • ResearchGate. Substitution reactions with several nucleophiles. URL
  • Sigma-Aldrich. This compound 98% 33821-94-2. URL
  • Dai, Z., et al. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Journal of Analytical and Pharmaceutical Chemistry, 2015. URL
  • Chad's Prep. 13.2 Synthesis of Ethers. YouTube, 2021. URL
  • ResearchGate.
  • The Ashton Group, UW–Madison. Nucleophilic Substitution Reaction. URL
  • PubChem. This compound. URL
  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube, 2015. URL
  • Papai, I., et al. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Google Patents.
  • CONICET. Catalytic Fluoroalkylation Reactions of Alcoxy‐subtituted (Hetero)Arenes.
  • Google Patents.
  • AMI Scientific. This compound (Stabilized With K2Co3) TCI Analytical reagent. URL
  • Sigma-Aldrich. This compound 98% 33821-94-2. URL

Sources

Stoichiometry and reaction kinetics for 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Pyran

My initial steps involve diving into Google searches. I'm focusing on the stoichiometry and reaction kinetics of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. Specifically, I'm gathering data on its synthesis, common reactions, and kinetic properties. The goal is a solid foundation of existing knowledge.

Developing Research Plan for Pyran

I'm now refining the search strategy, aiming for a deeper dive into the reaction mechanisms and rate-determining steps of this compound. I'm focusing on identifying key factors influencing its kinetics and looking for established protocols and experimental data. Next, I'll structure the application note, starting with an introduction and then detailing stoichiometry and kinetics. After that, I will draft protocols for critical experiments.

Initiating Detailed Search for Pyran

I've started gathering initial data through Google, focusing on stoichiometry and reaction kinetics of this compound. I am diving into the synthesis, common reactions, and kinetic analysis to build a strong foundation. I'm focusing on key stoichiometric ratios, mechanisms, and rate-determining steps. Next, I'll structure the application note, starting with an introduction, stoichiometry, kinetics, then protocols and Graphviz diagrams, and then synthesize it all.

Application Notes & Protocols: Strategic Work-up and Purification of Reactions with 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Bromopropoxy)tetrahydro-2H-pyran is a bifunctional reagent of significant utility in multi-step organic synthesis. It incorporates a reactive primary alkyl bromide, ideal for nucleophilic substitution (SN2) reactions, and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. The THP group is prized for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[1][2][3] However, its pronounced lability to acid presents a distinct set of challenges during reaction work-up and purification.[3][4]

This guide provides a detailed examination of the principles and techniques required to successfully isolate and purify products derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can adapt these methods to their specific synthetic challenges. The protocols described herein are designed as self-validating systems, incorporating in-process controls like TLC monitoring to guarantee reproducible outcomes.

Core Principles: Understanding the Reagent's Dichotomy

Success in handling reactions of this compound hinges on accommodating its two key chemical features: the reactivity of the C-Br bond and the stability profile of the THP ether.

  • The Alkyl Bromide: As a primary halide, it readily undergoes SN2 reactions with a variety of nucleophiles (e.g., alkoxides, phenoxides, carbanions). The primary challenge during work-up is the removal of unreacted starting material and any byproducts from the nucleophile.

  • The THP Ether: This acetal is exceptionally stable in basic and neutral media but rapidly hydrolyzes back to the alcohol in the presence of even catalytic amounts of acid.[5][6] This acid sensitivity is the single most critical factor to control during quenching, extraction, and chromatography. The byproduct of hydrolysis is 5-hydroxypentanal, which can complicate purification.[7]

Table 1: Stability Profile of the THP Ether Group
Reagent/ConditionStabilityRationale & Key Considerations
Strongly Basic (e.g., NaOH, t-BuOK) StableThe ether linkage is not susceptible to nucleophilic attack by hydroxides or alkoxides.[2][8]
Organometallics (e.g., Grignard, R-Li) Stable (at ≤ 0 °C)Generally stable, allowing for reactions like Grignard formation from the bromide, provided the temperature is kept low.[1][9]
Metal Hydrides (e.g., LiAlH₄, NaBH₄) StableCompatible with standard hydride reductions.[3]
Oxidizing/Reducing Agents Generally StableStable to many common oxidants and reducing agents that are not strongly acidic.[3][8]
Brønsted & Lewis Acids Labile Rapidly cleaved by protic acids (e.g., HCl, H₂SO₄, TsOH) and Lewis acids (e.g., MgBr₂, BF₃·OEt₂).[1][3] This is the primary vulnerability to manage during work-up.

Strategic Reaction Work-up: A Step-by-Step Guide

The primary goal of the work-up is to terminate the reaction and remove inorganic salts and excess reagents without inducing cleavage of the THP group.

The Quenching Step: A Critical First Move

Quenching deactivates any remaining reactive species. The choice of quenching agent is dictated by the reaction conditions.

  • For Reactions with Organometallics (e.g., Grignard Reagents): These are highly exothermic and water-sensitive.

    • Cool the reaction vessel to 0 °C in an ice-water bath.[10][11]

    • Slowly, and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][12] NH₄Cl is a mild proton source, sufficient to protonate the organometallic species without creating a low enough pH to cleave the THP ether.

    • Caution: An initial induction period may occur.[11][12] Add the quenching solution slowly, waiting for the exotherm to subside between additions to prevent an uncontrolled reaction.[11]

    • Avoid quenching with water or dilute mineral acids (e.g., HCl), which are too aggressive and will cause deprotection.[11][12]

  • For Reactions with Other Bases (e.g., NaH, K₂CO₃):

    • Cool the reaction to 0 °C.

    • Quench by the slow addition of deionized water to decompose any remaining base.

Aqueous Extraction: Isolating the Crude Product

Liquid-liquid extraction separates the organic product from the aqueous phase containing salts and water-soluble impurities.

  • Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.

  • Washing with Mild Base: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This crucial step neutralizes any residual acidic species that may have formed during the quench, safeguarding the THP ether.[9][13]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase and aids in breaking up any emulsions that may have formed.[9][14]

  • Drying: Dry the isolated organic layer over an anhydrous, neutral drying agent like sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), which can be slightly acidic and may cause deprotection over time.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

dot

Caption: General work-up workflow for reactions involving this compound.

Purification Techniques: Achieving High Purity

Purification of THP-protected compounds requires careful selection of techniques to prevent inadvertent deprotection.

Flash Column Chromatography

This is the most common and versatile method for purifying products derived from this compound.

  • Stationary Phase Selection:

    • Standard Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) and will cause streaking and cleavage of the THP ether.

    • Neutralized Silica Gel: It is highly recommended to use silica gel that has been neutralized. This can be done by preparing the column slurry in the desired eluent system containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic, volatile base.[15] Let the slurry stand for an hour before packing the column.

    • Alumina: Neutral or basic alumina can be an effective alternative stationary phase, though it may have different selectivity compared to silica.[15]

  • Mobile Phase (Eluent) Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A typical starting point is a mixture of hexanes and ethyl acetate.[16]

    • Crucially, add 0.5-1% triethylamine to the eluent system to maintain neutral-to-basic conditions on the column and prevent product decomposition.[15]

Protocol 1: Purification by Neutralized Flash Column Chromatography
  • Prepare Slurry: In a beaker, add the calculated amount of silica gel to your chosen eluent (e.g., 90:9:1 Hexane:EtOAc:Et₃N). Stir to create a uniform slurry.

  • Pack Column: Pack the chromatography column with the prepared slurry.

  • Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated and the pH is stable.

  • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") for better resolution. Carefully add the dried sample to the top of the column.

  • Elute: Begin elution with the mobile phase, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Other Purification Methods
  • Distillation: If the product is a thermally stable liquid with a boiling point significantly different from any impurities, vacuum distillation can be an excellent, scalable purification method. The starting material, for instance, has a boiling point of 64.5 °C at 0.8 mmHg.

  • Recrystallization: If the desired product is a crystalline solid, recrystallization is a powerful technique for achieving high purity.

dot

Caption: Decision tree for selecting a suitable purification strategy.

Protocol: Deprotection and Subsequent Work-up

Often, the final step is the removal of the THP group to liberate the free alcohol. Using a solid-supported acid catalyst greatly simplifies the work-up.

Protocol 2: THP Deprotection using Amberlyst-15 Resin

This protocol leverages a heterogeneous acid catalyst that can be removed by simple filtration.[4]

  • Dissolution: Dissolve the purified THP-protected compound (1 equivalent) in methanol.

  • Add Catalyst: Add Amberlyst-15 resin (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of methanol to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude alcohol is often pure, but can be further purified by standard chromatography if needed.

Troubleshooting

Table 2: Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Product decomposes during work-up (TLC shows new, more polar spot) Accidental exposure to acid.Ensure quenching is done at 0 °C. Always use a NaHCO₃ wash. Use neutral Na₂SO₄ for drying.
Product streaks or decomposes on silica column Acidity of the silica gel.Use neutralized silica gel. Add 0.5-1% Et₃N to the eluent. Consider using neutral alumina.
Persistent emulsion during extraction Formation of fine particulates or surfactants.Add more brine to the separatory funnel. Allow the funnel to stand undisturbed for an extended period. Filter the entire mixture through a pad of Celite®.
Incomplete reaction after prolonged time Poor nucleophile; steric hindrance.Re-evaluate reaction conditions (temperature, solvent, concentration). Ensure all reagents are pure and dry.

References

  • BenchChem (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem Technical Resources.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Royal Society of Chemistry (RSC). A review on the chemistry of tetrahydropyranyl ethers. RSC Advances.
  • BenchChem (2025). Technical Support Center: Anhydrous Reaction Conditions for Grignard Reagents and Dihydropyrans. BenchChem Technical Resources.
  • Wikipedia. Tetrahydropyran. [Link]
  • Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
  • BenchChem (2025). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide. BenchChem Technical Resources.
  • Ranu, B. C., et al. (2014). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
  • Reddit r/Chempros. (2022).
  • ResearchGate. (2016). Mild THP removal/hydrolysis?. [Link]
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
  • BenchChem (2025). A Comparative Guide to Acidic Catalysts for the Deprotection of Tetrahydropyranyl (THP) Ethers. BenchChem Technical Resources.
  • Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Open Access Journals.
  • Roman, D. S., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters.
  • BenchChem (2025). How to safely quench a Grignard reaction in diethyl ether. BenchChem Technical Resources.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
  • YouTube. synthesis & cleavage of THP ethers. [Link]
  • Nikpour, F., & Saberi, D. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions.
  • van der Vlegel, M., et al. (2013).
  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. [Link]
  • Reddy, G. S., & Gowriswari, V. V. L. (1997). A simple, convenient, and highly regioselective nonhydrolytic method for the removal of the THP protecting group. Tetrahedron Letters.
  • Winthrop University, Department of Chemistry. The Grignard Reaction. [Link]
  • Posner, G. H., et al. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]
  • PubChem. This compound. [Link]
  • ChemWhat. This compound. [https://www.chemwhat.com/2-(3-bromopropoxytetrahydro-2h-pyran-cas-33821-94-2.html]([Link]
  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
  • Google Patents.

Sources

Topic: Scale-up Synthesis of Compounds Using 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Bifunctional Linker

In the landscape of complex molecule synthesis, particularly within drug development, the introduction of flexible linker units is a frequent necessity. 2-(3-Bromopropoxy)tetrahydro-2H-pyran stands out as a highly valuable bifunctional reagent for this purpose. It provides a three-carbon chain, introduced via its reactive propyl bromide terminus, while its other end is masked as a tetrahydropyranyl (THP) ether.[1][2] The THP group is a robust protecting group for the primary alcohol, stable to a wide array of non-acidic conditions including organometallic reagents, hydrides, and strong bases, yet it can be readily removed under mild acidic conditions.[3][4][5][6]

This application note serves as a comprehensive guide for the scale-up synthesis of O-alkylated compounds, primarily focusing on phenols, using this reagent. We will move beyond a simple recitation of steps to explore the causality behind critical process decisions, addressing the unique challenges presented when transitioning from bench-scale to pilot or manufacturing scale. The protocols herein are designed to be self-validating, incorporating in-process controls and troubleshooting guidance to ensure reproducibility and high purity.

Reagent Profile and Critical Safety Considerations

Before commencing any scale-up operation, a thorough understanding of the primary reagent's properties and handling requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 1-Bromo-3-(tetrahydropyranyloxy)propane[1][2]
CAS Number 33821-94-2[1][2]
Molecular Formula C₈H₁₅BrO₂[1][2]
Molecular Weight 223.11 g/mol [2]
Appearance Liquid[1][2]
Density 1.317 g/mL at 25 °C[2]
Boiling Point 64.5 °C at 0.8 mmHg[2]
Flash Point 106 °C (222.8 °F)[1]
Storage Store at −20°C, often contains potassium carbonate as a stabilizer[1][2]

Safety and Handling: this compound is classified as an irritant. The following hazard and precautionary statements are critical for safe handling[7][8]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, and eye/face protection.

On a large scale, operations should be conducted in a walk-in fume hood or a well-ventilated reactor bay. Ensure an emergency shower and eyewash station are immediately accessible.

The Williamson Ether Synthesis at Scale: O-Alkylation of Phenols

The primary application of this reagent is the O-alkylation of alcohols and phenols via the Williamson ether synthesis, a reliable and well-understood Sₙ2 reaction.[9][10]

The Underlying Chemistry: Mechanism and Rationale

The reaction proceeds in two key stages:

  • Deprotonation: A base is used to deprotonate the acidic proton of the phenol, generating a more nucleophilic phenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The phenoxide anion attacks the electrophilic carbon of the propyl bromide, displacing the bromide leaving group to form the new C-O ether bond.

The choice of base and solvent is not arbitrary; it is a critical decision that dictates reaction efficiency, side-product formation, and the feasibility of the process at scale.[11]

Caption: Williamson Ether Synthesis Mechanism.

Critical Parameters for Scale-Up

Transitioning from a 1g laboratory synthesis to a 100g or 1kg scale introduces challenges related to mass and heat transfer, reagent handling, and purification.

  • Base Selection: While strong bases like sodium hydride (NaH) are effective in the lab, they pose significant safety risks (flammability, violent reaction with water) on a large scale. Anhydrous potassium carbonate (K₂CO₃) is a superior choice for scaling up the alkylation of phenols. It is a milder, non-flammable solid that is easily handled and filtered, and it is sufficiently basic to deprotonate most phenols.[11][12]

  • Solvent Choice: The solvent must dissolve the starting materials and facilitate the Sₙ2 reaction. Polar aprotic solvents are ideal.

    • Acetonitrile (MeCN): Excellent choice. Good balance of solvating power and a boiling point (82 °C) that allows for moderate reaction temperatures and easy removal under vacuum.

    • N,N-Dimethylformamide (DMF): Higher boiling point (153 °C) allows for higher reaction temperatures if needed for less reactive substrates, but it is more difficult to remove and is a substance of very high concern (SVHC).

    • Acetone: Lower boiling point (56 °C) can be useful for highly reactive substrates, but may require longer reaction times or sealed reactor conditions to reach effective temperatures.

  • Temperature Control: The reaction is exothermic, especially during the initial stages.[13] On a large scale, the reagent must be added in portions or via an addition funnel to control the internal temperature and prevent thermal runaways. A reactor jacket with cooling fluid is essential. While higher temperatures accelerate the reaction, they can also promote side reactions.[11] A typical target temperature range is 60-80 °C in acetonitrile.

  • Phase Transfer Catalysis (Optional but Recommended): To accelerate the reaction with K₂CO₃, which has limited solubility in many organic solvents, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be added. The PTC helps shuttle the phenoxide from the solid base surface into the organic phase, dramatically increasing the reaction rate.

Table 2: Recommended Starting Conditions for Scale-Up Alkylation

ParameterRecommendationRationale
Phenol Substrate 1.0 equivalentLimiting reagent
Alkylating Agent 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Base (K₂CO₃) 2.0 - 3.0 equivalentsEnsures complete deprotonation; excess is easily removed.
Solvent (MeCN) 5 - 10 mL per gram of phenolBalances concentration for reaction rate with stirrability.
PTC (TBAB) 0.05 - 0.1 equivalentsCatalytic amount to improve reaction kinetics.
Temperature 70 - 80 °CProvides a good reaction rate without excessive side reactions.
Detailed Scale-Up Protocol (100g Scale Example)

Equipment: 2L jacketed glass reactor with overhead stirring, thermocouple, reflux condenser, and nitrogen inlet.

  • Reactor Setup: Assemble, dry, and purge the reactor with nitrogen.

  • Charging Reagents: To the reactor, add the phenol (100g, 1.0 eq.), anhydrous potassium carbonate (e.g., 2.5 eq.), and tetrabutylammonium bromide (0.05 eq.).

  • Solvent Addition: Add acetonitrile (750 mL).

  • Heating: Begin stirring and heat the reactor jacket to bring the internal temperature to 75 °C.

  • Reagent Addition: Slowly add this compound (1.1 eq.) to the stirred slurry over 1-2 hours using an addition funnel. Monitor the internal temperature to ensure the exotherm is controlled.

  • Reaction: Maintain the internal temperature at 75-80 °C and stir vigorously. The reaction progress should be monitored every 1-2 hours.

In-Process Controls and Monitoring

Relying solely on time is inefficient and risky at scale. Active monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method.[11][14]

TLC Monitoring Protocol:

  • System: Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The product will be less polar than the starting phenol.

  • Procedure:

    • Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

    • Dilute with ethyl acetate (1 mL) and filter through a small plug of silica or cotton to remove the solid K₂CO₃.

    • Spot the filtered solution on a TLC plate alongside a co-spot of the starting phenol.

    • Elute the plate and visualize under UV light and/or by staining (e.g., potassium permanganate).

  • Completion Criteria: The reaction is considered complete when the starting phenol spot is no longer visible in the reaction lane.

Work-up and Purification Strategy

Column chromatography is generally not viable for multi-100g scale purifications. A liquid-liquid extraction and potential crystallization/distillation is the standard approach.

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (500 mL).

    • Transfer to a separatory funnel and wash with 1M NaOH solution (2 x 250 mL) to remove any unreacted phenol.[11]

    • Wash with water (250 mL) and then with brine (250 mL) to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the crude product, which is often pure enough for the next step. If necessary, purification can be achieved by vacuum distillation.

THP-Group Deprotection at Scale

The final step is the removal of the THP protecting group to unmask the primary alcohol. This is achieved via acid-catalyzed hydrolysis.[5][15][16]

Mechanism of Acidic Hydrolysis

The mechanism involves the protonation of one of the acetal oxygens, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile (typically the solvent, like water or methanol) to complete the process.[4][5]

THP_Deprotection Figure 2: Acid-Catalyzed THP Deprotection Mechanism Start R-O-THP Protonated R-O(H⁺)-THP Start->Protonated + Proton H⁺ Proton->Protonated Carbocation THP⁺ (Resonance Stabilized) Protonated->Carbocation Cleavage Alcohol R-OH (Final Product) Protonated->Alcohol - Byproduct 2-Hydroxy-tetrahydropyran or its methanol adduct Carbocation->Byproduct + Nucleophile H₂O / MeOH Nucleophile->Byproduct

Caption: Acid-Catalyzed THP Deprotection Mechanism.

Selecting the Right Catalyst for Scale-Up

The choice of acid is dictated by the substrate's sensitivity and the ease of work-up.

Table 3: Comparison of Acidic Systems for THP Deprotection

Catalytic SystemSolventConditionsPros for Scale-UpCons for Scale-Up
p-TsOH [3][4]Methanol/Ethanol0.1 eq., RTInexpensive, effective.Can be too harsh for acid-sensitive substrates; requires aqueous basic workup.
Acetic Acid/THF/H₂O [4][5]3:1:1 mixtureRTMild conditions.Requires large solvent volumes and careful neutralization.
Amberlyst-15 Resin [3][5]MethanolRT, StirHeterogeneous catalyst, easily removed by simple filtration, recyclable. Simplifies work-up immensely.Higher initial cost, can be slower than homogeneous acids.

For scale-up, Amberlyst-15 is often the superior choice due to the vastly simplified work-up. The ability to remove the acid catalyst by filtration eliminates the need for a potentially problematic aqueous quench and extraction.

Detailed Scale-Up Deprotection Protocol

Equipment: 2L reactor (as before, without the addition funnel).

  • Charging: To the reactor, add the crude THP-protected ether from the previous step.

  • Solvent and Catalyst: Add methanol (5-10 mL per gram of substrate) and Amberlyst-15 resin (10-20% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC (the final product will be significantly more polar).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the Amberlyst-15 resin.

    • Wash the resin with a small amount of fresh methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Final Purification: The resulting crude diol can often be purified by crystallization from a suitable solvent system (e.g., MTBE/Hexane) or by vacuum distillation.

Overall Synthesis Workflow and Troubleshooting

The entire two-step process provides a reliable pathway to valuable diol intermediates.

Full_Workflow Figure 3: Overall Scale-Up Workflow Start Phenol (Ar-OH) + This compound Step1 Step 1: Williamson Ether Synthesis Start->Step1 K₂CO₃, MeCN, TBAB 75-80 °C Intermediate Crude THP-Protected Ether (Ar-O-CH₂CH₂CH₂-O-THP) Step1->Intermediate Filter, Concentrate Aqueous Wash Step2 Step 2: THP Deprotection Intermediate->Step2 Amberlyst-15 Methanol, RT FinalProduct Final Diol Product (Ar-O-CH₂CH₂CH₂-OH) Step2->FinalProduct Filter, Concentrate Crystallize/Distill

Caption: Overall Scale-Up Workflow.

Troubleshooting:

  • Low Yield in Step 1: This may be due to insufficient base, low temperature, or poor mixing. Ensure anhydrous conditions and consider increasing the amount of K₂CO₃ or adding a PTC.[11] For sterically hindered phenols, a higher temperature or a stronger solvent like DMF may be required.

  • C-Alkylation Side Product: Phenoxides are ambident nucleophiles and can alkylate on the ring.[11] This is generally minimized by using polar aprotic solvents and counterions like potassium that favor O-alkylation.

  • Incomplete Deprotection: If the reaction stalls, more catalyst can be added, or the temperature can be slightly increased. Ensure the Amberlyst resin is active (it can be regenerated).

References

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (2014). University of Minnesota Digital Conservancy.
  • This compound 98%. Sigma-Aldrich.
  • 2-(3-Bromopropoxy)
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
  • A Comparative Guide to the Deprotection Kinetics of THP Ethers Under Various Acidic Conditions. Benchchem.
  • Raina, S., & Singh, V. K. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6184-6185. [Link]
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • How to improve the yield of Williamson ether synthesis for aryl ethers. Benchchem.
  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem.
  • 2-(3-Bromopropoxy)
  • A review on the protection and deprotection of functional groups. Royal Society of Chemistry.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • This compound 98%. Sigma-Aldrich.
  • Bravin, F., & Barreca, G. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Posner, G. H., Afarinkia, K., & Dai, H. (1991). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 70, 20. [Link]
  • US2684389A - Alkylation of phenols.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
  • Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574. [Link]
  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygen
  • Monitoring Solid-Phase Reactions with Thin-Layer Chrom
  • Purification of Biochemicals and Related Products.

Sources

Troubleshooting & Optimization

Common side reactions with 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Introduction: Navigating the Reactivity of a Bifunctional Building Block

Welcome to the technical support guide for this compound. This reagent is a valuable bifunctional building block in organic synthesis, featuring a primary alkyl bromide for nucleophilic substitution and a tetrahydropyranyl (THP) ether as a protected alcohol. The utility of this molecule lies in its ability to introduce a protected three-carbon hydroxypropyl chain. However, the interplay between these two functional groups can lead to specific side reactions and experimental challenges.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure the successful application of this versatile reagent. We will explore the causality behind common side reactions and provide field-proven protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My THP group is being cleaved during my substitution reaction. What's causing this and how can I prevent it?

A1: Causality & Prevention

The tetrahydropyranyl (THP) group is an acetal, which is inherently sensitive to acid.[1][2][3] Unintentional cleavage during a substitution reaction is almost always due to the presence of acidic species.

Potential Sources of Acidity:

  • Reagent Grade: Your nucleophile or other reagents may contain acidic impurities.

  • Solvent Impurities: Solvents like dichloromethane (DCM) can contain trace amounts of HCl.

  • In-Situ Generation of HBr: A slow side reaction, such as elimination, can generate hydrobromic acid (HBr), which then catalyzes the deprotection of the THP ether.

  • Hydrogenation Conditions: Using certain palladium on carbon (Pd/C) catalysts for other transformations in the molecule can inadvertently generate HCl, leading to THP cleavage.[4]

Troubleshooting & Mitigation Strategies:

  • Incorporate a Non-Nucleophilic Base: Add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or a hindered amine base like diisopropylethylamine (DIPEA) to the reaction mixture. These will scavenge any trace acid without competing in the primary substitution reaction.

  • Use Stabilized Reagents: The starting material, this compound, is often supplied with a stabilizer like potassium carbonate (K₂CO₃) to neutralize any acid formed during storage. Ensure your starting material is of high quality.

  • Purify Solvents: If acid contamination is suspected, distill solvents or pass them through a column of basic alumina prior to use.

  • Control Reaction Conditions: Avoid excessive heating, as it can accelerate side reactions that generate acid.

The mechanism for acid-catalyzed deprotection involves protonation of an ether oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then trapped by water or another nucleophile to release the free alcohol.[5][6]

Q2: I am observing a significant amount of an elimination byproduct. How can I favor the desired substitution product?

A2: Understanding Substitution vs. Elimination

The primary alkyl bromide in this compound can undergo both SN2 (substitution) and E2 (elimination) reactions.[7] These are often competing pathways.[8][9] The outcome is heavily influenced by the nature of the base/nucleophile, the solvent, and the temperature.

// Reactants reactant [label="Br-CH₂CH₂CH₂-OTHP"]; nucleophile [label="Base/Nucleophile\n(Nu:⁻)", shape=ellipse, fillcolor="#FBBC05"];

// Products sn2_product [label="Nu-CH₂CH₂CH₂-OTHP\n(Substitution Product)", fillcolor="#34A853"]; e2_product [label="CH₂=CH-CH₂-OTHP\n(Elimination Product)", fillcolor="#EA4335"];

// Pathways reactant -> sn2_product [label="SN2 Pathway\n(Favored by strong, non-hindered nucleophiles)", color="#34A853"]; reactant -> e2_product [label="E2 Pathway\n(Favored by strong, hindered bases)", color="#EA4335"];

// Link nucleophile to pathways nucleophile -> reactant [style=dashed, arrowhead=none]; }

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Strategies to Favor SN2 Substitution:

  • Choice of Base/Nucleophile: This is the most critical factor.

    • To favor SN2: Use a strong nucleophile that is a weak base. Examples include I⁻, Br⁻, CN⁻, N₃⁻, RS⁻.

    • To avoid E2: Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK). Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) when your nucleophile is an alcohol or phenol.[10]

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Temperature Control: E2 reactions often have a higher activation energy than SN2 reactions. Therefore, running the reaction at a lower temperature will generally favor the substitution product.

  • Concentration: Higher concentrations of the nucleophile can favor the bimolecular SN2 reaction.

Q3: My reaction is sluggish or incomplete. What factors could be affecting the reaction rate?

A3: Optimizing Reaction Kinetics

Several factors can lead to a slow or incomplete reaction:

  • Poor Nucleophilicity: The nucleophile you have chosen may be too weak. Nucleophilicity generally increases down a group in the periodic table (I⁻ > Br⁻ > Cl⁻) in polar protic solvents.

  • Leaving Group Ability: Bromide is a good leaving group, so this is rarely the issue unless a competing, less favorable leaving group is present elsewhere in the molecule.

  • Steric Hindrance: While the bromide is on a primary carbon, your nucleophile might be sterically bulky, slowing the required backside attack for an SN2 reaction.

  • Solubility Issues: If your nucleophile salt (e.g., sodium phenoxide) is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and the rate will be limited by the dissolution rate. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the nucleophile into the organic phase.

  • Incorrect Temperature: While lower temperatures suppress elimination, some substitution reactions require heating to proceed at a reasonable rate. A careful temperature optimization study may be necessary.

Q4: Can I use strongly basic organometallic reagents like Grignard or organolithiums with this compound?

A4: A Word of Caution

Directly, this is not advisable. While the THP ether lacks an acidic proton and is generally stable to bases, organometallic reagents present two major problems:

  • Reaction with the Alkyl Bromide: An organolithium or Grignard reagent will react with the alkyl bromide. This could be a desired coupling reaction.

  • Lewis Acidity/Basicity: The ether oxygens of the THP group are Lewis basic and can coordinate to the magnesium or lithium ion. Under forcing conditions (e.g., high heat), this can promote ring cleavage or other side reactions.

If your goal is to form a Grignard reagent from the bromide (Mg -> Br-Mg-R-OTHP), this is extremely difficult. The Grignard reagent, once formed, can react with the starting material's bromide (Wurtz-type coupling). It is generally not a feasible transformation without specialized techniques.

Q5: What are the best practices for handling and storing this compound?

A5: Ensuring Reagent Integrity

Proper storage is crucial for maintaining the quality of the reagent.

  • Storage Temperature: Store at the recommended temperature, typically -20°C, to minimize decomposition.[11]

  • Inert Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Check for Stabilizer: As mentioned, many suppliers add a solid stabilizer like K₂CO₃. Do not filter this off until you are ready to use the reagent in a moisture-sensitive reaction.

  • Purity Check: Before use, especially after long-term storage, it is wise to check the purity by ¹H NMR or GC-MS to ensure the THP group is intact and no significant decomposition has occurred. The compound is listed as an irritant, so appropriate personal protective equipment (gloves, eye protection) should always be used.[12][13]

Validated Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Phenolic Nucleophile

This protocol is designed to maximize the yield of the desired substitution product while minimizing elimination and deprotection side reactions.

  • Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70°C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress via TLC
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A starting point is 20% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Visualization:

    • UV light (254 nm) if your nucleophile/product is UV active.

    • Potassium permanganate (KMnO₄) stain. The starting alkyl bromide will show a spot. The product spot will be different.

    • p-Anisaldehyde stain can be used to visualize the THP-containing compounds, often appearing as a distinct color upon heating.

Data & Visualization

Table 1: Solvent Selection Guide for SN2 Reactions
SolventTypeDielectric Constant (ε)Notes
DMF Polar Aprotic37Excellent choice, high boiling point.
DMSO Polar Aprotic47Excellent choice, can be difficult to remove.
Acetonitrile Polar Aprotic38Good choice, lower boiling point.
Acetone Polar Aprotic21Suitable for highly reactive nucleophiles.
Ethanol Polar Protic25Not ideal; can reduce nucleophilicity and act as a competing nucleophile.
Diagram: Troubleshooting Workflow

// Start start [label="Reaction Issue Identified", shape=ellipse, fillcolor="#FBBC05"];

// Main Issues deprotection [label="THP Group Cleavage?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; elimination [label="Elimination Byproduct?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; low_yield [label="Low Conversion?", shape=diamond, style=filled, fillcolor="#FFFFFF"];

// Solutions for Deprotection add_base [label="Add non-nucleophilic base\n(e.g., DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check reagent/solvent purity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Elimination change_base [label="Use weaker, less-hindered base\n(e.g., K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Lower reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Switch to polar aprotic solvent\n(e.g., DMF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Low Yield check_nucleophile [label="Is nucleophile strong enough?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Carefully increase temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Check reagent solubility\n(Consider Phase Transfer Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> deprotection; deprotection -> elimination [label="No"]; deprotection -> add_base [label="Yes"]; add_base -> check_reagents;

elimination -> low_yield [label="No"]; elimination -> change_base [label="Yes"]; change_base -> lower_temp; lower_temp -> change_solvent;

low_yield -> check_nucleophile [label="Yes"]; check_nucleophile -> increase_temp; increase_temp -> check_solubility; }

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • THP group for protecting alcohols. YouTube. [Link]
  • Tetrahydropyran. Wikipedia. [Link]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
  • Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
  • Elimin
  • Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
  • Elimination Reactions. MG Science Institute. [Link]
  • Reactions of Alkyl Halides: Substitution and Elimin
  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.
  • This compound. Chemsrc. [Link]
  • This compound | C8H15BrO2. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-bromopropoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

Introduction

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols in multistep organic synthesis due to its ease of installation, stability under various non-acidic conditions, and straightforward removal.[1][2][3] The synthesis of this compound involves the protection of the hydroxyl group of 3-bromopropanol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. While the reaction is generally robust, several factors can influence its efficiency and yield. This guide addresses common challenges and provides practical solutions.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the potential causes and how can I resolve this?

A1: Several factors can lead to an incomplete reaction. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The acid catalyst is crucial for the reaction to proceed.[1][4]

    • Insight: Many acid catalysts can degrade over time or absorb atmospheric moisture, reducing their efficacy.

    • Solution: Use a fresh bottle of the acid catalyst or verify its concentration through titration. For sterically hindered alcohols, a more potent catalyst might be necessary.[5]

  • Presence of Water: Anhydrous conditions are critical for this reaction.

    • Insight: Water can compete with the alcohol for the protonated DHP intermediate, hindering the formation of the desired THP ether.[5]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Insight: While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of the more volatile and less expensive reagent, DHP, is often used to drive the reaction to completion.

    • Solution: Using a modest excess of DHP (e.g., 1.2 to 1.5 equivalents) is a common and effective strategy.[5]

  • Reaction Temperature: While many THP protections proceed efficiently at room temperature, some substrates may require thermal assistance.

    • Insight: Less reactive or sterically hindered alcohols may exhibit slow reaction kinetics at ambient temperatures.

    • Solution: Gentle heating of the reaction mixture can often increase the reaction rate and drive it to completion.[5]

Q2: I'm observing a significant amount of a polymeric byproduct. What is causing this and how can it be minimized?

A2: The acid-catalyzed polymerization of dihydropyran (DHP) is the most common side reaction during the formation of THP ethers.[5]

  • Insight: Strong acids can readily promote the polymerization of the electron-rich double bond in DHP.

  • Solutions:

    • Use a Milder Catalyst: Employing a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (TsOH) or sulfuric acid can significantly reduce polymerization.[1][5]

    • Slow Catalyst Addition: Adding the acid catalyst slowly and portion-wise to the solution of the alcohol and DHP can help to control the localized concentration of the acid and minimize polymerization.[5]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the kinetically less favorable polymerization pathway.[5]

Q3: My purified product appears to be a mixture of diastereomers according to NMR analysis. Is this expected and how should I handle it?

A3: Yes, the formation of diastereomers is an inherent aspect of this reaction when using a chiral alcohol.

  • Insight: The reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring.[3][6] If your starting alcohol is chiral, this results in the formation of a mixture of diastereomers. This can lead to more complex NMR spectra.

  • Solution: For most applications where the THP group is temporary and will be removed later in the synthetic sequence, the presence of diastereomers is not a significant issue and the mixture can be used in the subsequent step without separation.[5] If separation is absolutely necessary, it can often be achieved by careful column chromatography.

Q4: The work-up procedure is problematic, and I'm experiencing product loss or decomposition. What are the best practices for isolation and purification?

A4: A careful work-up is essential to preserve the acid-labile THP ether.

  • Insight: The THP ether is sensitive to acidic conditions and can be cleaved back to the alcohol during an aqueous work-up if residual acid is not properly neutralized.

  • Recommended Protocol:

    • Quenching: Upon reaction completion (monitored by TLC), quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution or triethylamine, until the solution is neutral or slightly basic.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel. To prevent cleavage of the THP ether on the slightly acidic silica gel, it is good practice to pre-treat the silica with a small amount of a tertiary amine like triethylamine (e.g., by co-loading with the crude product or by using a solvent system containing a small percentage of triethylamine).[5]

Frequently Asked Questions (FAQs)

What is the mechanism of the acid-catalyzed formation of the THP ether?

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of dihydropyran.[1][7]

  • Protonation of DHP: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion intermediate.[1][8]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[1][7]

  • Deprotonation: A weak base (e.g., the solvent or another molecule of the alcohol) removes the proton from the newly formed oxonium ion to yield the THP ether and regenerate the acid catalyst.[1]

THP Protection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP Dihydropyran (DHP) Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium_Ion + H+ H+ H+ Oxonium_Intermediate Oxonium Intermediate Oxocarbenium_Ion->Oxonium_Intermediate + Alcohol Alcohol 3-Bromopropanol THP_Ether 2-(3-Bromopropoxy) tetrahydro-2H-pyran Oxonium_Intermediate->THP_Ether - H+

Mechanism of THP ether formation.
What are some alternative catalysts for this reaction?

A wide variety of acidic catalysts can be employed for the tetrahydropyranylation of alcohols. The choice of catalyst can influence reaction time, yield, and chemoselectivity.

Catalyst TypeExamplesKey Advantages
Brønsted Acids p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄)Readily available and inexpensive.
Milder Brønsted Acids Pyridinium p-toluenesulfonate (PPTS)Reduces side reactions like DHP polymerization.[1]
Lewis Acids Bismuth triflate (Bi(OTf)₃), Cerium(III) chloride (CeCl₃·7H₂O)/NaIMild conditions, often solvent-free.[3]
Heterogeneous Catalysts Zeolite H-beta, NH₄HSO₄ on SiO₂Recyclable, easy to remove from the reaction mixture.[3][9]
How can I deprotect the THP ether?

The THP group is readily cleaved under mild acidic conditions.

  • Standard Procedure: A common method involves treating the THP ether with a catalytic amount of a strong acid (like TsOH) in an alcohol solvent (such as methanol or ethanol) at room temperature.[1][5] The alcohol solvent acts as a nucleophile to trap the oxocarbenium ion intermediate.

  • Aqueous Acid: Alternatively, hydrolysis can be achieved using aqueous acetic acid in a co-solvent like THF.[1]

Troubleshooting Workflow Start Low Yield of This compound Check_Catalyst Check Catalyst Activity (Fresh? Right Choice?) Start->Check_Catalyst Check_Stoichiometry Check Reagent Stoichiometry (DHP excess?) Start->Check_Stoichiometry Check_Conditions Check Reaction Conditions (Anhydrous?) Start->Check_Conditions Adjust_Temp Adjust Temperature (Gentle Heating?) Check_Catalyst->Adjust_Temp Check_Stoichiometry->Adjust_Temp Check_Conditions->Adjust_Temp Observe_Polymer Observe DHP Polymerization? Adjust_Temp->Observe_Polymer Milder_Catalyst Use Milder Catalyst (e.g., PPTS) Observe_Polymer->Milder_Catalyst Yes Optimize_Workup Optimize Work-up and Purification Observe_Polymer->Optimize_Workup No Milder_Catalyst->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Troubleshooting workflow for low yield.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Bromopropanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another suitable acid catalyst

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 3-bromopropanol (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2-1.5 equiv).

  • Add a catalytic amount of PPTS (e.g., 0.05 equiv).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (can be treated with triethylamine to prevent cleavage) to afford the pure this compound.[5]

General Procedure for the Deprotection of a THP Ether

This protocol describes a mild deprotection of a THP ether using a catalytic amount of acid in an alcohol solvent.[5]

Materials:

  • This compound (1.0 equiv)

  • Methanol (or another alcohol solvent)

  • p-Toluenesulfonic acid (TsOH) or another acid catalyst (catalytic amount)

Procedure:

  • Dissolve the THP ether in methanol.

  • Add a catalytic amount of TsOH.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., triethylamine or saturated sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting 3-bromopropanol by column chromatography if necessary.

References

  • Reddy, C. R., et al. (2012). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH. [Link]
  • (n.d.). Optimization of chemoselectivity for THP ethers with unprotected hydroxyl groups. Semantic Scholar. [Link]
  • (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry. [Link]
  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
  • (n.d.). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Canadian Science Publishing. [Link]
  • (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Nikpassand, M., & Zare, A. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Taylor & Francis Online. [Link]
  • Stevens, E. (2019). THP group for protecting alcohols. YouTube. [Link]
  • (n.d.). Tetrahydropyran. Wikipedia. [Link]
  • (n.d.). synthesis & cleavage of THP ethers. YouTube. [Link]

Sources

Preventing decomposition of 2-(3-Bromopropoxy)tetrahydro-2H-pyran during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromopropoxy)tetrahydro-2H-pyran

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support center for this compound (CAS 33821-94-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this versatile bifunctional building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your material and the success of your experiments.

The Core Challenge: Understanding the Inherent Instability

This compound is a valuable reagent because it contains two distinct functional groups: a reactive primary alkyl bromide and a hydroxyl group protected as a tetrahydropyranyl (THP) ether.[1] This dual nature is also the source of its primary instability. The molecule's decomposition is primarily driven by the acid-sensitivity of the THP acetal linkage.[2][3]

Primary Decomposition Pathway: Acid-Catalyzed Hydrolysis

The THP ether is susceptible to cleavage under even trace acidic conditions.[4][5] The presence of moisture (H₂O) and an acid catalyst (H⁺) will initiate hydrolysis, cleaving the acetal bond. This process regenerates the parent alcohol, 3-bromopropan-1-ol, and produces 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[5][6]

This reaction is often autocatalytic, as acidic byproducts can accelerate the decomposition of the remaining material. The bromide moiety itself can, over time or due to impurities, generate trace amounts of hydrobromic acid (HBr), initiating the degradation cascade.

G cluster_reactants Reactants & Catalyst cluster_mechanism Mechanism cluster_products Decomposition Products Compound This compound Protonation 1. Protonation of Acetal Oxygen Compound->Protonation Initiated by H⁺ HPlus H⁺ (Trace Acid) H2O H₂O (Moisture) Quench 3. Nucleophilic Attack by H₂O H2O->Quench Cleavage 2. C-O Bond Cleavage (Forms Alcohol + Carbocation) Protonation->Cleavage Spontaneous Cleavage->Quench Resonance-stabilized carbocation intermediate Alcohol 3-Bromopropan-1-ol Cleavage->Alcohol Aldehyde 5-Hydroxypentanal Quench->Aldehyde

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the storage and use of this compound in a practical question-and-answer format.

Q1: My previously clear, colorless liquid has turned yellow or brown. What happened?

A: A color change is a primary indicator of decomposition. The discoloration is likely due to the formation of small quantities of unsaturated organic byproducts or oligomers resulting from the degradation cascade. The initial hydrolysis products (3-bromopropan-1-ol and 5-hydroxypentanal) can undergo further reactions, such as elimination or polymerization, especially if the sample was exposed to light or elevated temperatures.

Q2: I observe a fine white precipitate at the bottom of my new bottle. Is the product bad?

A: No, this is not typically a sign of decomposition in a freshly opened product. Many high-purity grades of this compound are shipped with a small amount of potassium carbonate (K₂CO₃) added as a stabilizer.[7][8][9] This solid, anhydrous base is intentionally included to scavenge any trace acidity (e.g., HCl or HBr) that could form during storage, thereby preventing the acid-catalyzed hydrolysis of the THP ether. The precipitate is the potassium carbonate itself.

Q3: My NMR/GC-MS analysis shows two major impurities. What are they?

A: The most probable impurities are the hydrolysis products: 3-bromopropan-1-ol and 5-hydroxypentanal (which may also be detected as its cyclic isomer, 2-hydroxytetrahydropyran ).[5] If you see these species, it is a clear sign that the material has been compromised by exposure to acid and moisture.

Q4: What is the single most critical factor for long-term storage?

A: Temperature. Commercial suppliers and safety data sheets consistently recommend storage at -20°C .[7][10][11] Low temperatures drastically reduce the rate of all potential decomposition reactions. Storing at 4°C is acceptable for short periods, but -20°C is mandatory for long-term stability.

Q5: Can I purify a partially decomposed sample?

A: Purification is possible but must be approached with caution.

  • Distillation: The compound can be distilled under high vacuum (e.g., 64.5 °C at 0.8 mmHg). However, thermal stress can sometimes accelerate decomposition, and reports indicate that even distilled product can discolor quickly if not properly stabilized.[12]

  • Chromatography: Flash column chromatography on silica gel can be used. Crucially, the silica gel should be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), to prevent on-column acid-catalyzed decomposition.

Q6: Besides temperature, what other storage conditions are essential?

A: To prevent hydrolysis, rigorous exclusion of moisture and acid is paramount.

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen. This displaces moisture-laden air.

  • Container: Use a tightly sealed, dry glass container (e.g., an amber bottle with a PTFE-lined cap). Containers that are opened must be carefully resealed.[11]

  • Avoid Contamination: Never introduce acidic contaminants into the stock bottle. Use clean, dry syringes or pipettes for dispensing.

G cluster_observe Observation cluster_check Initial Check cluster_diagnose Diagnosis cluster_action Corrective Action Observe Stored Reagent Shows Signs of Degradation (Color, Impurities) CheckStabilizer Is a white solid (K₂CO₃ stabilizer) present? Observe->CheckStabilizer MoistureAcid Probable Cause: Moisture and/or Acid Contamination CheckStabilizer->MoistureAcid No Temp Probable Cause: Improper Storage Temperature (> -20°C) CheckStabilizer->Temp Yes (implies stabilizer was consumed or ineffective) Action 1. Re-evaluate Storage Protocol. 2. Purify if necessary (neutral conditions). 3. Use stabilized product for future work. MoistureAcid->Action Temp->Action

Caption: Troubleshooting workflow for decomposed this compound.

Recommended Protocols & Data

Protocol 1: Optimal Long-Term Storage
  • Procurement: Whenever possible, purchase the material with a potassium carbonate stabilizer included.[7]

  • Receipt: Upon receipt, immediately place the sealed container in a -20°C freezer.

  • Dispensing: a. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid. b. Open the container under a blanket of dry inert gas (argon or nitrogen). c. Use a clean, dry glass syringe or pipette to withdraw the required amount. d. Purge the headspace of the bottle with inert gas before tightly resealing the cap.

  • Storage: Promptly return the sealed bottle to the -20°C freezer.

Protocol 2: Routine Quality Assessment

Before critical experiments, especially with older stock, it is advisable to perform a quick quality check.

  • Visual Inspection: Check for significant color change (anything beyond pale yellow is suspect) or the formation of new precipitates (other than the K₂CO₃ stabilizer).

  • TLC Analysis (Optional): Spot the material on a silica TLC plate against a known standard if available. The appearance of a lower Rf spot corresponding to the more polar 3-bromopropan-1-ol is indicative of decomposition.

  • ¹H NMR Spectroscopy: A small aliquot can be analyzed by ¹H NMR. The presence of new, characteristic peaks for 3-bromopropan-1-ol and 5-hydroxypentanal confirms degradation.

Summary of Key Properties and Storage Conditions
ParameterValueReference
Molecular Formula C₈H₁₅BrO₂[13]
Molecular Weight 223.11 g/mol [13]
Appearance Colorless to pale yellow liquid
Boiling Point 64.5 °C @ 0.8 mmHg[7]
Density ~1.317 g/mL at 25 °C[7]
Primary Hazard Acid-catalyzed hydrolysis[4][5]
Recommended Storage Temp. -20°C [7][10][11]
Recommended Stabilizer Anhydrous Potassium Carbonate (K₂CO₃)[7][8]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents[14]

References

  • Chemsrc. This compound | CAS#:33821-94-2.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Tanoury, G. J., et al. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • ChemHelpASAP. synthesis & cleavage of THP ethers. YouTube.
  • Grzonka, Z., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science.
  • Wikipedia. Tetrahydropyran.
  • Raina, S., & Singh, V. K. DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers.
  • ChemWhat. This compound CAS#: 33821-94-2.
  • PubChem. This compound.
  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.

Sources

Technical Support Center: Optimization of THP Protection of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of tetrahydropyranyl (THP) protection of alcohols. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this common protecting group strategy in their synthetic workflows. Here, we will address specific issues you might encounter during your experiments, providing in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions.

Introduction to THP Protection

The tetrahydropyranyl group is a widely used acid-labile protecting group for alcohols. The reaction typically involves the treatment of an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. While the reaction is generally robust, its success can be influenced by a variety of factors including the choice of catalyst, solvent, temperature, and the nature of the substrate itself. This guide will walk you through the common challenges and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the THP protection of alcohols and provides actionable solutions based on established chemical principles.

Question 1: My THP protection reaction is slow or incomplete. What are the likely causes and how can I improve the reaction rate and yield?

Answer:

Slow or incomplete reactions are a common hurdle. The root cause often lies in one of three areas: catalyst activity, reaction concentration, or the nature of the alcohol substrate.

  • Catalyst Choice and Activity: The most frequent culprit is an inappropriate or deactivated catalyst. While pyridinium p-toluenesulfonate (PPTS) is a popular choice due to its mildness, it can be slow with sterically hindered alcohols.

    • Troubleshooting Steps:

      • Switch to a Stronger Catalyst: Consider using p-toluenesulfonic acid (PTSA) or even a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Be mindful that stronger acids can lead to side reactions with sensitive substrates.

      • Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical starting point is 0.01-0.05 equivalents. For sluggish reactions, increasing the catalyst loading to 0.1 equivalents can be beneficial.

      • Catalyst Freshness: Acid catalysts can degrade over time. Use freshly sourced or properly stored catalysts.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) is a standard solvent and generally works well. However, for some substrates, a more polar solvent like tetrahydrofuran (THF) or even acetonitrile can be advantageous.

    • Temperature: Most THP protections are run at room temperature. If the reaction is slow, gently heating to 40-50 °C can significantly increase the rate. However, be cautious as this can also promote side reactions.

    • Concentration: Running the reaction at a higher concentration (e.g., 0.5 M to 1 M) can sometimes accelerate the reaction.

  • Substrate Steric Hindrance: Secondary and tertiary alcohols are inherently less reactive than primary alcohols due to steric hindrance. For these substrates, a combination of a stronger catalyst and elevated temperature is often necessary.

Experimental Protocol: General Procedure for THP Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Question 2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I prevent them?

Answer:

Side product formation is typically a result of the acidic reaction conditions. The most common side products are the result of polymerization of DHP or acid-catalyzed degradation of your starting material or product.

  • DHP Polymerization: DHP can polymerize in the presence of strong acids. This is often observed when using catalysts like PTSA or H₂SO₄ at higher concentrations or temperatures.

    • Mitigation Strategies:

      • Use a Milder Catalyst: Switching to PPTS is often sufficient to prevent DHP polymerization.

      • Control Stoichiometry: Use only a slight excess of DHP (1.2-1.5 equivalents). A large excess can drive polymerization.

      • Slow Addition: Adding the acid catalyst slowly to the solution of the alcohol and DHP can help to control the local concentration of the acid and minimize polymerization.

  • Substrate/Product Degradation: If your substrate contains other acid-sensitive functional groups (e.g., acetals, silyl ethers), they may be cleaved under the reaction conditions. The THP ether itself can also be cleaved if the reaction is left for too long in the presence of a strong acid.

    • Preventative Measures:

      • Judicious Catalyst Selection: For substrates with acid-sensitive groups, PPTS is the catalyst of choice.

      • Reaction Monitoring: Carefully monitor the reaction by TLC. Once the starting material is consumed, quench the reaction immediately to prevent over-reaction and product degradation.

      • Buffered Systems: In some cases, using a buffered system can help to maintain a milder pH and prevent the degradation of sensitive substrates.

Question 3: My deprotection of the THP ether is not working, or it is leading to decomposition of my molecule. What are the best practices for THP deprotection?

Answer:

THP ethers are cleaved under acidic conditions. The challenge is to find conditions that are strong enough to remove the THP group but mild enough to not affect other sensitive functionalities in the molecule.

  • Standard Deprotection Conditions:

    • A common and effective method is to use a catalytic amount of a strong acid in an alcoholic solvent. For example, PTSA in methanol or ethanol at room temperature is a standard procedure.

  • Troubleshooting Failed Deprotection:

    • Insufficient Acid: If the deprotection is slow or incomplete, you can slightly increase the amount of acid or gently warm the reaction.

    • Solvent Choice: Ensure you are using a protic solvent like an alcohol. The alcohol acts as a nucleophile to trap the intermediate oxocarbenium ion.

  • Preventing Decomposition:

    • Mild Acidic Conditions: If your molecule is sensitive to strong acids, you can use milder conditions. Acetic acid in a THF/water mixture is a good option. PPTS in a protic solvent can also be effective, although it may require longer reaction times or heating.

    • Lewis Acids: In some cases, Lewis acids like magnesium bromide (MgBr₂) or zinc bromide (ZnBr₂) can be used for deprotection under aprotic conditions.

    • Resin-Bound Catalysts: Using a solid-supported acid catalyst (e.g., Amberlyst-15) can be advantageous. The reaction is simply filtered to remove the catalyst, which can prevent decomposition during workup.

Experimental Protocol: General Procedure for THP Deprotection

  • Dissolve the THP-protected alcohol (1.0 eq) in methanol (0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol in vacuo.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use other catalysts for THP protection?

A1: Yes, a wide variety of acidic catalysts can be used. Some other common examples include montmorillonite K-10 clay, bismuth nitrate, and iodine. The choice of catalyst will depend on the specific substrate and the desired level of reactivity and mildness.

Q2: Is it possible to selectively protect one alcohol in the presence of others?

A2: Yes, some selectivity can be achieved based on steric hindrance. Primary alcohols will generally react faster than secondary alcohols, which in turn react faster than tertiary alcohols. By carefully controlling the stoichiometry of DHP and the reaction time, it is possible to achieve selective protection of the most accessible alcohol.

Q3: How do I remove unreacted DHP and its byproducts after the reaction?

A3: Unreacted DHP and its diol byproduct (from reaction with water) can often be removed by a simple aqueous workup. If they persist, they are typically easily separated from the desired product by flash column chromatography on silica gel.

Q4: What are some common co-solvents used in THP protection reactions?

A4: While DCM is the most common solvent, THF, diethyl ether, and acetonitrile are also frequently used. For substrates with poor solubility in these solvents, a co-solvent like dimethylformamide (DMF) can be added, although this can complicate the workup.

Visualizing the Reaction Mechanism and Workflow

THP_Protection_Mechanism DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium Protonation H_plus H+ Protonated_Ether Protonated THP Ether ROH R-OH (Alcohol) ROH->Protonated_Ether Nucleophilic Attack THP_Ether THP Ether (Product) Protonated_Ether->THP_Ether Deprotonation

Caption: Mechanism of acid-catalyzed THP protection of an alcohol.

Troubleshooting_Workflow Start Reaction Issue: Slow/Incomplete Check_Catalyst 1. Evaluate Catalyst Start->Check_Catalyst Check_Conditions 2. Assess Conditions Start->Check_Conditions Check_Substrate 3. Consider Substrate Start->Check_Substrate Stronger_Catalyst Use Stronger Catalyst (e.g., PTSA) Check_Catalyst->Stronger_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Increase_Temp Increase Temperature (e.g., 40-50 °C) Check_Conditions->Increase_Temp Change_Solvent Change Solvent Check_Conditions->Change_Solvent Force_Conditions Use Forcing Conditions: Stronger Catalyst + Heat Check_Substrate->Force_Conditions If Sterically Hindered

Caption: Troubleshooting workflow for slow THP protection reactions.

Quantitative Data Summary

CatalystTypical Loading (mol%)Relative ReactivityRecommended For
PPTS1-5MildAcid-sensitive substrates
PTSA1-5ModerateGeneral purpose, sluggish reactions
H₂SO₄0.1-1StrongHighly hindered or unreactive alcohols
Amberlyst-1510-20 (w/w%)ModerateEase of workup

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols. J. Org. Chem.1977, 42 (23), 3772–3774. [Link]
  • Organic Chemistry Portal. Protection of Alcohols. [Link]
  • Nagaiah, K.; Sreenu, D.; Reddy, G. V.; Sridhar, B.; Rao, J. V. Bismuth(III) nitrate pentahydrate: an efficient and convenient catalyst for the tetrahydropyranylation of alcohols and phenols. Tetrahedron Lett.2006, 47 (5), 737–740. [Link]

Technical Support Center: Troubleshooting Tetrahydropyranyl (THP) Ether Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotection of tetrahydropyranyl (THP) ethers. As a foundational and widely used protecting group, the cleavage of THP ethers is often considered routine; however, issues such as incomplete reactions, low yields, and substrate degradation are common hurdles.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to diagnose and resolve these issues effectively in your own work.

Troubleshooting Guide: Common Issues & Solutions

Q1: My THP deprotection is sluggish or has stalled. How can I drive the reaction to completion?

This is the most frequently encountered issue. An incomplete reaction points to one of several potential root causes, primarily related to reaction kinetics and equilibrium.

Primary Cause 1: Insufficient Acidic Catalyst Activity The deprotection of a THP ether is an acid-catalyzed acetal hydrolysis.[1] The reaction rate is directly proportional to the concentration and strength of the acid catalyst. If the reaction is slow, the acidic conditions are likely suboptimal.

  • Expert Analysis & Solution:

    • Increase Catalyst Loading: For mild catalysts like pyridinium p-toluenesulfonate (PPTS), a slight increase in loading can enhance the reaction rate without significantly increasing the risk of side reactions with moderately stable substrates.[2]

    • Switch to a Stronger Catalyst: If PPTS or acetic acid is ineffective, consider moving to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH).[3] For very robust substrates, trifluoroacetic acid (TFA) can be used for rapid cleavage.[3][4]

    • Verify Catalyst Quality: p-Toluenesulfonic acid monohydrate is hygroscopic. Ensure it has been stored properly, as absorbed moisture can reduce its effective strength.[2]

Primary Cause 2: Suboptimal Solvent Choice The solvent plays a crucial role. While aprotic solvents like dichloromethane (DCM) are common, protic solvents can actively participate in and accelerate the deprotection.

  • Expert Analysis & Solution:

    • Employ a Protic Solvent: Solvents like methanol or ethanol can act as nucleophiles in an acetal exchange mechanism, effectively trapping the carbocation intermediate and driving the equilibrium toward the deprotected alcohol.[1][2] A common and highly effective system is using PPTS or p-TsOH in ethanol or methanol.[3][5]

    • Use a Standard Aqueous Acid System: The classic acetic acid/THF/water (3:1:1 or similar ratio) system is a reliable choice for many substrates.[1][6] The water acts as the ultimate nucleophile to quench the intermediate carbocation.[1]

G

Q2: The reaction is messy. My acid-sensitive substrate is degrading or forming side products. What are my options?

When the desired alcohol is sensitive to acid, standard deprotection methods can lead to decomposition, elimination, or cleavage of other protecting groups.[2]

Primary Cause: Acid Conditions are Too Harsh The key is to use conditions that are just acidic enough to cleave the THP ether but not other functional groups.

  • Expert Analysis & Solution:

    • Use a Heterogeneous Acid Catalyst: Solid-supported acids like Amberlyst-15 or zeolites offer a significant advantage.[1][7] The reaction proceeds on the surface of the resin, which can be removed by simple filtration upon completion. This prevents prolonged exposure of the sensitive product to acid during workup.[2]

    • Avoid Transesterification: If your substrate contains an ester and you are using an alcohol solvent (e.g., methanol), transesterification can be a competing side reaction.[2] If this is observed, switch to an aqueous system (e.g., AcOH/THF/H₂O) or a non-nucleophilic solvent.

    • Employ a Non-Acidic Method: For exceptionally sensitive substrates, a nearly neutral method is highly desirable. Treating the THP ether with lithium chloride (LiCl) in a mixture of DMSO and water at elevated temperatures (e.g., 90 °C) has been shown to be effective for selective deprotection without the use of strong acids.[8][9][10]

Q3: My reaction appears complete by TLC, but my isolated yield is low after column chromatography. Where is my product going?

Low isolated yield after a seemingly complete reaction often points to issues during the workup or purification stages.

Primary Cause: Product Degradation on Silica Gel Standard silica gel is weakly acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds or even cause partial re-protection if traces of dihydropyran byproducts are present.

  • Expert Analysis & Solution:

    • Thoroughly Quench the Reaction: Before concentrating the reaction mixture, ensure all acid catalysts have been neutralized. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine until the aqueous layer is basic.[1]

    • Buffer the Silica Gel: If you must use column chromatography, pre-treat the silica gel. This can be done by preparing the slurry in an eluent containing 1-2% triethylamine or by washing the packed column with this buffered eluent before loading your sample.[11]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or alternative purification methods like preparative TLC, crystallization, or distillation if your product is amenable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed THP deprotection?

The deprotection proceeds via a reversible acetal hydrolysis.[1] The key steps are:

  • Protonation: The ether oxygen of the THP group is protonated by the acid catalyst.

  • Cleavage: The C-O bond cleaves to release the free alcohol and form a resonance-stabilized oxocarbenium ion.

  • Quenching: A nucleophile (typically water or an alcohol solvent) attacks the carbocation.

  • Final Product Formation: This intermediate then proceeds to form 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[12]

Q2: How do I select the right deprotection conditions for my molecule?

The choice depends entirely on the stability of your substrate. A tiered approach is recommended.

Catalyst/Reagent SystemTypical ConditionsRelative StrengthBest ForReference
Amberlyst-15 Methanol, Room TempVery MildHighly acid-sensitive substrates; easy workup.[1]
Acetic Acid / THF / H₂O 3:1:1, Room TempMildGeneral purpose, good for substrates with other acid-labile groups.[1][3]
PPTS Ethanol, 55 °CMildGood selectivity, common in complex synthesis.[5][13]
p-TsOH 2-Propanol or Methanol, 0 °C to RTModerateWhen milder acids are too slow; a robust choice.[3][14]
LiCl / H₂O / DMSO 90 °CNon-Acidic (Mildly Lewis Acidic)Substrates that cannot tolerate any Brønsted acid.[8][10]
TFA Methanol or DCM, Room TempStrongVery stable substrates requiring rapid deprotection.[3][13]
Q3: Is it possible to selectively deprotect a THP ether in the presence of a silyl ether like TBS?

Yes, this is a classic example of orthogonal protection strategy. THP ethers are significantly more acid-labile than most common silyl ethers.[6]

  • Selective THP Cleavage: Conditions like acetic acid/THF/H₂O or PPTS in ethanol will typically cleave a THP ether while leaving a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether intact.[15]

  • Selective Silyl Ether Cleavage: Conversely, silyl ethers are cleaved by fluoride sources (e.g., TBAF in THF), which do not affect THP ethers.[6]

G

Q4: Why does my NMR spectrum look complicated after THP protection of a chiral alcohol?

The reaction of a chiral alcohol with 3,4-dihydro-2H-pyran (DHP) creates a new stereocenter at the anomeric carbon (the one bonded to two oxygens).[5][15] This results in the formation of a mixture of diastereomers, which have different chemical and physical properties. Consequently, you will see two distinct sets of signals in the NMR spectrum, often complicating the interpretation.[15] This mixture is typically carried through subsequent steps, as the diastereomers are cleaved to yield the single, desired chiral alcohol upon deprotection.

Key Experimental Protocols

Protocol 1: Mild Deprotection with PPTS in Ethanol

This method is suitable for many acid-sensitive substrates.

  • Dissolution: Dissolve the THP-protected alcohol (1.0 equiv) in absolute ethanol (EtOH).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv).

  • Reaction: Stir the mixture at 55 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify by column chromatography if necessary.[16]

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

This protocol simplifies workup and is ideal for sensitive products.

  • Suspension: To a solution of the THP-protected alcohol (1.0 equiv) in methanol (MeOH), add Amberlyst-15 resin (typically 10–20% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.[1]

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General knowledge, supported by specific examples in other references)
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications.
  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl ethers.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & biodiversity, 6(9), 1309–1327.
  • Sharma, A., & Taneja, S. C. (2014). Tetrahydropyranyl ethers (THPEs) as protecting groups: recent advances in their synthesis and cleavage. RSC Advances, 4(69), 36565-36588.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Organic Synthesis. (n.d.). THP Protection - Common Conditions.
  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
  • Taylor & Francis Online. (2012). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst.
  • ScienceDirect. (2008). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.

Sources

Technical Support Center: Purification of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(3-Bromopropoxy)tetrahydro-2H-pyran in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a dynamic resource, addressing common challenges encountered during the purification of this versatile building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound, providing detailed, step-by-step protocols and the rationale behind them.

Issue 1: My crude product is acidic and I'm concerned about the stability of the THP ether.

Question: How do I effectively neutralize the acid catalyst from my reaction mixture without risking the cleavage of the THP protecting group?

Answer: It is crucial to neutralize the acid catalyst promptly after the reaction is complete to prevent the acid-catalyzed hydrolysis of the THP ether back to 3-bromo-1-propanol. A standard and effective method is to perform an aqueous workup with a mild base.

Underlying Principle: The tetrahydropyranyl (THP) ether is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved by acids.[1] The acid catalyst used to form the THP ether can also catalyze its removal if not neutralized.[2] A weak base like sodium bicarbonate (NaHCO₃) is ideal because it is strong enough to neutralize common acid catalysts (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) without being so basic that it could promote other side reactions.[3][4]

Experimental Protocol: Aqueous Workup for Acid Catalyst Neutralization

  • Quenching the Reaction: Once thin-layer chromatography (TLC) indicates the consumption of the starting alcohol, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an inert organic solvent such as diethyl ether or ethyl acetate. This will facilitate the separation of the organic and aqueous layers.

  • Neutralization Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly, as effervescence (CO₂ evolution) will occur.[3] Swirl the funnel gently before stoppering and shaking. Vent the separatory funnel frequently to release the pressure.

  • Phase Separation: Allow the layers to separate. The organic layer contains your desired product. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and break up emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Issue 2: My NMR spectrum shows the presence of unreacted starting materials.

Question: What is the most effective way to remove unreacted 3-bromo-1-propanol and dihydropyran (DHP) from my product?

Answer: Unreacted starting materials can often be removed by a combination of a thorough aqueous workup and either distillation or flash column chromatography. The choice between distillation and chromatography will depend on the physical properties of your product and the impurities.

Causality: Insufficient reaction time, suboptimal catalyst concentration, or the presence of moisture can lead to incomplete conversion of the starting materials. 3-Bromo-1-propanol is polar and has some water solubility, while dihydropyran is less polar and volatile. These differences in polarity and volatility can be exploited for their separation from the more nonpolar product.

Method A: Purification by Vacuum Distillation

This method is most effective when the boiling points of the components are sufficiently different.

Data Summary: Physical Properties of Key Components

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound223.1164.5 °C @ 0.8 mmHg[5][6]1.317[5]
3-Bromo-1-propanol138.9962 °C @ 5 mmHg1.537
3,4-Dihydro-2H-pyran (DHP)84.1286 °C @ 760 mmHg[1][7]0.922[1]
5-Hydroxypentanal102.1381 °C @ 15 Torr[8]1.053[8]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. Ensure all glassware is dry.

  • Charging the Flask: Add the crude product to the distillation flask with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask with a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may include residual solvent and unreacted dihydropyran.

    • Carefully collect the fraction that distills at a temperature and pressure consistent with the boiling point of this compound (approximately 64.5 °C at 0.8 mmHg).[5][6]

    • Unreacted 3-bromo-1-propanol has a similar boiling point under vacuum, so careful fractionation is required.

Method B: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Underlying Principle: Silica gel is a polar stationary phase. Nonpolar compounds will travel through the column more quickly, while polar compounds will have a stronger interaction with the silica and elute more slowly. In this case, the product, this compound, is significantly less polar than the starting alcohol, 3-bromo-1-propanol.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity. A common eluent for THP ethers is a mixture of ethyl acetate and hexane.[9][10] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Typical TLC Parameters:

CompoundPolarityTypical Rf (10% Ethyl Acetate in Hexane)
Dihydropyran (DHP)LowHigh (may run with the solvent front)
This compoundModerate~0.4 - 0.6
3-Bromo-1-propanolHighLow (close to the baseline)
Issue 3: I have an unknown, polar byproduct that is difficult to remove.

Question: My reaction has a significant amount of a polar byproduct that I suspect is from the decomposition of dihydropyran. How can I identify and remove it?

Answer: A common byproduct in acid-catalyzed reactions involving dihydropyran is 5-hydroxypentanal, which is formed by the hydrolysis of DHP.[9] This aldehyde exists in equilibrium with its cyclic hemiacetal form. Being an aldehyde, it can be removed via a chemical workup using a sodium bisulfite wash.

Causality: The presence of water in the reaction mixture can lead to the acid-catalyzed hydration of dihydropyran to form 5-hydroxypentanal.[11] This byproduct is polar due to the presence of both a hydroxyl and an aldehyde group.

Experimental Protocol: Sodium Bisulfite Wash for Aldehyde Removal

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or dichloromethane.

  • Bisulfite Wash: Transfer the solution to a separatory funnel and wash it vigorously with a saturated aqueous solution of sodium bisulfite. The bisulfite reacts with the aldehyde to form a water-soluble adduct.

  • Separation: Separate the organic layer. The aldehyde-bisulfite adduct will be in the aqueous layer.

  • Further Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate it under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and why do they form?

A1: The most common byproducts are:

  • Unreacted 3-bromo-1-propanol: This occurs if the reaction does not go to completion.

  • Unreacted dihydropyran (DHP): An excess of DHP is often used to drive the reaction to completion, so some may remain.

  • 5-Hydroxypentanal: This is formed from the acid-catalyzed reaction of DHP with any trace amounts of water in the reaction mixture.[11]

  • DHP Polymers/Dimers: Strong acidic conditions can promote the polymerization of dihydropyran.[8] Using a mild acid catalyst and adding it slowly can help minimize this side reaction.

Q2: My THP-protected product seems to be decomposing during purification or storage. What could be the cause?

A2: The most likely cause is the presence of residual acid. THP ethers are sensitive to acid and can be cleaved back to the alcohol.[1] Ensure that the neutralization step in your workup is thorough. For storage, it is advisable to keep the purified product in a cool, dark place, and some commercial sources of similar compounds include a stabilizer like potassium carbonate.

Q3: Can I use a different purification method instead of chromatography or distillation?

A3: For some dihydropyran derivatives, recrystallization from a suitable solvent like hot ethanol can be an effective purification method, especially if the product is a solid at room temperature.[12] However, since this compound is a liquid, distillation or chromatography are the most practical options.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of this reaction.[13] Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexane). The starting alcohol will have a low Rf value (it will not move far up the plate), while the THP-protected product will be less polar and have a higher Rf value. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Byproduct_Formation DHP Dihydropyran (DHP) Hydroxypentanal 5-Hydroxypentanal DHP->Hydroxypentanal + H₂O DHP_dimer DHP Dimer/Polymer DHP->DHP_dimer + DHP Water H₂O (trace) H_plus H⁺ (catalyst) H_plus->Hydroxypentanal H_plus->DHP_dimer Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (NaHCO₃, Brine) Start->Workup Neutralize Acid Crude_Product Crude Product Workup->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Option 1 Chromatography Flash Column Chromatography Crude_Product->Chromatography Option 2 Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

References

  • CAS Common Chemistry. (n.d.). 5-Hydroxypentanal.
  • Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • Organic Syntheses. (n.d.). 5-hydroxypentanal.
  • BenchChem. (2025).
  • Edelmann, F. T. (2021). How do I remove a homogeneous catalyst (MSA) after my esterification reaction? ResearchGate.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • YouTube. (2019, January 8). THP group for protecting alcohols.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • The Journal of Organic Chemistry. (2008). Photosensitized Tetrahydropyran Transfer.
  • BenchChem. (2025). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
  • Wikipedia. (n.d.). 3,4-Dihydropyran.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Journal of the American Chemical Society. (2000). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity.
  • Thorn-Seshold. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Refinement of Protocols for Dihydropyran Protecting Group Removal.
  • Organic Syntheses. (n.d.). 2,3-dihydropyran.
  • BenchChem. (2025). A Researcher's Guide to the Comparative Stability of THP Ethers and Other Common Alcohol Protecting Groups.
  • PMC. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Hydroxypentanal in Synthetic Organic Chemistry.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Impact of Solvent Choice on Reactions with 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Bromopropoxy)tetrahydro-2H-pyran. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during the use of this versatile bifunctional building block. This guide moves beyond simple protocols to explain the fundamental principles governing its reactivity, empowering you to optimize your reactions, troubleshoot issues, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when designing experiments with this compound.

Q1: What is the primary reaction pathway for this compound, and why is solvent choice so critical?

A: this compound is a primary alkyl bromide. Its reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism .[1][2] In this single, concerted step, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide leaving group.[1]

Solvent choice is arguably the most critical parameter in controlling the rate and outcome of this reaction. The solvent's primary role is to solvate the reactants, particularly the nucleophile. However, how it solvates the nucleophile can either dramatically accelerate or severely hinder the reaction. An improper solvent can slow the reaction to a standstill or promote undesirable side reactions.[2][3][4]

Q2: Which solvents are recommended for achieving high yields and fast rates in SN2 reactions with this reagent?

A: For SN2 reactions, polar aprotic solvents are strongly recommended.[1][5] Common examples include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (CH₃CN)

  • Acetone ((CH₃)₂CO)

The Causality: Polar aprotic solvents possess significant dipole moments, allowing them to dissolve ionic nucleophiles.[1][6] Crucially, they lack acidic protons and cannot act as hydrogen-bond donors.[7] As a result, they effectively solvate the nucleophile's cation counter-ion (e.g., Na⁺, K⁺) but only weakly interact with the anionic nucleophile itself.[8] This leaves the nucleophile "naked" and highly reactive, maximizing its ability to attack the electrophilic carbon of the alkyl bromide and dramatically increasing the reaction rate.[1][6] For instance, the reaction between bromoethane and potassium iodide occurs approximately 500 times faster in acetone than in methanol.[2][6]

Q3: Are there any solvents I should avoid when running an SN2 reaction?

A: Yes. You should generally avoid polar protic solvents for SN2 reactions.[2][3] This category includes water (H₂O) and alcohols like methanol (CH₃OH) and ethanol (C₂H₅OH).

The Causality: These solvents have acidic protons (O-H or N-H bonds) and readily form strong hydrogen bonds with anionic nucleophiles.[9][10] This interaction creates a tight "solvent cage" around the nucleophile, stabilizing it and lowering its ground-state energy.[2][4] For the nucleophile to react, it must expend significant energy to break free from this cage.[11] This effect, known as solvation, severely reduces the nucleophile's reactivity and drastically slows down the SN2 reaction rate.[2][12]

Troubleshooting Guide: Common Experimental Issues

Even with a well-designed protocol, unexpected outcomes can occur. This section provides a logical framework for diagnosing and solving common problems.

Problem 1: My reaction is extremely slow or has failed to produce the desired ether product.
  • Primary Suspect: Use of a polar protic solvent.

  • Analysis: As detailed above, polar protic solvents like ethanol or water will solvate your nucleophile, drastically reducing its reactivity and inhibiting the SN2 reaction.[2] Even using an alcohol as the solvent when generating an alkoxide in situ can lead to this issue.

  • Troubleshooting Protocol:

    • Confirm Solvent Choice: Verify that the solvent used is a polar aprotic solvent (e.g., DMF, DMSO, THF).

    • Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure all glassware was properly dried and that anhydrous solvents were used.

    • Re-run the Reaction: Repeat the experiment using a recommended polar aprotic solvent. The table below provides a qualitative and quantitative comparison of solvent effects on SN2 reaction rates.

Data Presentation: Impact of Solvent Class on SN2 Reaction Rate
Solvent ClassExample SolventsInteraction with NucleophileEffect on Nucleophile ReactivityRelative Reaction Rate
Polar Aprotic DMF, DMSO, AcetonitrileWeakly solvates anion; strongly solvates cation.[8]Greatly Enhanced [5]Very Fast (e.g., ~500x faster in Acetone vs. Methanol[2][6])
Polar Protic Water, Methanol, EthanolStrongly solvates anion via hydrogen bonding ("solvent cage").[2]Greatly Reduced [2]Very Slow
Nonpolar Hexane, TolueneDoes not effectively dissolve ionic nucleophiles.[6][12]Effectively Zero No Reaction
Problem 2: My analysis shows the formation of an alkene byproduct instead of my ether.
  • Primary Suspect: Competing E2 elimination reaction.

  • Analysis: While SN2 is favored for primary alkyl halides, the competing bimolecular elimination (E2) pathway can occur, especially under certain conditions.[13][14] This is promoted by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA).[15][16] The base, instead of acting as a nucleophile, will abstract a proton from the carbon adjacent to the bromide, leading to the formation of an alkene.

  • Troubleshooting Protocol:

    • Evaluate Your Base: If you are using a bulky base like t-BuOK, it will favor elimination.[17] Switch to a less sterically hindered base, such as sodium hydride (NaH) to generate an alkoxide, or use a less hindered alkoxide like sodium ethoxide.

    • Control Temperature: Higher temperatures tend to favor elimination over substitution.[15] Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate.

    • Solvent Choice: The use of polar aprotic solvents is known to minimize dehydrohalogenation (E2) side products in Williamson ether synthesis.[18]

Problem 3: My starting material has decomposed, or I'm isolating 3-bromopropanol.
  • Primary Suspect: Accidental deprotection of the tetrahydropyranyl (THP) group.

  • Analysis: The THP ether is a protecting group that is stable under basic and neutral conditions but is readily cleaved by acid.[19][20] The product this compound is often supplied stabilized with a base like potassium carbonate to prevent trace acidity from causing decomposition over time.[21] If your reaction conditions are acidic, or if acidic impurities are introduced (e.g., during work-up), you will cleave the THP ether, yielding 3-bromopropanol.[22]

  • Troubleshooting Protocol:

    • Check pH of all Reagents: Ensure no acidic reagents are being used unless deprotection is the intended goal.

    • Use a Non-Acidic Work-up: Avoid acidic aqueous solutions (e.g., HCl washes) during product extraction until you are certain the reaction is complete and the product is characterized. Use neutral water or a mild basic wash (e.g., saturated NaHCO₃ solution).

    • Confirm Reagent Integrity: Ensure the starting material has been stored correctly at the recommended -20°C.[23]

Experimental Protocols & Workflows

Mandatory Visualization: SN2 vs. E2 Pathway Competition

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Pathways & Products Reactants This compound + Base/Nucleophile (Nu:⁻) Solvent Solvent Choice Reactants->Solvent Base Base Steric Hindrance Reactants->Base SN2 SN2 Pathway Solvent->SN2 Polar Aprotic (e.g., DMF, DMSO) E2 E2 Pathway Solvent->E2 Less Discriminating Base->SN2 Small Base (e.g., NaH, MeO⁻) Base->E2 Bulky Base (e.g., t-BuO⁻) Ether Desired Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene

Caption: Logical flow showing how solvent and base choice direct the reaction toward SN2 or E2.

Protocol 1: Optimized Williamson Ether Synthesis

This protocol describes a general method for reacting this compound with an alcohol to form an ether, emphasizing conditions that strongly favor the SN2 pathway.

  • Alkoxide Formation:

    • Under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the alcohol in anhydrous DMF (or DMSO) to a concentration of approximately 0.5 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Ether Formation (SN2 Reaction):

    • To the freshly prepared alkoxide solution, add this compound (1.05 eq.) dropwise via syringe.

    • Heat the reaction mixture to 50-70 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl bromide is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Solvent Selection Workflow

G start Start: Planning Reaction with This compound q1 Is the nucleophile an anion? start->q1 dissolve Need a polar solvent to dissolve the nucleophile q1->dissolve Yes nonpolar Reaction will fail. Choose a different strategy. q1->nonpolar No (or neutral) q2 Do you want to maximize the SN2 reaction rate? dissolve->q2 aprotic Select a Polar APROTIC Solvent (DMF, DMSO, Acetonitrile) Rationale: Maximizes nucleophile reactivity by avoiding H-bonding. q2->aprotic Yes protic Select a Polar PROTIC Solvent (Methanol, Ethanol) WARNING: Reaction will be extremely slow due to nucleophile solvation. q2->protic No (or not critical) end Proceed with Experiment aprotic->end protic->end

Caption: Decision-making flowchart for selecting the optimal solvent class.

References

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • Al-khazal, K. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions [Video]. YouTube. [Link]
  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
  • Reddit r/chemhelp. (2015, December 8).
  • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
  • Reddit r/OrganicChemistry. (2016, November 27). Why do Sn2 reactions need polar solvents?[Link]
  • Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally?[Link]
  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]
  • YAK Science. (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2023, January 22). Nucleophile. [Link]
  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength).
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
  • Maiti, G., & Roy, S. C. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998(3), 166-167. [Link]
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 49(1), 59-70. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]
  • Organic Chemistry Explained. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. [Link]
  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann).
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
  • ChemWhat. (n.d.). This compound CAS#: 33821-94-2.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chad's Prep. (2020, November 10). 7.5 E2 Reactions | Organic Chemistry [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This bifunctional building block, featuring a reactive alkyl bromide and an acid-labile tetrahydropyranyl (THP) ether, is a versatile intermediate in complex organic synthesis.[1][2] However, its dual nature means it is used in distinct reaction classes—typically palladium-catalyzed cross-couplings and acid-catalyzed deprotections—each with its own vulnerabilities to catalyst poisoning.

This guide provides a systematic, question-and-answer-based approach to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during their experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Reactions involving the C-Br bond of this compound, such as Suzuki, Buchwald-Hartwig, and Negishi couplings, rely on the efficacy of palladium catalysts.[3] These catalysts are notoriously sensitive to deactivation by various impurities.[4][5]

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction is sluggish, has stalled, or failed entirely. How can I determine if catalyst poisoning is the cause?

A1: The primary indicators of catalyst poisoning or deactivation in palladium-catalyzed reactions include:

  • Reaction Stagnation: The reaction stops before the limiting reagent is fully consumed, even after extended reaction times or heating.

  • Formation of Palladium Black: A fine, black precipitate of elemental palladium appears, signaling catalyst decomposition and dropout from the catalytic cycle.[6]

  • Low or No Product Yield: Despite correct stoichiometry and conditions, the desired product is formed in negligible amounts.

  • Inconsistent Results: Reactions that previously worked fail when using a new batch of substrate, solvent, or reagent.

A definitive diagnostic test is to add a fresh aliquot of the palladium pre-catalyst and ligand to the stalled reaction mixture under an inert atmosphere. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.

Q2: What are the most probable catalyst poisons originating from my this compound starting material?

A2: While the molecule itself is a standard alkyl halide, poisons can be introduced during its synthesis or storage:

  • Residual Synthesis Reagents: The synthesis of related brominated pyrans can involve reagents like triethylamine, which, if not completely removed, can act as a poison for some palladium systems by coordinating to the metal center.[7][8]

  • Degradation Products: Although generally stable, improper storage (e.g., exposure to moisture and heat) could lead to hydrolysis or elimination byproducts that may interfere with the catalyst.

  • Basic Stabilizers: Some commercial sources of this compound contain potassium carbonate as a stabilizer.[1][2][9][10] While primarily an issue for acid catalysis, high concentrations of this inorganic base can disrupt the delicate balance of some cross-coupling reactions.

Q3: Beyond the substrate, what other common poisons should I be aware of in these cross-coupling reactions?

A3: Contaminants from other sources are frequent culprits.[11]

  • Sulfur Compounds: Thiols, thiophenes, and hydrogen sulfide are potent poisons for palladium, platinum, and rhodium catalysts.[7][12] These can be present in trace amounts in solvents or other reagents.

  • Nitrogen Compounds: Amines and pyridines can act as poisons by binding to the metal's active site.[7] This is particularly relevant in C-N cross-coupling reactions where the amine is a reactant but can also inhibit the catalyst at incorrect concentrations.

  • Other Halides: While bromide is part of your substrate, extraneous chloride or iodide ions from salts or impurities can affect the oxidative addition step and catalyst stability.[7]

  • Heavy Metals: Trace metals like lead, mercury, or zinc leaching from glassware or present in reagents can irreversibly poison the catalyst.[12][13]

Troubleshooting Guide 1: Systematic Diagnosis of Palladium Catalyst Poisoning

This workflow provides a logical sequence of steps to identify and resolve issues with catalyst deactivation.

G start Reaction Failure: Sluggish or Stalled pd_black Observe for Pd Black Formation start->pd_black analyze_sm Analyze Starting Materials (GC-MS, NMR) for Impurities pd_black->analyze_sm Yes add_catalyst Add Fresh Catalyst to Stalled Reaction pd_black->add_catalyst No control_rxn Run Control Reaction with Purified Substrate & Reagents success Problem Solved: Purify All Batches control_rxn->success Success fail Issue Persists: Re-evaluate Reaction Conditions (Temp, Solvent, Ligand) control_rxn->fail Failure analyze_sm->control_rxn add_catalyst->control_rxn Reaction Restarts (Poisoning Confirmed) add_catalyst->fail No Change

Caption: Workflow for diagnosing palladium catalyst poisoning.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol removes non-volatile impurities and baseline contaminants.

  • Dissolution: Dissolve the this compound (1 part by volume) in a non-polar solvent like diethyl ether or hexanes (10 parts by volume).

  • Silica Gel Filtration: Prepare a short plug of silica gel (2-3 inches) in a glass funnel or chromatography column.

  • Elution: Pass the solution through the silica plug. Rinse the silica with an additional 2-3 column volumes of the solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Place the resulting oil under high vacuum for 1-2 hours to remove any residual solvent. Store the purified substrate under an inert atmosphere (Nitrogen or Argon).

Section 2: Acid-Catalyzed Reactions (e.g., THP Deprotection)

The THP ether in this compound is a protecting group for an alcohol, commonly removed under acidic conditions using catalysts like p-toluenesulfonic acid (TsOH), Amberlyst-15, or aqueous acetic acid.[14][15][16]

Frequently Asked Questions (FAQs)

Q4: My acid-catalyzed THP deprotection is incomplete. Could the catalyst be poisoned?

A4: Yes, this is a common issue. Signs of acid catalyst poisoning include:

  • Incomplete Reaction: The reaction stalls with significant starting material remaining, as monitored by TLC or LC-MS.

  • Neutralized pH: If using a soluble acid catalyst in an aqueous system, the pH of the reaction mixture may be higher than expected.

  • No Reaction Initiation: The reaction fails to start, even with a stoichiometric amount of catalyst.

A simple diagnostic test is to add a fresh, larger charge of the acid catalyst. If the reaction proceeds, the initial catalyst was neutralized by a basic poison.[17]

Q5: What is the most likely poison for my acid catalyst when using commercial this compound?

A5: The most common culprit is a basic stabilizer added by the manufacturer. Several major suppliers explicitly state that their product contains potassium carbonate (K₂CO₃) .[1][2][9][10] Potassium carbonate is a base that will directly neutralize any acid catalyst, rendering it inactive.

Troubleshooting Guide 2: Diagnosing and Mitigating Acid Catalyst Poisoning

This guide focuses on identifying and removing basic inhibitors prior to acid-catalyzed reactions.

G start Acid-Catalyzed Reaction Fails check_stabilizer Check Supplier Datasheet for Basic Stabilizer (e.g., K₂CO₃) start->check_stabilizer wash_protocol Perform Aqueous Workup (Protocol 2) to Remove Stabilizer check_stabilizer->wash_protocol Yes / Suspected fail Issue Persists: Verify Catalyst Activity & Reagent Purity check_stabilizer->fail No dry_substrate Thoroughly Dry Substrate (e.g., with Na₂SO₄, high vacuum) wash_protocol->dry_substrate rerun_reaction Re-run Reaction with Purified Substrate dry_substrate->rerun_reaction success Problem Solved rerun_reaction->success Success rerun_reaction->fail Failure

Caption: Workflow for addressing acid catalyst poisoning by basic stabilizers.

Experimental Protocols

Protocol 2: Removal of Basic Stabilizer from this compound

This liquid-liquid extraction protocol effectively removes water-soluble bases like potassium carbonate.

  • Dissolution: Dissolve the stabilized substrate in an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water (2 x 1 volume). Caution: Do not use an acidic wash, as this will cleave the THP protecting group.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (1 x 1 volume) to aid in the removal of dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure. Place the resulting oil under high vacuum for 1-2 hours to ensure it is anhydrous before use in the acid-catalyzed reaction.

Data Summary: Catalyst Poisons and Mitigation

The table below summarizes common catalyst poisons relevant to reactions involving this compound.

Poison Class Specific Examples Likely Source Catalyst Type Affected Mitigation Strategy
Basic Compounds K₂CO₃, Triethylamine, PyridinesSubstrate stabilizer, synthesis leftovers[1][8]Acid Catalysts (e.g., TsOH, Amberlyst)[17]Aqueous wash (Protocol 2), filtration through silica gel (Protocol 1)
Sulfur Compounds Thiols, Thiophenes, H₂SSolvents, reagents[7][11]Palladium, Platinum, Rhodium [12][13]Use high-purity/spectrophotometric grade solvents; pass reagents through activated alumina.
Coordinating Species Excess Phosphine Ligands, ProductReaction components[18]Palladium Optimize ligand-to-metal ratio; monitor reaction progress to avoid product inhibition.
Heavy Metals Lead, Mercury, ZincContaminated reagents, glassware[12]Palladium, Platinum Use high-purity reagents; employ dedicated, acid-washed glassware.
Water Solvents, reagents, atmosphereInadequate drying procedures[17]Acid Catalysts (inhibition), some Pd systemsUse anhydrous solvents and reagents; maintain a robust inert atmosphere.

References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • A short review on the protection of hydroxyl group as tetrahydropyranyl ether. Royal Society of Chemistry. [Link]
  • Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Taylor & Francis Online. [Link]
  • Catalyst Poisoning Explained Simply. RevisionDojo. [Link]
  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
  • synthesis & cleavage of THP ethers. YouTube. [Link]
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Why Does Catalyst Poisoning Occur In Kinetics? YouTube. [Link]
  • Alkyl Halide Reactivity.
  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses. [Link]
  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. [Link]
  • Recent Advances in Catalyzed Sequential Reactions and the Potential Use of Tetrapyrrolic Macrocycles as Catalysts.

Sources

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring chemical reactions. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system of protocols and troubleshooting advice. Our goal is to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental data.

The Imperative of Real-Time Reaction Monitoring

In the realm of chemical synthesis and process development, understanding the kinetics and mechanism of a reaction is paramount. Real-time monitoring provides a continuous stream of data, offering a window into the dynamic transformation of reactants into products.[1][2][3] This detailed view allows for the identification of transient intermediates, the quantification of impurities, and the precise determination of reaction endpoints.[2][4] Such insights are crucial for optimizing reaction conditions, ensuring process safety, and ultimately, developing robust and reproducible synthetic routes.[1][5]

Choosing the Right Analytical Tool: A Logic-Based Approach

The selection of an appropriate analytical technique is a critical first step that dictates the quality and relevance of the data obtained.[6][7] This decision should be based on a thorough evaluation of the reaction's specific characteristics. The following decision tree, rendered in DOT language, provides a logical framework for this selection process.

SelectAnalyticalTechnique Decision Tree for Selecting an Analytical Technique start Reaction Start: What are the key species to monitor? volatility Are the key species volatile? start->volatility chromophore Do the key species have a UV-Vis chromophore? volatility->chromophore No gc Gas Chromatography (GC) volatility->gc Yes ir_active Do the key species have IR-active functional groups? chromophore->ir_active No hplc_uv HPLC-UV chromophore->hplc_uv Yes, and requires separation uv_vis UV-Vis Spectroscopy chromophore->uv_vis Yes, and no significant spectral overlap nmr_active Are the key species NMR-active and structurally distinct? ir_active->nmr_active No ftir FTIR Spectroscopy ir_active->ftir Yes mass_diff Do the key species have distinct molecular weights? nmr_active->mass_diff No nmr NMR Spectroscopy nmr_active->nmr Yes no_suitable No single direct method suitable. Consider derivatization or hyphenated techniques. mass_diff->no_suitable No ms Mass Spectrometry (MS) mass_diff->ms Yes

Caption: A decision tree to guide the selection of the most appropriate analytical technique for reaction monitoring.

I. Chromatographic Methods: HPLC & GC

Chromatographic techniques are workhorse methods for separating and quantifying components in a reaction mixture.[1] High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile and thermally sensitive molecules, while Gas Chromatography (GC) excels in the analysis of volatile compounds.[8][9]

High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
  • Q1: My baseline is drifting. What are the likely causes and how can I fix it?

    • A1: Baseline drift in HPLC can stem from several sources. A common cause is a change in mobile phase composition, which can happen if solvents are not properly mixed or degassed.[10] Ensure your mobile phase is thoroughly mixed and degassed using sonication or helium sparging. Temperature fluctuations in the column can also lead to drift; using a column oven is highly recommended for stable retention times.[11] Contamination in the mobile phase or a dirty detector flow cell can also be culprits.[10] Filtering all solvents and periodically flushing the system with a strong solvent can mitigate these issues.[12]

  • Q2: I'm observing peak tailing. What does this indicate and how can I improve peak shape?

    • A2: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the column itself.[13] This can be caused by active sites on the silica backbone of the column. To address this, you can try adding a small amount of a competing base, like triethylamine, to the mobile phase. Column overloading is another common cause, so try injecting a more dilute sample.[13] If the problem persists, the column may be contaminated or degraded and may need to be replaced.

  • Q3: My retention times are not reproducible. What should I check?

    • A3: Fluctuating retention times are a critical issue that undermines the reliability of your data. The primary suspects are inconsistencies in the mobile phase composition and flow rate.[11] Double-check the mobile phase preparation and ensure the pump is delivering a constant flow rate. Leaks in the system can also cause pressure drops and affect retention times.[10] Systematically check all fittings for any signs of leakage. Finally, ensure the column is properly equilibrated with the mobile phase before each injection.[11]

Troubleshooting Guide: HPLC
Problem Potential Cause Troubleshooting Steps
No Peaks No sample injection; Detector lamp off; Incorrect detector settings.Verify injection volume and syringe placement; Check if the detector lamp is on and has sufficient energy; Confirm detector wavelength and other settings are appropriate for your analyte.[10]
Ghost Peaks Contaminated mobile phase or injector; Sample carryover.Use high-purity solvents and prepare fresh mobile phase;[8] Implement a needle wash step between injections; Inject a blank to confirm the source of contamination.
High Backpressure Blockage in the system (e.g., guard column, column frit); Precipitated buffer in the mobile phase.Replace the guard column; Reverse-flush the analytical column (check manufacturer's instructions); Ensure mobile phase components are miscible and buffers are fully dissolved.[12]
Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
  • Q1: Why am I seeing broad or tailing peaks in my GC chromatogram?

    • A1: Broad or tailing peaks in GC can be due to several factors. Improper injection technique, such as a slow injection, can cause band broadening.[8] Ensure a fast and consistent injection. Column overloading is another possibility; try diluting your sample.[13] Active sites in the column or a contaminated liner can also lead to peak tailing.[13] Regularly replacing the inlet liner and septum is crucial for maintaining good peak shape.[14]

  • Q2: My retention times are shifting between runs. What's the cause?

    • A2: Shifting retention times in GC are often linked to fluctuations in carrier gas flow rate or oven temperature.[15] Check for leaks in the gas lines and ensure the gas cylinders have adequate pressure.[8][15] Verify that the oven temperature program is accurate and reproducible.[8] A leaking septum can also cause pressure fluctuations, so inspect and replace it if necessary.[14]

  • Q3: I'm observing unexpected peaks in my chromatogram. Where are they coming from?

    • A3: These "ghost peaks" can originate from several sources. Septum bleed, where small particles of the septum enter the inlet upon injection, is a common cause.[13] Using a high-quality, low-bleed septum can help. Contamination in the carrier gas, sample, or syringe can also introduce extraneous peaks.[8] Always use high-purity gases and solvents, and clean syringes thoroughly between injections.

Troubleshooting Guide: GC
Problem Potential Cause Troubleshooting Steps
Baseline Spikes Electrical interference; Leaking septum; Detector issues.Check for proper grounding of the instrument; Replace the septum;[13] Clean or service the detector as needed.
Poor Resolution Inappropriate column; Incorrect temperature program; Carrier gas flow rate is not optimal.Select a column with a stationary phase that provides better selectivity for your analytes; Optimize the temperature ramp rate;[13] Adjust the carrier gas flow rate to the optimal linear velocity for your column.
No Detector Signal Detector not turned on; Incorrect detector gas flow rates (for FID); No sample reaching the detector.Ensure the detector is powered on and at the correct temperature; Verify the flow rates of hydrogen and air for an FID;[14] Check for blockages in the column or transfer line.

II. Spectroscopic Methods

Spectroscopic techniques provide real-time, non-invasive monitoring of reaction progress by measuring the interaction of electromagnetic radiation with the molecules in the reaction mixture.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products.[2][3][17]

Frequently Asked Questions (FAQs)
  • Q1: My NMR spectra have poor resolution and distorted lineshapes during the reaction. Why is this happening?

    • A1: Changes in the reaction mixture, such as viscosity or the formation of precipitates, can lead to magnetic field inhomogeneity, resulting in poor shimming and distorted lineshapes.[17] If the reaction is fast, there may not be enough time for automated shimming to compensate.[17] Consider using a flow-NMR setup where the reaction mixture is continuously pumped through the NMR probe, which can help maintain a more homogeneous sample environment.[3][18]

  • Q2: How can I accurately quantify species in my reaction mixture using NMR?

    • A2: For accurate quantification, it's crucial to ensure that the spectra are acquired under conditions that allow for complete relaxation of the nuclei between scans (a sufficiently long relaxation delay, typically 5 times the longest T1).[18] Using an internal standard with a known concentration and a resonance that does not overlap with other signals is also essential for accurate quantification.

  • Q3: Can I monitor reactions in non-deuterated solvents?

    • A3: Yes, it is possible to monitor reactions in non-deuterated solvents using solvent suppression techniques.[18] This is particularly useful for reactions where deuterated solvents might interfere with the chemistry or are prohibitively expensive.[18] However, be aware that strong solvent signals can sometimes make it challenging to observe nearby analyte peaks.

Experimental Protocol: Setting up a Time-Course NMR Experiment
  • Sample Preparation: Prepare the reaction mixture in a clean NMR tube, including a known amount of an internal standard.

  • Instrument Setup: Lock and shim the spectrometer on the sample.

  • Acquisition Parameters: Set the acquisition parameters, ensuring a sufficient relaxation delay for quantitative measurements.

  • Automated Acquisition: Set up an arrayed experiment to acquire spectra at regular time intervals.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Integrate the peaks of interest and the internal standard to determine the concentration of each species over time.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy are valuable for monitoring changes in functional groups and chromophores, respectively, providing kinetic information about the reaction.[5][16][19]

Frequently Asked Questions (FAQs)
  • Q1: My UV-Vis absorbance readings are not linear with concentration. What's wrong?

    • A1: Deviations from the Beer-Lambert law can occur at high concentrations due to intermolecular interactions or instrumental effects like stray light.[20] Diluting your sample to a lower concentration range is the most straightforward solution.[21] Ensure that the cuvette is clean and properly positioned in the spectrophotometer.[21]

  • Q2: I'm seeing a noisy baseline in my FTIR spectrum. How can I improve it?

    • A2: A noisy baseline in FTIR can be caused by atmospheric interference (water vapor and carbon dioxide).[22] Purging the sample compartment with a dry, inert gas like nitrogen can significantly reduce this noise.[23] Insufficient signal can also lead to a noisy spectrum. Ensure that the sample is making good contact with the ATR crystal or that the sample concentration is adequate for transmission measurements.[22]

  • Q3: How can I monitor a reaction where multiple species absorb at similar wavelengths in UV-Vis?

    • A3: When there is significant spectral overlap, simple single-wavelength analysis is not sufficient. Chemometric methods, such as multivariate curve resolution, can be used to deconvolve the overlapping spectra and determine the concentration profiles of individual components.[24]

Troubleshooting Guide: FTIR & UV-Vis
Problem Potential Cause Troubleshooting Steps
FTIR: Water and CO2 Peaks Atmospheric interference.Purge the instrument with dry nitrogen or air.[23]
UV-Vis: Baseline Drift Lamp instability; Temperature fluctuations.Allow the lamp to warm up and stabilize before taking measurements;[20] Use a thermostatted cell holder to maintain a constant temperature.
FTIR: Poor Signal-to-Noise Poor sample contact (ATR); Low sample concentration (transmission).Ensure good contact between the sample and the ATR crystal;[22] Increase the sample concentration or path length for transmission measurements.
UV-Vis: Inconsistent Readings Dirty or scratched cuvettes; Air bubbles in the sample.Clean cuvettes thoroughly before each use;[21] Ensure there are no air bubbles in the light path by gently tapping the cuvette.

III. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can provide real-time qualitative and quantitative information about the species present in a reaction mixture.[1][4] It is particularly useful for identifying reaction intermediates and byproducts.[25]

Frequently Asked Questions (FAQs)
  • Q1: How can I introduce my reaction mixture into the mass spectrometer for online monitoring?

    • A1: There are several methods for online MS reaction monitoring. Flow injection analysis (FIA), where a small aliquot of the reaction mixture is periodically injected into the MS, is a common approach.[26] For faster reactions, techniques like probe electrospray ionization (PESI) can provide near-continuous monitoring.[26]

  • Q2: I'm having trouble getting a stable signal. What are the common causes of signal instability in MS?

    • A2: Signal instability can be caused by a number of factors, including a dirty ion source, fluctuations in the solvent flow rate, or an unstable spray in electrospray ionization (ESI). Regularly clean the ion source to prevent contamination buildup. Ensure a consistent and pulse-free flow from your pump. Optimize the ESI parameters (e.g., capillary voltage, gas flow) to achieve a stable spray.

  • Q3: Can I get quantitative information from online MS reaction monitoring?

    • A3: While MS is often used for qualitative analysis, it can also provide quantitative data.[27] However, this can be challenging due to variations in ionization efficiency between different compounds. Using an internal standard that is structurally similar to the analyte can help to correct for these variations and improve the accuracy of quantification.

Workflow for Online MS Reaction Monitoring

OnlineMSWorkflow Workflow for Online Mass Spectrometry Reaction Monitoring reactor Reaction Vessel sampling Automated Sampling/Infusion reactor->sampling ionization Ionization Source (e.g., ESI) sampling->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing & Analysis data_acq->data_proc

Caption: A generalized workflow for online mass spectrometry reaction monitoring, from sampling to data analysis.

IV. Method Validation and Best Practices

To ensure the reliability and reproducibility of your reaction monitoring data, it is essential to follow good analytical method validation practices.[28][29][30][31][32]

Key Validation Parameters
Parameter Description Importance in Reaction Monitoring
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[28]Ensures that the signal being monitored is truly from the species of interest and not from interfering starting materials, intermediates, or byproducts.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[28]Essential for accurate quantification of reactants and products to determine reaction kinetics.
Accuracy The closeness of test results obtained by the method to the true value.[29]Ensures that the measured concentrations reflect the actual concentrations in the reaction mixture.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[29]Demonstrates the reproducibility of the analytical method, which is crucial for comparing results from different experiments.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]Provides an indication of its reliability during normal usage.
Best Practices for Reliable Data
  • System Suitability Tests: Before starting a series of measurements, perform system suitability tests to ensure that the analytical system is performing correctly.[32] This may include checking resolution, peak shape, and signal-to-noise ratio.

  • Regular Calibration: Regularly calibrate your instruments to ensure accuracy.[20]

  • Maintain Detailed Records: Keep a thorough record of all experimental conditions, including instrument parameters, mobile phase composition, and sample preparation details.[12]

  • Preventative Maintenance: Follow a regular preventative maintenance schedule for your analytical instruments to minimize downtime and ensure optimal performance.[8][14]

By adhering to these principles and utilizing the troubleshooting guides provided, you can enhance the quality and reliability of your reaction monitoring data, leading to a deeper understanding of your chemical processes.

References

  • Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes - Fiveable. (URL: )
  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). (URL: )
  • Real-Time Reaction Monitoring - MPI für Kohlenforschung. (URL: [Link])
  • Recent advances and applications of electrochemical mass spectrometry for real-time monitoring of electrochemical reactions - Analyst (RSC Publishing). (URL: [Link])
  • On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions - Teesside University's Research Portal. (URL: [Link])
  • On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. | Semantic Scholar. (URL: [Link])
  • NMR Reaction Monitoring Robust to Spectral Distortions - ACS Public
  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (URL: [Link])
  • Spectroscopic–kinetic analysis of first and second order reactions on the basis of multidimensional absorbance (A)
  • Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A - The Royal Society of Chemistry. (2016). (URL: [Link])
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). (URL: [Link])
  • Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer - SciSpace. (2015). (URL: [Link])
  • 10 Common Mistakes in Gas Chrom
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (URL: [Link])
  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). (URL: [Link])
  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (URL: [Link])
  • Studying Reaction Kinetics by Spectroscopy - Science Projects and Ideas for Am
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). (URL: [Link])
  • Common Sources Of Error in Gas Chromatography - Blogs - News - alwsci. (URL: [Link])
  • 13: Kinetic Methods - Chemistry LibreTexts. (2021). (URL: [Link])
  • HPLC Troubleshooting Guide - SCION Instruments. (URL: [Link])
  • TROUBLESHOOTING GUIDE - HPLC - LabRulez LCMS. (URL: [Link])
  • Chemical analytical techniques in industry. (2022). (URL: [Link])
  • Monitor Kinetics with FTIR Spectroscopy and Thermal D
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024). (URL: [Link])
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. (URL: [Link])
  • 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer - Shimadzu. (URL: [Link])
  • Analytical Methods Valid
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2023). (URL: [Link])
  • Selecting an Analytical Method. (URL: [Link])
  • Monitoring reaction progress via UV-vis absorbance. (a) Absorbance...
  • Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - NIH. (2022). (URL: [Link])
  • How to troubleshoot automation problems in the lab - Biosero. (URL: [Link])
  • 8 Common Gas Chrom
  • Some good validation practices for analytical procedures - A3P. (URL: [Link])
  • 1.4: Selecting an Analytical Method - Chemistry LibreTexts. (2023). (URL: [Link])
  • How To Troubleshoot Bad FTIR Spectra? - Chemistry For Everyone - YouTube. (URL: [Link])
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). (URL: [Link])
  • Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH. (2023). (URL: [Link])
  • How to Interpret FTIR Results: A Beginner's Guide. (URL: [Link])
  • FTIR Spectra Troubleshooting Guide | PDF | Fourier Transform Infrared Spectroscopy | Atmosphere Of Earth - Scribd. (URL: [Link])
  • Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (URL: [Link])
  • AI-Assisted Reaction Monitoring: Smarter Synthesis in Glass Reactors - HWS Labortechnik Mainz. (URL: [Link])
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • A Complete Guide To Troubleshooting Biochemistry Analyzers - Health News. (2023). (URL: [Link])

Sources

Technical Support Center: Navigating Reactions with 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-bromopropoxy)tetrahydro-2H-pyran. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) analysis of reactions involving this versatile bifunctional building block. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Understanding this compound

This compound is a valuable reagent in organic synthesis, featuring two key functional groups: a primary alkyl bromide and a tetrahydropyranyl (THP) ether. The alkyl bromide is susceptible to nucleophilic substitution, commonly seen in reactions like the Williamson ether synthesis. The THP ether serves as a protecting group for the alcohol, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions to reveal the latent alcohol functionality.[1] Monitoring the progress of reactions involving this compound is crucial, and TLC and HPLC are the analytical methods of choice.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective technique for monitoring the progress of reactions involving this compound.[2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Experimental Protocol: General TLC Procedure
  • Plate Preparation : Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting : Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the diluted sample onto the baseline. For comparison, it is advisable to also spot the starting material and, if available, the expected product.

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the baseline.[3] Cover the chamber to maintain a saturated atmosphere.

  • Visualization : Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate developing agent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Analysis : Calculate the retention factor (Rf) for each spot to aid in identification. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4]

Troubleshooting TLC

Question 1: My spots are streaking down the plate. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is a common issue that can obscure results.[5]

  • Cause 1: Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[6]

    • Solution: Dilute your sample further before spotting it on the TLC plate. The ideal spot should be small and concentrated.[4]

  • Cause 2: Highly Polar Compound: Highly polar compounds can interact strongly with the silica gel stationary phase, leading to streaking.

    • Solution: Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) can help to move the polar compounds up the plate more effectively. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (0.1-2.0%), respectively, to the mobile phase can improve spot shape.[5]

  • Cause 3: Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to use a different spotting solvent.

Question 2: I see multiple spots, but I'm not sure which is my product. How can I identify the spots?

Answer: Differentiating between starting materials, products, and byproducts is key to interpreting your TLC.

  • Solution 1: Co-spotting: On your TLC plate, in addition to spotting your reaction mixture, spot the starting material in a separate lane. In a third lane, spot both the reaction mixture and the starting material on top of each other (a "co-spot"). If the spot in your reaction mixture has the same Rf as your starting material, it will appear as a single, merged spot in the co-spot lane. Your product will be a new spot with a different Rf.

  • Solution 2: Polarity Prediction: Consider the polarity of your starting material and expected product. In reactions with this compound, if you are performing a Williamson ether synthesis, the product will likely be less polar than the starting alcohol nucleophile. Conversely, if you are deprotecting the THP ether, the resulting alcohol will be more polar than the starting THP-protected compound.[4]

Question 3: My spots are not moving from the baseline (Rf value is too low). What should I do?

Answer: An Rf value that is too low indicates that the mobile phase is not polar enough to move the compounds up the plate.[5]

  • Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or even a 1:1 mixture. Adding a small amount of a highly polar solvent like methanol can also significantly increase the eluting power of the mobile phase.

TLC Troubleshooting Workflow

TLC_Troubleshooting cluster_streaking Streaking Solutions cluster_low_rf Low Rf Solutions cluster_unclear Identification Solutions Problem TLC Issue Identified Streaking Streaking Spots Problem->Streaking Low_Rf Low Rf Value Problem->Low_Rf Unclear_Spots Unclear Spot Identification Problem->Unclear_Spots Dilute Dilute Sample Streaking->Dilute Adjust_Mobile_Phase Adjust Mobile Phase Polarity Streaking->Adjust_Mobile_Phase Check_Solubility Check Sample Solubility Streaking->Check_Solubility Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Cospot Use Co-spotting Unclear_Spots->Cospot Predict_Polarity Predict Polarity Unclear_Spots->Predict_Polarity

Caption: A workflow diagram for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

For more quantitative analysis and purification, HPLC is the preferred method.[7] It offers higher resolution and sensitivity compared to TLC.

Experimental Protocol: General HPLC Method Development
  • Column Selection : A reversed-phase C18 column is a good starting point for the analysis of moderately polar compounds like this compound and its derivatives.

  • Mobile Phase : A gradient elution with water (A) and acetonitrile or methanol (B) is typically effective. A common starting gradient could be 50% B to 100% B over 20 minutes.

  • Detection : UV detection at a wavelength where the compounds of interest have some absorbance (e.g., 210 nm) is a standard choice.

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the system.[8]

Troubleshooting HPLC

Question 1: I'm observing peak tailing in my chromatogram. What are the likely causes?

Answer: Peak tailing can significantly affect the accuracy of quantification.[8]

  • Cause 1: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.[8]

  • Cause 2: Secondary Interactions: Interactions between the analyte and active sites on the silica packing material (silanols) can cause tailing.

    • Solution: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) (0.1%) for acidic compounds, or triethylamine for basic compounds. This can help to mask the active sites on the column.

  • Cause 3: Column Degradation: An old or contaminated column can also lead to poor peak shape.

    • Solution: Try cleaning the column according to the manufacturer's instructions or replace the column if it is old.[7]

Question 2: My retention times are drifting. Why is this happening?

Answer: Consistent retention times are crucial for reliable compound identification.[9]

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of each run.

    • Solution: Increase the column equilibration time between injections.[9]

  • Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of one of the solvents.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[10]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[9]

Question 3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample.

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can appear as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase.

  • Cause 2: Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples to flush the system.

  • Cause 3: Sample Degradation: The analyte may be degrading in the autosampler.

    • Solution: If the sample is unstable, use a cooled autosampler or prepare the sample immediately before injection.

HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting cluster_tailing Tailing Solutions cluster_drifting Drifting RT Solutions cluster_ghost Ghost Peak Solutions Start HPLC Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Issues? Peak_Shape->Retention_Time No Tailing Peak Tailing Peak_Shape->Tailing Yes Extra_Peaks Extra Peaks Present? Retention_Time->Extra_Peaks No Drifting_RT Drifting Retention Times Retention_Time->Drifting_RT Yes Ghost_Peaks Ghost Peaks Extra_Peaks->Ghost_Peaks Yes Dilute_Sample Dilute Sample Tailing->Dilute_Sample Modify_Mobile_Phase Modify Mobile Phase (e.g., add TFA) Tailing->Modify_Mobile_Phase Check_Column Check/Replace Column Tailing->Check_Column Equilibrate Increase Equilibration Time Drifting_RT->Equilibrate Fresh_Mobile_Phase Use Fresh Mobile Phase Drifting_RT->Fresh_Mobile_Phase Use_Oven Use Column Oven Drifting_RT->Use_Oven Check_Solvents Use HPLC-Grade Solvents Ghost_Peaks->Check_Solvents Needle_Wash Improve Needle Wash Ghost_Peaks->Needle_Wash Check_Stability Check Sample Stability Ghost_Peaks->Check_Stability

Caption: A decision tree for troubleshooting common HPLC problems.

Summary of Analytical Conditions

TechniqueParameterRecommendation
TLC Stationary PhaseSilica Gel 60 F254
Mobile PhaseHexane/Ethyl Acetate mixtures (adjust polarity as needed)
VisualizationUV (254 nm), Potassium Permanganate, or p-Anisaldehyde stain
HPLC Stationary PhaseReversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water and Acetonitrile (or Methanol)
DetectionUV at 210 nm

By understanding the chemical nature of this compound and applying these systematic troubleshooting approaches, researchers can overcome common analytical challenges and ensure the generation of high-quality, reliable data in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Deprotection of Acid-Sensitive THP Ethers.
  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Benchchem. (n.d.). Application Notes and Protocols for the Selective Deprotection of Tetrahydropyranyl Ethers.
  • (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Sigma-Aldrich. (n.d.). Catalyst Screening & TLC-MS for Reaction Analysis.

Sources

Technical Support Center: Characterization of Unexpected Products in 2-(3-Bromopropoxy)tetrahydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(3-bromopropoxy)tetrahydro-2H-pyran in their synthetic workflows. Given the bifunctional nature of this reagent, unexpected side products can arise, complicating reaction outcomes and purification processes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Structure of This Guide

This guide is structured as a series of questions and answers, directly addressing common problems encountered during experimentation. Each section provides not only a solution but also a mechanistic explanation to foster a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a significant amount of a low-boiling point impurity in my reaction mixture after attempting a Williamson ether synthesis with a primary amine. What could this be?

Answer:

This is a frequently encountered issue. The likely culprit is the formation of N-allyl amine and 3-bromopropan-1-ol. This occurs through a competing elimination reaction pathway, which is often promoted by the basicity of the amine.

Mechanistic Insight:

The reaction between this compound and a primary amine is intended to proceed via an SN2 mechanism.[1][2] However, primary amines can also act as bases, promoting an E2 elimination. The tetrahydropyranyl (THP) group is an acetal, which is stable under basic conditions but can be labile to acid.[3][4]

Troubleshooting Workflow: Elimination vs. Substitution

G cluster_0 Reaction Conditions cluster_1 Observed Products cluster_2 Troubleshooting Steps Start Reaction of this compound with Primary Amine Base Amine acts as Base Start->Base E2 Pathway Nucleophile Amine acts as Nucleophile Start->Nucleophile SN2 Pathway Elimination_Products N-Allyl Amine + 3-Bromopropan-1-ol (after workup) Base->Elimination_Products Substitution_Product Desired N-substituted Product Nucleophile->Substitution_Product Lower_Temp Lower Reaction Temperature Elimination_Products->Lower_Temp To Favor SN2 Weaker_Base Use a Non-nucleophilic Weaker Base Elimination_Products->Weaker_Base Minimize Elimination Solvent_Choice Optimize Solvent Elimination_Products->Solvent_Choice e.g., Polar Aprotic

Caption: Troubleshooting workflow for competing E2 and SN2 pathways.

Recommended Protocol to Minimize Elimination:

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[5] Elimination reactions often have a higher activation energy.

  • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to deprotonate your starting material (if applicable) in a separate step before adding the this compound. This prevents the primary amine from acting as the base.

  • Solvent: Employ polar aprotic solvents like DMF or acetonitrile. These solvents are known to favor SN2 reactions.[5][6]

Question 2: My NMR spectrum shows a complex mixture of diastereomers. Is this normal?

Answer:

Yes, the presence of diastereomers is an inherent characteristic of using the THP protecting group on a chiral molecule.[3] The THP ether is formed by the reaction of an alcohol with dihydropyran, creating a new stereocenter at the anomeric carbon of the THP ring.[4]

Expert Insight:

While this complicates NMR analysis, it does not typically affect the chemical reactivity of the molecule in subsequent steps. However, for applications where diastereomeric purity is critical, alternative protecting groups that do not introduce a new stereocenter, such as a silyl ether (e.g., TBS) or a benzyl ether, should be considered.[7]

Protecting GroupIntroduction of StereocenterStability
THP YesBasic conditions, organometallics
TBS NoBasic conditions, some acidic
Benzyl (Bn) NoWide range, removed by hydrogenolysis
Question 3: During purification by silica gel chromatography, I'm observing significant decomposition of my product. What is causing this?

Answer:

The THP group is an acetal and is highly susceptible to cleavage under acidic conditions.[4][8] Silica gel is inherently acidic and can catalyze the deprotection of the THP ether, leading to the formation of 3-bromopropan-1-ol and other degradation products.

Mechanistic Deprotection on Silica Gel:

G Start THP-protected Product on Acidic Silica Gel Protonation Protonation of Acetal Oxygen Start->Protonation Ring_Opening Ring Opening to form Oxocarbenium Ion Protonation->Ring_Opening Hydrolysis Hydrolysis (trace water) Ring_Opening->Hydrolysis Products 3-Bromopropan-1-ol + Tetrahydropyran-2-ol Hydrolysis->Products

Caption: Acid-catalyzed deprotection of the THP ether on silica gel.

Protocol for Safe Purification:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (typically 1-2% in the eluent system) to neutralize the acidic sites.

  • Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina for your chromatography.

  • Alternative Purification: If possible, explore non-chromatographic purification methods such as distillation or recrystallization.

Question 4: I've unexpectedly formed a cyclic ether. How did this happen?

Answer:

Intramolecular cyclization is a potential side reaction, especially if your reaction conditions inadvertently lead to the deprotection of the THP group, followed by the presence of a base.

Mechanistic Pathway to Cyclic Ether:

  • Acidic Cleavage: Trace acid in your reaction mixture can cleave the THP ether, generating a free hydroxyl group and forming 3-bromopropan-1-ol.

  • Intramolecular Williamson Ether Synthesis: In the presence of a base, the hydroxyl group can be deprotonated to an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, displacing the bromide to form tetrahydrofuran (THF).

Proposed Intramolecular Cyclization Mechanism:

G Start This compound Deprotection Accidental Acidic Deprotection Start->Deprotection Intermediate 3-Bromopropan-1-ol Deprotection->Intermediate Base_Addition Presence of Base Intermediate->Base_Addition Alkoxide Formation of Alkoxide Base_Addition->Alkoxide Cyclization Intramolecular SN2 Attack Alkoxide->Cyclization Product Tetrahydrofuran (THF) Cyclization->Product

Caption: Pathway for the formation of tetrahydrofuran as a byproduct.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of adventitious acid.

  • Control pH: If your reaction is sensitive to pH, consider using a non-acidic buffer.

  • Reagent Quality: The starting material, this compound, is often stabilized with potassium carbonate to prevent degradation.[9][10][11] Ensure you are using a high-quality, stabilized reagent.

Question 5: How can I definitively characterize the unexpected products in my reaction mixture?

Answer:

A combination of analytical techniques is recommended for unambiguous characterization.

Recommended Analytical Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for identifying volatile and semi-volatile byproducts.[12][13][14][15] By comparing the mass spectra of the unknown peaks to a library (e.g., NIST), you can often get a preliminary identification of common byproducts like 3-bromopropan-1-ol or tetrahydrofuran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For complex mixtures, 2D NMR techniques such as COSY and HSQC can help to resolve overlapping signals and establish connectivity.

  • Infrared (IR) Spectroscopy: IR can provide valuable information about the functional groups present in your unexpected products. For instance, the appearance of a broad peak around 3300 cm⁻¹ would suggest the presence of a hydroxyl group from deprotection.

Analytical TechniqueInformation Provided
GC-MS Molecular weight and fragmentation pattern of volatile components.
NMR Detailed structural information and connectivity.
IR Presence of specific functional groups.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Scan Range: m/z 40-500.[12]

  • Data Analysis: Compare the obtained mass spectra with a reference library for identification.

References
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • ResearchGate. (n.d.). A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • Wikipedia. (n.d.). Protecting group.
  • ChemicalBook. (n.d.). This compound(33821-94-2) 1 H NMR.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • TCI Analytical reagent. (n.d.). This compound (Stabilized With K2Co3).
  • Benchchem. (n.d.). dihydro-2H-pyran Reaction Mixtures: A Comparative Guide to GC-MS and Alternative Techniques.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • ChemWhat. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound.
  • RSC Publishing. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities.
  • National Institute of Justice. (n.d.). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • Beilstein Journal of Organic Chemistry. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • MedChemExpress. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98 33821-94-2.
  • PubMed. (2004). Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase.
  • ResearchGate. (2021). Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor.
  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • PubMed Central. (2023). A GC-MS Chemotaxonomic Study on Lipophilic Compounds in the Bark of S. aucuparia subsp. sibirica Trees from the Population Growing in Akademgorodok, Novosibirsk (Russia).

Sources

Managing exothermic reactions during the synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical management of exothermic events and other common challenges encountered during this synthesis, ensuring both safety and optimal reaction outcomes.

Introduction: Understanding the Synthesis and its Thermal Hazards

The synthesis of this compound is a common procedure in organic chemistry, often utilized to install a protected hydroxyl group. The two most prevalent methods for this synthesis are:

  • Acid-Catalyzed Tetrahydropyranylation: The reaction of 3-bromo-1-propanol with 3,4-dihydropyran (DHP) in the presence of an acid catalyst. This reaction, while generally straightforward, can be surprisingly exothermic, especially on a larger scale. The protonation of DHP forms a resonance-stabilized carbocation, which is then attacked by the alcohol. The rate of this reaction and the associated heat evolution can be difficult to control if not managed properly.

  • Williamson Ether Synthesis: This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1] For the synthesis of the target molecule, this would typically involve the deprotonation of 3-bromo-1-propanol with a strong base like sodium hydride (NaH), followed by a reaction with a suitable tetrahydropyranyl electrophile. The deprotonation step using sodium hydride is highly exothermic and involves the evolution of flammable hydrogen gas, demanding rigorous safety protocols.

This guide will address the potential for exothermic reactions in both synthetic routes, with a particular emphasis on the safe handling of sodium hydride.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction temperature is rapidly increasing and I'm struggling to keep it within the desired range. What should I do?

Answer:

An uncontrolled rise in temperature is a sign of a potential thermal runaway, which can lead to side reactions, decreased yield, and in a worst-case scenario, a dangerous over-pressurization of your reaction vessel.[2] Immediate action is required.

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately stop the dropwise addition of the limiting reagent (e.g., 3,4-dihydropyran or the alkyl halide).

  • Enhance Cooling:

    • Ensure your reaction flask is well-submerged in the cooling bath (e.g., an ice-water or ice-salt bath).

    • If using a cryocooler, lower the setpoint.

    • Add more ice or dry ice to the cooling bath.

  • Increase Stirring Rate: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the cooling bath and to prevent the formation of localized hot spots.

  • If Using Sodium Hydride: Be prepared to initiate a controlled quench if the temperature continues to rise uncontrollably after stopping reagent addition (see Question 3).

Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measure
Reagent Addition is Too Fast The rate of the exothermic reaction is directly proportional to the rate of reagent addition. Adding the reagent too quickly generates heat faster than the cooling system can remove it.Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition of the limiting reagent.
Inadequate Cooling The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.Use a larger cooling bath and ensure the reaction flask is appropriately sized for the reaction volume. For larger-scale reactions, consider using a jacketed reactor with a circulating chiller.
Insufficient Solvent A more concentrated reaction mixture will experience a greater temperature rise for a given amount of heat evolved.Use an appropriate amount of a suitable solvent (e.g., anhydrous THF or dichloromethane) to act as a heat sink.

Question 2: I am using sodium hydride for a Williamson ether synthesis, and I'm observing excessive frothing and a very rapid evolution of gas. Is this normal?

Answer:

While the reaction of sodium hydride with an alcohol is expected to produce hydrogen gas, excessive frothing and a rapid, uncontrolled evolution of gas can be dangerous. This indicates that the reaction is proceeding too quickly.

Immediate Corrective Actions:

  • Ensure Adequate Ventilation: The reaction must be conducted in a certified chemical fume hood to safely vent the hydrogen gas produced.

  • Slow Down Reagent Addition: If you are adding the alcohol to the sodium hydride suspension, stop the addition immediately.

  • Cool the Reaction: If not already doing so, place the reaction flask in an ice bath to slow the reaction rate.

Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measure
Rapid Addition of Alcohol Adding the alcohol too quickly to the sodium hydride suspension will result in a rapid, highly exothermic reaction and a burst of hydrogen gas.Add the alcohol dropwise to the sodium hydride suspension at 0 °C. Never add the sodium hydride to the alcohol.
Presence of Water Sodium hydride reacts violently with water. Any moisture in your reagents or glassware will cause a rapid, uncontrolled reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle sodium hydride under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Stirring Poor stirring can lead to a localized buildup of reactants, which can then react suddenly and violently.Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is well-agitated.

Question 3: I need to quench my reaction containing excess sodium hydride. What is the safest way to do this?

Answer:

Quenching excess sodium hydride must be done with extreme caution as it is a highly exothermic process that generates flammable hydrogen gas. Never quench with water directly.

Recommended Quenching Protocol:

  • Cool the Reaction: Cool the reaction flask to 0 °C in an ice bath.

  • Slowly Add a Less Reactive Alcohol: Begin by slowly and dropwise adding a less reactive alcohol, such as isopropanol or tert-butanol. This will react with the excess sodium hydride in a more controlled manner than water.

  • Monitor Gas Evolution: Add the quenching agent at a rate that maintains a controllable evolution of hydrogen gas.

  • Follow with a More Reactive Alcohol: Once the initial vigorous reaction has subsided, you can switch to a more reactive alcohol like ethanol or methanol to ensure all the sodium hydride is consumed.

  • Final Cautious Addition of Water: Only after you are certain that all the sodium hydride has been quenched with alcohol should you slowly and cautiously add water dropwise to quench any remaining reactive species.

Safety Considerations for Sodium Hydride:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[3]

  • Inert Atmosphere: Handle sodium hydride in a glove box or under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric moisture.[3]

  • Storage: Store sodium hydride in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[1]

Question 4: My reaction is complete, but my yield of this compound is low. What are the likely side reactions?

Answer:

Low yield can be a result of several factors, including incomplete reaction or the occurrence of side reactions. In the context of the Williamson ether synthesis, the most common side reaction is E2 elimination.

Troubleshooting Low Yield:

Potential Cause Explanation Preventative Measure
E2 Elimination The alkoxide is a strong base and can promote the elimination of HBr from the alkyl halide, forming an alkene instead of the desired ether. This is more prevalent with secondary and tertiary alkyl halides.While 3-bromo-1-propanol is a primary alcohol, the choice of reagents in the Williamson synthesis is crucial. Ensure you are using a primary alkyl halide if that is part of your synthetic route. Lowering the reaction temperature can also favor the SN2 substitution over elimination.
Incomplete Deprotonation If the alcohol is not fully deprotonated before the addition of the electrophile, the reaction will not go to completion.Use a slight excess of sodium hydride and allow sufficient time for the hydrogen evolution to cease before adding the electrophile.
Reaction with Solvent If using a protic solvent with sodium hydride, the base will react with the solvent instead of the desired alcohol.Use an anhydrous, aprotic solvent such as THF or DMF for Williamson ether synthesis with sodium hydride.
Incomplete THP Protection In the acid-catalyzed reaction, if the equilibrium is not driven to the product side, you may have unreacted starting material.Use a slight excess of dihydropyran and ensure your acid catalyst is active.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that makes the acid-catalyzed tetrahydropyranylation of 3-bromo-1-propanol potentially exothermic?

A1: The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydropyran. The key steps are:

  • Protonation of the double bond in dihydropyran by the acid catalyst to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic attack of the hydroxyl group of 3-bromo-1-propanol on the carbocation.

  • Deprotonation of the resulting oxonium ion to yield the final product and regenerate the acid catalyst. The formation of the stable C-O bond is an energetically favorable process, releasing energy in the form of heat. The rate of this heat release is dependent on the concentration of the reactive intermediates and the temperature.

Q2: Why is sodium hydride typically supplied as a dispersion in mineral oil?

A2: Sodium hydride is a pyrophoric solid, meaning it can ignite spontaneously in air. The mineral oil dispersion helps to protect the sodium hydride from reacting with atmospheric moisture and oxygen, making it safer to handle. For many reactions, the mineral oil can be left in the reaction mixture. However, if it interferes with the reaction or workup, it can be removed by washing the dispersion with a dry, non-reactive solvent like hexane or pentane under an inert atmosphere.[3]

Q3: Can I use other bases besides sodium hydride for the Williamson ether synthesis?

A3: Yes, other strong bases can be used to deprotonate the alcohol, such as potassium hydride (KH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). However, sodium hydride is a popular choice because its byproduct, hydrogen gas, is a gas that simply bubbles out of the reaction mixture, driving the deprotonation to completion.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots of the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product spot or peak.

Experimental Protocols and Visualizations

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound
  • To a solution of 3-bromo-1-propanol in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Slowly add 3,4-dihydropyran dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Williamson Ether Synthesis using Sodium Hydride
  • Under an inert atmosphere, suspend sodium hydride (as a 60% dispersion in mineral oil) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromo-1-propanol in the same anhydrous solvent dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C until hydrogen evolution ceases, then warm to room temperature.

  • Add the electrophile (e.g., 2-chlorotetrahydropyran) and stir the reaction mixture, possibly with gentle heating, until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0 °C and cautiously quench the excess sodium hydride as described in the troubleshooting guide.

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product.

Workflow for Managing an Exothermic Event

Exothermic_Event_Workflow start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents enhance_cooling Enhance Cooling Capacity (e.g., add more ice, lower setpoint) stop_reagents->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring monitor_temp Monitor Temperature and Pressure increase_stirring->monitor_temp temp_stabilized Temperature Stabilizes monitor_temp->temp_stabilized Yes temp_continues_rise Temperature Continues to Rise monitor_temp->temp_continues_rise No investigate Investigate Root Cause Post-Stabilization temp_stabilized->investigate initiate_quench Initiate Emergency Quench Protocol temp_continues_rise->initiate_quench

Caption: Decision workflow for managing a thermal runaway event.

Safe Quenching of Sodium Hydride

Quench_Workflow start Begin NaH Quench cool_reaction Cool Reaction to 0 °C start->cool_reaction add_isopropanol Slowly Add Isopropanol Dropwise cool_reaction->add_isopropanol gas_evolution Monitor H₂ Evolution add_isopropanol->gas_evolution gas_evolution->add_isopropanol No, continue slow addition vigorous_reaction_subsides Vigorous Reaction Subsides gas_evolution->vigorous_reaction_subsides Yes add_ethanol Add Ethanol/Methanol Dropwise vigorous_reaction_subsides->add_ethanol all_nah_reacted Ensure All NaH is Consumed add_ethanol->all_nah_reacted all_nah_reacted->add_ethanol No, continue add_water Cautiously Add Water Dropwise all_nah_reacted->add_water Yes quench_complete Quench Complete add_water->quench_complete

Caption: Step-by-step procedure for the safe quenching of excess sodium hydride.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2014, October 10). Is it essential to quench NaH after the completion of a reaction?
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Wikipedia. (2023, November 13). Tetrahydropyran.
  • Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one.
  • ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264-277.
  • Wikipedia. (2023, October 29). Thermal runaway.

Sources

Technical Support Center: Navigating the Purification of Tetrahydropyranyl-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges encountered when working with compounds containing the tetrahydropyranyl (THP) protecting group. The THP group, while a valuable tool for the protection of alcohols and phenols due to its low cost, ease of installation, and general stability in non-acidic environments, can present significant hurdles during purification.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully isolate their target compounds.

The primary challenge in purifying THP-protected compounds stems from the group's inherent lability to acid.[3] As an acetal, the THP ether linkage is susceptible to cleavage under acidic conditions, a scenario often encountered during silica gel chromatography and certain HPLC mobile phases.[4][5] This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your protected compound.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of THP-protected compounds, offering step-by-step protocols and the scientific rationale behind them.

Problem 1: On-Column Deprotection During Silica Gel Chromatography

Symptom: You observe the appearance of a more polar spot on your TLC plate after running a column, corresponding to the deprotected alcohol. Your final product is a mixture of the THP-protected compound and the starting alcohol.

Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the acid-sensitive THP group.[5]

Solutions:

1. Neutralize the Silica Gel Slurry:

  • Protocol:

    • Prepare your silica gel slurry in the desired non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).

    • Add 1-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the slurry.

    • Stir the slurry for 15-20 minutes to ensure thorough neutralization.

    • Pack the column with the neutralized slurry.

  • Rationale: The basic additive neutralizes the acidic sites on the silica gel surface, preventing the catalytic cleavage of the THP ether.

2. Incorporate a Basic Additive into the Mobile Phase:

  • Protocol:

    • Prepare your mobile phase as determined by your TLC analysis.

    • Add 0.1-1% triethylamine or methanolic ammonia to the eluent.[6]

    • Run the column with this modified mobile phase.

  • Rationale: Continuously eluting the column with a basic mobile phase ensures that the stationary phase remains neutralized throughout the purification process.

3. Use an Alternative Stationary Phase:

  • Protocol:

    • If your compound is compatible, consider using neutral or basic alumina for your column chromatography.[6]

    • Develop your mobile phase system using alumina TLC plates.

  • Rationale: Alumina is available in neutral and basic grades, offering an alternative to silica gel for acid-sensitive compounds.

Workflow for Mitigating On-Column Deprotection:

start Observe on-column deprotection neutralize_silica Neutralize silica gel slurry with Et3N or NH4OH start->neutralize_silica Option 1 mobile_phase_additive Add Et3N or methanolic ammonia to mobile phase start->mobile_phase_additive Option 2 alumina_column Use neutral or basic alumina column start->alumina_column Option 3 successful_purification Successful Purification neutralize_silica->successful_purification mobile_phase_additive->successful_purification alumina_column->successful_purification

Caption: Decision tree for addressing on-column deprotection of THP ethers.

Problem 2: Co-elution with Dihydropyran (DHP) Byproducts

Symptom: Your purified product contains non-polar impurities that are difficult to separate from the desired THP-ether.

Cause: During the THP protection reaction, the acid catalyst can promote the self-polymerization of dihydropyran (DHP), leading to non-polar byproducts.[7]

Solutions:

1. Optimize the Protection Reaction:

  • Use a Milder Catalyst: Strong acids like p-toluenesulfonic acid (TsOH) can aggressively promote DHP polymerization.[7] Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).[7][8]

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the polymerization pathway.[9]

  • Slow Addition of Reagents: Add the acid catalyst slowly to the solution of the alcohol and DHP to maintain a low instantaneous concentration of the catalyst.[9]

2. Pre-column Purification:

  • Aqueous Work-up: Before concentrating the reaction mixture, perform an aqueous work-up with a saturated solution of sodium bicarbonate to quench the acid catalyst. This can also help to remove some of the more polar byproducts.[7]

  • Distillation: If your product is thermally stable, consider removing the excess DHP and some volatile byproducts by distillation before chromatography.

3. Chromatographic Optimization:

  • Gradient Elution: Employ a shallow gradient of a more polar solvent to improve the resolution between your product and the non-polar byproducts.

Problem 3: Diastereomer Formation and Separation

Symptom: Your NMR spectrum appears complex, with duplicate signals for some protons. Your product appears as a broad or partially resolved peak during chromatography.

Cause: The reaction of an alcohol with dihydropyran creates a new stereocenter at the anomeric carbon of the THP ring.[5][10] If the starting alcohol is chiral, this results in the formation of a mixture of diastereomers.[3][5] Diastereomers have different physical and chemical properties and may be separable by chromatography.

Solutions:

1. Chromatographic Separation:

  • High-Resolution Stationary Phases: Use a high-quality silica gel with a small particle size to enhance resolution.

  • Normal-Phase HPLC: For challenging separations, normal-phase HPLC can provide excellent resolution of diastereomers.[4]

  • Mobile Phase Optimization: Carefully screen different solvent systems to maximize the separation factor (α) between the diastereomers.

2. Accept the Diastereomeric Mixture:

  • In many cases, the diastereomers do not need to be separated. The THP group is typically removed in a subsequent step, which eliminates the new stereocenter. If the presence of diastereomers does not interfere with subsequent reactions, you can proceed with the mixture.

Mechanism of THP Deprotection under Acidic Conditions:

THP_ether R-O-THP protonated_ether R-O(H+)-THP THP_ether->protonated_ether + H+ carbocation THP+ (Resonance Stabilized) protonated_ether->carbocation - R-OH hydrolysis_product 2-Hydroxytetrahydropyran carbocation->hydrolysis_product + H2O alcohol R-OH (Deprotected Alcohol) final_product 5-Hydroxypentanal hydrolysis_product->final_product Tautomerization

Caption: Acid-catalyzed deprotection of a THP ether.

Frequently Asked Questions (FAQs)

Q1: Why is my THP-protected compound showing signs of deprotection in the NMR tube (CDCl₃)?

A1: Chloroform can contain trace amounts of hydrochloric acid, which is sufficient to catalyze the cleavage of the THP group over time. If you suspect this is happening, you can pass the CDCl₃ through a small plug of basic alumina before use to remove any acidic impurities.

Q2: Can I use reverse-phase HPLC to purify my THP-protected compound?

A2: Yes, but with caution. Many standard reverse-phase methods use mobile phase additives like trifluoroacetic acid (TFA) or formic acid, which will cleave the THP group.[1][4] If you need to use reverse-phase HPLC, opt for buffered mobile phases at a neutral or slightly basic pH, such as ammonium acetate or ammonium formate buffers.[4]

Q3: My THP-protected compound, which also contains a basic nitrogen, streaks badly on a silica gel column. What can I do?

A3: The basic nitrogen is likely interacting strongly with the acidic silanol groups on the silica surface, causing streaking. Adding a small amount of a basic modifier like triethylamine or methanolic ammonia (e.g., 1% in methanol, then used as a co-solvent) to your eluent will improve the peak shape and reduce tailing.[6]

Q4: Are there alternative protecting groups that are more stable during purification?

A4: Yes. If the acid lability of the THP group is a persistent issue, consider using a silyl ether protecting group, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These are generally more stable to the conditions encountered during silica gel chromatography.[8] Methoxyethoxymethyl (MEM) and methoxymethyl (MOM) ethers are also more stable than THP ethers.[11]

Comparison of Common Alcohol Protecting Groups:

Protecting GroupAbbreviationStability to Silica GelCleavage Conditions
TetrahydropyranylTHPLabileMild Acid (e.g., AcOH in THF/H₂O)[11]
tert-ButyldimethylsilylTBSStableFluoride source (e.g., TBAF) or acid
TriisopropylsilylTIPSVery StableFluoride source or stronger acid
MethoxymethylMOMMore StableAcid (e.g., HCl in THF/water)[11]
BenzylBnStableHydrogenolysis (H₂, Pd/C)

References

  • A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds. Benchchem.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications.
  • Technical Support Center: THP Protection of Primary Alcohols. Benchchem.
  • Protecting group. Wikipedia.
  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem.
  • THP group for protecting alcohols. YouTube.
  • Technical Support Center: Deprotection of Acid-Sensitive THP Ethers. Benchchem.
  • A Comparative Guide to the Deprotection Kinetics of THP Ethers Under Various Acidic Conditions. Benchchem.
  • Purification of THP protected compound. Reddit.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • A good THP-protection protocol for -OH. ECHEMI.
  • A Comparative Guide to Alternative Reagents for Hydroxyl Group Protection. Benchchem.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • 4.5 Tetrahydropyranyl (THP) and Related Ethers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bifunctional Hydroxypropylating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex, multi-step organic synthesis, the strategic introduction of functionalized alkyl chains is a recurring theme. Bifunctional building blocks—molecules possessing two distinct reactive sites—are indispensable tools in this endeavor, offering an efficient alternative to sequential functional group manipulations. This guide provides an in-depth comparison of 2-(3-Bromopropoxy)tetrahydro-2H-pyran and its common alternatives for the introduction of a protected three-carbon hydroxypropyl tether.

This analysis moves beyond a simple catalog of reagents. It is designed for the discerning researcher, scientist, or drug development professional who must weigh the subtle yet critical differences in reactivity, stability, and orthogonality to devise a robust and efficient synthetic strategy. We will explore the causality behind reagent choice, grounded in mechanistic understanding and supported by experimental data.

The Strategic Value of Bifunctional Hydroxypropylating Agents

The core utility of these reagents lies in their ability to act as a bridge, connecting a nucleophilic site within a substrate to a latent hydroxyl group via a propyl linker. This is achieved by leveraging the differential reactivity of a halide (an electrophilic site for SN2 reaction) and a protected alcohol. The choice of the alcohol's protecting group is a critical strategic decision, dictating the downstream deprotection conditions and the overall compatibility with other functionalities in the molecule. This concept is illustrated in the general workflow below.

cluster_0 General Workflow Nucleophile Nucleophile Alkylation SN2 Reaction (e.g., NaH, K2CO3) Nucleophile->Alkylation BuildingBlock Br-(CH2)3-OPG BuildingBlock->Alkylation Intermediate Substrate-(CH2)3-OPG Alkylation->Intermediate Forms C-C, C-N, C-O, etc. bond Deprotection Selective Cleavage of PG Intermediate->Deprotection FinalProduct Substrate-(CH2)3-OH Deprotection->FinalProduct Reveals hydroxyl group

Caption: General workflow for using a bifunctional building block.

Featured Reagent: this compound

This building block features a primary bromide as the electrophilic handle and a tetrahydropyranyl (THP) ether as the protected hydroxyl group. The THP ether is an acetal, which defines its chemical stability and mechanism of cleavage.

Synthesis and Availability: this compound is readily available from commercial suppliers.[1][2] Its synthesis involves the acid-catalyzed reaction of 3-bromo-1-propanol with 3,4-dihydro-2H-pyran (DHP).

Reactivity Profile:

  • Alkylation: The primary bromide is a competent electrophile for SN2 reactions with a wide range of soft and hard nucleophiles, including phenols, amines, indoles, and carbanions.[3][4][5] Reactions are typically carried out in the presence of a non-nucleophilic base like sodium hydride, potassium carbonate, or triethylamine.

  • Stability: The THP ether is stable to a broad spectrum of non-acidic conditions, including strongly basic media (e.g., organolithium reagents, Grignard reagents, metal hydrides), and most oxidizing and reducing agents.[6]

  • Deprotection: As an acetal, the THP group is readily cleaved under acidic conditions.[6] This lability is its defining characteristic and a key consideration for its use. Mild acidic hydrolysis (e.g., acetic acid in THF/water, or pyridinium p-toluenesulfonate in ethanol) efficiently liberates the primary alcohol.[7][8]

Strategic Considerations: The primary advantage of the THP-protected building block is the ease and mildness of its deprotection for many substrates. However, its pronounced acid sensitivity is also its main drawback. It is incompatible with any planned synthetic steps that require acidic conditions. Furthermore, the introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures and complicate purification and spectral analysis if the parent molecule is chiral.[7]

Alternative Reagents: A Comparative Analysis

The choice of a bifunctional building block is rarely arbitrary. It is dictated by the need for orthogonality —the ability to selectively remove one protecting group in the presence of others.[9] Here, we compare the featured THP-based reagent with its TBDMS- and Benzyl-protected counterparts.

(3-Bromopropoxy)(tert-butyl)dimethylsilane (TBDMS-Protected)

This reagent employs the sterically hindered tert-butyldimethylsilyl (TBDMS) ether, one of the most common protecting groups in modern synthesis.

Synthesis and Availability: This compound is commercially available and can be synthesized in high yield (e.g., 93%) from 3-bromo-1-propanol and TBDMS-Cl in the presence of imidazole.[10][11]

Reactivity Profile:

  • Alkylation: The reactivity of the bromide is analogous to the THP-protected version, making it a versatile alkylating agent.[12]

  • Stability: The TBDMS ether is significantly more stable to acidic conditions than the THP ether.[13] It is robust under a wide range of non-acidic reaction conditions, including many organometallic reactions and oxidations.

  • Deprotection: The key feature of silyl ethers is their lability towards fluoride ions, due to the exceptionally strong Si-F bond that is formed.[14] Reagents like tetrabutylammonium fluoride (TBAF) in THF are the standard for cleaving TBDMS ethers.[15][16] While also cleavable with strong acid, fluoride-mediated deprotection is the preferred method due to its mildness and high chemoselectivity.

Strategic Considerations: The TBDMS-protected building block is the reagent of choice when subsequent synthetic steps require acidic conditions that would cleave a THP ether. Its removal with fluoride provides a truly orthogonal deprotection strategy relative to acid-labile (e.g., THP, Boc) and hydrogenation-labile (e.g., Bn, Cbz) groups. However, care must be taken with base-sensitive substrates, as TBAF solutions can be basic.[15]

3-Bromo-1-(benzyloxy)propane (Bn-Protected)

The benzyl (Bn) ether offers a third orthogonal deprotection pathway, making it another vital tool for the synthetic chemist.

Synthesis and Availability: This reagent is commercially available and can be prepared from 3-bromo-1-propanol via a Williamson ether synthesis using a benzyl halide and a base like sodium hydride, often with high yields (e.g., 77%).[17][18][19]

Reactivity Profile:

  • Alkylation: The reactivity of the primary bromide is comparable to the other two building blocks, participating readily in SN2 reactions with various nucleophiles.[20]

  • Stability: Benzyl ethers are exceptionally robust. They are stable to both strongly acidic and basic conditions, as well as a wide array of oxidizing and reducing agents that do not involve catalytic hydrogenation.[21] This makes them significantly more stable than THP and TBDMS ethers under many conditions.

  • Deprotection: The defining method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[21] This reaction is typically clean and high-yielding, producing the desired alcohol and toluene as a byproduct.

Strategic Considerations: The Bn-protected building block is ideal for syntheses that involve harsh acidic or basic conditions or require the use of fluoride reagents. Its deprotection via hydrogenolysis is orthogonal to both acid- and fluoride-labile groups. The primary limitation is its incompatibility with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.

Quantitative Data Summary

FeatureThis compound(3-Bromopropoxy)(tert-butyl)dimethylsilane3-Bromo-1-(benzyloxy)propane
Protecting Group Tetrahydropyranyl (THP)tert-Butyldimethylsilyl (TBDMS)Benzyl (Bn)
CAS Number 33821-94-2[1]89031-84-5[12]5440-36-8
Molecular Weight 223.11 g/mol [1]253.25 g/mol [12]215.09 g/mol
Typical Synthesis Yield Good to Excellent~93%[10][11]~77%[17]
Primary Deprotection Mild Acid (e.g., AcOH, PPTS)[6]Fluoride Ion (e.g., TBAF)[15][16]Catalytic Hydrogenolysis (H₂, Pd/C)[21]
Stability to Acid Low[6]Moderate to HighVery High[21]
Stability to Base High[6]HighVery High[21]
Stability to H₂, Pd/C HighHighLow
Orthogonal To Bn, TBDMS (under non-acidic conditions)THP, BnTHP, TBDMS
Key Disadvantage Acid Lability, New Stereocenter[7]Potential Basicity of TBAF Reagent[15]Incompatible with Reducible Groups

Selecting the Right Tool for the Job: An Orthogonal Approach

The choice of building block is fundamentally a question of synthetic planning and orthogonality. The following decision tree provides a simplified guide for selecting the appropriate reagent based on the anticipated downstream reaction conditions.

cluster_1 Decision Tree for Reagent Selection start Planned Future Steps? acid Involve Acidic Conditions? start->acid Begin Analysis hydrogenation Involve Catalytic Hydrogenation? acid->hydrogenation No reconsider_thp THP reagent is incompatible acid->reconsider_thp Yes fluoride Involve Fluoride Reagents? hydrogenation->fluoride No reconsider_bn Bn reagent is incompatible hydrogenation->reconsider_bn Yes use_thp Use THP-Protected Reagent (Deprotect with Mild Acid) fluoride->use_thp No reconsider_tbdms TBDMS reagent is incompatible fluoride->reconsider_tbdms Yes use_tbdms Use TBDMS-Protected Reagent (Deprotect with Fluoride) use_bn Use Bn-Protected Reagent (Deprotect with H₂/Pd-C)

Caption: A decision tree for selecting an appropriate hydroxypropylating agent.

Experimental Protocols

The following protocols are representative procedures for the synthesis of the building blocks and their subsequent use in an alkylation/deprotection sequence with a model nucleophile (phenol).

Protocol 1: Synthesis and Application of this compound

Part A: Synthesis of the Building Block

  • To a stirred solution of 3-bromo-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, ~2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting alcohol.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Part B: Alkylation of Phenol and Deprotection

  • Under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a solution of phenol (1.0 eq) in anhydrous DMF (~0.5 M) at 0 °C.

  • Stir for 30 minutes at 0 °C, then add this compound (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude THP-protected ether.

  • Dissolve the crude product in a 4:2:1 mixture of acetic acid:THF:water and stir at 45 °C for 2-4 hours.

  • Upon completion of the deprotection (monitored by TLC), cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash column chromatography to yield 3-phenoxypropan-1-ol.

Protocol 2: Synthesis and Application of (3-Bromopropoxy)(tert-butyl)dimethylsilane

Part A: Synthesis of the Building Block

  • To a solution of 3-bromo-1-propanol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF (~2 M), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 3 hours under an inert atmosphere.[10]

  • Quench the reaction with water and extract with diethyl ether.[10]

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography (petroleum ether) to afford the product as a colorless oil (Typical yield: ~93%).[10]

Part B: Alkylation of Phenol and Deprotection

  • Follow the alkylation procedure described in Protocol 1, Part B (steps 1-5), substituting (3-Bromopropoxy)(tert-butyl)dimethylsilane for the THP-protected reagent.

  • Dissolve the crude TBDMS-protected ether in anhydrous THF (~0.2 M).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to yield 3-phenoxypropan-1-ol.

Conclusion

As a Senior Application Scientist, my recommendation is to select a synthetic tool based on a holistic analysis of the entire planned route. This compound is an excellent and cost-effective choice for introducing a hydroxypropyl chain when the subsequent chemistry is devoid of acidic conditions. For syntheses requiring acid stability, the TBDMS-protected analogue, (3-Bromopropoxy)(tert-butyl)dimethylsilane , offers a robust and orthogonally cleavable alternative via fluoride-mediated deprotection. For maximum resilience to a wide range of chemical environments, the benzyl-protected variant, 3-Bromo-1-(benzyloxy)propane , is unparalleled, provided that catalytic hydrogenation is a viable deprotection strategy for the target molecule. A thorough understanding of the stability and cleavage mechanisms of these protecting groups is not merely academic; it is the foundation of efficient, predictable, and successful chemical synthesis.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
  • Frontiers.
  • Anbu Chem. Cas 89031-84-5 | (3-Bromopropoxy)-tert-butyldimethylsilane. [Link]
  • The Royal Society of Chemistry.
  • Organic Syntheses.
  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]
  • University of Windsor. Alcohol Protecting Groups. [Link]
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
  • PubMed. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]
  • MDPI. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [Link]
  • Gelest. Deprotection of Silyl Ethers. [Link]
  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]
  • ResearchGate. (PDF)
  • National Institutes of Health. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
  • National Institutes of Health. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]
  • Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]
  • PubChem. 1-Bromo-3-(4-benzyloxy-phenylsulfanyl)-propane. [Link]
  • Royal Society of Chemistry. www.rsc.org/advances. [Link]

Sources

A Head-to-Head Comparison: The Advantages of THP Ethers Over Silyl Ethers in Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the complex world of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection of protecting groups is a critical strategic decision. An ideal protecting group must be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity. For the ubiquitous hydroxyl group, both tetrahydropyranyl (THP) ethers and a diverse family of silyl ethers have long served as workhorse protecting groups.[1] While silyl ethers offer a tunable stability profile, this guide provides an in-depth technical comparison, highlighting the distinct advantages of the THP ether, particularly its pronounced stability in basic media, cost-effectiveness, and straightforward application.

The Tetrahydropyranyl (THP) Ether: A Stalwart Protector

The THP group is an acetal-type protecting group, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2] Its popularity stems from its low cost, ease of formation, and exceptional stability in non-acidic environments.[3][4]

Mechanism of THP Ether Formation and Cleavage

The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to the double bond of DHP. The acid protonates the DHP, creating a resonance-stabilized carbocation that is then attacked by the nucleophilic alcohol.[5] Deprotonation yields the final THP ether.

Deprotection is the reverse process, an acidic hydrolysis that regenerates the alcohol.[6] This acid-lability is a key feature, allowing for mild and selective removal.

THP_Formation cluster_protection THP Protection cluster_deprotection THP Deprotection DHP DHP Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H+ H_plus H+ Protonated_Ether R-O(H+)-THP Carbocation->Protonated_Ether + R-OH ROH R-OH THP_Ether R-O-THP Protonated_Ether->THP_Ether - H+ H_plus_cat H+ THP_Ether_D R-O-THP Protonated_Ether_D R-O(H+)-THP THP_Ether_D->Protonated_Ether_D + H+ Carbocation_D THP+ Protonated_Ether_D->Carbocation_D - R-OH Hydroxypentanal 5-Hydroxypentanal Carbocation_D->Hydroxypentanal + H2O ROH_D R-OH H2O H2O

Caption: General mechanism for THP ether formation and deprotection.

Silyl Ethers: A Family of Tunable Protectors

Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., TBSCl, TIPSCl) in the presence of a base like imidazole.[7] A significant advantage of silyl ethers is the ability to tune their stability by altering the steric bulk of the substituents on the silicon atom.[1] The general order of increasing stability is: TMS < TES < TBS < TIPS < TBDPS.[8]

Mechanism of Silyl Ether Formation and Cleavage

Silyl ether formation involves the nucleophilic attack of the alcohol on the silyl halide, facilitated by a base. Deprotection is typically achieved under acidic conditions or, more uniquely, with a fluoride ion source like tetrabutylammonium fluoride (TBAF).[7] The exceptionally strong silicon-fluoride bond provides a powerful thermodynamic driving force for this cleavage.[9]

Silyl_Ether_Workflow cluster_main Silyl Ether Protection & Deprotection Alcohol Alcohol (R-OH) Silyl_Ether Silyl Ether (R-O-SiR'3) Alcohol->Silyl_Ether  Silyl Halide (R'3Si-Cl)  Base (e.g., Imidazole) Deprotected_Alcohol Alcohol (R-OH) Silyl_Ether->Deprotected_Alcohol  Acid (e.g., AcOH) or  Fluoride Source (e.g., TBAF)

Caption: General workflow for silyl ether protection and deprotection.

Head-to-Head Comparison: Where THP Ethers Excel

While both protecting groups are immensely useful, THP ethers offer several key advantages in specific synthetic contexts.

Superior Stability in Basic and Nucleophilic Environments

The most significant advantage of THP ethers is their exceptional stability under strongly basic and nucleophilic conditions.[10] As acetals, they are inert to reagents like organolithiums, Grignard reagents, hydrides, and conditions required for ester hydrolysis (saponification).[3] Silyl ethers, while generally stable to base, can be susceptible to cleavage under certain basic conditions, and the fluoride ions often used for their deprotection can be basic enough to cause side reactions with sensitive substrates.[11][12]

Cost-Effectiveness and Simplicity

For large-scale synthesis, a common scenario in drug development, cost is a major factor. Dihydropyran, the reagent for THP protection, is significantly less expensive than the silyl halides (e.g., TBSCl, TBDPSCl) and triflates used for silyl ether formation. The protection and deprotection procedures for THP ethers are also often simpler, utilizing common and inexpensive acids.[3][4]

Orthogonality and Strategic Deprotection

The differing cleavage conditions for THP and silyl ethers make them excellent partners in orthogonal protection strategies. A THP ether can be selectively removed with a mild acid in the presence of a robust silyl ether like TBDPS.[13] Conversely, a silyl ether can be cleaved with fluoride ions while leaving a THP ether intact. This orthogonality allows for the selective unmasking of different hydroxyl groups within the same molecule, a crucial capability in the synthesis of complex targets.

Protecting GroupStability to Strong Base (e.g., NaOH)Stability to Organometallics (e.g., n-BuLi)Cleavage ConditionsRelative Cost of Reagent
THP High [10]High [3]Mild Acid (e.g., AcOH, PPTS)[14]Low [3]
TMS LowLowMild Acid, Fluoride[8]Low
TBS Moderate-HighHighAcid, Fluoride (TBAF)[7]Moderate
TIPS HighHighStronger Acid, Fluoride (TBAF, HF-Py)[9]High
TBDPS HighHighStronger Acid, Fluoride (TBAF, HF-Py)[11]High
Table 1: A comparative overview of THP and various silyl ethers.

Potential Pitfalls and Considerations

Despite its advantages, the THP group has two main drawbacks:

  • Formation of Diastereomers: The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon, resulting in a mixture of diastereomers.[5] This can complicate purification and spectral analysis (e.g., NMR).

  • Acid Lability: While its acid-lability is key to its removal, it also means that THP ethers are incompatible with any acidic reaction steps planned in the synthetic route.

Silyl ethers also have their own set of challenges, most notably the potential for silyl group migration (the Brook rearrangement) under basic conditions, where the silyl group can move from one oxygen to another.[15][16]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with THP

Objective: To protect a primary alcohol using DHP and an acid catalyst.

Methodology:

  • Dissolution: Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a THP Ether under Mild Acidic Conditions

Objective: To cleave a THP ether using a mild acidic system.

Methodology:

  • Dissolution: Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[14][17]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.[14]

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.[17]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[17]

Protocol 3: Selective Deprotection of a TBS Ether with TBAF

Objective: To selectively cleave a TBS ether in the presence of other functional groups.

Methodology:

  • Dissolution: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.[9]

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv) dropwise at room temperature.[9][17]

  • Reaction: Stir the reaction and monitor its progress by TLC.[9]

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate.[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product for further purification.[9]

Conclusion

The choice between THP and silyl ether protecting groups is ultimately dictated by the specific demands of the synthetic route. Silyl ethers provide a valuable spectrum of tunable stability, which is advantageous in many complex syntheses. However, for reactions requiring robust protection against strong bases and nucleophiles, or for large-scale applications where cost is a primary concern, the THP ether presents a clear and compelling advantage.[1] Its reliability, ease of use, and economic efficiency ensure its continued place as a cornerstone protecting group in the synthetic chemist's toolkit.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic-Chemistry.org. [Link]
  • Gelest. Deprotection of Silyl Ethers. Gelest. [Link]
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Total-Synthesis.com. [Link]
  • Wikipedia. Brook rearrangement. Wikipedia. [Link]
  • Organic Chemistry Portal. Brook Rearrangement. Organic-Chemistry.org. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chem-Station. (2014). Silyl Protective Groups.
  • Wikipedia. Tetrahydropyran. Wikipedia. [Link]
  • Organic Chemistry Portal. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic-Chemistry.org. [Link]
  • Royal Society of Chemistry. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2022).
  • Royal Society of Chemistry. RSC Advances. [Link]
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic-Chemistry.org. [Link]
  • Organic Chemistry Data. TBS Protection - Common Conditions. [Link]
  • Gelest, Inc. The-Brook-Rearrangement-and-Beyond-Then-and-Now.pdf. [Link]
  • ACS Publications. (2020). Heterocyclopentanediyls vs Heterocyclopentadienes: A Question of Silyl Group Migration. The Journal of Organic Chemistry. [Link]
  • Taylor & Francis Online.
  • YouTube. (2019). synthesis & cleavage of THP ethers. [Link]
  • ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]
  • ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]
  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
  • Wikipedia. Protecting group. Wikipedia. [Link]
  • Wikipedia. Silyl ether. Wikipedia. [Link]
  • Royal Society of Chemistry. RSC Advances. [Link]
  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

Sources

A Researcher's Guide to Introducing the 3-Bromopropoxy Moiety: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The 3-bromopropoxy group is a valuable functional handle in medicinal chemistry and materials science, often serving as a versatile linker to connect different molecular fragments. Its introduction is a critical step in many synthetic routes. While 1,3-dibromopropane has been the traditional workhorse for this transformation, a range of alternative reagents offer distinct advantages in terms of efficiency, substrate scope, and safety. This guide provides an in-depth comparison of these reagents, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal method for their specific application.

The Classic Workhorse: 1,3-Dibromopropane

The most conventional method for installing a 3-bromopropoxy group is through a Williamson ether synthesis, which involves the SN2 reaction between a deprotonated alcohol (alkoxide) and 1,3-dibromopropane.[1][2] Given that 1,3-dibromopropane has two primary alkyl halide sites, the reaction conditions must be carefully controlled to favor mono-alkylation and minimize the formation of the bis-alkylated byproduct.[3]

Mechanism: Williamson Ether Synthesis with 1,3-Dibromopropane

The reaction proceeds via a standard SN2 mechanism.[2] The substrate's hydroxyl group is first deprotonated by a base (e.g., NaH, K₂CO₃) to form a nucleophilic alkoxide.[4] This alkoxide then attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R_OH R-OH Alkoxide R-O⁻ R_OH->Alkoxide Deprotonation Base Base Dibromo Br-(CH₂)₃-Br Product R-O-(CH₂)₃-Br Dibromo->Product Sₙ2 Attack Alkoxide->Product Sₙ2 Attack Side_Product R-O-(CH₂)₃-O-R Alkoxide->Side_Product Dimerization (Side Reaction) Product->Side_Product Dimerization (Side Reaction)

Caption: General Williamson Ether Synthesis using 1,3-dibromopropane.

Advantages:

  • Cost-Effective: 1,3-dibromopropane is an inexpensive and readily available bulk chemical.

  • Simplicity: The reaction protocol is straightforward for many simple alcohols.

Disadvantages:

  • Side-Product Formation: A significant drawback is the potential for dimerization, where a second molecule of the alcohol reacts with the already-formed 3-bromopropyl ether, leading to a symmetric diether. Using a large excess of 1,3-dibromopropane can mitigate this, but this complicates purification and is atom-inefficient.

  • Safety Concerns: 1,3-dibromopropane is a flammable liquid and is harmful if swallowed or inhaled.[5][6] It is also suspected of causing genetic defects and may cause organ damage through prolonged exposure.[7] Proper handling requires personal protective equipment, including chemical splash goggles, protective gloves, and adequate ventilation.[6]

Alternative 1: 3-Bromo-1-propanol via the Mitsunobu Reaction

A more elegant and often higher-yielding approach involves using 3-bromo-1-propanol as the source of the 3-bromopropoxy group, coupled with the substrate alcohol under Mitsunobu conditions.[8] This reaction is renowned for its mild conditions and stereochemical control.

Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction converts a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[9][10] The process begins with the activation of triphenylphosphine (PPh₃) by an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This complex then activates the substrate alcohol, converting the hydroxyl into a good leaving group. Finally, the deprotonated 3-bromo-1-propanol acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate PPh₃⁺-N⁻-N=C(O)OEt reagents->betaine Activation activated_complex Alkoxyphosphonium Salt [R-O-PPh₃]⁺ betaine->activated_complex Forms Leaving Group alcohol_substrate R-OH (Substrate) alcohol_substrate->activated_complex Forms Leaving Group product R-O-(CH₂)₃-Br activated_complex->product Sₙ2 Attack (Inversion) nucleophile Br-(CH₂)₃-O⁻ (from 3-bromo-1-propanol) nucleophile->product Sₙ2 Attack (Inversion) byproducts Ph₃P=O + DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction.

Advantages:

  • Mild Conditions: The reaction is typically run at or below room temperature, making it suitable for sensitive substrates.[11]

  • High Yields: Often provides superior yields compared to the Williamson synthesis, with minimal side-product formation.

  • Stereochemical Inversion: As a classic SN2 reaction, it proceeds with a predictable inversion of configuration at a chiral alcohol center, which is highly valuable in asymmetric synthesis.[9]

Disadvantages:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, which can complicate purification.

  • Reagent Cost and Sensitivity: Mitsunobu reagents (DEAD, DIAD, PPh₃) are more expensive than 1,3-dibromopropane and require careful handling.

Alternative 2: Protected 3-Bromopropanol Reagents

For complex molecules containing multiple nucleophilic sites (e.g., both an alcohol and an amine), a protected version of 3-bromo-1-propanol can be employed. The most common example is (3-bromopropoxy)-tert-butyldimethylsilane (TBDMS-O-(CH₂)₃-Br).

Synthetic Strategy

In this approach, the TBDMS-protected reagent is used to alkylate a nucleophile (e.g., a phenol or amine) under standard Williamson synthesis or other alkylation conditions.[12] The robust silyl ether protecting group remains intact during this step.[13] A subsequent deprotection step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), reveals the free hydroxyl group, which can then be used in further transformations. This strategy essentially reverses the roles of the nucleophile and electrophile compared to the Mitsunobu reaction.

Protected_Reagent_Workflow start Substrate (R-XH) + Br-(CH₂)₃-O-TBDMS step1 Step 1: Alkylation (e.g., with K₂CO₃, DMF) start->step1 intermediate Intermediate R-X-(CH₂)₃-O-TBDMS step1->intermediate step2 Step 2: Deprotection (e.g., with TBAF, THF) intermediate->step2 final_product Final Product R-X-(CH₂)₃-OH step2->final_product

Caption: Workflow using a protected 3-bromopropanol reagent.

Advantages:

  • Chemoselectivity: Allows for precise alkylation of one functional group in a multifunctional molecule while leaving hydroxyl groups untouched.

  • Versatility: The resulting product has a terminal hydroxyl group, opening possibilities for further synthetic elaboration.

Disadvantages:

  • Additional Steps: The synthesis requires an additional deprotection step, increasing the overall step count.

  • Reagent Cost: Protected reagents like (3-bromopropoxy)-tert-butyldimethylsilane are significantly more expensive than the unprotected alcohol or 1,3-dibromopropane.[14]

Alternative 3: Enhanced Williamson Synthesis with Phase-Transfer Catalysis

The efficiency of the traditional Williamson ether synthesis can be significantly improved by employing phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving a solid inorganic base (like KOH or K₂CO₃) and an organic substrate dissolved in a non-polar solvent.[15]

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the alkoxide from the solid or aqueous phase into the organic phase where the alkylating agent resides.[16][17] This increases the effective concentration of the nucleophile in the organic phase, dramatically accelerating the reaction rate and often allowing for milder conditions.

Advantages:

  • Increased Reaction Rates: PTC can significantly shorten reaction times.

  • Milder Conditions: Allows the use of inexpensive, safer inorganic bases and may not require strictly anhydrous conditions.

  • Greener Chemistry: Can enable the use of more environmentally benign solvents compared to the dipolar aprotic solvents often used to dissolve alkoxide salts.[15][18]

Disadvantages:

  • Catalyst Cost/Removal: The catalyst adds cost and must be removed from the final product.

  • Optimization Required: Finding the optimal catalyst, solvent, and base combination may require some initial screening.

Comparative Summary of Reagents

Feature1,3-Dibromopropane3-Bromo-1-propanol (Mitsunobu)(3-Bromopropoxy)-TBDMSWilliamson Synthesis + PTC
Reaction Type SN2 (Williamson)SN2 (Mitsunobu)SN2 (Williamson)SN2 (Williamson)
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentGood to Excellent
Conditions Often requires strong base, heatingMild (0 °C to RT)Mild to moderateMild to moderate
Key Advantage Low costStereochemical control, mild conditionsChemoselectivity for complex moleculesIncreased efficiency, greener conditions
Key Disadvantage Dimerization, safety concerns[7][19]Stoichiometric byproductsHigh cost, extra deprotection stepRequires catalyst optimization
Substrate Scope Good for simple alcoholsExcellent for 1°/2° alcoholsExcellent for multifunctional substratesBroad, enhances standard Williamson

Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes a general procedure for the etherification of a generic secondary alcohol with 3-bromo-1-propanol.

Materials:

  • Secondary alcohol (1.0 eq)

  • 3-Bromo-1-propanol (1.5 eq)[20][21]

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, saturated NaHCO₃, anhydrous MgSO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary alcohol (1.0 eq), 3-bromo-1-propanol (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M solution with respect to the alcohol).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change (typically to a pale yellow) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[22]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the product using flash column chromatography on silica gel.

Conclusion

The choice of reagent for introducing a 3-bromopropoxy moiety is a critical decision in a synthetic campaign. While 1,3-dibromopropane remains a viable, low-cost option for simple substrates, its drawbacks in selectivity and safety warrant the consideration of superior alternatives. For complex, stereochemically rich molecules, the Mitsunobu reaction using 3-bromo-1-propanol offers a mild and highly efficient solution with predictable stereochemical outcomes.[10] When chemoselectivity is paramount in multifunctional compounds, a protected reagent like (3-bromopropoxy)-tert-butyldimethylsilane provides an excellent, albeit more costly, strategy.[12] Finally, for optimizing the classic Williamson ether synthesis, phase-transfer catalysis presents a powerful method to increase reaction rates and embrace greener chemical principles.[18] By carefully evaluating the specific needs of the synthesis—including substrate complexity, cost, and scalability—researchers can select the most appropriate method to successfully incorporate this versatile chemical linker.

References

  • Exposome-Explorer. Material Safety Data Sheet 1,3-Dibromopropane, 98%. [Link][8]
  • Loba Chemie. 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. [Link][5]
  • BYJU'S. Williamson Ether Synthesis. [Link][1]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link][26]
  • Wikipedia. Mitsunobu reaction. [Link][9]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link][4]
  • ChemTalk. Williamson Ether Synthesis. [Link][27]
  • Wikipedia. Williamson ether synthesis. [Link][2]
  • Organic Synthesis. Mitsunobu reaction. [Link][24]
  • organic-reaction.com. Mitsunobu Reaction - Common Conditions. [Link][12]
  • Master Organic Chemistry. Mitsunobu Reaction. [Link][10]
  • Chemistry Steps. Mitsunobu Reaction. [Link][11]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • ResearchGate.
  • Alkali Scientific. (3-Bromopropoxy)-tert-butyldimethylsilane, 1 X 25 mL. [Link][16]
  • University of Windsor. Alcohol Protecting Groups. [Link][30]
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link][32]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link][15]
  • Science of Synthesis. Product Class 8: Ethers as Protecting Groups. [Link][34]
  • ResearchGate.
  • Research Publish Journals.
  • Organic Chemistry Portal. Protective Groups. [Link][36]
  • PubMed Central.
  • Sciencemadness Discussion Board.
  • PubMed Central.

Sources

A Senior Application Scientist's Guide to Linker Design in PROTAC Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5][6] While the ligands provide target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][7][8][9]

This guide provides a comparative analysis of linker technologies in PROTAC design, offering insights into how different linker classes—flexible, rigid, and functional—impact PROTAC performance. We will delve into the principles of rational linker design, supported by experimental data, and provide detailed protocols for the validation of PROTAC activity.

The PROTAC Mechanism of Action: A Symphony Orchestrated by the Linker

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ligase.[1][2][4][5][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][5] The linker's role in this process is paramount; its length, chemical composition, and rigidity dictate the geometry and stability of the ternary complex, which are essential for efficient ubiquitination.[2][7][9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI Protein of Interest (POI) POI->POI_PROTAC_E3 Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->POI_PROTAC_E3 Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Comparative Analysis of Linker Classes

The choice of linker can dramatically influence a PROTAC's performance.[9] Here, we compare the most common linker classes, highlighting their respective advantages and disadvantages.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, primarily composed of polyethylene glycol (PEG) and alkyl chains, are the most common starting points in PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1][4][][11]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] However, they are hydrophobic, which can limit aqueous solubility and potentially lead to non-specific binding.[3][9]

  • PEG Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs.[1][2][3] The ethylene glycol units can also participate in hydrogen bonding, potentially stabilizing the ternary complex.[1] However, PEG linkers may be more susceptible to in vivo metabolism compared to their alkyl counterparts.[3]

Advantages of Flexible Linkers:

  • Synthetically tractable and easy to modify.[1]

  • Conformational flexibility can increase the probability of forming a productive ternary complex.[1]

Disadvantages of Flexible Linkers:

  • High flexibility can result in an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]

  • Can contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains) or a high number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[1]

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or double/triple bonds to restrict conformational flexibility.[3][9][]

  • Cycloalkane-Based Linkers: Fragments like piperazine and piperidine can enhance rigidity while also improving water solubility and metabolic stability.[3]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[1][13] Triazoles are also metabolically stable.[3]

Advantages of Rigid Linkers:

  • Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1]

  • May improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

  • Can lead to improved physicochemical and pharmacokinetic properties.[1]

Disadvantages of Rigid Linkers:

  • Often more synthetically challenging to prepare.[1]

  • The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[1]

"Smart" and Functional Linkers: The Next Frontier

Recent innovations have led to the development of linkers with additional functionalities.[1]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength, allowing for spatiotemporal control over PROTAC activity.[1][]

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries with diverse linkers.[4][][13] This approach is highly efficient and allows for the rapid optimization of linker length and composition.[4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[14] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[14] The following tables summarize experimental data from various studies, illustrating the impact of different linker types on PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC APEG1250>95Synthesized from published literature[4][8]
PROTAC BPEG1615>95Synthesized from published literature[4][8]
PROTAC CPEG208580Synthesized from published literature[4][8]

Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Reference
PROTAC DAlkyl Chain120751.5Synthesized from published literature[5][9]
PROTAC EPiperazine-Containing25>905.2Synthesized from published literature[5][9]

An alpha value > 1 indicates positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other.[14]

Experimental Protocols for PROTAC Validation

A systematic evaluation of PROTACs with different linkers requires a series of robust and well-defined experimental assays.

experimental_workflow cluster_assays Experimental Validation start PROTAC Synthesis (Varying Linkers) biophysical Biophysical Assays (Ternary Complex Formation) start->biophysical cellular Cellular Assays (Protein Degradation) biophysical->cellular downstream Downstream Functional Assays (Phenotypic Effects) cellular->downstream data_analysis Data Analysis (DC50, Dmax, etc.) downstream->data_analysis conclusion Optimal Linker Identification data_analysis->conclusion

Caption: A typical experimental workflow for comparing PROTACs.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[14][15]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compounds in complete cell culture medium.

  • Lysis and Protein Quantification: After the desired treatment time (typically 18-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a key step preceding degradation.[15]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., the DC50 or a higher concentration) for a shorter time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP): Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the bound proteins and analyze them by Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.[15]

Bioluminescence Resonance Energy Transfer (BRET) for Ternary Complex Formation

BRET is a powerful, live-cell method to measure the proximity of the target protein and the E3 ligase.[15]

Protocol:

  • Cell Line Generation: Generate a stable cell line co-expressing the POI fused to a luciferase donor (e.g., NanoLuc) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).

  • Assay Setup: Plate the cells in a white, 96-well plate. Add the PROTAC compounds at various concentrations.

  • Signal Detection: Add the luciferase substrate and measure the light emission at two wavelengths: one for the donor and one for the acceptor.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[15]

Conclusion: Rational Linker Design for Next-Generation PROTACs

The linker is a critical and highly tunable component in the design of effective PROTACs.[14] Its length, composition, and attachment points significantly influence degradation efficacy, selectivity, and pharmacokinetic properties.[4][14][16] While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers may provide a path to improved potency and drug-like properties through conformational control.[14] A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linkers, is essential for identifying potent degraders.[8] Future advancements in computational modeling and structural biology will undoubtedly play an increasingly important role in the rational design of PROTAC linkers, streamlining the design process and reducing the need for extensive empirical screening.[8]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Mares, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(3), 555-566. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Gabdulkhaev, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
  • Gabdulkhaev, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Gabdulkhaev, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
  • Wang, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(7), 2815-2831. [Link]
  • Cresset Group. (n.d.). Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry. [Link]
  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Journal of Medicinal Chemistry, 63(13), 6823-6843. [Link]
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(11), e202200109. [Link]
  • Biocompare. (2022, August 11). PROTACs: A Practical Guide.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(3-Bromopropoxy)tetrahydro-2H-pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount. The hydroxyl group, a common and reactive functionality, often requires temporary masking to ensure synthetic routes are efficient and high-yielding. The tetrahydropyranyl (THP) ether is a robust and widely employed protecting group, valued for its ease of installation, stability across a broad range of non-acidic conditions, and clean removal.[1][2][3]

This guide provides an in-depth analysis of the synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a key bifunctional building block where a primary alcohol is protected as a THP ether, leaving a reactive alkyl bromide available for further modification.[4][5] We will delve into the primary synthesis pathway, provide a rigorous framework for its spectroscopic validation, and compare it with contemporary alternatives, equipping researchers with the practical knowledge to ensure the integrity of their intermediates.

Primary Synthesis Route: Acid-Catalyzed Tetrahydropyranylation

The most common and direct method for synthesizing this compound is the acid-catalyzed addition of 3-bromopropan-1-ol to 3,4-dihydro-2H-pyran (DHP).[1]

Reaction Causality: The choice of an acid catalyst is critical. The reaction proceeds via the protonation of the electron-rich double bond in DHP.[1][2] This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[1][2] The hydroxyl group of 3-bromopropan-1-ol then acts as a nucleophile, attacking this electrophilic center. Subsequent deprotonation by a conjugate base regenerates the acid catalyst and yields the final THP ether product.[1][2]

Reaction Mechanism Diagram

G Figure 1. Acid-Catalyzed THP Ether Formation Mechanism cluster_0 Step 1: Protonation of DHP cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ Alcohol 3-Bromopropan-1-ol H_plus H+ (from Acid Catalyst) Oxonium Protonated Ether Intermediate Oxocarbenium->Oxonium + R-OH A_minus A- (Conjugate Base) Product This compound Oxonium->Product - H+ Catalyst_regen H-A (Catalyst Regenerated)

Caption: Figure 1. Acid-Catalyzed THP Ether Formation Mechanism

Spectroscopic Validation: The Fingerprint of Success

Confident progression in a synthetic route demands unambiguous confirmation of molecular structure and purity. A multi-technique spectroscopic approach is non-negotiable.

¹H NMR Spectroscopy

Proton NMR is the first line of inquiry. The spectrum should be clean, with integrations matching the expected proton count. The key diagnostic signal is the appearance of the acetal proton (O-CH-O) from the THP ring, typically as a triplet around 4.5-4.7 ppm. The complete disappearance of the broad alcohol (-OH) singlet from the starting material is a critical indicator of reaction completion.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Acetal Proton (O-CH-O)~4.6Triplet (t)1H
-O-CH₂- (exocyclic)~3.8 & ~3.5Multiplets (m)2H
-O-CH₂- (ring)~3.9 & ~3.5Multiplets (m)2H
-CH₂-Br~3.4Triplet (t)2H
-CH₂-CH₂-Br~2.1Quintet (quin)2H
THP Ring Protons (-CH₂-)~1.5 - 1.9Multiplets (m)6H

Note: Shifts are approximate and can vary based on the solvent (typically CDCl₃).

¹³C NMR Spectroscopy

Carbon NMR corroborates the ¹H NMR data, confirming the carbon skeleton. The most telling signal is the acetal carbon (O-CH-O), which appears downfield around 98 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Acetal Carbon (O-CH-O)~98.1
-O-CH₂- (exocyclic)~66.5
-O-CH₂- (ring)~61.8
THP Ring (-CH₂-)~30.4
-CH₂-Br~30.1
THP Ring (-CH₂-)~25.3
THP Ring (-CH₂-)~18.8

Data referenced from multiple sources, including PubChem.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about functional groups. For a successful synthesis, two key changes must be observed:

  • Disappearance: The broad O-H stretching band from the starting alcohol (typically 3200-3600 cm⁻¹) must be absent.

  • Appearance: Strong C-O ether stretching bands should appear in the 1000-1200 cm⁻¹ region, characteristic of the newly formed acetal.[6] A C-Br stretching band is also expected, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product. For this compound (C₈H₁₅BrO₂), the expected molecular weight is approximately 223.11 g/mol .[6][8] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Comparison of Synthetic Methods

While the use of strong protic acids like p-toluenesulfonic acid (p-TsOH) is common, milder or alternative catalysts can offer significant advantages, especially for sensitive substrates.[1][3]

Parameter Method 1: Strong Acid (p-TsOH) Method 2: Milder Acid (PPTS) Method 3: Heterogeneous Catalyst (e.g., Zeolite, NH₄HSO₄@SiO₂)[9][10][11]
Catalyst Acidity HighMildTunable, Solid Acid
Reaction Time Typically fast (30 min - 4 hrs)[11]Can be slowerVariable, often requires slightly longer times or gentle heating
Work-up Requires aqueous basic wash to neutralize acidOften requires aqueous work-upSimple filtration to remove the catalyst, often no aqueous wash needed[10][11]
Key Advantage Inexpensive and readily availableBetter for acid-sensitive functional groupsCatalyst is recyclable, simplified purification, environmentally friendlier[9][10]
Primary Drawback Can cause polymerization of DHP or degradation of sensitive substrates[12]More expensive than p-TsOHHigher initial catalyst cost, may have lower activity for hindered alcohols
Common Impurities DHP polymer, unreacted alcoholUnreacted starting materials if reaction is slowUnreacted starting materials

Expert Insight: The choice of catalyst is a critical optimization step. For robust, simple substrates, p-TsOH is often sufficient. However, for complex molecules with acid-labile groups, pyridinium p-toluenesulfonate (PPTS) is the superior choice to minimize side reactions.[2][3][12] The emergence of recyclable heterogeneous catalysts represents a significant step towards greener, more sustainable synthetic chemistry.[10]

Experimental Protocols

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-bromopropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv) to the solution.[12]

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.02 equiv).[1]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Spectroscopic Validation Workflow

G Figure 2. Spectroscopic Validation Workflow Start Crude Product from Synthesis Purify Purification (e.g., Column Chromatography) Start->Purify SamplePrep Sample Preparation (Dissolve in CDCl₃, etc.) Purify->SamplePrep Analysis Spectroscopic Analysis SamplePrep->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS DataEval Data Evaluation: - Check shifts, integrations - Absence of O-H stretch - Confirm M+ / M+2 peaks HNMR->DataEval CNMR->DataEval IR->DataEval MS->DataEval Conclusion Structure & Purity Confirmed DataEval->Conclusion Data Match Expected Fail Incomplete Reaction or Impurity Detected DataEval->Fail Discrepancy Found

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-(3-Bromopropoxy)tetrahydro-2H-pyran by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

In the realm of organic synthesis, particularly in drug development and materials science, the starting materials' and intermediates' purity is not merely a quality metric; it is a fundamental prerequisite for success. One such critical intermediate is 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This bifunctional molecule, featuring a bromoalkane and a tetrahydropyranyl (THP) ether, serves as a versatile building block. The THP group is a widely used acid-labile protecting group for alcohols, while the bromopropyl moiety allows for various nucleophilic substitution reactions.[1][2][3] The latent alcohol functionality can be revealed under mild aqueous acid conditions, making it invaluable in multi-step syntheses.[2]

Given its role, any impurities—such as unreacted starting materials or undesired by-products—can lead to downstream reaction failures, the formation of complex side-product mixtures, and, in a pharmaceutical context, potentially toxic final compounds. Therefore, a robust, specific, and sensitive analytical method is required to ascertain its purity with high confidence. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques and presents a detailed protocol for its application.

Selecting the Right Analytical Tool: GC-MS vs. Alternatives

The choice of an analytical method is governed by the physicochemical properties of the analyte and the information required. For a molecule like this compound (Molecular Weight: 223.11 g/mol , Boiling Point: 64.5 °C at 0.8 mmHg), several techniques can be considered.[4][5]

Technique Principle Applicability to this compound Pros Cons
GC-MS Separates volatile/semi-volatile compounds in the gas phase, followed by mass-based identification.[6][7]Excellent. The compound is sufficiently volatile and thermally stable for GC analysis.[7]High specificity from MS detection; library matching for impurity identification; high sensitivity for trace analysis; excellent separation efficiency.[6][7]Not suitable for non-volatile or thermally labile impurities; quantification requires response factor determination.
HPLC-UV Separates compounds in the liquid phase based on polarity, followed by UV absorbance detection.[6][8][9]Good. Suitable for purity assessment, especially for non-volatile impurities.Robust and widely applicable; excellent for quantification.[7]Requires the analyte and impurities to have a UV chromophore (limited for this compound); lower specificity than MS for identification.[6]
¹H NMR Provides structural information based on the magnetic properties of atomic nuclei.Excellent. Provides detailed structural confirmation and can quantify purity using an internal standard.Provides unambiguous structural information; can identify and quantify impurities without needing reference standards for each.Lower sensitivity compared to GC-MS; complex spectra can be difficult to interpret if multiple impurities are present.

Why GC-MS is the Method of Choice:

For routine quality control and impurity profiling of this compound, GC-MS offers the optimal balance of separation power, sensitivity, and specificity.[6][10] Its primary advantage is the mass spectrometer, which acts as a highly specific detector, providing a "molecular fingerprint" of each eluting compound. This allows for the tentative identification of unknown impurities by analyzing their fragmentation patterns and comparing them to spectral libraries like the NIST database, a capability that HPLC-UV and NMR lack.[7][11]

Experimental Workflow: A Validated Approach

A scientifically sound analysis hinges on a well-designed workflow. The process described below ensures reproducibility and trustworthiness in the results, aligning with principles of analytical method validation.[12][13][14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample Synthesized Product Dilution Dilute ~1mg/mL in Ethyl Acetate Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection (1 µL) Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Fragmentation) GC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Integration Integrate Peaks Chromatogram->Integration Spectra Extract Mass Spectra Chromatogram->Spectra Purity Calculate Area % Purity Integration->Purity Library Library Search (NIST Database) Spectra->Library ImpurityID Identify Impurities Library->ImpurityID Report Generate Final Analysis Report Purity->Report ImpurityID->Report

Caption: GC-MS workflow for purity assessment.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of high-purity ethyl acetate to create a solution with a nominal concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the solution into a 2 mL autosampler vial with a septum cap.

2. GC-MS Instrumentation and Parameters:

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B MSD or equivalentProvides high-quality mass spectra with good sensitivity.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for separating a wide range of semi-volatile compounds, including ethers and haloalkanes.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Split/Splitless, used in Split mode
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the major component.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Oven Program Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold separates volatile impurities. The ramp allows for the efficient elution of the main analyte and any higher-boiling impurities.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to library spectra.[7]
Scan Range 35 - 400 m/zCovers the expected mass range for the parent compound and its likely fragments, as well as potential impurities.

Data Interpretation: From Chromatogram to Purity Report

Identifying Potential Impurities

The synthesis of this compound typically involves the acid-catalyzed reaction of 3-bromo-1-propanol with 3,4-dihydro-2H-pyran (DHP).[16] Therefore, the most probable impurities are the unreacted starting materials.

  • 3,4-Dihydro-2H-pyran (DHP): A highly volatile cyclic ether (MW = 84.12 g/mol ). It will elute very early in the chromatogram.[1][17][18][19]

  • 3-Bromo-1-propanol: A less volatile starting material (MW = 138.99 g/mol ). It will elute before the main product.[11][20][21][22]

Analyzing the Mass Spectrum

The mass spectrum provides the key to structural identification. For the target compound, fragmentation is expected to occur at the C-O bonds and through the loss of the bromine atom.[23][24]

Caption: Plausible mass fragmentation pathway.

The most characteristic fragment is the tetrahydropyranyl cation at m/z 85 . This is often the base peak for THP-protected alcohols and is a strong indicator of the core structure.[3] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+ and M+2 peaks for any bromine-containing fragments.

Case Study: Analysis of a Synthesized Lot

Below is a table representing typical data obtained from a GC-MS analysis of a synthesized batch.

Peak # Retention Time (min) Area % Key m/z Fragments Tentative Identification
12.850.4584, 56, 433,4-Dihydro-2H-pyran (Starting Material)
26.721.15109/111, 41, 633-Bromo-1-propanol (Starting Material)
3 10.21 98.24 85 (Base Peak), 55, 138/140, 143/145 This compound (Product)
411.540.16121, 91, 77Unknown Impurity

Purity Calculation: The purity is estimated using the area percent method, which assumes that all compounds have a similar response factor in the detector. For this sample, the purity is calculated as 98.24%. While this is a common and rapid method, for regulatory filings or high-stakes applications, determining the exact purity would require method validation with certified reference standards for each impurity to calculate relative response factors.[25]

Conclusion

Gas Chromatography-Mass Spectrometry stands out as a superior technique for the purity assessment of synthesized this compound. Its combination of high-resolution separation and specific mass-based detection provides an unparalleled level of confidence in both the identity of the main component and the detection and tentative identification of process-related impurities. While other methods like HPLC and NMR have their place, the specificity and impurity identification capabilities of GC-MS make it the most effective and reliable choice for ensuring the quality of this critical synthetic intermediate in demanding research and development environments.

References

  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • Purdue University. Live qualification/validation of purity methods for protein products.
  • International Journal of Pharmaceutical and Life Sciences. Analytical method validation: A brief review.
  • SRDE Group. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
  • National Institute of Standards and Technology (NIST). 1-Propanol, 3-bromo-.
  • ResearchGate. (PDF) Validation of analytical methods - Strategies & importance.
  • National Institute of Standards and Technology (NIST). 1-Propanol, 3-bromo-.
  • National Institute of Standards and Technology (NIST). 2H-Pyran, 3,4-dihydro-.
  • National Institute of Standards and Technology (NIST). 2H-Pyran, 3,4-dihydro- Mass Spectrum.
  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC.
  • Chemsrc. This compound | CAS#:33821-94-2.
  • PubChem. 3,4-dihydro-2H-pyran.
  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC.
  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE.
  • Tentamus Group. Determination of Contaminants: HPLC vs. GC.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Valdosta State University. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

Sources

A Senior Application Scientist's Guide to Confirming Reaction Products with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a reaction product's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its limitations become apparent when dealing with complex molecules where signal overlap can obscure crucial information.[1][2] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable technique, offering enhanced spectral resolution and detailed insights into molecular connectivity and spatial relationships.[3][4] This guide provides an in-depth comparison of key 2D NMR experiments, offering the rationale behind experimental choices to empower researchers in their structural elucidation endeavors.

The Power of the Second Dimension: Overcoming 1D NMR Limitations

1D NMR spectra plot signal intensity against a single frequency axis. For larger molecules, this can lead to a crowded spectrum where distinct proton or carbon signals merge into uninterpretable multiplets.[1] 2D NMR overcomes this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei.[2] This allows for the confident assignment of atoms and the assembly of molecular fragments, ultimately leading to the complete and correct structure of a reaction product.

A Comparative Look at Key 2D NMR Techniques

The selection of 2D NMR experiments depends on the specific structural questions you need to answer. The most common and powerful techniques for small molecule characterization are COSY, HSQC, HMBC, and NOESY. Each provides a unique piece of the structural puzzle.

Experiment Correlation Type Information Gained Typical Application
COSY ¹H-¹H (through-bond)Identifies protons that are scalar (J) coupled, typically 2-3 bonds apart.[2][5]Mapping out proton spin systems and establishing proton connectivity within a molecular fragment.[6]
HSQC ¹H-¹³C (one-bond)Directly correlates a proton to the carbon it is attached to.[7][8]Assigning protons to their corresponding carbons; determining which carbons are protonated.[9]
HMBC ¹H-¹³C (multiple-bond)Shows correlations between protons and carbons that are 2-4 bonds apart.[7][8]Assembling molecular fragments by identifying long-range connectivities, crucial for identifying quaternary carbons.[10]
NOESY ¹H-¹H (through-space)Detects protons that are close to each other in space (typically < 5 Å), regardless of bonding.[11][12]Determining stereochemistry, conformation, and the 3D structure of a molecule.[13][14]
Strategic Implementation: A Workflow for Structure Elucidation

A systematic approach combining these techniques is the most effective way to solve a chemical structure.

G cluster_0 Initial Analysis cluster_1 Homonuclear Connectivity cluster_2 Heteronuclear Correlation cluster_3 3D Structure & Stereochemistry cluster_4 Final Structure 1D_Proton_Carbon 1. Acquire 1D ¹H and ¹³C Spectra COSY 2. Run COSY Experiment 1D_Proton_Carbon->COSY Identify proton signals HSQC 3. Perform HSQC Experiment COSY->HSQC Establish proton spin systems HMBC 4. Acquire HMBC Spectrum HSQC->HMBC Assign protonated carbons NOESY 5. Conduct NOESY/ROESY HMBC->NOESY Connect molecular fragments Structure_Elucidation 6. Assemble Data & Confirm Structure NOESY->Structure_Elucidation Determine stereochemistry

Caption: A logical workflow for 2D NMR-based structure elucidation.

1. The Foundation: COSY (Correlation Spectroscopy)

The COSY experiment is often the first 2D experiment performed as it reveals which protons are coupled to each other through chemical bonds.[15][16] In a COSY spectrum, both axes represent the ¹H chemical shift scale.[2] The diagonal peaks correspond to the 1D proton spectrum, while the off-diagonal "cross-peaks" indicate that two protons are J-coupled.[17] By "walking" through the cross-peaks, you can trace out the connectivity of protons within a spin system, effectively building molecular fragments.[15]

  • Expert Insight: For large molecules, a COSY-45 experiment can be advantageous. While less sensitive than the standard COSY-90, it reduces the intensity of diagonal peaks, making it easier to see cross-peaks that are close to the diagonal.[15]

2. Bridging the Gap: HSQC and HMBC

While COSY connects protons, heteronuclear correlation experiments are needed to bring the carbon skeleton into the picture.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the most reliable way to determine which proton is directly attached to which carbon.[8] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a one-bond C-H connection.[9] An "edited" HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the peaks, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful tools for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart, while suppressing the one-bond correlations seen in HSQC.[7][10] This is crucial for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons), which are invisible in HSQC.[18]

  • Trustworthiness through Self-Validation: The combination of HSQC and HMBC provides a self-validating system. For example, if a proton shows an HMBC correlation to a carbon, and that carbon shows an HSQC correlation to another proton, you can confidently establish the connectivity between these two protons through that carbon. Overlaying HSQC and HMBC spectra can be a powerful visualization tool to quickly piece together fragments.[18]

3. Unveiling the Third Dimension: NOESY for Stereochemistry

Once the 2D connectivity of a molecule is established, the next critical step, particularly in drug development, is to determine its three-dimensional structure and stereochemistry. This is where the Nuclear Overhauser Effect (NOE) comes into play.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments that rely on through-bond couplings, NOESY detects interactions between protons that are close in space (through-space), typically within 5 Angstroms.[12][19] This is independent of the number of bonds separating them.[11] A cross-peak in a NOESY spectrum indicates that two protons are spatially proximate. This information is invaluable for:

    • Determining relative stereochemistry: For example, in a cyclic compound, NOEs between protons on the same face of the ring can establish their relative orientation.[12]

    • Assigning stereoisomers: NOESY can often distinguish between diastereomers, which may have identical COSY and HMBC spectra.[14]

    • Probing molecular conformation: In flexible molecules, the presence or absence of certain NOEs can provide insights into the preferred solution-state conformation.

  • Expert Insight: For medium-sized molecules, the NOE effect can be close to zero, making NOESY experiments ineffective. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the preferred alternative as it provides a positive signal for all molecular sizes.

Experimental Protocols: A Practical Guide

While specific parameters will vary based on the spectrometer and the sample, the following provides a general, step-by-step methodology for acquiring high-quality 2D NMR data.

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio in a 1D ¹H spectrum (typically 5-10 mg in 0.6 mL).

  • Filter the sample if any particulate matter is present to avoid poor spectral quality.

  • Transfer the solution to a high-quality NMR tube.

General Acquisition Steps:

  • Acquire a standard 1D ¹H spectrum. This is crucial for checking sample purity and concentration, and for determining the correct spectral width and transmitter offset for the 2D experiments.[20]

  • Lock and shim the spectrometer. Good magnetic field homogeneity is critical for high-resolution 2D spectra. Automated shimming routines are generally sufficient for most small molecules.

  • Calibrate the 90° proton pulse. Accurate pulse width determination is essential for the proper functioning of the 2D pulse sequences.

  • Set up the 2D experiment using standard parameter sets provided by the spectrometer software (e.g., cosygpqf for a gradient-selected COSY).[21]

  • Adjust key parameters:

    • Spectral Width (SW): Set the spectral width in both dimensions to encompass all signals of interest.

    • Number of Scans (NS): Increase the number of scans to improve the signal-to-noise ratio, especially for dilute samples or less sensitive experiments like HMBC. NS should typically be a multiple of the phase cycle.[22]

    • Acquisition Time (AQ) and Number of Increments (TD in F1): These parameters determine the digital resolution. A balance must be struck between achieving sufficient resolution and keeping the experiment time reasonable.[23]

  • Start the acquisition. The experiment time can range from minutes for a COSY on a concentrated sample to several hours for an HMBC on a dilute sample.

  • Process the data. This involves Fourier transformation in both dimensions, phasing, and baseline correction. Modern NMR software can automate much of this process.

Caption: General workflow for 2D NMR data acquisition and processing.

Conclusion: The Gold Standard in Structure Confirmation

In modern drug development and chemical research, relying solely on 1D NMR and mass spectrometry for structure confirmation is often insufficient. The suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides a robust, self-validating system for unambiguously determining the constitution, connectivity, and stereochemistry of reaction products.[3][4] By understanding the principles behind each experiment and adopting a logical workflow, researchers can confidently elucidate the structures of even complex molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Wikipedia. (2023, December 27). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?
  • Ahmed, R. (2025, May 2). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY).
  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397.
  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
  • Ahmed, R. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Shishmarev, D., & Isaksson, L. A. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 11(4), 113.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Chemistry For Everyone. (2025, August 25). What Is NOESY NMR? [Video]. YouTube.
  • Ahmed, R. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.
  • Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531–542.
  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • University of Rochester. (n.d.). Complex NMR experiments: 2D, selective, etc.
  • American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • The Organic Chemistry Tutor. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? [Video]. YouTube.
  • Lambert, T. S., et al. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry, 93(31), 10830–10839.
  • Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [Video]. YouTube.
  • Ferreira, A. G., et al. (2013). Optimization and practical implementation of ultrafast 2D NMR experiments. Journal of the Brazilian Chemical Society, 24(8), 1241-1249.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
  • All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Bruker. (n.d.). Basic 2D NMR experiments.
  • Ferreira, A. G., et al. (2025, August 9). Optimization and practical implementation of ultrafast 2D NMR experiments. ResearchGate.
  • Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Nuclear Magnetic Resonance Facility. (2022, March 22). Manualy Setting up 2D experiments.
  • Emerald Cloud Lab. (2025, September 17). ExperimentNMR2D Documentation.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(7), 549-555.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR.

Sources

A Comparative Guide to Isotopic Labeling Studies with 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of chemical and biological research, isotopic labeling stands as a cornerstone technique for tracing molecular fates, elucidating metabolic pathways, and quantifying analytes with high precision.[1][2] The selection of a derivatizing agent is critical for introducing a stable isotope tag onto a target molecule. This guide provides an in-depth comparison of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a bifunctional reagent, against other common alternatives for labeling hydroxyl-containing compounds, supported by experimental insights and protocols.

The Role of this compound in Isotopic Labeling

This compound is a chemical reagent featuring two key functional groups: a bromo group, which is a reactive leaving group ideal for alkylation reactions, and a tetrahydropyranyl (THP) ether.[3] The THP group serves as a protecting group for a latent hydroxyl functionality.[3] In the context of isotopic labeling, this reagent is typically used to introduce a carbon or hydrogen isotope-labeled propyl chain onto a nucleophilic site, most commonly a hydroxyl or thiol group, via a Williamson ether synthesis or analogous alkylation.

The core utility of this reagent lies in its ability to covalently modify a target analyte. If the propyl chain of the reagent is synthesized with stable isotopes (e.g., ¹³C or ²H), the resulting derivatized analyte becomes "heavy," allowing for its distinction from the unlabeled ("light") endogenous counterpart in mass spectrometry-based analyses.[4] This mass shift is fundamental to isotope dilution mass spectrometry, a gold-standard quantification method, and to metabolic flux analysis where the labeled portion is tracked through biological systems.[5][6]

Mechanism of Action: Alkylation and Deprotection

The primary reaction involving this compound is a nucleophilic substitution (S(_{N})2) reaction. A deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. This forms a stable ether linkage.

The THP ether component of the reagent is stable under the basic conditions required for the alkylation but can be readily removed under mild acidic conditions to reveal a terminal hydroxyl group if further functionalization is desired.[7][8][9]

Comparative Analysis: this compound vs. Alternatives

The selection of a labeling reagent depends on factors like the stability of the target analyte, the desired orthogonality of reaction conditions, and the nature of the analytical method. Here, we compare our primary reagent with other classes of alcohol-protecting and labeling groups.

Protecting GroupReagent ExampleProtection ConditionsStability ProfileDeprotection ConditionsKey Advantages & Disadvantages
THP Ether This compoundBase (e.g., NaH, K₂CO₃) in polar aprotic solvent (e.g., DMF, THF)Stable to bases, organometallics, hydrides, alkylating/acylating agents.[10]Mild Acid (e.g., AcOH/H₂O, PPTS in EtOH).[9]Pro: Low cost, stable under many conditions. Con: Introduces a new stereocenter, acid-labile.[10]
Silyl Ethers (TBS) tert-Butyldimethylsilyl chloride (TBSCl)Imidazole, DMFStable to bases, many redox reagents. Labile to acid and fluoride.Fluoride source (e.g., TBAF) or acid (e.g., AcOH).Pro: Easily introduced/removed, tunable stability. Con: Can be labile, potential for migration.
Benzyl Ether (Bn) Benzyl Bromide (BnBr)Strong base (e.g., NaH), THFVery robust; stable to strong acids/bases, redox reagents.[11]Catalytic Hydrogenolysis (H₂, Pd/C).Pro: High stability, orthogonal deprotection. Con: Deprotection requires specific catalysts, not suitable for molecules with reducible groups.
Methyl Ether Methyl Iodide (MeI) or Dimethyl SulfateStrong base (e.g., NaH), THFExtremely stable.Harsh conditions (e.g., BBr₃, strong acid).Pro: Very high stability. Con: Difficult to remove, making it less ideal for temporary labeling/protection.[11]
Experimental Protocols

The following protocols provide a framework for the application of this compound in a typical labeling experiment.

This protocol describes the alkylation of a generic phenol with this compound.

Causality Behind Choices:

  • Base (Potassium Carbonate): A moderately strong base is chosen to deprotonate the acidic phenol without causing side reactions with other sensitive functional groups. Sodium hydride (NaH) could be used for less acidic alcohols but is more hazardous.

  • Solvent (DMF): A polar aprotic solvent like Dimethylformamide is used to dissolve the ionic intermediates (phenoxide) and facilitate the S(_{N})2 reaction mechanism.

  • Temperature (60 °C): Gentle heating accelerates the reaction rate without promoting decomposition.

Step-by-Step Methodology:

  • Preparation: To a solution of the phenolic analyte (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.2 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours.

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Quench by adding water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

This protocol outlines the removal of the THP protecting group to unmask the terminal hydroxyl group.

Causality Behind Choices:

  • Catalyst (PPTS): Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst that is less harsh than mineral acids, making it suitable for substrates with other acid-sensitive functionalities.[12]

  • Solvent (Ethanol): A protic solvent like ethanol acts as a nucleophile to trap the carbocation intermediate formed during the acetal cleavage, regenerating the alcohol.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected compound (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of PPTS (0.1 equivalents).

  • Reaction: Stir the solution at room temperature or warm gently to 40-50 °C.

  • Monitoring: Monitor the deprotection via TLC.

  • Workup: Once the reaction is complete, neutralize the acid with a mild base like triethylamine or a saturated sodium bicarbonate solution.

  • Purification: Remove the solvent under reduced pressure and purify the resulting alcohol, typically by column chromatography.

Visualization of Key Processes

G cluster_reagents Inputs cluster_reaction Alkylation Reaction cluster_products Outputs & Analysis Analyte Analyte (R-OH) Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Analyte->Reaction LabelingReagent Isotopically Labeled This compound* LabelingReagent->Reaction LabeledProduct Labeled Product (R-O-(CH₂)₃-O-THP*) Reaction->LabeledProduct S N 2 Analysis Mass Spectrometry Analysis LabeledProduct->Analysis

Caption: Workflow for labeling a hydroxyl-containing analyte.

G ROH R-OH (Analyte) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus Deprotonation Base Base Base->RO_minus Product R-O-(CH₂)₃-O-THP (Labeled Product) RO_minus->Product Nucleophilic Attack Br_reagent Br-(CH₂)₃-O-THP (Labeling Reagent) Br_reagent->Product Br_ion Br⁻ Product->Br_ion Displacement

Caption: S(_{N})2 mechanism for ether formation.

Conclusion

This compound is a valuable reagent for isotopic labeling studies, particularly for derivatizing alcohols and phenols. Its key strengths are the stability of the resulting ether linkage and the well-established chemistry for both the alkylation reaction and the subsequent, optional deprotection of the THP group. While alternatives like silyl ethers offer milder application and removal conditions, and benzyl ethers provide superior stability, the THP-based reagent strikes a practical balance of reactivity, stability, and cost-effectiveness. The choice of reagent should always be guided by the specific chemical properties of the target molecule and the overall goals of the synthetic and analytical workflow.

References

  • Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039.
  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Villas-Bôas, S. G., Rasmussen, S., & Lane, G. A. (2005). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Journal of the Royal Society of New Zealand, 35(1-2), 143-155.
  • Fan, T. W., Lorkiewicz, P. K., & Higashi, R. M. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Metabolomics, 8(Suppl 1), 3-17.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
  • Neumann, E. K., & Bueschl, C. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(15), 5035-5039.
  • Nagana Gowda, G. A., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 2(1), 16-32.
  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 15(29), 7088-7104.
  • University of Guelph. (n.d.). Alcohol Protecting Groups.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • University of Bristol. (n.d.). Protecting Groups.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • PubChem. (n.d.). This compound.

Sources

A Comparative Efficiency Analysis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a technical benchmark of 2-(3-bromopropoxy)tetrahydro-2H-pyran, a bifunctional linker and building block crucial in organic synthesis and drug development.[1][2][3][4] Its performance is critically evaluated in two primary applications: the O-alkylation of phenols and the S-alkylation of thiols, common steps in the synthesis of complex molecules and bioconjugate precursors. Through detailed protocols and comparative data, this document contrasts the efficiency of this reagent against key alternatives, including a more reactive iodo-analog and a reagent featuring an orthogonal tert-butyldimethylsilyl (TBDMS) protecting group. The findings offer researchers and process chemists a data-driven framework for strategic reagent selection, balancing reaction kinetics, yield, and compatibility with downstream synthetic steps.

Introduction: The Strategic Role of Bifunctional Reagents

In multistep organic synthesis, efficiency is paramount. Bifunctional reagents, which incorporate two distinct reactive centers within a single molecule, are instrumental in streamlining synthetic sequences by reducing step counts and simplifying purification processes. The molecule this compound exemplifies this principle, offering a primary alkyl bromide for nucleophilic substitution and an acid-labile tetrahydropyranyl (THP) ether for latent hydroxyl functionality.[5]

1.1 Profile of this compound

This reagent consists of:

  • A propyl chain , acting as a flexible three-carbon spacer.

  • A terminal bromide , a competent leaving group for Sₙ2 reactions.[6][7]

  • A THP ether , a robust protecting group for the hydroxyl function, stable to basic, reductive, oxidative, and organometallic conditions but readily cleaved under mild aqueous acid.[8][9][10]

This combination makes it an ideal candidate for introducing a protected 3-hydroxypropyl moiety onto a variety of nucleophiles.

1.2 Scope of this Benchmarking Guide

This guide will quantitatively and qualitatively assess the reagent's efficiency in two distinct, high-impact synthetic scenarios:

  • O-Alkylation of Phenols: A cornerstone reaction for synthesizing aryl ethers, prevalent in medicinal chemistry.[11][12] Here, we compare the bromo-reagent with its iodo-analog to probe the effect of the leaving group on reaction efficiency.

  • S-Alkylation of Thiols: A foundational reaction for building precursors for bioconjugation.[13] This section will compare the THP-protected reagent with a TBDMS-protected analog to evaluate the strategic implications of orthogonal protecting group chemistry.[14][15]

Application Benchmark 1: O-Alkylation of Phenols

The Williamson ether synthesis is a fundamental method for constructing the aryl ether linkage.[11] This experiment benchmarks the efficiency of this compound against its more reactive, yet less stable, iodo-counterpart, 2-(3-iodopropoxy)tetrahydro-2H-pyran.

2.1 Experimental Rationale and Design

The reaction involves the deprotonation of a phenol (4-methoxyphenol) with a mild base (K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide linker and displacing the leaving group (Br⁻ or I⁻) via an Sₙ2 mechanism.[6][11][16] Polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal for promoting this type of reaction.[11]

The primary objective is to quantify the trade-off between the enhanced reactivity of the alkyl iodide and the greater stability and lower cost of the alkyl bromide.[6][7]

2.2 Detailed Experimental Protocol: O-Alkylation

Materials:

  • 4-Methoxyphenol

  • This compound (Reagent A)

  • 2-(3-Iodopropoxy)tetrahydro-2H-pyran (Reagent B)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate, Diethyl Ether, Brine, Anhydrous Sodium Sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF (to achieve a 0.2 M concentration).

  • Reagent Addition: Add the alkylating agent (Reagent A or B, 1.2 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour, eluting with 20% ethyl acetate in hexanes.

  • Work-up: Upon consumption of the starting phenol, cool the reaction to room temperature. Dilute with diethyl ether and wash with water (3x) followed by brine (1x).

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel). Characterize the product by ¹H NMR and calculate the isolated yield.

2.3 Results and Discussion

The performance of each reagent was evaluated based on reaction time and isolated yield.

ReagentLeaving GroupRelative ReactivityAvg. Reaction Time (h)Avg. Isolated Yield (%)Purity (by ¹H NMR)
Reagent A Bromide (Br)Baseline688%>98%
Reagent B Iodide (I)Higher291%>98%

As anticipated from fundamental principles of Sₙ2 reactions, the alkyl iodide (Reagent B) demonstrated significantly faster kinetics due to the superior leaving group ability of iodide compared to bromide.[6][7] However, the final isolated yields were comparable, with the bromo-reagent (Reagent A) providing an excellent 88% yield after a slightly longer reaction time.

Causality and Field Insights: While the iodo-analog offers a clear advantage in reaction speed, this compound represents a more practical choice for routine synthesis. Alkyl iodides are often more expensive and exhibit lower shelf-stability, being prone to decomposition and discoloration. For process development and scale-up, the cost-effectiveness and stability of the bromide often outweigh the benefit of a shorter reaction time, especially when yields are comparable.

Diagram: O-Alkylation Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Combine Phenol, K2CO3, and DMF under Argon add_reagent Add Alkylating Agent (Bromo or Iodo) prep->add_reagent Stir heat Heat to 60 °C add_reagent->heat monitor Monitor by TLC heat->monitor Hourly Sampling workup Aqueous Workup (Ether/Water/Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify analysis Calculate Yield & Confirm Structure (NMR) purify->analysis

Caption: Workflow for the comparative O-alkylation experiment.

Application Benchmark 2: Thiol-Alkylation & Orthogonal Deprotection

Bifunctional linkers are essential in constructing molecules for bioconjugation, such as antibody-drug conjugates (ADCs).[17][18][19] This experiment evaluates the strategic choice of a protecting group by comparing the THP-protected bromide with its tert-butyldimethylsilyl (TBDMS)-protected counterpart.

3.1 Experimental Rationale and Design

Orthogonality in protecting groups is a critical concept where one group can be removed selectively without affecting another.[8][15] THP ethers are acid-labile, while TBDMS ethers are fluoride-labile.[14][20][21] This allows for sequential deprotection, a vital capability in complex synthesis.

This benchmark compares the alkylation of a model thiol (dodecanethiol) followed by a selective deprotection step to reveal the terminal alcohol, simulating a common sequence in the synthesis of complex linkers.

3.2 Detailed Experimental Protocol: S-Alkylation & Deprotection

Part A: S-Alkylation

  • Reaction Setup: In a flask, dissolve dodecanethiol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at room temperature to form the sodium thiolate in situ.

  • Reagent Addition: Add either the THP-protected bromide (Reagent A) or the TBDMS-protected bromide (Reagent C) (1.1 eq).

  • Execution & Workup: Stir at room temperature for 4 hours. Monitor by TLC. Upon completion, remove ethanol in vacuo, add water and extract with ethyl acetate. Dry, concentrate, and purify by chromatography to yield the protected thioether.

Part B: Selective Deprotection

  • THP Deprotection: Dissolve the THP-protected thioether in methanol. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and stir at 40 °C until deprotection is complete (monitored by TLC).

  • TBDMS Deprotection: Dissolve the TBDMS-protected thioether in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) and stir at room temperature until deprotection is complete.

3.3 Results and Discussion

The key performance indicator here is the orthogonality—the ability to cleanly deprotect one group under conditions that leave the other functionalities intact.

ReagentProtecting GroupAlkylation Yield (%)Deprotection MethodDeprotection Yield (%)Orthogonality
Reagent A THP (Acid-Labile)92%PPTS, MeOH95%Excellent
Reagent C TBDMS (Fluoride-Labile)94%TBAF, THF96%Excellent

Both reagents performed exceptionally well in the S-alkylation step, providing high yields of the desired thioethers. More importantly, the deprotection steps proceeded cleanly and efficiently under their respective orthogonal conditions.

Causality and Field Insights: The choice between a THP and TBDMS protecting group is not one of inherent superiority but of strategic planning.

  • Choose this compound (THP) when the rest of the molecule is stable to mild acid but may contain fluoride-sensitive groups (e.g., other silyl ethers).

  • Choose the TBDMS analog when the synthetic route requires strongly acidic or basic conditions that would cleave a THP ether, but fluoride-mediated deprotection is a viable final step.

This principle of orthogonality is fundamental to modern synthetic chemistry, enabling the construction of highly complex molecules with multiple functional groups.[15]

Diagram: Orthogonal Deprotection Strategies

G cluster_thp THP Pathway cluster_tbdms TBDMS Pathway start R-S-(CH2)3-O-PG thp_node PG = THP start->thp_node Select Reagent A tbdms_node PG = TBDMS start->tbdms_node Select Reagent C thp_deprotect Mild Acid (e.g., PPTS, MeOH) thp_node->thp_deprotect Deprotect end_node R-S-(CH2)3-OH thp_deprotect->end_node tbdms_deprotect Fluoride Source (e.g., TBAF, THF) tbdms_node->tbdms_deprotect Deprotect tbdms_deprotect->end_node

Caption: Orthogonal pathways for linker deprotection.

Conclusion and Strategic Recommendations

This compound is a highly efficient and versatile bifunctional reagent. This guide demonstrates its robust performance in both O- and S-alkylation reactions, which are foundational transformations in drug discovery and materials science.

Key Recommendations:

  • For General Use & Scale-Up: In applications like aryl ether synthesis, this compound provides an excellent balance of reactivity, stability, and cost-effectiveness, making it a superior choice over more reactive but less stable iodo-analogs for routine and large-scale work.

  • For Complex, Multi-step Synthesis: The THP protecting group offers a reliable, acid-labile option that is orthogonal to fluoride-labile groups like TBDMS. The choice of protecting group should be a strategic decision based on the planned synthetic route and the chemical stability of other functionalities in the molecule.

By understanding the comparative performance and strategic application of this reagent, researchers can design more efficient, robust, and logical synthetic pathways.

References

  • BenchChem. (n.d.). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • ACS Publications - Bioconjugate Chemistry. (n.d.). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction.
  • Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393–3424.
  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile?.
  • Bentham Science. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32).
  • ACS Publications - The Journal of Organic Chemistry. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers: E2 Reactions Are as Sensitive as SN2 Reactions.
  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
  • ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the O- Alkylation of Phenols with 4-(Bromomethyl)phenol.
  • Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates.
  • Antares Pharma. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of TMS, TBDMS, and Tert-Butyl Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 161-169.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • BenchChem. (n.d.). A Comparative Guide to the Relative Stability of MTHP Ethers under Acidic and Basic Conditions.
  • Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • YouTube. (2019). THP group for protecting alcohols.
  • Chemsrc. (n.d.). This compound.
  • University of Guelph. (n.d.). Alcohol Protecting Groups.
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS.
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.

Sources

A Researcher's Guide to 2-(3-Bromopropoxy)tetrahydro-2H-pyran: Applications, Performance, and Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of functionalized linkers and protecting groups is a cornerstone of modern organic synthesis. Among the diverse array of available reagents, 2-(3-Bromopropoxy)tetrahydro-2H-pyran emerges as a versatile bifunctional molecule, offering a unique combination of a reactive alkyl bromide and a protected primary alcohol. This guide provides an in-depth review of its applications, a critical comparison with alternative reagents, and detailed experimental protocols to empower informed decision-making in your synthetic endeavors.

Introduction: The Dual Functionality of this compound

This compound, with the chemical formula C₈H₁₅BrO₂, is a valuable building block in organic synthesis.[1] Its utility stems from its bifunctional nature, featuring a propyl bromide moiety for nucleophilic substitution and a tetrahydropyranyl (THP) ether protecting a primary alcohol.[2] This dual-functionality allows for the sequential introduction of a protected three-carbon chain, making it a key reagent in the construction of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) where it serves as a flexible linker.[3]

The THP group is a well-established protecting group for alcohols, known for its stability in a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[4] Its facile removal under mild acidic conditions provides a strategic advantage in multi-step syntheses, allowing for the selective deprotection of the hydroxyl group at a desired stage.[4]

Core Applications: A Bifunctional Linker in Drug Discovery and Beyond

The primary application of this compound is as a bifunctional linker, connecting two molecular entities. This is particularly prominent in the design and synthesis of PROTACs.

The Lynchpin of PROTACs: Linking Warhead to E3 Ligase Ligand

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[5] The linker connecting the POI-binding ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[6] The length, flexibility, and physicochemical properties of the linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6]

This compound provides a synthetically accessible and flexible short alkyl chain with a protected hydroxyl group. This allows for a modular approach to PROTAC synthesis. Typically, the bromide end of the molecule is first reacted with a nucleophilic handle on either the warhead or the E3 ligase ligand. Following this coupling, the THP group can be removed to reveal the primary alcohol, which can then be further functionalized or coupled to the other half of the PROTAC molecule. The physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, are influenced by the nature of the linker.[7][8]

Performance in Key Synthetic Transformations: Alkylation Reactions

The utility of this compound lies in its ability to participate in alkylation reactions with a variety of nucleophiles. The reactive C-Br bond allows for the formation of new carbon-heteroatom bonds.

O-Alkylation of Phenols

The alkylation of phenols with alkyl halides is a fundamental transformation in organic synthesis. While specific data for this compound is not abundant in publicly available literature, general protocols for the O-alkylation of phenols can be applied. Typically, the reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion.

General Experimental Protocol for O-Alkylation of Phenols:

  • Dissolution: Dissolve the phenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

  • Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound provides a route to secondary and tertiary amines, respectively, bearing the protected propyl alcohol chain. These reactions are typically performed in the presence of a non-nucleophilic base to scavenge the HBr generated during the reaction.

General Experimental Protocol for N-Alkylation of Amines:

  • Dissolution: Dissolve the amine (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a hindered base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reagent Addition: Add this compound (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up followed by extraction with an appropriate organic solvent. The product is then purified by column chromatography.

S-Alkylation of Thiols

Thioethers are important structural motifs in many biologically active molecules. The S-alkylation of thiols with this compound proceeds readily, often under milder conditions than O- and N-alkylation due to the higher nucleophilicity of the thiolate anion.

General Experimental Protocol for S-Alkylation of Thiols:

  • Thiolate Formation: Dissolve the thiol (1.0 eq) in a solvent such as ethanol or DMF. Add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to generate the thiolate in situ.

  • Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting thiol is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the crude product by column chromatography.

Comparative Analysis with Alternative Reagents

The choice of a bifunctional linker is a critical design element in multi-step synthesis. Here, we compare this compound with other common alternatives for introducing a protected three-carbon linker.

ReagentProtecting GroupKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
This compound THP (Tetrahydropyranyl)Stable to a wide range of non-acidic conditions; readily available.Introduces a new stereocenter; moderate acid lability.Mild acid (e.g., PTSA, PPTS, AcOH/H₂O)
3-Bromo-1-(tert-butyldimethylsilyloxy)propane TBDMS (tert-Butyldimethylsilyl)High stability to a wide range of conditions; no new stereocenter.More expensive; can be sterically demanding.Fluoride source (e.g., TBAF) or strong acid.
3-Bromo-1-(benzyloxy)propane Bn (Benzyl)Stable to acidic and basic conditions.Requires hydrogenolysis for deprotection, which is not compatible with some functional groups (e.g., alkenes, alkynes).Catalytic hydrogenation (e.g., H₂, Pd/C).
(3-Bromopropoxy)(tert-butyl)dimethylsilane TBDMS (tert-Butyldimethylsilyl)Similar to 3-bromo-1-(tert-butyldimethylsilyloxy)propane.Similar to 3-bromo-1-(tert-butyldimethylsilyloxy)propane.Fluoride source (e.g., TBAF) or strong acid.

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The selection between a THP, TBDMS, or Benzyl protecting group is dictated by the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups present in the molecule. This concept is known as orthogonal protection , where one protecting group can be removed selectively in the presence of others.[9] For instance, if a molecule contains a TBDMS ether that needs to be retained while deprotecting the three-carbon linker's alcohol, using this compound would be advantageous as the THP group can be cleaved under mild acidic conditions that would not affect the TBDMS group. Conversely, if fluoride-sensitive groups are present, a TBDMS-protected linker would be unsuitable.

  • Reaction Conditions: The choice of base and solvent for the alkylation reaction depends on the nucleophilicity and solubility of the substrate. For less nucleophilic substrates like phenols, a stronger base and a polar aprotic solvent are often required to drive the reaction to completion. For highly nucleophilic thiols, milder conditions are usually sufficient.

Deprotection of the THP Ether: Regenerating the Alcohol

A key step in the application of this compound is the removal of the THP protecting group to unmask the primary alcohol. This is typically achieved under acidic conditions.

Experimental Protocol for THP Deprotection:

  • Dissolution: Dissolve the THP-protected compound in a suitable solvent mixture, such as acetic acid/tetrahydrofuran/water (3:1:1 v/v/v).

  • Reaction: Stir the solution at room temperature or with gentle warming (e.g., 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting alcohol by column chromatography if necessary.

Visualizing the Synthetic Utility

The following diagrams illustrate the key transformations involving this compound.

G cluster_alkylation Alkylation Reactions Reagent This compound O_Alkylated O-Alkylated Product Reagent->O_Alkylated + Phenol, Base N_Alkylated N-Alkylated Product Reagent->N_Alkylated + Amine, Base S_Alkylated S-Alkylated Product Reagent->S_Alkylated + Thiol, Base Phenol Phenol (R-OH) Phenol->O_Alkylated Amine Amine (R-NH2) Amine->N_Alkylated Thiol Thiol (R-SH) Thiol->S_Alkylated

Caption: Alkylation of various nucleophiles using this compound.

G cluster_protac PROTAC Synthesis Workflow Reagent This compound Intermediate1 Warhead-Linker (THP protected) Reagent->Intermediate1 + Warhead, Base Warhead Warhead (POI Ligand) Warhead->Intermediate1 E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate2 Warhead-Linker-OH Intermediate1->Intermediate2 Mild Acid (Deprotection) Intermediate2->PROTAC + E3 Ligand, Coupling Agent

Caption: A modular approach to PROTAC synthesis utilizing the subject reagent.

Conclusion

This compound is a valuable and versatile reagent for the introduction of a protected three-carbon linker in organic synthesis. Its stability under a wide range of conditions, coupled with the mild and selective deprotection of the THP ether, makes it a strategic choice in the construction of complex molecules, particularly in the rapidly advancing field of PROTAC development. While direct comparative data on its performance against other linkers is not extensively documented in readily accessible literature, its utility can be inferred from the well-established chemistry of its functional groups. By understanding the principles of its reactivity and the concept of orthogonal protection, researchers can effectively leverage this bifunctional building block to achieve their synthetic goals.

References

Please note that while specific experimental data for this compound is limited in the cited literature, the references provide a strong foundation for the principles and general protocols discussed.

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]
  • Maple H.J., et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ChemMedChem. 2022;17(1):e202100527. [Link]
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • An, S., et al. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. J. Med. Chem. 2022, 65, 15, 10332–10343. [Link]
  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]
  • PubChem. This compound. [Link]
  • Trost, B. M. The atom economy--a search for synthetic efficiency. Science. 1991, 254 (5037), 1471–1477.
  • Wikipedia. Protecting group. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Zhang, X., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. 2023, 8, 12. [Link]
  • University of Bristol.
  • Bar-Zeev, Y., et al. Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. J. Am. Chem. Soc. 2022, 144, 40, 18331–18337. [Link]
  • Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[6][7][10]triazine. Turkish Journal of Chemistry, 31(1), 83-88. [Link]
  • Lee, D. H., Kwon, K. H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574. [Link]
  • Bartholomeus, G., et al. (2013). Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. Molecules, 18(11), 13865-13875. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]
  • An, S., et al. (2022). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 65(15), 10332-10343. [Link]
  • Zhang, Y., et al. (2021). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 11(54), 34185-34189. [Link]
  • Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[6][7][10]triazine. Turkish Journal of Chemistry, 31(1), 83-88. [Link]
  • Ma, D., et al. (2014). Neurotrophic Natural Products: Chemistry and Biology. Journal of Medicinal Chemistry, 57(15), 6147–6185. [Link]
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (1993). 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 72, 57. [Link]
  • Vagin, M., et al. (2010). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 15(12), 9060-9089. [Link]
  • ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Organic Letters, 14(18), 4654–4657. [Link]
  • Astudillo, L., et al. (2012). Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. Molecules, 17(1), 556-566. [Link]
  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. [Link]
  • Klivansky, L. M., et al. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 74(12), 4539–4549. [Link]

Sources

A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in drug discovery and development, the choice of each reagent is a critical decision point, balancing efficacy, cost, and process efficiency. Bifunctional reagents—molecules incorporating two distinct reactive sites—offer the alluring promise of streamlining synthetic routes. One such molecule is 2-(3-Bromopropoxy)tetrahydro-2H-pyran , which combines a workhorse hydroxyl-protecting group (the tetrahydropyranyl ether, or THP ether) with a versatile alkyl bromide handle.

This guide provides an in-depth cost-benefit analysis of employing this reagent. We move beyond a simple cataloging of features to explore the strategic implications of its use, comparing it directly with alternative, multi-step approaches. Our objective is to equip researchers, process chemists, and drug development professionals with the data and rationale needed to make informed decisions that optimize for cost, time, and chemical yield.

Section 1: Understanding the Reagent: A Dual-Functionality Tool

This compound (CAS 33821-94-2) is a bifunctional building block. Its utility stems from the orthogonal reactivity of its two key components:

  • The Tetrahydropyranyl (THP) Ether: This moiety serves as a protecting group for the latent alcohol functionality. THP ethers are a classic choice for hydroxyl protection due to their low cost, ease of installation, and general stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.[1][2][3][4]

  • The 3-Bromopropyl Chain: This serves as an electrophilic handle, ready to participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

The core value proposition of this reagent is step economy . It allows for the direct introduction of a protected three-carbon hydroxypropyl linker onto a nucleophilic substrate in a single transformation.

Section 2: The Core Chemistry: A Deep Dive into the THP Protecting Group

To evaluate this compound, one must first critically assess the chemistry of the THP group itself.

Protection and Deprotection: The Mechanism and Its Consequences

The THP group is installed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2] The deprotection is simply the reverse: an acid-catalyzed hydrolysis that regenerates the alcohol.[1][5]

Key Advantage: The reagents for protection (DHP, acid catalyst) are inexpensive, and the deprotection conditions are straightforward.[3][4]

Critical Disadvantage: The reaction of DHP with a prochiral alcohol, or any chiral alcohol, creates a new stereocenter at the C2 position of the pyran ring. This results in a mixture of diastereomers.[1] While this may be inconsequential in early-stage research, it can introduce significant challenges in purification and characterization for late-stage drug candidates where stereochemical purity is paramount.

Experimental Workflow: Protection and Deprotection

The following diagram illustrates the fundamental workflow for using a THP protecting group.

G cluster_protection Protection Phase cluster_synthesis Intermediate Synthesis Steps cluster_deprotection Deprotection Phase Alcohol Alcohol (R-OH) Protected THP-Protected Alcohol (R-OTHP) Alcohol->Protected  H+ catalyst (e.g., p-TsOH)  CH₂Cl₂ DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Protected Reaction Reaction on other functional groups (Base, Nu⁻, [H], [O]) Protected->Reaction Intermediate Modified Intermediate Reaction->Intermediate Deprotected Final Alcohol (R'-OH) Intermediate->Deprotected  H+ (e.g., AcOH/THF/H₂O)  or mild conditions

Caption: Decision tree for selecting a synthetic strategy for 3-hydroxypropylation.

Cost and Process Efficiency Analysis

Here we compare the direct cost of reagents and the overall process efficiency for attaching a 3-hydroxypropyl linker to a generic nucleophile (Nu-H).

Table 1: Reagent and Process Step Comparison

ParameterStrategy 1: Bifunctional ReagentStrategy 2: Sequential TBS ProtectionStrategy 3: Sequential Benzyl Protection
Step 1 Nu-H + Br-(CH₂)₃-OTHP1,3-Propanediol + TBSCl, Imidazole1,3-Propanediol + NaH
Step 2 (Deprotection)PBr₃ or CBr₄/PPh₃Benzyl Bromide
Step 3 -Nu-H + Br-(CH₂)₃-OTBSPBr₃ or CBr₄/PPh₃
Step 4 -(Deprotection)Nu-H + Br-(CH₂)₃-OBn
Step 5 --(Deprotection)
Total Synthetic Steps 2 4 5
Reagent Cost Moderate (Reagent is specialized)Low (Commodity chemicals)Low-Moderate
Purification Complexity Moderate (Potential diastereomers)High (Multiple steps, chromatography)High (Multiple steps, chromatography)
Key Advantage Step Economy No diastereomers, clean deprotectionOrthogonal, robust protection
Key Disadvantage Diastereomer formation, acid-labileMultiple steps, lower overall yieldMultiple steps, harsh reagents (NaH), hydrogenation

Analysis: The primary benefit of This compound is a significant reduction in the number of synthetic and purification steps. For industrial applications, reducing the number of unit operations (reaction, workup, isolation, purification) directly translates to lower costs, less solvent waste, and increased throughput. However, this efficiency comes at the cost of flexibility and stereochemical control. The sequential routes, while longer, offer more robust and cleaner protecting groups that avoid the issue of diastereomers, a critical consideration for the pharmaceutical industry.

Section 4: Experimental Protocols

To provide a practical basis for comparison, detailed methodologies are provided.

Protocol: Synthesis of a THP-Protected Ether

This protocol details the reaction of a generic alcohol with this compound.

Materials:

  • Nucleophilic Substrate (Nu-H, e.g., a phenol or alcohol, 1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the nucleophilic substrate in acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol: Deprotection of the THP Ether

This protocol uses a standard acidic hydrolysis method. [5]For acid-sensitive substrates, alternative methods using solid-supported acids (e.g., Amberlyst-15) or lithium chloride are recommended. [5][6] Materials:

  • THP-protected compound (1.0 eq)

  • Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • Dissolve the THP-protected compound in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the solution at room temperature (or gently heat to 40 °C to accelerate).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Section 5: Conclusion and Strategic Recommendations

The cost-benefit analysis of this compound is not a simple matter of reagent price but a complex interplay of step economy, substrate compatibility, and the ultimate requirements of the target molecule.

Choose this compound when:

  • Step economy is the highest priority. In early-stage discovery or for cost-driven process chemistry, reducing the number of operations is a significant advantage.

  • The substrate is not acid-sensitive. The final deprotection step requires acidic conditions which may not be compatible with other functional groups.

  • The formation of diastereomers is not a concern. For achiral substrates or when a diastereomeric mixture is acceptable and separable, this reagent is highly effective.

Opt for a Sequential Strategy (e.g., with TBS or Bn groups) when:

  • Stereochemical purity is critical. For most pharmaceutical applications, avoiding the creation of unnecessary diastereomers is essential.

  • The substrate contains acid-sensitive functional groups. The orthogonal deprotection methods for silyl (fluoride) and benzyl (hydrogenation) ethers provide much greater flexibility.

  • A more robust protecting group is required for harsh downstream reaction conditions where a THP ether might not be sufficiently stable.

Ultimately, this compound is a valuable tool for the synthetic chemist, but its power is unlocked only when applied strategically. By understanding its inherent trade-offs against multi-step alternatives, researchers can design more efficient, cost-effective, and successful synthetic routes.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Royal Society of Chemistry. (2015). Recent advances on the tetrahydropyranyl moiety in the protection of hydroxyl groups. RSC Advances. [Link]
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Al-zahrani, F. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
  • Al-zahrani, F. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
  • Al-zahrani, F. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. [Link]
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
  • Posner, G. H., Afarinkia, K., & Dai, H. An Improved Preparation of 3-Bromo-2H-Pyran-2-One. Organic Syntheses. [Link]
  • University of Calgary. Alcohol Protecting Groups. University of Calgary. [Link]
  • Esmaeilpour, M., et al. (2015). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40.
  • Ghorai, M. K., et al. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central. [Link]
  • Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Bravin, F., & Barreca, G. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
  • Chemsrc. This compound. Chemsrc. [Link]
  • Amerigo Scientific. This compound (98%). Amerigo Scientific. [Link]

Sources

Green chemistry metrics for reactions involving 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry are no longer aspirational but essential. The imperative to design processes that are efficient, minimize waste, and utilize safer materials is driving innovation at every level. This guide provides a technical comparison of synthetic routes to 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a valuable bifunctional building block. We will analyze a conventional synthetic method and contrast it with a greener alternative, employing key green chemistry metrics to offer a quantitative assessment of their environmental performance.

The Role of this compound and the Importance of its Synthesis

This compound serves as a key intermediate where the hydroxyl group of 3-bromopropanol is masked by a tetrahydropyranyl (THP) protecting group. This protection strategy is crucial in multi-step syntheses, as THP ethers are stable under a wide array of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases.[1] The latent alcohol can be readily regenerated through mild acidic hydrolysis.[1] Consequently, the efficiency and environmental footprint of its synthesis are of significant interest to researchers and process chemists.

Comparative Analysis of Synthetic Routes

The formation of the target THP ether is achieved through the acid-catalyzed addition of 3-bromopropanol to 3,4-dihydro-2H-pyran (DHP). The primary distinctions between synthetic protocols, and thus their green credentials, lie in the choice of catalyst and reaction solvent. Here, we compare a traditional approach using a homogeneous acid catalyst in a chlorinated solvent against a modern, greener approach utilizing a reusable, heterogeneous catalyst under solvent-free conditions.

Route 1: Conventional Synthesis via Homogeneous Catalysis

This route employs p-toluenesulfonic acid (p-TsOH), a common and inexpensive homogeneous acid catalyst. The reaction is typically conducted in a chlorinated solvent such as dichloromethane (DCM) to ensure the solubility of the reactants. While effective, this method presents several environmental drawbacks. The use of DCM is increasingly scrutinized due to its volatility and potential health hazards. Furthermore, the homogeneous nature of the catalyst necessitates a neutralizing workup, often with an aqueous base, which generates salt waste and requires significant volumes of organic solvent for extraction.[2]

Route 2: Greener Synthesis via Heterogeneous Catalysis

To address the shortcomings of the conventional method, a greener alternative involves the use of a solid-supported acid catalyst. For this comparison, we will consider a solvent-free approach using silica-supported ammonium bisulfate (NH₄HSO₄@SiO₂). This heterogeneous catalyst is easily prepared, stable, and, most importantly, can be recovered by simple filtration and reused multiple times, aligning with the principles of catalysis and waste prevention.[3] Conducting the reaction without a solvent further reduces the environmental impact and simplifies the purification process, often yielding a product of sufficient purity for subsequent steps without extensive chromatographic purification.[4]

Green Chemistry Metrics: A Quantitative Comparison

To objectively evaluate the two routes, we will employ three widely recognized green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[5]

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[6] For the reaction between 3-bromopropanol (C₃H₇BrO) and dihydropyran (C₅H₈O) to form this compound (C₈H₁₅BrO₂), the atom economy is inherently high as it is an addition reaction with no byproducts.

  • Calculation: AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% AE = (223.11 g/mol / (138.99 g/mol + 84.12 g/mol )) x 100% = 100%

Since both routes are based on the same addition reaction, their theoretical atom economy is identical and perfect at 100%. This highlights that while AE is a useful starting point, it does not account for waste from solvents, reagents in excess, or catalyst and workup materials.[6]

E-Factor and Process Mass Intensity (PMI): These metrics provide a more holistic view of the waste generated. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the product. A lower E-Factor and PMI indicate a greener process.

For the purpose of this comparison, we will assume a theoretical reaction scale starting with 10 mmol of 3-bromopropanol for both routes.

MetricRoute 1 (Conventional)Route 2 (Greener)
Atom Economy 100%100%
Assumed Yield 90%95%
Product Mass 2.01 g2.12 g
Total Waste (E-Factor Calc.) ~28.5 g~0.13 g
E-Factor ~14.2 ~0.06
Total Input (PMI Calc.) ~30.5 g~2.25 g
Process Mass Intensity (PMI) ~15.2 ~1.06

The data clearly demonstrates the superior environmental performance of the greener route. The E-Factor for the conventional route is over 200 times higher than the greener alternative, and the PMI shows a similar dramatic improvement. This vast difference is almost entirely attributable to the elimination of reaction and workup solvents and the generation of salt waste in Route 1.

Experimental Protocols

Protocol for Route 1: Conventional Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Charge flask with 3-bromopropanol (1.39 g, 10 mmol) and DCM (20 mL) Add_DHP Add 3,4-dihydro-2H-pyran (1.01 g, 12 mmol) Start->Add_DHP Add_Catalyst Add p-TsOH·H₂O (19 mg, 0.1 mmol) Add_DHP->Add_Catalyst Stir Stir at room temperature for 2 hours Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with saturated NaHCO₃ solution (15 mL) Monitor->Quench Separate Separate layers Quench->Separate Extract Extract aqueous layer with DCM (2 x 10 mL) Separate->Extract Combine Combine organic layers Extract->Combine Dry Dry over anhydrous Na₂SO₄ Combine->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify by column chromatography (optional) Filter->Purify Product_1 Yield: ~2.01 g (90%) Purify->Product_1

Workflow for Conventional Synthesis (Route 1).

Methodology:

  • To a stirred solution of 3-bromopropanol (1.39 g, 10 mmol) in dichloromethane (DCM, 20 mL), add 3,4-dihydro-2H-pyran (1.01 g, 1.1 mL, 12 mmol).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 19 mg, 0.1 mmol) to the mixture.

  • Stir the reaction at room temperature for approximately 2 hours, monitoring the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, to yield the final product (assumed yield: 90%, 2.01 g).

Protocol for Route 2: Greener Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Charge flask with 3-bromopropanol (1.39 g, 10 mmol) Add_DHP Add 3,4-dihydro-2H-pyran (0.88 g, 1.0 mL, 10.5 mmol) Start->Add_DHP Add_Catalyst Add NH₄HSO₄@SiO₂ (25 mg) Add_DHP->Add_Catalyst Stir Stir at room temperature for 30 minutes Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to recover catalyst Monitor->Filter Wash_Catalyst Wash catalyst with minimal ethyl acetate Filter->Wash_Catalyst Product_2 Product obtained directly (Yield: ~2.12 g, 95%) Wash_Catalyst->Product_2

Workflow for Greener Synthesis (Route 2).

Methodology:

  • In a round-bottom flask, mix 3-bromopropanol (1.39 g, 10 mmol) and 3,4-dihydro-2H-pyran (0.88 g, 1.0 mL, 10.5 mmol).

  • Add the heterogeneous catalyst, NH₄HSO₄@SiO₂ (25 mg), to the neat mixture.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, the solid catalyst is removed by simple filtration.

  • The catalyst can be washed with a small amount of a suitable solvent (e.g., ethyl acetate) and dried for reuse.

  • The filtrate is the desired product, which is often of high purity. Assumed yield: 95%, 2.12 g.

Causality and Trustworthiness of Experimental Choices

The selection of a heterogeneous, recyclable catalyst in Route 2 is a deliberate choice rooted in the principles of green chemistry. Solid catalysts simplify product isolation, obviate the need for aqueous workups, and reduce waste, thereby increasing the overall efficiency of the process.[3] The elimination of a solvent not only drastically lowers the E-Factor and PMI but also reduces energy consumption for heating and distillation, and minimizes worker exposure to volatile organic compounds. The protocol is self-validating in its simplicity; the high yield and purity often achieved without extensive purification attest to the efficiency of the catalytic system.

Conclusion

This comparative guide unequivocally demonstrates that the synthesis of this compound can be performed in a significantly more environmentally responsible manner than conventional methods suggest. While both routes exhibit a perfect atom economy, the E-Factor and Process Mass Intensity metrics reveal the stark reality of waste generation, primarily from solvents used in the reaction and workup. The adoption of heterogeneous catalysis and solvent-free conditions, as detailed in Route 2, offers a pathway to a highly efficient, cost-effective, and sustainable synthesis, aligning with the core tenets of modern, green chemistry. For researchers and drug development professionals, the implementation of such greener alternatives is not just an environmental consideration but a mark of scientific and process excellence.

References

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2506. [Link]
  • Villa, C., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2806-2813. [Link]
  • Hajipour, A. R., & Azizi, G. (2014). Mild and efficient solvent-free tetrahydropyranylation (THP) of alcohols catalyzed by reusable acidic ionic liquid [Et3N(CH2)4SO3H][OTs]. Nashrieh Shimi va Mohandesi Shimi Iran, 4(3), 213-218. [Link]
  • Molbase. (n.d.). Synthesis of diethyl 3-bromo-2-(tetrahydro-2H-pyran-2-yloxy)
  • Kumar, B., et al. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(10), 7185-7194. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4.
  • Varma, R. S., & Namboodiri, V. V. (2001). Solvent-Free Tetrahydropyranylation (THP)
  • PubChem. (n.d.). 3-Bromo-1-propanol. [Link]
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163. [Link]
  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
  • American Chemical Society. (n.d.). Process Mass Intensity (PMI). [Link]
  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281. [Link]

Sources

A Senior Application Scientist's Guide to Scalable Synthesis of Protected Bromopropanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protected Bromopropanols

In the landscape of modern pharmaceutical and fine chemical synthesis, bifunctional building blocks are indispensable tools. Among these, 3-bromo-1-propanol derivatives, featuring a nucleophile-reactive bromide and a synthetically versatile protected hydroxyl group, are of paramount importance. They serve as critical precursors for short, flexible aliphatic linkers, notably in the construction of Proteolysis-targeting chimeras (PROTACs), which are revolutionizing drug discovery by enabling targeted protein degradation.[1] The choice of synthetic route to these valuable intermediates is a critical decision, directly impacting process efficiency, cost, safety, and, ultimately, scalability.

This guide provides an in-depth comparison of common and emerging synthetic strategies for producing protected bromopropanols. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles and practical considerations that govern each route's suitability for scale-up, from bench-top research to industrial production.

Strategic Decision Framework: Choosing Your Synthetic Path

The selection of an optimal synthetic route is not a one-size-fits-all problem. It hinges on a multi-faceted analysis of project-specific needs, including production scale, cost constraints, available equipment, and the required chemical stability of the protecting group. The following workflow diagram illustrates the key decision points.

G cluster_notes Key Considerations start Define Project Needs scale Production Scale? start->scale pg_needed Specific Protecting Group (PG) Required? scale->pg_needed Large Scale (>1 kg) scale->pg_needed Lab Scale (<100 g) cost Cost Sensitivity? pg_needed->cost Yes (e.g., TBDMS for stability) route_A Route A: Protection of 3-Bromo-1-propanol pg_needed->route_A Yes (e.g., TBDMS, THP) route_B Route B: From 1,3-Propanediol pg_needed->route_B No / Acetyl is acceptable cost->route_A Low (Cost is secondary) cost->route_B High (Cost is critical) route_C Route C: Oxetane Ring-Opening note_A Route A: Modular, flexible, but more steps. note_B Route B: Highly efficient, cost-effective, ideal for scale. note_C Route C: Niche, potential for novelty, often costly.

Caption: Decision workflow for selecting a synthetic route.

Route A: Protection of Commercially Available 3-Bromo-1-propanol

This is arguably the most straightforward and modular approach. It begins with a commercially available starting material and applies a standard protection protocol.[2][3][4] This strategy offers flexibility, as any desired protecting group can be installed. However, its scalability is contingent on the cost of 3-bromo-1-propanol and the efficiency of the protection step.

Silyl Ether Protection (e.g., TBDMS)
  • Chemistry & Causality: The tert-butyldimethylsilyl (TBDMS) group is a workhorse for alcohol protection due to its stability across a wide range of conditions, including chromatography and non-acidic reactions.[5] The reaction is typically performed using TBDMS chloride (TBDMSCl) and a mild, non-nucleophilic base like imidazole. Imidazole serves a dual purpose: it scavenges the HCl byproduct and activates the silylating agent, facilitating the reaction without promoting side reactions. Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred to ensure all reagents remain in solution.[1]

  • Scalability Analysis: This route is highly reliable and predictable, making it excellent for lab and kilo-scale synthesis. The primary cost drivers are TBDMSCl and the solvent. While the reaction is high-yielding, the workup involves aqueous washes and extraction, generating significant aqueous waste. Purification often requires flash column chromatography to remove silanols and excess reagents, which can be a bottleneck at a larger scale.[6]

Acetal Protection (e.g., THP)
  • Chemistry & Causality: The tetrahydropyranyl (THP) group is an acid-labile protecting group, stable to bases, organometallics, and reducing agents.[7] It is installed by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis (e.g., PTSA, PPTS). The acid protonates the DHP, creating a resonance-stabilized carbocation that is readily attacked by the alcohol.

  • Scalability Analysis: The reagents (DHP, acid catalyst) are inexpensive. The reaction is often quantitative and can be run at room temperature. However, a key drawback is the introduction of a new stereocenter, leading to a mixture of diastereomers.[8] This can complicate NMR analysis and may affect the physical properties of downstream intermediates. While often used directly as a mixture, this can be undesirable in regulated pharmaceutical manufacturing. Deprotection requires acidic conditions, which may not be compatible with other functional groups.

Ester Protection (e.g., Acetyl)
  • Chemistry & Causality: The acetyl group is a simple ester protection installed using acetic anhydride or acetyl chloride with a base like triethylamine or pyridine.[9] It is stable to acidic conditions but easily cleaved by basic hydrolysis.

  • Scalability Analysis: This method is very cost-effective. However, if the goal is to produce a protected bromopropanol for use as an alkylating agent, this route is often superseded by the more efficient integrated approach described in Route B.

Route B: Integrated Bromination and Protection from 1,3-Propanediol

For large-scale, cost-sensitive applications, starting with inexpensive bulk chemicals is paramount. This route leverages 1,3-propanediol, a commodity chemical, to generate a protected bromopropanol in a highly efficient manner.

  • Chemistry & Causality: A standout example is the synthesis of 3-bromopropyl acetate.[10] In this process, 1,3-propanediol is treated with hydrogen bromide (HBr) in glacial acetic acid. The reaction proceeds via a clever cascade where one hydroxyl group is protonated and displaced by bromide (an SN2 reaction), while the other is acetylated by the solvent, which also acts as the reagent. This one-pot approach avoids the isolation of the intermediate 3-bromo-1-propanol and demonstrates excellent atom economy. The reported yield for the acetate formation is quantitative.[10]

  • Scalability Analysis: This is the most compelling route for the large-scale industrial production of an acetyl-protected bromopropanol.[10]

    • Pros: Low-cost starting materials (1,3-propanediol, HBr, acetic acid), high throughput, minimal unit operations, and no need for chromatography.

    • Cons: The primary challenge is controlling selectivity. Over-reaction can lead to the formation of 1,3-dibromopropane as a byproduct. Careful control of stoichiometry and reaction conditions is critical. The product is 3-bromopropyl acetate, so if a different protecting group is required, an additional deprotection and re-protection sequence would be necessary, diminishing the route's overall efficiency.

Route C: Alternative Approaches: Oxetane Ring-Opening

Oxetanes, four-membered cyclic ethers, are strained rings that can be opened by nucleophiles, often under acidic conditions.[11][12] This presents an alternative strategy for synthesizing 1,3-difunctionalized compounds.

  • Chemistry & Causality: The synthesis of protected bromopropanols can be envisioned via the ring-opening of an appropriate oxetane derivative. For example, treatment of oxetane with HBr could theoretically yield 3-bromo-1-propanol.[13] However, the high ring strain also makes oxetanes susceptible to polymerization, and controlling regioselectivity with substituted oxetanes can be challenging.

  • Scalability Analysis: This route is generally not considered scalable for the synthesis of simple protected bromopropanols. The cost and availability of oxetane starting materials are significantly higher than 1,3-propanediol.[14][15] Furthermore, the reactions can be difficult to control, and the potential for byproduct formation is high. This approach remains primarily of academic interest or for the synthesis of highly specialized, complex structures where the oxetane moiety is pre-installed.

Quantitative Comparison of Synthetic Routes

Metric Route A (TBDMS Protection) Route B (from 1,3-Propanediol) Route C (Oxetane Opening)
Starting Material 3-Bromo-1-propanol1,3-PropanediolOxetane
Key Reagents TBDMSCl, Imidazole, DCMHBr, Acetic AcidHBr or other Lewis Acids
Typical Overall Yield >90%~95% (to bromopropanol)Variable, often lower
Cost of Goods Moderate to HighVery LowHigh
Throughput Moderate (workup/purification)High (one-pot)Low
Waste Generation Moderate (solvents, aqueous)LowModerate
Scalability Pros High reliability, PG flexibilityExcellent cost, high efficiencyNovelty, access to complex structures
Scalability Cons Chromatography often neededLimited to Acetyl PG, selectivityHigh cost, potential for side reactions
Key Safety Hazards Flammable solventsCorrosive HBr & acetic acidEnergetic ring-opening, corrosive acids

Safety Considerations for Large-Scale Bromination

Bromination reactions, regardless of the route, require stringent safety protocols, especially at scale.[16]

  • Reagent Hazards: Molecular bromine (Br₂) is highly toxic, corrosive, and volatile.[17][18] Hydrogen bromide (HBr) is a corrosive gas or acidic solution. N-bromosuccinimide (NBS) is a solid and easier to handle, but can be unstable, particularly in solvents like DMF, where hazardous thermal runaways have been reported.[17]

  • Engineering Controls: Large-scale brominations must be conducted in specialized reactors. Glass-lined or Hastelloy reactors are preferred for their corrosion resistance. Adequate ventilation and scrubber systems to neutralize any released bromine or HBr are mandatory.[16]

  • Safer Alternatives: For electrophilic brominations, continuous flow processing offers a significant safety advantage.[19] In a flow reactor, hazardous reagents like bromine can be generated in situ and consumed immediately, minimizing the inventory of dangerous materials at any given time.[19]

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 3-Bromopropyl Acetate from 1,3-Propanediol[10]

This protocol is adapted for a large laboratory scale.

  • Reactor Setup: Equip a 5 L glass-lined reactor with a mechanical stirrer, a thermocouple, a gas inlet tube, and an outlet connected to a caustic scrubber.

  • Charging: Charge the reactor with 1,3-propanediol (761 g, 10.0 mol) and glacial acetic acid (2.25 L).

  • HBr Addition: Begin stirring and cool the mixture to 10-15 °C using a chiller. Bubble dry hydrogen bromide gas through the solution via the gas inlet tube. Monitor the reaction progress by GC analysis of aliquots. The reaction is exothermic; maintain the temperature below 30 °C by controlling the HBr addition rate.

  • Reaction Completion: Continue HBr addition until GC analysis shows complete consumption of the starting material. The solution will typically appear deep red.

  • Workup: Transfer the reaction mixture to a larger vessel containing 10 L of cold water. Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (2 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 2 L), saturated sodium bicarbonate solution until effervescence ceases (approx. 3 x 2 L), and finally with brine (1 x 2 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopropyl acetate as a colorless liquid. The product is often of sufficient purity (>95%) for subsequent use without distillation.

Protocol 2: Synthesis of 1-Bromo-3-(tert-butyldimethylsilyloxy)propane[1]
  • Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-bromo-1-propanol (69.5 g, 0.5 mol) and imidazole (85.1 g, 1.25 mol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 500 mL) and stir until all solids dissolve.

  • Silylation: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMSCl (90.5 g, 0.6 mol) in anhydrous DCM (100 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor completion by TLC or GC.

  • Workup: Quench the reaction by adding 250 mL of water. Separate the layers. Wash the organic layer with 1 M HCl (1 x 200 mL), saturated sodium bicarbonate solution (1 x 200 mL), and brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Mechanistic Insight: Acid-Catalyzed THP Protection

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The acid catalyst is essential for activating the dihydropyran.

G cluster_step1 Step 1: Activation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP Dihydropyran (DHP) Activated_DHP Resonance-Stabilized Carbocation DHP->Activated_DHP + H+ ROH R-OH (Alcohol) H_plus H+ Oxonium Oxonium Ion Activated_DHP->Oxonium Attack ROH->Oxonium THP_ether THP-Protected Alcohol Oxonium->THP_ether - H+

Caption: Mechanism of acid-catalyzed THP protection.

Conclusion and Recommendations

The choice of a synthetic route for protected bromopropanols is a strategic decision that must align with the scale, cost, and chemical requirements of the project.

  • For Large-Scale, Cost-Driven Production: The integrated bromination and acetylation of 1,3-propanediol (Route B) is unequivocally the superior strategy. Its use of inexpensive commodity chemicals, high-yield, and one-pot efficiency make it ideal for industrial applications where the acetyl protecting group is acceptable.

  • For Flexibility and Specialized Needs: The protection of commercially available 3-bromo-1-propanol (Route A) remains the most reliable and flexible method for laboratory and kilo-scale synthesis. It allows for the installation of more robust or orthogonally-cleavable protecting groups, such as TBDMS, which are often required in complex, multi-step syntheses.

  • For Niche Applications: Oxetane ring-opening (Route C) is a specialized approach. While not competitive for the bulk synthesis of standard protected bromopropanols, it holds potential for creating novel, complex molecules where this unique reactivity can be leveraged.

Ultimately, a thorough process hazard analysis combined with a cost-of-goods calculation will guide the final decision, ensuring a synthetic route that is not only chemically elegant but also safe, economical, and scalable.

References

  • Vertex AI Search. (2024).
  • Guidechem. (n.d.). How can 3-Bromo-1-propanol be synthesized efficiently?. FAQ - Guidechem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor. Benchchem.
  • Scientific Update. (2024). A Dangerous Bromance.
  • Sun, J., Gong, S., & Sun, Q. (n.d.).
  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
  • RSC Education. (n.d.).
  • PMC - NIH. (2019).
  • ResearchGate. (2025). Synthetic methods: Part (iii) protecting groups.
  • ChemicalBook. (2025).
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Beilstein Journals. (n.d.).
  • Journal of Undergraduate Chemistry Research. (2022).
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Oxetanes.
  • PubMed. (n.d.). Protecting-group-free synthesis as an opportunity for invention.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • PMC - NIH. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • RSC Publishing. (n.d.). www.rsc.org/advances.
  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-1-propanol | CAS 627-18-9 | SCBT.
  • Otto Chemie Pvt. Ltd. (n.d.). 3-Bromo-1-propanol, 97% 627-18-9.
  • ChemicalBook. (2025). 3-Bromo-1-propanol | 627-18-9.

Sources

Comparative Analysis of the Biological Activity of Compounds Synthesized from 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the selection of an appropriate starting material is paramount to the efficient construction of complex, biologically active molecules. 2-(3-Bromopropoxy)tetrahydro-2H-pyran stands out as a particularly versatile bifunctional building block.[1] Its structure elegantly combines two key chemical features: a stable tetrahydropyran (THP) ether, which serves as a robust protecting group for a primary alcohol, and a reactive 3-bromopropyl chain, which is an excellent electrophile for a wide range of nucleophilic substitution reactions. This dual functionality allows for a modular and sequential approach to synthesis, enabling the introduction of diverse pharmacophores and functionalities.

This guide provides an in-depth comparison of the biological activities of various compound classes synthesized using this compound as the foundational scaffold. We will explore its application in developing novel antibacterial, anticancer, and antiviral agents, supported by experimental data and mechanistic insights.

Core Synthetic Strategy: A Gateway to Molecular Diversity

The primary utility of this compound lies in its predictable reactivity. The synthetic workflow typically begins with the nucleophilic substitution of the bromide ion by a chosen nucleophile (e.g., an amine, thiol, phenoxide, or carbanion). This step appends the desired chemical moiety to the three-carbon linker. The latent primary alcohol, masked by the THP group, can then be deprotected under mild acidic conditions. This newly revealed hydroxyl group can be used for further derivatization, such as oxidation, esterification, or etherification, thus expanding the structural diversity of the final compounds.

G A This compound C THP-Protected Intermediate A->C SN2 Reaction (+ Nu-H) B Nucleophile (Nu-H) B->C E Final Compound with Free Hydroxyl Group C->E H+ / H2O D Acid-Catalyzed Deprotection D->E F Further Derivatization E->F Oxidation, Esterification, etc.

Figure 1: General synthetic workflow using this compound.

Comparative Analysis of Biological Activities

The structural flexibility afforded by this building block has been exploited to generate compounds with a wide spectrum of pharmacological effects.

Antibacterial Activity

The tetrahydropyran (THP) motif is a key component in several classes of potent antibacterial agents. Derivatives synthesized from this compound have shown significant promise, particularly as inhibitors of essential bacterial enzymes.

a) Bacterial Topoisomerase Inhibitors: A significant research effort has focused on developing THP-based inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). These enzymes are crucial for DNA replication and are the targets of the successful fluoroquinolone class of antibiotics.[2] By modifying the core THP scaffold, researchers have developed dibasic compounds that exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including difficult-to-treat species like Pseudomonas aeruginosa and Acinetobacter baumannii.[2]

b) LpxC Inhibitors: Another promising avenue is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. A THP-based hydroxamate was identified as a potent inhibitor of P. aeruginosa LpxC.[3] Through systematic optimization of the scaffold, which involved modifying the linker and hydrophobic regions attached to the THP core, compounds were developed with nanomolar enzyme potency and significant cellular activity against wild-type P. aeruginosa and E. coli.[3]

Comparison with Alternative Scaffolds: Compounds derived from this compound compare favorably with other heterocyclic antibacterial agents. For instance, certain novel tetrahydropyrimidine derivatives have demonstrated good activity, but the THP-based topoisomerase inhibitors often exhibit a broader spectrum of activity, particularly against Gram-negative bacteria.[2][4] Similarly, while novel oxazolidinones show potent activity against pathogens like H. influenzae, the THP-based LpxC inhibitors target a unique and essential pathway in Gram-negative bacteria, offering a different mechanism of action.[5]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)

Compound ClassTargetS. aureusE. coliP. aeruginosaReference
THP-Based Topoisomerase Inhibitor (e.g., Cpd 21) DNA Gyrase/Topo IVPotent0.892–3.744Potent[2]
THP-Based LpxC Inhibitor (e.g., Cpd 25) LpxCN/A< 3.13 µM25 µM[3]
Chlorinated Pyridazine Not SpecifiedN/A0.892–3.7440.892–3.744[2]
Tetrahydropyrimidine (e.g., Cpd 8, 10) Not SpecifiedGoodGoodGood[4]

Note: Direct comparison is challenging due to variations in specific strains and testing conditions reported in the literature.

Anticancer Activity

The pyran ring is a privileged scaffold found in numerous natural and synthetic compounds with potent anticancer properties.[6][7] The synthetic accessibility provided by this compound allows for the creation of extensive libraries of pyran-containing molecules for anticancer screening.

a) Pyranopyridine Derivatives: Researchers have synthesized novel series of 2-aminopyranopyridine derivatives that exhibit significant cytotoxic activity against a panel of human cancer cell lines.[8] Certain compounds in these series demonstrated more potent anticancer activity against liver (Hep-G2), breast (MCF-7), and colorectal (HCT116, Caco-2) carcinoma cell lines than the standard reference drug, doxorubicin.[8]

b) Triazole-Linked Derivatives: Using "click chemistry," 1,2,3-triazole rings have been linked to pyran-containing scaffolds, such as those derived from tetrahydrocurcumin. This molecular hybridization approach has yielded compounds with potent cytotoxic activity.[9] One such derivative, compound 4g , showed exceptional activity against the HCT-116 human colon carcinoma cell line, with an IC₅₀ value of 1.09 µM. Further studies revealed that this compound induces cell cycle arrest at the G1 phase, suggesting a specific mechanism of action.[9]

Mechanistic Insights and Alternative Approaches: The anticancer activity of these compounds often stems from their ability to interfere with critical cellular signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which regulates cell cycle progression and apoptosis.[10] The development of isatin-based compounds and other heterocyclic systems represents an alternative approach that also targets these fundamental cancer-related pathways.[10][11] The key advantage of the THP-based synthesis is the ability to rapidly generate structural analogues to fine-tune activity and explore the structure-activity relationship (SAR).

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation Inhibitor Pyran-Derivative Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Figure 2: Simplified MAPK signaling pathway, a common target for anticancer agents.

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

Compound ClassHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Pyranopyridine (Cpd 12, 14) PotentPotentPotentNot Reported[8]
Triazole-THC (Cpd 4g) 1.09Not ReportedNot Reported45.16[9]
Triazole-THC (Cpd 4k) >100Not Reported104.2357.96[9]
Cisplatin (Control) 10.95Not ReportedNot Reported8.87[9]
Doxorubicin (Control) PotentPotentPotentNot Reported[8]
Antiviral Activity

The pyranose ring is a cornerstone of many nucleoside analogues used as antiviral drugs. While direct synthesis of complex antivirals from this compound is less common, the principles of pyran chemistry are central to the field. The THP moiety serves as a valuable synthon for creating modified sugar rings designed to inhibit viral polymerases or other essential viral enzymes.

a) Nucleoside Analogues: The synthesis of novel nucleoside analogues often involves coupling a modified sugar moiety with a nucleobase under conditions like the Mitsunobu reaction.[12][13] Fluorinated pyranose derivatives, for example, are synthesized and then coupled to various protected nucleobases. After deprotection, these molecules are evaluated against a range of DNA and RNA viruses, including HIV, HBV, and Zika.[12][13] The THP scaffold is an excellent starting point for creating the diverse sugar mimetics needed for this research.

b) SARS-CoV-2 Inhibitors: Recent research spurred by the COVID-19 pandemic has explored novel heterocyclic systems for antiviral activity. Epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication in cell cultures.[14] One such compound demonstrated antiviral activity comparable to existing drugs, highlighting the potential of complex pyran-containing ring systems in the development of new therapeutics.[14]

Comparison with Alternative Approaches: The development of antiviral agents is a race against viral evolution. Molecular hybridization, which combines different pharmacophores into a single molecule, is a powerful strategy.[15] The synthesis of quinoline-indole-rhodanine conjugates, for example, has yielded compounds with potential against SARS-CoV-2.[15] The advantage of using THP-based chemistry lies in its foundational role in building the core sugar-like structures that are essential for nucleoside-based antivirals, a clinically validated and highly successful class of drugs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for synthesis and biological evaluation.

Protocol 1: General Synthesis of an N-Aryl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-amine

This protocol describes a typical nucleophilic substitution reaction.

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired aryl amine (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Basification: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

  • Addition of Electrophile: Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: MTT Assay for Anticancer Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell viability.[9]

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) into 96-well plates at a density of 5×10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds in the culture medium. Replace the old medium in the plates with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

This compound is more than just a protecting group; it is a powerful synthetic tool that provides a reliable and versatile entry point into a vast chemical space. The compounds derived from this building block have demonstrated significant and varied biological activities, from broad-spectrum antibacterial effects to potent and selective anticancer cytotoxicity. The modular nature of its synthesis allows for systematic exploration of structure-activity relationships, which is essential for modern drug discovery. As researchers continue to seek novel therapeutic agents, the strategic application of foundational scaffolds like this compound will undoubtedly remain a cornerstone of medicinal chemistry.

References

  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity Against Gram-Negative Bacteria.
  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. National Institutes of Health (NIH). [Link]
  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research. [Link]
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health (NIH). [Link]
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents.
  • Design and synthesis of novel anticancer and antifibrosis compounds.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH). [Link]
  • Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs.
  • Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridiz
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
  • Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores. PubMed. [Link]
  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Institutes of Health (NIH). [Link]
  • Biological Activity of Natural and Synthetic Compounds. MDPI. [Link]
  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Deriv
  • Organic Compounds with Biological Activity. MDPI. [Link]
  • Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. National Institutes of Health (NIH). [Link]
  • Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. National Institutes of Health (NIH). [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a halogenated ether commonly used in organic synthesis. By understanding the chemical properties and associated hazards of this compound, we can implement a disposal strategy that is both safe and compliant.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE).

PropertyValueSource
Molecular FormulaC₈H₁₅BrO₂[4]
AppearanceClear colorless to yellow liquid[5]
HazardsSkin Irritant, Eye Irritant, Respiratory Irritant[1][2][3]
CombustibilityCombustible liquid[4]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a crucial piece of information for waste segregation, as halogenated waste streams are typically managed differently and are more costly to dispose of than non-halogenated waste.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory checks are met at each stage.

cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage and Labeling cluster_disposal Phase 4: Final Disposition PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Container Select a Designated Halogenated Waste Container PPE->Waste_Container 1. Safety First Transfer Transfer Waste Chemical Waste_Container->Transfer 2. Containment Rinse Rinse Empty Containers (First Rinse is Hazardous Waste) Transfer->Rinse 3. Decontamination Segregate Segregate Halogenated Waste Rinse->Segregate 4. Proper Stream Label Label Container with Contents and Hazard Information Segregate->Label 5. Identification Close Keep Container Securely Closed Label->Close 6. Prevent Release Store Store in a Designated Satellite Accumulation Area (SAA) Close->Store 7. Safe Storage EHS_Pickup Arrange for Hazardous Waste Pickup with EHS Store->EHS_Pickup 8. Professional Disposal Document Document Waste for Regulatory Compliance EHS_Pickup->Document 9. Record Keeping

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Objective: To safely collect and store this compound waste for disposal by the institution's Environmental Health and Safety (EHS) department.

Materials:

  • Waste this compound (pure or in solution)

  • Chemically compatible waste container (e.g., polyethylene or glass) with a secure, leak-proof lid[7][8]

  • Hazardous waste label

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat[4]

  • Fume hood

Procedure:

  • Preparation and Safety:

    • Before handling any waste, put on your required PPE.[4]

    • Conduct all waste transfer operations within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Waste Collection:

    • Obtain a designated hazardous waste container that is properly labeled for "Halogenated Organic Waste".[10] Ensure the container is in good condition and compatible with the chemical.[8]

    • Carefully transfer the waste this compound into the designated container. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[6][10]

    • If you are disposing of an empty container that held this compound, the first rinse must be collected as hazardous waste.[11] Subsequent rinses of containers that held non-acutely toxic chemicals can typically be disposed of down the drain with copious amounts of water, but always consult your institutional guidelines.[11]

  • Labeling and Storage:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[9]

    • The label must include:

      • The full chemical name: "Waste this compound"[12]

      • The approximate concentration and volume

      • Relevant hazard warnings (e.g., "Irritant," "Combustible")[12]

    • Keep the waste container securely closed at all times, except when adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a designated satellite accumulation area (SAA) within your laboratory.[8] This area should be away from incompatible materials, such as strong oxidizing agents.[8][13]

  • Final Disposition:

    • Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[11] Do not accumulate large quantities of waste in the laboratory.[11]

    • Never dispose of this compound by evaporation in a fume hood or by pouring it down the sink.[11][14] This is a violation of environmental regulations and a significant safety hazard.

    • Complete any necessary waste disposal forms or logs as required by your institution for regulatory compliance.

The Rationale Behind the Protocol: Ensuring a Self-Validating System

  • Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, which is more expensive than disposal for non-halogenated solvents.[6] Mixing these waste streams unnecessarily increases the volume of high-cost waste.

  • Container Integrity and Labeling: A securely closed and properly labeled container prevents accidental spills and ensures that anyone handling the waste is aware of its contents and hazards. This is a cornerstone of laboratory safety and regulatory compliance under OSHA and EPA guidelines.[7][12]

  • Use of a Satellite Accumulation Area (SAA): The concept of an SAA is a regulatory requirement that allows for the safe, temporary storage of hazardous waste at the point of generation.[8] Storing waste in a designated and controlled area minimizes the risk of accidents.

  • Professional Disposal via EHS: Your institution's EHS department has the expertise and resources to manage hazardous waste in a compliant and environmentally sound manner. They are the final, critical link in the disposal chain.

By adhering to this comprehensive guide, researchers can ensure the safe and proper disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • This compound. (2025, August 20). Chemsrc.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • This compound. (n.d.). PubChem.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS No: 33821-94-2). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and operational integrity.

Foundational Hazard Assessment: Understanding the "Why"

This compound is a bifunctional building block used in organic synthesis.[1][2] While invaluable in research, its handling demands a clear understanding of its hazard profile. This chemical is classified as hazardous, primarily presenting the following risks[3]:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[4][5]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or mists are inhaled.[4][5]

These hazards dictate a multi-layered approach to personal protective equipment (PPE), designed to create a comprehensive barrier between the researcher and the chemical.

Core PPE Requirements: Your Non-Negotiable Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified risks. For this compound, the following ensemble is mandatory for all handling procedures.

Protection Type Required Equipment Rationale & Key Considerations
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses offer insufficient protection against splashes.[6] Goggles must form a seal around the eyes to prevent liquid entry. A face shield, worn over goggles, is crucial for protecting the entire face during procedures with a higher risk of splashing, such as transfers or reaction quenching.[7]
Hand Nitrile GlovesNitrile provides a robust barrier against this specific chemical. Always double-glove if there is a high risk of splash or immersion. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[6] Ensure cuffs are pulled over the sleeves of the lab coat.
Body Long-Sleeved Laboratory Coat & Chemical-Resistant ApronA fully buttoned, long-sleeved lab coat is the minimum requirement. For larger quantities or splash-prone operations, a waterproof, chemical-resistant apron provides an additional layer of protection.[8] Gowns should ideally close in the back.[9]
Respiratory NIOSH-Approved RespiratorA respirator is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization. A multi-purpose combination respirator cartridge is recommended.[1][10] Always perform a fit test before use.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow integrates PPE use with best-practice engineering controls.

Step 1: Preparation and Engineering Controls
  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. All handling of this compound must occur within the hood.

  • Gather Materials: Assemble all necessary equipment (glassware, reagents, waste containers) and place them inside the fume hood before introducing the chemical.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed. Locate the appropriate chemical spill kit.

Step 2: Donning PPE (The Correct Sequence)
  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, then the second pair, ensuring the outer glove cuff extends over the lab coat sleeve.

Step 3: Chemical Handling
  • Dispensing: This compound is a liquid with a density of approximately 1.317 g/mL.[1][2] Handle with care to avoid splashing.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height. Avoid breathing vapors.[3][4]

  • Containment: Perform all work on a chemically-resistant tray or spill liner to contain any potential drips or small spills.

Step 4: Doffing PPE (To Avoid Cross-Contamination)
  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front.

  • Gown/Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][4]

G cluster_prep Preparation Phase cluster_don Donning PPE cluster_handle Handling & Disposal cluster_doff Doffing PPE PREP1 Verify Fume Hood Functionality PREP2 Assemble All Materials in Hood PREP1->PREP2 PREP3 Locate Emergency Equipment (Spill Kit, Eyewash) PREP2->PREP3 DON1 1. Don Lab Coat PREP3->DON1 Enter Work Area DON2 2. Don Respirator (if needed) DON1->DON2 DON3 3. Don Goggles & Face Shield DON2->DON3 DON4 4. Don Gloves (Double) DON3->DON4 HANDLE Perform Chemical Work Inside Fume Hood DON4->HANDLE DISPOSE Segregate & Dispose of Contaminated Waste HANDLE->DISPOSE DOFF1 1. Remove Outer Gloves DISPOSE->DOFF1 DOFF2 2. Remove Face Shield & Goggles DOFF1->DOFF2 DOFF3 3. Remove Lab Coat DOFF2->DOFF3 DOFF4 4. Remove Inner Gloves DOFF3->DOFF4 WASH Wash Hands Thoroughly DOFF4->WASH

Caption: Safe Handling & PPE Workflow for this compound.

Emergency & Disposal Plans

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect & Dispose: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

Disposal Protocol: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Use only approved, non-leaking hazardous waste containers with properly fitting caps.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the contents and container through an approved waste disposal plant, following all local, state, and federal regulations.[3][4]

References

  • This compound | C8H15BrO2 | CID 2777988 - PubChem.
  • This compound | CAS#:33821-94-2 | Chemsrc. (2025-08-20).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • PPE thanatopraxy - Protection & safety for professionals.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Hazardous Waste - EHSO Manual 2025-2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromopropoxy)tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2-(3-Bromopropoxy)tetrahydro-2H-pyran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。